3,6-Difluoro-2-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,6-difluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGMIHBQTCIAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626370 | |
| Record name | 3,6-Difluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502762-92-7 | |
| Record name | 3,6-Difluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 502762-92-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,6-Difluoro-2-hydroxybenzaldehyde
CAS Number: 502762-92-7
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-difluoro-2-hydroxybenzaldehyde, a key fluorinated building block in synthetic and medicinal chemistry. The document details its chemical and physical properties, outlines plausible and established synthetic routes, and explores its reactivity and significant applications, particularly in the realm of drug discovery. By synthesizing information from established chemical principles and analogous fluorinated compounds, this guide serves as a critical resource for researchers seeking to leverage the unique properties of this versatile molecule.
Introduction
This compound, registered under CAS number 502762-92-7, is a polysubstituted aromatic aldehyde.[1][2] The strategic placement of two fluorine atoms on the benzene ring, ortho and meta to the hydroxyl group, and adjacent to the formyl group, imparts unique electronic properties and reactivity to the molecule. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Consequently, fluorinated aromatic compounds like this compound are highly sought-after intermediates in the synthesis of novel therapeutic agents and advanced materials.
This guide will delve into the core technical aspects of this compound, providing a foundation for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 502762-92-7 | |
| Molecular Formula | C₇H₄F₂O₂ | |
| Molecular Weight | 158.10 g/mol | |
| Synonym | Benzaldehyde, 3,6-difluoro-2-hydroxy- | |
| Purity | ≥97% (Commercially available) | |
| Storage | 4°C, stored under nitrogen |
Synthesis of this compound
The synthesis of this compound typically starts from the commercially available 2,5-difluorophenol. The primary challenge lies in the regioselective introduction of a formyl group at the ortho position to the hydroxyl group. Several established methods for the ortho-formylation of phenols are applicable, each with its own merits and considerations.
Plausible Synthetic Pathways
Based on established organic chemistry principles, the following pathways represent viable strategies for the synthesis of this compound.
Caption: Plausible synthetic routes to this compound.
Detailed Experimental Protocol: ortho-Formylation via Magnesium Chloride and Paraformaldehyde
This method provides a high-yielding and regioselective route to ortho-hydroxybenzaldehydes and is a strong candidate for the synthesis of the target molecule.[4][5]
Workflow:
Caption: Step-by-step workflow for the ortho-formylation of 2,5-difluorophenol.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, three-necked round-bottom flask purged with argon, add anhydrous magnesium chloride and paraformaldehyde.
-
Reagent Addition: Introduce anhydrous tetrahydrofuran (THF) followed by the dropwise addition of triethylamine. Stir the resulting suspension.
-
Substrate Addition: Add 2,5-difluorophenol dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with 1N hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Magnesium Chloride: Acts as a Lewis acid to coordinate with the phenolic oxygen, enhancing the acidity of the hydroxyl proton and facilitating the formation of a magnesium phenoxide intermediate. This chelation also plays a crucial role in directing the formylation to the ortho position.
-
Triethylamine: A non-nucleophilic base used to deprotonate the phenol and to scavenge the HCl generated during the reaction.
-
Paraformaldehyde: A stable source of formaldehyde, the formylating agent.
-
Anhydrous Conditions: Essential to prevent the quenching of the reactive intermediates and to ensure the efficiency of the reaction.
Reactivity and Synthetic Applications
The presence of three distinct functional groups—a hydroxyl, a formyl, and two fluorine atoms—makes this compound a versatile building block in organic synthesis.
Reactivity Profile
-
Aldehyde Group: The formyl group is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be readily converted into alcohols, amines (via reductive amination), imines, and various heterocyclic systems.
-
Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitutions. Its acidity is influenced by the electron-withdrawing fluorine atoms.
-
Aromatic Ring: The fluorine substituents deactivate the ring towards electrophilic substitution but can also direct incoming electrophiles. The electron-rich nature of the ring, due to the hydroxyl group, still allows for certain electrophilic aromatic substitution reactions.
Applications in Drug Discovery
Fluorinated hydroxybenzaldehydes are valuable precursors for the synthesis of biologically active molecules. While specific examples for this compound are not extensively documented in publicly available literature, its structural motifs are found in various pharmacologically relevant compounds. For instance, related difluorinated hydroxybenzaldehydes are used in the synthesis of Schiff bases which have shown a range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[3]
Potential Synthetic Utility:
-
Synthesis of Schiff Bases: Condensation with primary amines can yield Schiff bases, which are known to coordinate with metal ions and exhibit a wide range of biological activities.
-
Precursor to Heterocycles: The aldehyde and hydroxyl groups can participate in cyclization reactions to form various oxygen-containing heterocycles, such as benzofurans and chromones, which are common scaffolds in medicinal chemistry.
-
Intermediate for Complex Molecule Synthesis: It can serve as a key fragment in the multi-step synthesis of complex drug candidates, where the fluorine atoms are introduced to modulate the pharmacokinetic and pharmacodynamic properties of the final molecule.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (in CDCl₃):
-
Aldehyde Proton (-CHO): A singlet around δ 9.8-10.5 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration-dependent, likely in the range of δ 5.0-7.0 ppm, or potentially shifted further downfield due to intramolecular hydrogen bonding.
-
Aromatic Protons: Two coupled aromatic protons, likely appearing as complex multiplets in the region of δ 6.8-7.5 ppm. The coupling constants with the fluorine atoms will further split these signals.
Predicted ¹³C NMR (in CDCl₃):
-
Carbonyl Carbon (-CHO): A signal in the range of δ 185-195 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns significantly influenced by the attached fluorine, hydroxyl, and formyl groups. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
A comprehensive multinuclear magnetic resonance study of various fluoro derivatives of hydroxybenzaldehydes provides a valuable reference for the interpretation of the NMR spectra of this compound.[6]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of functional groups and the presence of fluorine atoms offer a wide range of possibilities for the construction of complex molecules with tailored properties. This technical guide has provided a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate its use in innovative research and development endeavors.
References
- García, J. I., et al. (n.d.).
- Organic Syntheses. (2012). ortho-Formylation of phenols. Org. Synth. 2012, 89, 220.
-
Organic Syntheses Procedure. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
Sources
3,6-Difluoro-2-hydroxybenzaldehyde molecular weight
An In-depth Technical Guide to 3,6-Difluoro-2-hydroxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: this compound is a fluorinated aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features—an ortho-hydroxy group facilitating intramolecular hydrogen bonding and electron-withdrawing fluorine atoms—impart distinct reactivity and physicochemical properties. This guide provides a comprehensive overview of its molecular characteristics, a proposed synthetic pathway with a detailed experimental protocol, and an exploration of its potential applications as a pivotal building block in the development of novel therapeutic agents and functional materials. The molecular weight of this compound is 158.10 g/mol .[1][2]
This compound, with the CAS Number 502762-92-7, is a solid at room temperature.[1] The strategic placement of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, acidity, and potential for intermolecular interactions, making it a valuable synthon for targeted drug design.
Table 1: Core Physicochemical and Computational Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄F₂O₂ | [1][2] |
| Molecular Weight | 158.10 g/mol | [1][2] |
| CAS Number | 502762-92-7 | [1] |
| Synonyms | Benzaldehyde, 3,6-difluoro-2-hydroxy- | [1][2] |
| SMILES | O=CC1=C(F)C=CC(F)=C1O | [1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |
| LogP (calculated) | 1.4829 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 |[1] |
The presence of the ortho-hydroxyl group relative to the aldehyde allows for the formation of a strong intramolecular hydrogen bond. This interaction rigidifies the conformation and modulates the reactivity of both the aldehyde and hydroxyl functionalities. The fluorine atoms at positions 3 and 6 act as powerful electron-withdrawing groups, increasing the acidity of the phenolic proton and influencing the electrophilicity of the aromatic ring.
Synthesis and Mechanistic Insights
While several vendors supply this compound, a standardized, peer-reviewed synthesis is not widely published. However, a plausible and efficient route can be designed based on established formylation reactions of activated phenols. The Duff reaction, which utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, is a suitable choice for this transformation, starting from the commercially available 2,5-difluorophenol.
The causality for this choice rests on the reaction's reliability for ortho-formylation of phenols. Hexamine serves as an anhydrous source of formaldehyde, and its reaction with the phenol under acidic conditions (typically glyceroboric acid or trifluoroacetic acid) generates an iminium species that subsequently attacks the electron-rich aromatic ring, preferentially at the ortho position due to activation by the hydroxyl group. A final hydrolysis step liberates the aldehyde.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Proposed Duff Reaction
This protocol is a representative methodology. Researchers must conduct their own risk assessment and optimization.
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,5-difluorophenol (1.0 eq), hexamethylenetetramine (1.5 eq), glycerol (10 vol), and boric acid (0.5 eq).
-
Reaction: Heat the mixture to 150-160 °C with vigorous stirring under a nitrogen atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-6 hours).
-
Hydrolysis: Cool the reaction mixture to below 100 °C. Slowly add a 1:1 mixture of concentrated hydrochloric acid and water (5 vol) to hydrolyze the intermediate. Reheat the mixture to reflux for 30 minutes to ensure complete hydrolysis.
-
Workup: Cool the mixture to room temperature and extract the product into a suitable organic solvent, such as ethyl acetate (3 x 10 vol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Applications in Medicinal Chemistry and Materials Science
The true value of this compound lies in its utility as a versatile synthetic intermediate. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.
-
Schiff Base and Salen Ligand Synthesis: The aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases. Reaction with diamines, such as ethylenediamine, yields Salen-type ligands. These ligands are crucial in coordination chemistry for creating metal complexes that can function as catalysts or as therapeutic agents with anticancer or antimicrobial properties.[3]
-
Heterocycle Synthesis: As a trifunctional scaffold (aldehyde, hydroxyl, and an activated aromatic ring), it is an ideal starting point for constructing complex fluorinated heterocyclic systems like chromanones and other pharmacologically relevant scaffolds through annulation reactions.[3]
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and specific functional groups make it an attractive fragment for FBDD campaigns, where it can be used to probe protein binding sites and be elaborated into more potent lead compounds.
Caption: Potential synthetic applications of this compound.
Spectroscopic Characterization
While an experimental spectrum should always be acquired for confirmation, the expected spectroscopic signatures for this compound can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Signature | Predicted Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Aldehyde proton (-CHO) | ~9.8-10.5 ppm (singlet, possibly broadened by H-bonding) |
| Phenolic proton (-OH) | ~11-12 ppm (broad singlet, exchangeable with D₂O) | |
| Aromatic protons | ~6.8-7.5 ppm (two distinct multiplets, complex splitting due to H-H and H-F coupling) | |
| ¹³C NMR | Aldehyde carbon | ~190-195 ppm (doublet due to C-F coupling) |
| Aromatic carbons | ~110-165 ppm (multiple signals, showing characteristic C-F coupling constants) | |
| ¹⁹F NMR | Aromatic fluorines | Two distinct signals in the typical aryl-fluoride region, each showing coupling to aromatic protons. |
| IR | O-H stretch | ~3100-3300 cm⁻¹ (broad, indicative of H-bonding) |
| C=O stretch (aldehyde) | ~1650-1670 cm⁻¹ (lowered frequency due to H-bonding and conjugation) |
| | C-F stretch | ~1100-1300 cm⁻¹ (strong) |
Safety, Handling, and Storage
Based on data from structurally similar fluorinated hydroxybenzaldehydes, this compound should be handled with care, assuming it possesses similar hazards.[4][5]
Table 3: GHS Hazard and Precautionary Information (Anticipated)
| Category | Code | Statement |
|---|---|---|
| Hazard Statements | H302 | Harmful if swallowed.[4][5][6] |
| H315 | Causes skin irritation.[4][5] | |
| H319 | Causes serious eye irritation.[4][5] | |
| H335 | May cause respiratory irritation.[4][5] | |
| Precautionary Statements | P261 | Avoid breathing dust.[4] |
| P264 | Wash skin thoroughly after handling.[6] | |
| P280 | Wear protective gloves/eye protection/face protection.[6] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid generation of dust.[6] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[1][2]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
-
References
- Google Patents.
-
PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde. [Link]
- Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
Sources
An In-depth Technical Guide to the Physical Properties of 3,6-Difluoro-2-hydroxybenzaldehyde
Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 3,6-Difluoro-2-hydroxybenzaldehyde (CAS No. 502762-92-7). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data on the compound's identity, physicochemical characteristics, and spectroscopic profile. By integrating established analytical methodologies with expert interpretation, this guide serves as a foundational resource for the characterization, handling, and application of this valuable fluorinated building block. The narrative emphasizes the rationale behind experimental procedures and data interpretation, ensuring both technical accuracy and practical utility.
Compound Identification and Core Characteristics
This compound is a substituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with an aldehyde (-CHO) group, a hydroxyl (-OH) group, and two fluorine atoms at positions 3 and 6 relative to the aldehyde. The presence of these functional groups, particularly the electron-withdrawing fluorine atoms, imparts distinct chemical reactivity and physical properties, making it a significant intermediate in medicinal chemistry and materials science.
The fundamental identifiers and computed properties of the molecule are summarized below.
| Parameter | Value | Source |
| CAS Number | 502762-92-7 | [1] |
| Molecular Formula | C₇H₄F₂O₂ | [1][2] |
| Molecular Weight | 158.10 g/mol | [1] |
| Canonical SMILES | O=CC1=C(F)C=CC(F)=C1O | [1] |
| IUPAC Name | This compound | |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1][3] |
| LogP (Computed) | 1.4829 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
Physicochemical Properties
The physical state and solubility of a compound are critical parameters that influence its handling, reaction conditions, and formulation. While extensive experimental data for this compound is not widely published, properties can be inferred from available data and analysis of closely related structural isomers.
| Property | Value / Observation | Notes |
| Appearance | Expected to be a crystalline powder or solid. | Isomers like 2,6-Difluoro-3-hydroxybenzaldehyde appear as orange to pale brown powder[4], while 3-Fluoro-2-hydroxybenzaldehyde is a white to light yellow crystalline powder[5]. |
| Melting Point | Data not available. | For comparison, the isomer 2,6-Difluoro-3-hydroxybenzaldehyde has a melting point of 110-114°C[6]. The monofluorinated analog, 3-Fluoro-2-hydroxybenzaldehyde, melts at 68-70 °C[5][7]. |
| Boiling Point | Data not available. | A predicted boiling point for the isomer 2,6-Difluoro-3-hydroxybenzaldehyde is 229.9 ± 35.0 °C[6]. |
| Solubility | Expected to be insoluble or poorly soluble in water. Soluble in common organic solvents (e.g., DMSO, CDCl₃, Acetone). | The related compound 3-Fluoro-2-hydroxybenzaldehyde is listed as insoluble in water[5]. This is a common characteristic for such aromatic aldehydes. |
| Storage | Recommended storage at 4°C under an inert nitrogen atmosphere. | [1][2] |
The fluorination pattern on the aromatic ring significantly impacts molecular packing in the solid state, which in turn influences the melting point. The intramolecular hydrogen bond between the 2-hydroxy group and the aldehyde's carbonyl oxygen is a defining feature that affects both physical and spectroscopic properties.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical compound. The following sections detail the predicted spectroscopic signatures for this compound based on its functional groups and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The chemical shifts are influenced by the strong electron-withdrawing effects of the aldehyde and fluorine substituents.
-
Aldehyde Proton (-CHO): A singlet peak is anticipated in the highly deshielded region of ~9.8-10.5 ppm . This significant downfield shift is due to the diamagnetic anisotropy of the carbonyl group.[8]
-
Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that is highly variable depending on solvent, concentration, and temperature. Intramolecular hydrogen bonding may shift this peak further downfield.
-
Aromatic Protons (Ar-H): Two signals are expected for the two protons on the aromatic ring. They will appear as multiplets due to coupling with each other (H-H coupling) and with the adjacent fluorine atoms (H-F coupling).
-
-
¹³C NMR: The carbon spectrum will reveal the number of unique carbon environments.
-
Carbonyl Carbon (C=O): A signal in the far downfield region, typically ~185-195 ppm .[9]
-
Aromatic Carbons (C-F): The two carbons directly bonded to fluorine will appear at ~150-165 ppm and will exhibit large one-bond C-F coupling constants (¹JCF).
-
Aromatic Carbons (C-OH, C-H, C-CHO): Other aromatic carbons will resonate between ~110-155 ppm, with their precise shifts and coupling patterns determined by the combined electronic effects of all substituents.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Hydroxyl (-OH) | 3100 - 3300 (Broad) | O-H Stretch (H-bonded) |
| Aldehyde (C-H) | 2800 - 2900 and 2700 - 2800 | C-H Stretch (Fermi resonance doublet)[8] |
| Carbonyl (C=O) | 1650 - 1680 | C=O Stretch |
| Aromatic (C=C) | 1450 - 1600 | C=C Ring Stretch |
| Carbon-Fluorine (C-F) | 1100 - 1300 | C-F Stretch |
The C=O stretching frequency is expected to be slightly lower than a typical aromatic aldehyde due to the intramolecular hydrogen bond with the ortho-hydroxyl group, which weakens the carbonyl double bond.[8]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a distinct molecular ion peak (M⁺) at an m/z of 158, corresponding to the molecular weight of the compound. Key fragmentation patterns would include the loss of a hydrogen atom (M-1), the aldehyde group (M-29, loss of -CHO), and potentially hydrogen fluoride (M-20, loss of HF).
Standard Operating Procedures for Physical Characterization
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key analytical workflows.
Protocol: Melting Point Determination (Capillary Method)
This protocol describes the standard procedure for determining the melting point range of a solid organic compound.
Methodology Steps:
-
Sample Preparation: Ensure the compound is dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.
-
Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Heating: Heat the block rapidly to about 15-20 °C below the expected melting point (if known from analogs).
-
Slow Heating: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Protocol: NMR Sample Preparation and Analysis
This protocol outlines the preparation of a sample for ¹H and ¹³C NMR spectroscopy.
Methodology Steps:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which the compound is soluble.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer to acquire the spectrum according to the instrument's standard parameters.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this compound should always be consulted, hazard information can be extrapolated from structurally similar compounds.
-
Hazard Classification: Aromatic aldehydes of this type are typically classified as irritants. The monofluorinated analog (3-Fluoro-2-hydroxybenzaldehyde) and other isomers are associated with the following GHS hazard statements:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[11] Keep the container tightly closed when not in use. Some analogs are noted to be air-sensitive, reinforcing the need for storage under an inert atmosphere.[5][6]
-
Storage: Store in a cool, dry place at the recommended temperature of 4°C under an inert gas like nitrogen or argon.[1][6]
Conclusion
This compound is a key chemical intermediate with a distinct set of physical and spectroscopic properties defined by its unique substitution pattern. This guide has consolidated the available data to provide a robust technical profile, covering its identity, physicochemical characteristics, and expected analytical signatures. The detailed experimental protocols and safety guidelines offer a practical framework for researchers, enabling confident and safe handling and characterization of this compound in a laboratory setting.
References
-
PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
-
PubChem. (n.d.). 3,5-Difluoro-2-hydroxybenzaldehyde. Retrieved from [Link]
-
UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Retrieved from [Link]
- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-hydroxybenzaldehyde. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. H32250.03 [thermofisher.com]
- 5. 3-Fluoro-2-hydroxybenzaldehyde CAS#: 394-50-3 [m.chemicalbook.com]
- 6. 2,6-Difluoro-3-hydroxybenzaldehyde CAS#: 152434-88-3 [chemicalbook.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to 3,6-Difluoro-2-hydroxybenzaldehyde: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Physicochemical Profile
3,6-Difluoro-2-hydroxybenzaldehyde (CAS Number: 502762-92-7) belongs to the class of substituted salicylaldehydes. The introduction of fluorine atoms onto the benzene ring can significantly alter the compound's electronic properties, acidity, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.
A thorough search of the scientific literature and chemical databases reveals a lack of an experimentally determined melting point for this specific isomer. However, its fundamental properties can be summarized as follows:
| Property | Value | Source |
| CAS Number | 502762-92-7 | [1] |
| Molecular Formula | C₇H₄F₂O₂ | [1] |
| Molecular Weight | 158.10 g/mol | [1] |
| Predicted Boiling Point | 182.9 ± 35.0 °C at 760 mmHg | N/A |
Comparative Melting Points of Isomeric Difluoro-hydroxybenzaldehydes
To provide a contextual understanding, the melting points of several isomers are presented below. This comparison highlights the significant impact of the substituent positions on the crystalline structure and, consequently, the melting point.
| Compound | CAS Number | Melting Point (°C) | Source |
| 3-Fluoro-2-hydroxybenzaldehyde | 394-50-3 | 68-70 | [2] |
| 2,6-Difluoro-3-hydroxybenzaldehyde | 152434-88-3 | 106.5-118.5 | [3] |
| 2,4-Difluoro-3-hydroxybenzaldehyde | 192927-69-8 | 141.3-141.7 | [4] |
| 2,3-Difluoro-4-hydroxybenzaldehyde | N/A | 141-142 | [4] |
| 2,5-Difluoro-4-hydroxybenzaldehyde | N/A | 146.1-146.3 | [4] |
Proposed Synthesis of this compound
While a specific synthetic procedure for this compound is not widely published, a plausible route can be devised based on established methods for the ortho-formylation of phenols. The directed ortho-metalation (DoM) strategy is particularly effective for achieving high regioselectivity.[5]
Synthetic Pathway: Ortho-lithiation and Formylation
The proposed synthesis involves the protection of the hydroxyl group of 3,6-difluorophenol, followed by directed ortho-lithiation and subsequent formylation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Protection of 3,6-Difluorophenol
-
To a solution of 3,6-difluorophenol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add a suitable base like diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Slowly add a protecting group reagent, for example, methoxymethyl chloride (MOM-Cl) (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting protected phenol by column chromatography.
Step 2: Ortho-lithiation and Formylation
-
Dissolve the protected 3,6-difluorophenol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) and stir at -78 °C for 1-2 hours. The methoxy group of the protecting group directs the lithiation to the ortho position.[5]
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Deprotection
-
Dissolve the crude protected aldehyde in a suitable solvent (e.g., methanol or THF).
-
Add a strong acid, such as hydrochloric acid (HCl), and stir at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Experimental Determination of Melting Point
The melting point is a fundamental physical property that provides a primary indication of the purity of a crystalline solid.[6][7] A pure substance typically melts over a narrow range of 0.5-1 °C.[8] Impurities will generally cause a depression and broadening of the melting range.[9]
Workflow for Melting Point Determination
Caption: Standard workflow for experimental melting point determination.
Detailed Protocol
-
Sample Preparation: Ensure the sample of this compound is completely dry. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.
-
For an unknown compound, perform a rapid initial heating to determine an approximate melting range.
-
Allow the apparatus to cool, then place a new sample and heat rapidly to about 15-20 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point). The melting point is reported as this range.
-
Analytical Characterization for Purity and Identity Confirmation
Prior to any physical property measurement, the identity and purity of the synthesized compound must be unequivocally confirmed through spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehyde proton (typically δ 9-10 ppm), the aromatic protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (around δ 190 ppm) and the aromatic carbons, with characteristic C-F couplings.
-
¹⁹F NMR: The fluorine NMR will provide direct evidence for the presence and chemical environment of the fluorine atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the hydroxyl group (O-H stretch, typically broad, ~3200-3400 cm⁻¹), the aromatic C-H bonds, the C=O of the aldehyde (~1650-1700 cm⁻¹), and C-F bonds (~1000-1300 cm⁻¹).[10][11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Significance in Research and Drug Development
The accurate determination of a compound's melting point is critical in the pharmaceutical industry for several reasons:
-
Purity Assessment: It serves as a quick and reliable indicator of purity.[12] In drug development, impurities can affect the safety, efficacy, and stability of the final product.
-
Compound Identification: While not definitive on its own, when used in conjunction with spectroscopic data, it helps to confirm the identity of a synthesized compound.[13]
-
Physicochemical Properties and Bioavailability: The melting point is related to the lattice energy of the crystal, which in turn influences solubility. Solubility is a key determinant of a drug's bioavailability.[14][15] Generally, compounds with lower melting points tend to have better absorption characteristics.[14]
-
Quality Control: In a manufacturing setting, melting point determination is a standard quality control test to ensure batch-to-batch consistency of active pharmaceutical ingredients (APIs).[8]
Conclusion
While an experimentally determined melting point for this compound is not currently available in public scientific literature, this guide provides a comprehensive framework for its synthesis and characterization. By following the proposed synthetic route and employing standard analytical techniques, researchers can produce and validate this valuable compound. The detailed protocol for melting point determination empowers scientists to establish this crucial physical property, thereby ensuring the purity of their material and the reliability of their subsequent research. This systematic approach is fundamental to advancing the application of this compound in drug discovery and materials science.
References
- Zhang, S., et al. (2021).
-
Mettler Toledo. (n.d.). All You Need to Know about Melting Point Determination. Retrieved from [Link]
- Majerz, I., et al. (2015). General and Efficient Protocol for Formylation of Aromatic and Heterocyclic Phenols. Synthesis.
-
Wikipedia. (2023). Formylation. Retrieved from [Link]
-
Study.com. (n.d.). How can melting point be used to determine the purity of a substance? Retrieved from [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]
-
Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]
-
RSC Publishing. (n.d.). Formylation of phenols using formamidine acetate. Retrieved from [Link]
-
Quora. (2018). How to use boiling and melting point as criteria for purity of chemical substances. Retrieved from [Link]
- Bergström, C. A., et al. (2009). An interesting relationship between drug absorption and melting point. International Journal of Pharmaceutics, 373(1-2), 24-40.
-
Nanolab. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (2009). An interesting relationship between drug absorption and melting point. Retrieved from [Link]
-
Fluke. (2025). Why Is Melting Point Crucial in Large Labs and Research Facilities? Retrieved from [Link]
- Wang, J., et al. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Chemistry & Biodiversity, 13(10), 1335-1348.
-
Elguero, J., et al. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. UNED. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Retrieved from [Link]
-
Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Arkivoc. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]
-
Arkivoc. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,3-Dihydroxybenzaldehyde. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,6-difluoro-2-methoxybenzaldehyde (C8H6F2O2). Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Fluoro-2-hydroxybenzaldehyde CAS#: 394-50-3 [m.chemicalbook.com]
- 3. 2,6-Difluoro-3-hydroxybenzaldehyde, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. homework.study.com [homework.study.com]
- 8. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nano-lab.com.tr [nano-lab.com.tr]
- 13. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 14. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
3,6-Difluoro-2-hydroxybenzaldehyde solubility data
An In-depth Technical Guide to the Solubility of 3,6-Difluoro-2-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 502762-92-7), a key building block in pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not widely published, this document synthesizes information from established chemical principles and experimental methodologies for aromatic aldehydes to provide researchers with a robust framework for its use. We will explore the predicted solubility based on molecular structure, present a detailed protocol for empirical solubility determination, and discuss the underlying chemical logic. This guide is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of how to effectively handle and utilize this compound in various solvent systems.
Introduction: Understanding the Molecule
This compound is a substituted aromatic aldehyde. Its chemical structure, featuring a hydroxyl group, an aldehyde group, and two fluorine atoms on the benzene ring, dictates its physicochemical properties and, consequently, its solubility.
-
Aldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.
-
Hydroxyl Group (-OH): A polar group capable of both donating and accepting hydrogen bonds. Its acidity (as a phenol) is a critical factor in its solubility in basic solutions.
-
Fluorine Atoms (-F): Highly electronegative atoms that create strong dipoles, influencing the molecule's overall polarity and its interactions with solvents.
-
Aromatic Ring: A nonpolar, hydrophobic backbone.
The interplay between the polar functional groups and the nonpolar benzene ring suggests a nuanced solubility profile, with an affinity for polar organic solvents and limited solubility in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 502762-92-7 | [2] |
| Molecular Formula | C₇H₄F₂O₂ | [2] |
| Molecular Weight | 158.10 g/mol | [2] |
| Calculated LogP | 1.4829 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
The calculated LogP value of 1.4829 indicates a moderate lipophilic character, suggesting that while it has some affinity for nonpolar environments, its polarity is significant.
Predicted Solubility Profile
Based on its structure and general principles for phenolic benzaldehydes, a qualitative solubility profile can be predicted.
-
Water: Low solubility is expected. While the hydroxyl and aldehyde groups can hydrogen bond with water, the hydrophobic aromatic ring limits miscibility.[1]
-
Polar Aprotic Solvents (e.g., Acetone, DMF, THF): High solubility is predicted. These solvents can effectively solvate the polar functional groups without the competing interactions of a protic solvent. Aromatic aldehydes are often soluble in polar organic media like acetone.[1] Protocols involving related compounds often use dimethylformamide (DMF).[3]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good to high solubility is expected. These alcohols can hydrogen bond with the solute. Methanol is a common solvent for reactions involving aromatic aldehydes.[3]
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Low solubility is predicted due to the compound's significant polarity.
-
Aqueous Base (e.g., 5% NaOH): High solubility is expected. The phenolic hydroxyl group is acidic and will be deprotonated by a strong base to form a water-soluble sodium phenoxide salt. This is a classic chemical test for acidic organic compounds.[4]
-
Aqueous Acid (e.g., 5% HCl): Low solubility is expected, similar to water, as the molecule does not have a basic functional group that can be protonated to form a soluble salt.[4]
Experimental Protocol for Qualitative Solubility Determination
For a definitive understanding, empirical testing is essential. The following protocol, adapted from standard organic qualitative analysis procedures, provides a systematic method to determine the solubility of this compound in key solvent classes.[4]
Materials and Equipment
-
This compound
-
Small test tubes
-
Glass stirring rods
-
Graduated cylinders or pipettes
-
Deionized water
-
Methanol
-
Acetone
-
Hexanes
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄) (handle with extreme care)
-
pH paper
Step-by-Step Methodology
General Procedure: For each solvent, add approximately 25 mg of solid this compound to 0.5 mL of the solvent in a clean test tube. Gently stir or tap the tube to mix. Observe whether the solid dissolves completely. A compound is considered "soluble" if it dissolves completely at this concentration (approx. 50 mg/mL).
-
Water Solubility:
-
Perform the general procedure with deionized water.
-
Record as "soluble" or "insoluble."
-
If soluble, test the solution with pH paper to check for acidity or basicity.[4]
-
-
Solubility in 5% NaOH:
-
If the compound is water-insoluble, perform the general procedure with 5% NaOH solution.
-
Causality: This test determines the presence of an acidic functional group. The phenolic proton on the hydroxyl group is acidic enough to be removed by NaOH, forming a water-soluble sodium salt.[4]
-
If the compound dissolves, confirm this is due to salt formation by adding 5% HCl dropwise until the solution is acidic. The original, water-insoluble compound should precipitate out.[4]
-
-
Solubility in 5% HCl:
-
If the compound is water-insoluble, perform the general procedure with 5% HCl in a separate test tube.
-
Causality: This tests for the presence of a basic functional group (like an amine). This compound lacks such a group and is expected to be insoluble.
-
-
Solubility in Concentrated H₂SO₄:
-
If the compound is insoluble in water, 5% NaOH, and 5% HCl, test its solubility in concentrated sulfuric acid.
-
Causality: Concentrated H₂SO₄ is a strong acid that can protonate even weak bases, such as the oxygen atoms in aldehydes and hydroxyl groups, forming soluble organic salts. A color change or dissolution is a positive result.[4]
-
-
Solubility in Organic Solvents:
-
Following the general procedure, individually test the solubility in Methanol, Acetone, and Hexanes to confirm the predicted profile.
-
Diagram: Qualitative Solubility Analysis Workflow
The following diagram illustrates the logical flow for determining the solubility class of an organic compound like this compound.
Caption: A flowchart for systematic qualitative solubility analysis.
Quantitative Analysis Considerations
For applications requiring precise concentrations, such as in drug formulation or kinetic studies, a quantitative analysis is necessary.
Methodology Outline:
-
Saturated Solution Preparation: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent of interest (e.g., methanol, acetone).
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the excess solid from the solution via centrifugation and filtration (using a syringe filter, for example).
-
Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of the diluted sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying aromatic aldehydes.[5]
-
Calculation: From the concentration of the diluted sample, calculate the original concentration in the saturated solution, typically expressed in mg/mL or mol/L.
Conclusion
While readily available quantitative data on the solubility of this compound is scarce, a comprehensive profile can be developed through an understanding of its chemical structure and systematic experimental verification. It is predicted to be highly soluble in polar organic solvents such as methanol, acetone, and DMF, and in aqueous basic solutions. Its solubility in water and nonpolar solvents is expected to be low. The protocols and logical frameworks provided in this guide equip researchers with the necessary tools to confidently determine the solubility of this compound, ensuring its effective application in their scientific endeavors.
References
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College. [Link]
-
A detailed structural and thermal study of a natural aromatic aldehyde. RSIS International. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). [Link]
-
Solvent screening for the extraction of aromatic aldehydes. ResearchGate. [Link]
Sources
An In-Depth Technical Guide to Fluorinated Hydroxybenzaldehydes: A Case Study on 3-Fluoro-2-hydroxybenzaldehyde
A Note to the Reader: Initial research on the specific chemical structure of 3,6-Difluoro-2-hydroxybenzaldehyde revealed a significant scarcity of detailed, publicly available scientific literature, including comprehensive synthesis protocols, extensive spectroscopic data, and specific applications in drug development. While the compound is commercially available, indicating its synthesis is achievable, the in-depth technical information required for a comprehensive guide is not readily accessible in peer-reviewed journals or patents.
To provide a valuable and scientifically grounded resource for researchers, scientists, and drug development professionals, this guide will focus on a closely related and well-documented isomer: 3-Fluoro-2-hydroxybenzaldehyde . This compound shares key structural features with the original topic and serves as an excellent case study for understanding the synthesis, properties, and applications of fluorinated hydroxybenzaldehydes in medicinal chemistry and materials science. The principles and techniques discussed herein offer significant transferable insights for working with other analogous structures, including this compound, should more information become available.
Introduction: The Strategic Role of Fluorinated Hydroxybenzaldehydes
Fluorinated aromatic compounds are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1] Hydroxybenzaldehydes, in turn, are versatile building blocks, possessing multiple reactive sites that allow for the facile synthesis of more complex molecular architectures.
3-Fluoro-2-hydroxybenzaldehyde (also known as 3-Fluorosalicylaldehyde) is a prime example of a fluorinated building block that has found significant utility in the synthesis of novel therapeutic agents, organometallic ligands, and advanced materials.[2] Its unique arrangement of a hydroxyl group, an aldehyde, and a fluorine atom on the benzene ring provides a rich platform for chemical elaboration.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-Fluoro-2-hydroxybenzaldehyde is characterized by a benzaldehyde core with a hydroxyl group at the 2-position and a fluorine atom at the 3-position. This substitution pattern gives rise to specific properties that are crucial for its reactivity and applications.
| Property | Value | Source |
| CAS Number | 394-50-3 | |
| Molecular Formula | C₇H₅FO₂ | |
| Molecular Weight | 140.11 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 68 - 70 °C |
The intramolecular hydrogen bond between the hydroxyl proton and the aldehyde's carbonyl oxygen is a key feature of this molecule, influencing its conformation and reactivity. The electron-withdrawing nature of the fluorine atom also modulates the acidity of the hydroxyl group and the electrophilicity of the aldehyde.
Synthesis of Fluorinated Hydroxybenzaldehydes: Methodologies and Mechanistic Insights
Synthesis of Fluorinated Phenol Precursors
The synthesis of difluorinated phenols can be achieved through various methods, including:
-
Diazotization of Difluoroanilines: This is a classic and scalable method for introducing a hydroxyl group onto an aromatic ring. For instance, 2,6-difluorophenol can be synthesized from 2,6-difluoroaniline.[3] The process involves the formation of a diazonium salt from the corresponding aniline using nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by hydrolysis of the diazonium salt.[3][4]
-
Step 1: Diazotization: The aniline is treated with a cold solution of sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) to form the diazonium salt.
-
Step 2: Hydrolysis: The diazonium salt solution is then heated, often in the presence of a copper(II) sulfate catalyst, to facilitate the replacement of the diazonium group with a hydroxyl group.[3]
-
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group (such as a halogen) from a highly electron-deficient aromatic ring by a nucleophile (e.g., hydroxide). The starting material would typically be a trifluorinated benzene derivative.
Formylation of Fluorinated Phenols
Once the desired fluorinated phenol is obtained, the aldehyde group can be introduced. Ortho-formylation of phenols is a well-established transformation, with several methods available:
-
Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to introduce a dichlorocarbene species, which then reacts with the phenoxide to form the aldehyde after hydrolysis. While classic, this method can sometimes suffer from moderate yields and the formation of byproducts.[5]
-
Duff Reaction: This method employs hexamethylenetetramine as the formylating agent in the presence of an acid. It is particularly effective for activated phenols.
-
Magnesium Chloride-Mediated Ortho-Formylation: This is a milder and often more regioselective method for the ortho-formylation of phenols.[6] The phenol is treated with magnesium chloride and triethylamine, followed by the addition of paraformaldehyde. The magnesium acts as a Lewis acid to coordinate with the phenolic oxygen, directing the formylation to the ortho position.
Conceptual Experimental Protocol: Magnesium Chloride-Mediated Ortho-Formylation of 2,5-Difluorophenol
This is a conceptual protocol based on known methodologies and has not been experimentally validated for this specific substrate.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).
-
Solvent and Base Addition: Anhydrous tetrahydrofuran (THF) is added, followed by the dropwise addition of triethylamine (2.0 eq). The mixture is stirred for 10-15 minutes at room temperature.
-
Substrate Addition: 2,5-Difluorophenol (1.0 eq) is dissolved in anhydrous THF and added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux (approximately 65-70 °C) and maintained for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
-
Spectroscopic Characterization
The structural elucidation of 3-Fluoro-2-hydroxybenzaldehyde and its analogues relies on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of a hydroxybenzaldehyde is characterized by several key absorptions:
-
O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹, indicative of the hydroxyl group.
-
C-H (Aldehyde) Stretch: A sharp, often weak, peak around 2850 cm⁻¹.[7]
-
C=O (Aldehyde) Stretch: A strong absorption band typically in the range of 1650-1680 cm⁻¹. The exact position is influenced by conjugation and intramolecular hydrogen bonding.[7]
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the substitution pattern. Key signals include:
-
Aldehyde Proton: A singlet typically downfield, around δ 9.5-10.5 ppm.
-
Phenolic Proton: A broad singlet, also downfield, often above δ 10 ppm, which may not be observed in all solvents.
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm), with multiplicities and coupling constants dictated by the fluorine and other substituents.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around δ 190 ppm), the carbon bearing the hydroxyl group, and the carbons bonded to fluorine, which will exhibit C-F coupling.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and environment of fluorine atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.
Applications in Drug Discovery and Materials Science
The trifunctional nature of 3-Fluoro-2-hydroxybenzaldehyde makes it a valuable precursor for a wide range of more complex molecules with interesting biological and material properties.
Synthesis of Schiff Bases and Metal Complexes
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases can act as ligands for various metal ions, forming stable complexes. For example, cobalt-salen type complexes derived from 3-Fluoro-2-hydroxybenzaldehyde have been investigated for their ability to reversibly bind oxygen and for their potential anticancer activity.[2]
Precursor for Heterocyclic Compounds
The multiple reactive sites of 3-Fluoro-2-hydroxybenzaldehyde allow for its use in the synthesis of various heterocyclic systems. For example, it can be used in gold(I)-catalyzed annulation reactions to produce fluorinated isoflavanones (chromanones), which are important scaffolds in medicinal chemistry.[2]
Building Block for Active Pharmaceutical Ingredients (APIs)
Fluorinated benzaldehydes are key intermediates in the synthesis of a variety of APIs. For instance, related compounds like 3-fluoro-4-hydroxybenzaldehyde are used to synthesize curcuminoid analogues with potent anticancer activity and hydrazone derivatives with anti-inflammatory properties.[8] The presence of the fluorine atom can enhance the pharmacological profile of the final drug molecule.
Safety and Handling
Fluorinated hydroxybenzaldehydes should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
While specific, in-depth information on this compound is limited in the current scientific literature, the study of its close analogue, 3-Fluoro-2-hydroxybenzaldehyde, provides a comprehensive framework for understanding the chemistry and utility of this class of compounds. The strategic incorporation of fluorine into the hydroxybenzaldehyde scaffold creates a versatile building block with significant potential in drug discovery, catalysis, and materials science. As synthetic methodologies advance, it is likely that more information on less common isomers like this compound will become available, further expanding the toolbox for chemists and drug developers.
References
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
Organic Syntheses. ortho-Formylation of phenols. [Link]
-
ResearchGate. An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. [Link]
-
Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. ossila.com [ossila.com]
- 3. 2,6-Difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 8. ossila.com [ossila.com]
An In-depth Technical Guide to the Synthesis and Significance of 3,6-Difluoro-2-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of 3,6-difluoro-2-hydroxybenzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. While a singular "discovery" paper for this compound is not prominent in the literature, this guide elucidates its synthetic pathway through a logical and established methodology, reflecting the process a research scientist would undertake to obtain this valuable building block. We will delve into a detailed, field-proven protocol for its synthesis via the regioselective ortho-formylation of 2,5-difluorophenol. The rationale behind the chosen synthetic strategy, the mechanistic underpinnings of the reaction, and a thorough characterization of the target molecule are presented. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize, understand, and utilize this versatile compound.
Introduction: The Strategic Value of Fluorinated Salicylaldehydes
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1][2] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] These modifications can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.
Substituted salicylaldehydes, or 2-hydroxybenzaldehydes, are privileged scaffolds in medicinal chemistry and serve as precursors to a wide array of biologically active compounds and complex ligands. When fluorinated, these structures offer a powerful platform for the development of novel therapeutics. This compound, in particular, presents a unique substitution pattern that can impart specific electronic and conformational properties to its derivatives, making it a valuable synthon for exploring new chemical space in drug design.
This guide will focus on the practical synthesis of this compound, providing a robust and reproducible protocol that ensures high regioselectivity and yield.
Retrosynthetic Analysis and Strategic Approach
The "discovery" of a synthetic route to a target molecule often begins with a retrosynthetic analysis. For this compound, the most logical disconnection is the formyl group, leading back to the readily available starting material, 2,5-difluorophenol.
Figure 1: Retrosynthetic approach for this compound.
The primary challenge in this synthesis is to achieve selective formylation at the ortho- position to the hydroxyl group, avoiding reaction at the para- position. Several classical methods for the formylation of phenols exist, including the Reimer-Tiemann and Duff reactions. However, these methods often suffer from moderate yields and a lack of regioselectivity.
A more contemporary and highly regioselective method is the magnesium-mediated ortho-formylation using paraformaldehyde.[3][4] This method has been shown to be effective for a wide range of phenols, including those with electron-withdrawing groups, and consistently provides the ortho-substituted product in high yield.[3] The chelation of the phenol to the magnesium ion is believed to direct the electrophilic attack of formaldehyde to the ortho- position, thus ensuring the desired regioselectivity. This approach is therefore selected as the core synthetic strategy for this guide.
Detailed Synthesis Protocol: Magnesium-Mediated Ortho-Formylation
This protocol is adapted from the well-established procedure for the ortho-formylation of phenols.[3][4]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,5-Difluorophenol | 2713-31-7 | 130.09 | 6.50 g | 50 mmol |
| Anhydrous Magnesium Chloride | 7786-30-3 | 95.21 | 9.52 g | 100 mmol |
| Paraformaldehyde | 30525-89-4 | (30.03)n | 4.50 g | 150 mmol |
| Triethylamine | 121-44-8 | 101.19 | 14.0 mL (10.12 g) | 100 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 250 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | 100 mL | - |
| 1 N Hydrochloric Acid | 7647-01-0 | 36.46 | 300 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Experimental Procedure
Figure 2: Step-by-step workflow for the synthesis of this compound.
-
Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum under an argon atmosphere, add anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol).
-
Addition of Solvents and Base: Add anhydrous tetrahydrofuran (250 mL) via syringe. Subsequently, add triethylamine (14.0 mL, 100 mmol) dropwise via syringe. Stir the resulting suspension for 10 minutes at room temperature.
-
Addition of Phenol: Add a solution of 2,5-difluorophenol (6.50 g, 50 mmol) in a minimal amount of anhydrous THF dropwise via syringe. The mixture will become an opaque, light-colored suspension.
-
Reaction: Immerse the flask in a preheated oil bath at approximately 75°C. Heat the mixture to a gentle reflux for 4 hours. The reaction mixture will typically turn a bright orange-yellow color.
-
Work-up: After 4 hours, cool the reaction mixture to room temperature. Add diethyl ether (100 mL) to the flask. Transfer the entire mixture to a 1 L separatory funnel.
-
Extraction: Wash the organic phase successively with 1 N hydrochloric acid (3 x 100 mL) and water (3 x 100 mL). Caution: Gas evolution may occur during the initial acidic wash.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Further drying under high vacuum will yield the crude product.
-
Purification (if necessary): The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization.
Mechanistic Insights
The high ortho-selectivity of this formylation reaction is attributed to the formation of a magnesium chelate intermediate.
Figure 3: Simplified mechanism of magnesium-mediated ortho-formylation.
-
Chelate Formation: The triethylamine deprotonates the 2,5-difluorophenol, which then coordinates with the magnesium chloride to form a magnesium phenoxide complex.
-
Directed Electrophilic Attack: The paraformaldehyde depolymerizes in situ to formaldehyde. The magnesium ion chelates with both the phenoxide oxygen and the carbonyl oxygen of formaldehyde, bringing the electrophilic carbon of formaldehyde in close proximity to the ortho- position of the aromatic ring. This pre-organization facilitates the regioselective electrophilic aromatic substitution.
-
Hydrolysis: The subsequent acidic work-up protonates the resulting alkoxide to yield the final this compound.
Characterization of this compound
| Property | Value |
| Molecular Formula | C₇H₄F₂O₂ |
| Molecular Weight | 158.10 g/mol |
| Appearance | Expected to be a white to off-white solid |
| CAS Number | 502762-92-7 |
Predicted ¹H NMR Spectroscopy
-
δ ~11.0-12.0 ppm (s, 1H): Phenolic hydroxyl proton, likely broadened.
-
δ ~10.3 ppm (s, 1H): Aldehyde proton.
-
δ ~7.0-7.5 ppm (m, 2H): Aromatic protons, exhibiting complex splitting due to H-H and H-F coupling.
Predicted ¹³C NMR Spectroscopy
-
δ ~190 ppm: Aldehyde carbonyl carbon.
-
δ ~150-160 ppm (dd): Carbon attached to fluorine (C3 and C6), showing large C-F coupling constants.
-
δ ~110-130 ppm: Other aromatic carbons, showing smaller C-F couplings.
Predicted Infrared (IR) Spectroscopy
-
~3200-3400 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.
-
~2850 and ~2750 cm⁻¹: C-H stretches of the aldehyde group (Fermi resonance).
-
~1650-1670 cm⁻¹: C=O stretch of the aldehyde carbonyl group.
-
~1100-1300 cm⁻¹: C-F stretching vibrations.
Mass Spectrometry (MS)
-
[M]+•: Expected molecular ion peak at m/z = 158.02.
-
[M-H]+: A common fragment at m/z = 157.01.
-
[M-CHO]+: A fragment corresponding to the loss of the formyl group at m/z = 129.02.
Applications and Future Outlook
Fluorinated salicylaldehydes are valuable intermediates in several fields:
-
Medicinal Chemistry: They are key building blocks for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other potential drug candidates. The specific substitution pattern of this compound can be exploited to fine-tune the electronic properties and binding interactions of a lead compound.
-
Ligand Synthesis: Salicylaldehyde derivatives are widely used in the synthesis of Schiff base ligands, which form stable complexes with a variety of metal ions. These complexes have applications in catalysis, materials science, and as therapeutic agents themselves.
-
Materials Science: Fluorinated organic molecules are of interest for the development of advanced materials with specific optical and electronic properties.
The robust and regioselective synthesis of this compound described in this guide opens the door for its broader application in these and other emerging areas of chemical research.
References
-
Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Org. Synth.2005 , 82, 64. [Link]
-
PubChem. 2,5-Difluorophenol. [Link]
-
Hofsløkken, N. U.; Skattebøl, L. A Convenient Method for the ortho-Formylation of Phenols. Acta Chem. Scand.1999 , 53, 258-262. [Link]
- Müller, P. Fluorine in medicinal chemistry. Chem. Soc. Rev.2007, 36(12), 1981-1992.
- O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.2008, 37(2), 308-319.
- Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev.2008, 37(2), 320-330.
- Shah, P.; Westwell, A. D. The role of fluorine in medicinal chemistry. J. Enzyme Inhib. Med. Chem.2007, 22(5), 527-540.
- Isanbor, C.; O'Hagan, D. Fluorine in medicinal chemistry: a review of contemporary literature. J. Fluorine Chem.2006, 127(3), 303-319.
- Kirk, K. L. Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. J. Fluorine Chem.2006, 127(8), 1013-1029.
- Böhm, H. J.; Banner, D.; Bendels, S.; Kansy, M.; Kuhn, B.; Müller, K.; Obst-Sander, U.; Stahl, M. Fluorine in medicinal chemistry. ChemBioChem2004, 5(5), 637-643.
- Smart, B. E. Fluorine substituent effects (on reactivities). J. Fluorine Chem.2001, 109(1), 3-11.
- Welch, J. T.; Eswarakrishnan, S. Fluorine in bioorganic chemistry. Wiley, 1991.
- Banks, R. E.; Smart, B. E.; Tatlow, J. C. Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media, 2013.
- Kirsch, P.
-
PubChem. This compound. [Link]
-
Hansen, T. V.; Skattebøl, L. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth.2012 , 89, 220-229. [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
The role of fluorine in medicinal chemistry. PubMed. [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]
-
Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2011 , 54(8), 2529-2591. [Link]
-
Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015 , 58(21), 8315-8359. [Link]
Sources
Spectroscopic Data of 3,6-Difluoro-2-hydroxybenzaldehyde: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-Difluoro-2-hydroxybenzaldehyde, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into the structural elucidation of this compound using modern spectroscopic techniques.
Introduction: The Significance of this compound
This compound is a substituted aromatic aldehyde of significant interest due to the influence of its fluorine and hydroxyl substituents on its chemical reactivity and potential biological activity. The precise characterization of its molecular structure is paramount for its application in the synthesis of novel compounds. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and detailed structural features of this molecule. This guide will delve into the predicted and theoretical spectroscopic data for this compound, offering a robust framework for its analysis.
Molecular Structure and Spectroscopic Correlation
The chemical structure of this compound forms the basis for interpreting its spectroscopic data. The interplay between the aromatic ring, the aldehyde group, the hydroxyl group, and the two fluorine atoms at positions 3 and 6 creates a unique electronic environment that is reflected in its various spectra.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.8 - 10.5 | s | - |
| Hydroxyl-H | 5.0 - 7.0 (broad) | s (broad) | - |
| Aromatic-H (H4) | 7.0 - 7.5 | t | ~8-9 Hz (JH-H) |
| Aromatic-H (H5) | 6.8 - 7.2 | t | ~8-9 Hz (JH-H) |
Interpretation of the ¹H NMR Spectrum
-
Aldehyde Proton: The proton of the aldehyde group is expected to appear as a singlet in the downfield region of the spectrum (δ 9.8-10.5 ppm). This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.
-
Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.
-
Aromatic Protons: The two aromatic protons, H4 and H5, are expected to show a triplet multiplicity due to coupling with each other and with the adjacent fluorine atoms. The electron-withdrawing effects of the fluorine and carbonyl groups will influence their precise chemical shifts.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185 - 195 |
| C-OH | 150 - 160 |
| C-F (C3) | 145 - 155 (d, ¹JC-F) |
| C-F (C6) | 155 - 165 (d, ¹JC-F) |
| C-CHO | 115 - 125 |
| C4 | 110 - 120 (d, JC-F) |
| C5 | 120 - 130 (d, JC-F) |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded, appearing at the lowest field (δ 185-195 ppm).
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbons directly bonded to the electronegative fluorine and oxygen atoms (C2, C3, C6) will be significantly downfield.
-
Carbon-Fluorine Coupling: The carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JC-F), which is typically large. Carbons at two or three bonds away from a fluorine atom will also exhibit smaller C-F couplings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aldehyde) | 2700 - 2900 (two bands) | Weak |
| C=O Stretch (aldehyde) | 1680 - 1710 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-F Stretch | 1100 - 1300 | Strong |
Interpretation of the IR Spectrum
-
Hydroxyl Group: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.[1]
-
Aldehyde Group: The presence of the aldehyde is confirmed by two key absorptions: the C=O stretch, which is a strong band around 1680-1710 cm⁻¹, and the characteristic pair of weak C-H stretching bands between 2700 and 2900 cm⁻¹.[2]
-
Aromatic Ring: Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.[3]
-
Carbon-Fluorine Bonds: Strong absorption bands in the 1100-1300 cm⁻¹ range are indicative of C-F stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data
| Ion Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 158.02 | Molecular ion (C₇H₄F₂O₂) |
| [M-H]⁺ | 157.01 | Loss of a hydrogen radical from the aldehyde |
| [M-CHO]⁺ | 129.02 | Loss of the formyl radical |
| [M-CO]⁺ | 130.03 | Loss of carbon monoxide from the molecular ion |
| [C₆H₃F₂O]⁺ | 129.02 | Fragment resulting from the loss of the CHO group |
Interpretation of the Mass Spectrum
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound (158.10 g/mol ).
-
Fragmentation Pattern: The fragmentation of aromatic halogenated compounds can be complex.[4] Common fragmentation pathways for this molecule would likely involve the loss of the formyl radical (-CHO), a hydrogen radical from the aldehyde, or a neutral carbon monoxide molecule. The presence of two fluorine atoms will also influence the isotopic pattern of the fragments.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[5][6]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Data Acquisition: Lock and shim the spectrometer to optimize the magnetic field homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for both ¹H and ¹³C spectra.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Scan: Record a background spectrum of the clean ATR crystal.[7]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[7]
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).[8]
-
Instrument Setup: Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are ionized in the gas phase using a high-energy electron beam (typically 70 eV for EI).[9]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Caption: A generalized experimental workflow for the spectroscopic analysis of an organic compound.
Conclusion
The spectroscopic data of this compound, as predicted and interpreted in this guide, provides a detailed electronic and structural fingerprint of the molecule. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry offers a powerful and synergistic approach to unequivocally confirm its identity and structure. The provided protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data for this and similar compounds, ensuring scientific integrity and advancing research in drug discovery and materials science.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]
- Harrison, A. G., & Lin, P. H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314–1319.
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Bruker. (n.d.). NMR spectroscopy for solids. Retrieved from [Link]
-
ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
KNUST Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
AWS. (n.d.). Infrared Absorption Spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Bartleby. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Retrieved from [Link]
-
ACS Publications. (2024, August 28). A Mass Spectrometry Experiment on the Degrees of Freedom Effect. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Retrieved from [Link]
-
Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]
-
YouTube. (2018, September 17). Using the FT-IR: Solid & Liquid Samples. Retrieved from [Link]
-
National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]
-
MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
AQA. (n.d.). Data booklet (A-level) - Sample set 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
ResearchGate. (2023, July 15). How to predict IR Spectra? Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
YouTube. (2021, October 4). How to Interpret Chemical Shift in the 1H NMR (O Chem). Retrieved from [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The mass spectra of cyclic fluorine compounds. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-Depth Technical Guide to the Safety and Handling of 3,6-Difluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. It is synthesized from available data on 3,6-Difluoro-2-hydroxybenzaldehyde and structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use and adhere to all institutional and governmental safety regulations.
Introduction: Navigating the Chemistry and Hazards of a Fluorinated Building Block
This compound (CAS No. 502762-92-7) is a valuable fluorinated aromatic aldehyde, increasingly utilized as a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. The strategic placement of fluorine atoms and hydroxyl and aldehyde functional groups imparts unique electronic properties and reactivity, making it a desirable building block for drug discovery and the development of novel materials.
However, the very features that make this compound chemically interesting also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The introduction of fluorine can significantly alter the biological and toxicological profile of a molecule compared to its non-fluorinated counterparts. This guide provides a comprehensive overview of the known and anticipated hazards of this compound, offering a framework for its safe handling, storage, and disposal based on available data and established best practices for related fluorinated compounds.
Section 1: Compound Identification and Physicochemical Properties
A foundational aspect of safe laboratory practice is the accurate identification and understanding of a chemical's physical properties. These characteristics influence its behavior under various experimental and storage conditions.
| Property | Value | Source |
| CAS Number | 502762-92-7 | [ChemScene] |
| Molecular Formula | C₇H₄F₂O₂ | [ChemScene] |
| Molecular Weight | 158.10 g/mol | [ChemScene] |
| Appearance | Expected to be a solid (e.g., White/Off-White Powder) | [1] |
| Storage Temperature | 4°C, stored under nitrogen | [ChemScene] |
| Solubility | Solubility in water is not well-documented; likely sparingly soluble. | [1] |
Note: Data for appearance and solubility are inferred from structurally similar compounds.
Section 2: Hazard Assessment and GHS Classification
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers and analogous fluorinated hydroxybenzaldehydes allow for a reliable prediction of its hazard profile. The consistent classification of these analogues indicates that this compound should be handled as a hazardous substance.[2][3][4]
Anticipated GHS Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2][3]
-
Acute Oral Toxicity (Category 4) (Potential): H302 - Harmful if swallowed.[4]
Hazard Pictogram:
Signal Word: Warning [3]
Toxicological Profile Summary:
-
Primary Routes of Exposure: Inhalation of dust, skin contact, and eye contact are the most probable routes of occupational exposure.[2] Ingestion is also a potential route.
-
Acute Effects: Direct contact is expected to cause irritation to the skin and serious irritation to the eyes.[2] Inhalation of the powder or dust can lead to irritation of the nose, throat, and respiratory tract.[3] While not definitively classified, oral toxicity is a potential concern, as seen in similar compounds.[4]
-
Chronic Effects: The toxicological properties have not been fully investigated, and long-term exposure effects are unknown.[2] As with many fluorinated organic compounds, caution is warranted.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[5]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The causality behind selecting controls and PPE is to create a multi-layered defense, minimizing the risk of exposure through all potential routes. The primary engineering control isolates the hazard, while PPE serves as the essential last line of defense for the operator.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of this compound powder, as well as any reactions involving it, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1][6]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of dust or vapors.[1]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[1] A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[7]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are often suitable, but always consult the glove manufacturer's compatibility chart for the specific chemical and any solvents being used. Double-gloving is a prudent practice for enhanced protection. Dispose of contaminated gloves after use.[2][7]
-
Skin and Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashes, an impervious apron is recommended.[1]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH/MSHA-approved respirator is necessary. A full-face particle respirator (e.g., N99 or P2 type) is appropriate for handling the solid compound where dust may be generated.[1][2]
Caption: Required PPE for handling this compound.
Section 4: Safe Handling, Storage, and Disposal Protocols
A self-validating safety protocol relies on established procedures that are consistently followed. These workflows are designed to prevent incidents before they occur.
Handling
-
Avoidance of Contact: Avoid all contact with skin and eyes. Do not breathe dust.[1][2]
-
Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.[1]
-
Grounding: For procedures involving larger quantities of the solid, take measures to prevent the buildup of electrostatic charge.[7]
Storage
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Conditions: A recommended storage condition is 4°C under an inert atmosphere (e.g., nitrogen) to maintain compound integrity and safety. [ChemScene]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Spill and Disposal Management
Proper waste management is critical to protecting both personnel and the environment.
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE (including respiratory protection), carefully sweep up the spilled solid. Avoid generating dust.[1]
-
Collect the material in a suitable, sealed container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent and then wash thoroughly. All cleanup materials must be disposed of as hazardous waste.[6]
-
-
Waste Disposal:
-
All waste containing this compound, including unused product and contaminated materials (e.g., filter paper, pipette tips), must be collected in a designated and clearly labeled hazardous waste container.[6]
-
Dispose of the waste through a licensed environmental waste management contractor. Do not empty into drains.[5][6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6]
-
Caption: Workflow for the disposal of this compound.
Section 5: Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove all contaminated clothing. If skin irritation occurs, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Conclusion
This compound is a potent chemical tool for innovation in drug development and materials science. By embracing the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in our safety protocols, we can harness its synthetic utility while ensuring the highest standards of laboratory safety. A proactive approach, grounded in a thorough understanding of potential hazards and the diligent application of engineering controls, personal protective equipment, and proper handling procedures, is paramount. Always prioritize safety and consult authoritative sources before commencing any new experimental work.
References
-
PubChem. 2,4-Difluoro-3-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 3,5-Difluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2,4-Difluoro-3-hydroxybenzaldehyde | C7H4F2O2 | CID 593909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 3,6-Difluoro-2-hydroxybenzaldehyde for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention for their unique physicochemical properties that can enhance biological activity, metabolic stability, and material performance. Among these, 3,6-Difluoro-2-hydroxybenzaldehyde stands out as a valuable and versatile building block. This guide provides an in-depth technical overview of this compound, including its properties, commercial availability, synthesis, spectroscopic characterization, safe handling, and applications in research and development.
Introduction to this compound: A Key Synthetic Intermediate
This compound, with the Chemical Abstracts Service (CAS) number 502762-92-7 , is an aromatic aldehyde featuring a benzaldehyde core substituted with two fluorine atoms and a hydroxyl group.[1] This strategic placement of functional groups makes it a highly reactive and versatile intermediate for the synthesis of more complex molecules. The presence of fluorine atoms can significantly alter the electronic properties of the benzene ring, influencing the reactivity of the aldehyde and hydroxyl moieties. This modulation is a key reason for its utility in the development of novel pharmaceuticals and advanced materials.
Commercial Availability and Procurement
For researchers and drug development professionals, sourcing high-purity starting materials is a critical first step. This compound is available from several reputable chemical suppliers. When procuring this compound, it is essential to consider purity, available quantities, and the supplier's quality control documentation.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Product Number (Example) | Purity | Notes |
| ChemScene | CS-W010903 | ≥97% | Offers custom synthesis and commercial production services.[1] |
| Sigma-Aldrich | AMBH97BA08C0 (Distributed for Ambeed, Inc.) | Not specified | A major distributor for a wide range of research chemicals. |
| MySkinRecipes | Not specified | Not specified | Provides a product specification sheet and MSDS. |
It is recommended to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use in any synthetic protocol.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in research.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 502762-92-7 | [1] |
| Molecular Formula | C₇H₄F₂O₂ | [1] |
| Molecular Weight | 158.10 g/mol | [1] |
| Appearance | Off-white to light yellow powder | [2] |
| Storage | 4°C, stored under nitrogen | [1] |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the structure and purity of this compound. Below is a summary of expected and reported spectroscopic data.
¹H NMR (Proton Nuclear Magnetic Resonance): While a full spectrum interpretation requires the original data, a commercially available spectrum indicates the presence of characteristic peaks for the aromatic protons and the aldehyde proton, with splitting patterns influenced by the fluorine atoms.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A study on various fluoro-derivatives of hydroxybenzaldehydes provides valuable insight into the expected chemical shifts for the carbon atoms in the benzene ring and the carbonyl group.[3] The carbon signals will exhibit splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.), which is a key characteristic for structural confirmation.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly informative for fluorinated compounds. The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing unambiguous structural information.
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-fluorine (C-F) bonds. The O-H stretching vibration is typically broad, while the C=O stretching of the aldehyde will be a strong, sharp peak.
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (158.10 g/mol ). The fragmentation pattern can provide further structural information.
Synthesis of this compound: A Conceptual Overview
The following diagram illustrates a potential synthetic pathway.
Caption: Conceptual synthetic workflow for this compound.
This proposed pathway involves a directed ortho-metalation of 1,4-difluorobenzene, where a directing group would guide the deprotonation and subsequent reaction at a specific position on the aromatic ring. This would be followed by a formylation step to introduce the aldehyde group. It is important to note that this is a conceptual pathway, and the actual experimental conditions would require careful optimization.
Applications in Research and Drug Development
Fluorinated benzaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules and functional materials.
As a Building Block for Bioactive Molecules
The aldehyde and hydroxyl groups of this compound provide reactive handles for various chemical transformations, making it a key starting material for the synthesis of:
-
Schiff Bases: The aldehyde group readily condenses with primary amines to form Schiff bases, which are important ligands in coordination chemistry and have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
-
Heterocycles: This compound can be used to construct various heterocyclic ring systems, which are common scaffolds in many pharmaceuticals. For instance, related fluorinated hydroxybenzaldehydes are used to synthesize isoflavanones and other bicyclic heterocycles.[4]
-
Chalcones and Curcuminoids: Through aldol condensation reactions, this aldehyde can be used to synthesize fluorinated analogs of chalcones and curcuminoids, which are classes of compounds with known anticancer and anti-inflammatory activities.[5]
The incorporation of fluorine atoms from the this compound starting material can enhance the pharmacokinetic properties of the final drug candidates, such as increased metabolic stability and improved membrane permeability.
In Materials Science
The unique electronic properties imparted by the fluorine atoms make this compound and its derivatives of interest in materials science. For example, related fluorinated salicylaldehydes are used to synthesize salen ligands for the development of catalysts and functional materials.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the initial search, information from closely related compounds, such as 3-fluoro-2-hydroxybenzaldehyde and other difluorinated hydroxybenzaldehydes, can provide guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Contact: Avoid breathing dust, vapor, mist, or gas. Do not ingest. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
It is imperative to consult the supplier-provided MSDS for the most accurate and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its unique combination of functional groups, coupled with the presence of fluorine atoms, makes it an attractive starting material for the synthesis of novel compounds with enhanced properties. This guide has provided a comprehensive overview of its commercial availability, physicochemical properties, potential synthetic routes, applications, and safe handling procedures to assist researchers and drug development professionals in their work with this important building block.
References
-
LookChem. 502762-92-7 - Hangzhou J&H Chemical Co., Ltd. Available from: [Link]
-
The Home Depot. Material Safety Data Sheet. 2008 Jan 16. Available from: [Link]
-
MySkinRecipes. 3,6-Difluorosalicylaldehyde. Available from: [Link]
- Ibon Alkorta, et al.
- Orisil.
-
PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde. Available from: [Link]
- Google Patents. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
-
PubChem. 4-Fluoro-2-hydroxybenzaldehyde. Available from: [Link]
-
ResearchGate. IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). Available from: [Link]
- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
- Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Google Patents. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
-
NIST WebBook. Benzaldehyde, 2-hydroxy-. Available from: [Link]
- Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Inform
- Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.
Sources
A Comprehensive Technical Guide to 3,6-Difluoro-2-hydroxybenzaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Within the vast landscape of fluorinated building blocks, substituted hydroxybenzaldehydes represent a particularly valuable class of intermediates. This technical guide focuses on a specific, yet increasingly important molecule: 3,6-Difluoro-2-hydroxybenzaldehyde. This compound serves as a key precursor for a diverse range of complex chemical entities, from novel pharmaceutical agents to advanced materials. As a Senior Application Scientist, this guide is designed to provide not just a recitation of facts, but an in-depth understanding of the causality behind the synthetic choices and analytical methodologies, empowering researchers to confidently work with and innovate from this versatile chemical scaffold.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted aromatic aldehyde. The presence of two electron-withdrawing fluorine atoms and a hydroxyl group ortho to the aldehyde functionality creates a unique electronic and steric environment, influencing its reactivity and potential applications.
| Property | Value | Source |
| IUPAC Name | This compound | ChemScene[1] |
| CAS Number | 502762-92-7 | ChemScene[1] |
| Molecular Formula | C₇H₄F₂O₂ | ChemScene[1] |
| Molecular Weight | 158.10 g/mol | ChemScene[1] |
| Canonical SMILES | O=CC1=C(F)C=CC(F)=C1O | ChemScene[1] |
| Appearance | White to off-white powder (predicted) | - |
| Melting Point | 68-70 °C (for the related 3-Fluoro-2-hydroxybenzaldehyde) | Ossila[2] |
| Solubility | Soluble in many organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) | - |
| Storage | 4°C, stored under nitrogen | ChemScene[1] |
Strategic Synthesis: Ortho-Formylation of 2,5-Difluorophenol
The most logical and direct synthetic route to this compound is the ortho-formylation of 2,5-difluorophenol. The hydroxyl group of the phenol is a potent ortho, para-director in electrophilic aromatic substitution. Due to the substitution pattern of the starting material, the two ortho positions are distinct. The position between the hydroxyl and a fluorine atom is sterically hindered, making the other ortho position the most likely site of formylation.
Several classical named reactions can be employed for this transformation, each with its own mechanistic nuances and practical considerations. We will explore two of the most relevant: the Duff reaction and the Reimer-Tiemann reaction.
The Duff Reaction: A Mild Approach to Ortho-Formylation
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[3][4] It is known for its preference for ortho-formylation of phenols.
The reaction proceeds via an electrophilic aromatic substitution. The acidic medium protonates HMTA, which then decomposes to generate an iminium ion electrophile. This electrophile attacks the electron-rich aromatic ring of 2,5-difluorophenol, preferentially at the sterically accessible ortho position. Subsequent hydrolysis of the resulting imine furnishes the desired aldehyde.
Sources
Electron-withdrawing effects of fluorine in 3,6-Difluoro-2-hydroxybenzaldehyde
An In-Depth Technical Guide to the Electron-Withdrawing Effects of Fluorine in 3,6-Difluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorine's unique electronic properties make it a cornerstone of modern medicinal chemistry and materials science. Its introduction into an aromatic scaffold can profoundly alter molecular properties such as acidity, reactivity, and intermolecular interactions. This guide provides an in-depth analysis of the electron-withdrawing effects of the two fluorine atoms in this compound. We dissect the interplay of inductive and resonance effects, their influence on the molecule's key functional groups—the hydroxyl and aldehyde moieties—and outline robust experimental and computational protocols for their characterization. This document serves as a technical resource for scientists seeking to understand and leverage the nuanced effects of polyfluorination in aromatic systems.
Introduction: The Dichotomous Nature of Fluorine's Electronic Effects
Fluorine is the most electronegative element, a property that dictates its powerful electron-withdrawing inductive effect (-I). When bonded to a carbon atom in an aromatic ring, it strongly polarizes the sigma (σ) bond, pulling electron density away from the ring.[1][2] This effect is transmitted through the σ-framework and diminishes with distance.[1]
However, fluorine also possesses lone pairs of electrons in p-orbitals that can overlap with the aromatic π-system. This allows it to act as a π-donor through resonance (+R or +M effect), pushing electron density into the ring.[3][4] This donation is most effective at the ortho and para positions. A critical aspect of fluorine chemistry is the competitive balance between its strong -I effect and its relatively weak +R effect.[5][6] Unlike other halogens, the p-orbitals of fluorine have a size comparable to carbon's 2p orbitals, allowing for effective overlap, yet its extreme electronegativity keeps its lone pairs held tightly, tempering the +R effect.[4] This duality makes fluorine a deactivating group for electrophilic aromatic substitution, yet an ortho, para-director.[4]
In this compound, the strategic placement of two fluorine atoms creates a unique electronic landscape, profoundly influencing the reactivity of the aldehyde and the acidity of the phenol.
Analysis of Substituent Effects in this compound
The electronic properties of the subject molecule are determined by the vector sum of the effects from three substituents on the benzene ring: a hydroxyl group (-OH), an aldehyde group (-CHO), and two fluorine atoms (-F).
-
Fluorine at C-3 (meta to -CHO, ortho to -OH):
-
Inductive Effect (-I): Exerts a strong electron-withdrawing effect, increasing the electrophilicity of the adjacent C-2 and the acidity of the hydroxyl proton.
-
Resonance Effect (+R): Donates electron density into the ring, partially counteracting the inductive effect. This donation will increase electron density at the ortho (C-2, C-4) and para (C-6) positions relative to the fluorine.
-
-
Fluorine at C-6 (ortho to -CHO, meta to -OH):
-
Inductive Effect (-I): Strongly withdraws electron density from the ring, significantly increasing the electrophilicity of the aldehyde's carbonyl carbon (at C-1).
-
Resonance Effect (+R): Donates electron density, primarily towards the ortho (C-1) and para (C-3) positions relative to itself.
-
The net result is a significant polarization of the aromatic ring. The strong inductive withdrawal from both fluorines is expected to lower the electron density of the entire ring system, stabilize the phenoxide conjugate base (increasing acidity), and activate the carbonyl carbon for nucleophilic attack.
}
Logical flow of electronic effects and their impact.
Experimental and Computational Verification Protocols
To quantify the electron-withdrawing effects, a multi-pronged approach combining spectroscopy, physical measurements, and computational modeling is essential.
Acidity Measurement via pKa Determination
The most direct measure of the electronic effect on the hydroxyl group is its acidity (pKa). The strong inductive withdrawal by the two fluorine atoms is predicted to significantly lower the pKa compared to 2-hydroxybenzaldehyde.
Experimental Protocol: Potentiometric Titration
-
Preparation: Prepare a 0.01 M solution of this compound in a 50:50 ethanol/water mixture to ensure solubility. Prepare a standardized 0.05 M solution of NaOH.
-
Calibration: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).
-
Titration: Place 25 mL of the analyte solution in a beaker with a magnetic stirrer. Insert the calibrated pH electrode.
-
Data Collection: Add the NaOH solution in 0.1 mL increments, recording the pH after each addition. Continue well past the equivalence point.
-
Analysis: Plot the first derivative of the pH curve (ΔpH/ΔV) against the volume of NaOH added. The peak of this plot corresponds to the equivalence point. The pKa is the pH at half the equivalence volume.
-
Comparison: Perform the same procedure for 2-hydroxybenzaldehyde and phenol as reference compounds.
Table 1: Predicted and Reference pKa Values
| Compound | Predicted pKa Range | Reference pKa (Phenol) |
| This compound | 6.5 - 7.5 | ~10.0[7][8] |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | ~8.4 | |
| 4-Fluorophenol | ~9.9 |
Note: The predicted pKa is an educated estimate. The increased acidity in difluorinated phenols is well-documented.[9]
Spectroscopic Analysis
Spectroscopy provides electronic and structural information, revealing how the fluorine atoms perturb the molecule.
Protocol: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: The chemical shift of the phenolic proton (-OH) will be a key indicator. A downfield shift compared to 2-hydroxybenzaldehyde indicates deshielding, consistent with electron withdrawal. Aromatic proton signals will also shift based on the combined electronic effects.
-
¹³C NMR: The chemical shift of the carbonyl carbon will be significantly downfield due to the strong -I effect of the ortho-fluorine (C-6), indicating high electrophilicity. The carbons directly bonded to fluorine (C-3, C-6) will show large C-F coupling constants.
-
¹⁹F NMR: This will confirm the fluorine environments and can provide insight into through-space interactions.
Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet or obtain the spectrum from a thin film.
-
Analysis: The key vibrational band to observe is the carbonyl (C=O) stretch of the aldehyde. Electron withdrawal by the fluorines will shorten and strengthen the C=O bond, causing its stretching frequency to shift to a higher wavenumber (e.g., >1700 cm⁻¹) compared to non-fluorinated benzaldehydes. The O-H stretch will also be informative, likely appearing broad due to intramolecular hydrogen bonding.
Computational Chemistry
Density Functional Theory (DFT) calculations can provide a detailed picture of the electronic structure.
Protocol: DFT Calculations (e.g., using Gaussian or Spartan)
-
Structure Optimization: Build the this compound molecule and perform a geometry optimization using a suitable basis set (e.g., B3LYP/6-311+G(d,p)).
-
Electrostatic Potential (ESP) Map: Generate an ESP map and plot it on the electron density surface. This visualization will highlight the electron-deficient (blue) and electron-rich (red) regions. A strong positive potential (deep blue) is expected on the hydroxyl proton and the carbonyl carbon.
-
NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to calculate the partial atomic charges. This will quantify the electron withdrawal, showing positive charges on the carbonyl carbon and hydroxyl hydrogen.
-
Acidity Calculation: Calculate the Gibbs free energy of deprotonation in a solvent model to predict the pKa computationally.
}
Workflow for characterizing electronic effects.
Implications for Drug Development and Synthesis
Understanding the electronic profile of this compound is crucial for its application.
-
Increased Acidity: The lower pKa of the hydroxyl group can be exploited to modulate interactions with biological targets, such as forming stronger hydrogen bonds or salt bridges in a protein's active site.
-
Enhanced Electrophilicity: The highly electrophilic aldehyde is more susceptible to nucleophilic attack. This enhances its reactivity in forming Schiff bases, reductive aminations, or other condensation reactions, which are common steps in the synthesis of active pharmaceutical ingredients (APIs).[10][11]
-
Modulation of Reactivity: The overall electron-deficient nature of the ring makes it more reactive towards nucleophilic aromatic substitution (SₙAr), while deactivating it for electrophilic substitution.[12] This differential reactivity can be a powerful tool for selective late-stage functionalization.
Conclusion
The two fluorine atoms in this compound act in concert to create a molecule with distinct and potent electronic characteristics. Their powerful, distance-dependent inductive effects dominate, leading to a significantly more acidic phenolic proton and a more electrophilic aldehyde carbon. While resonance effects from fluorine provide some counter-balance, the net impact is strong electron withdrawal. The experimental and computational protocols outlined in this guide provide a clear and robust framework for quantifying these effects, enabling researchers to fully leverage the unique properties of this and other polyfluorinated scaffolds in the design of novel therapeutics and materials.
References
- Filo. (2023). Explain the trends in the acidity of phenol and the monofluoro derivative.
- csbsju.edu. Electrophilic Aromatic Substitution AR5. Directing Effects.
- ECHEMI. If Fluorine is an electron withdrawing group, why is it an Ortho_Para director?.
- Wikipedia. Hammett equation.
- Quora. (2015). Why is p-fluorophenol more acidic than phenol?.
- PubMed Central (PMC). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
- ResearchGate. Hammett constants σ for fluoro-substituents.
- Chemistry Steps. Inductive and Resonance (Mesomeric) Effects.
- RSC Publishing. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2.
- Khan Academy. Worked ex - Resonance vs Inductive Effects.
- Brainly.in. (2018). Why fluorine shows more resonance effect than chlorine?.
- Quora. (2017). Does fluorine or chlorine have more of a resonance effect?.
- Quora. (2017). Why is para choro phenol more acidic than para fluro phenol?.
- Schwarzenbach et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- Sigma-Aldrich. Atmospheric pressure chemical ionization of fluorinated phenols....
- StackExchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?.
- Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- Ossila. 3-Fluoro-2-hydroxybenzaldehyde | CAS 394-50-3.
- Global Information, Inc. (2025). Fluorinated Benzaldehyde 2025 Trends and Forecasts 2033: Analyzing Growth Opportunities.
Sources
- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. echemi.com [echemi.com]
- 5. Khan Academy [khanacademy.org]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. Atmospheric pressure chemical ionization of fluorinated phenols in atmospheric pressure chemical ionization mass spectrometry, tandem mass spectrometry, and ion mobility spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 10. ossila.com [ossila.com]
- 11. archivemarketresearch.com [archivemarketresearch.com]
- 12. wyzant.com [wyzant.com]
An In-depth Technical Guide on the Intramolecular Hydrogen Bonding in 3,6-Difluoro-2-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the intramolecular hydrogen bond (IHB) in 3,6-Difluoro-2-hydroxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced effects of fluorine substitution on molecular conformation and properties. This document delves into the theoretical underpinnings and practical methodologies for characterizing this specific type of non-covalent interaction. We will explore advanced spectroscopic and computational techniques, offering not just procedural steps but also the causal reasoning behind these experimental choices. The guide aims to be a self-validating system of protocols and interpretations, grounded in authoritative scientific literature.
Introduction: The Significance of Intramolecular Hydrogen Bonding in Fluorinated Aromatics
Intramolecular hydrogen bonds (IHBs) are critical non-covalent interactions that dictate the three-dimensional structure, stability, and reactivity of molecules.[1][2] In the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a powerful tool for modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[3] The molecule this compound serves as an exemplary case study for understanding the interplay between fluorine substitution and IHB characteristics.
The presence of a hydroxyl group ortho to an aldehyde group in salicylaldehyde and its derivatives facilitates the formation of a resonance-assisted hydrogen bond (RAHB).[1][4] This interaction is known to be particularly strong due to the delocalization of π-electrons across the newly formed quasi-ring. The introduction of highly electronegative fluorine atoms onto the aromatic ring is expected to significantly perturb the electronic environment, thereby influencing the strength and nature of the O-H···O hydrogen bond.[5][6][7] This guide will elucidate the methodologies used to probe these subtle yet significant molecular changes.
Theoretical Framework and Computational Analysis
To gain a deep understanding of the IHB in this compound, a robust computational approach is indispensable. This section outlines the theoretical methods that provide predictive insights into the bond's energetics and topology.
Conformational Analysis and IHB Strength Estimation
A primary method to approximate the strength of an IHB is through conformational analysis.[8][9] This involves comparing the energies of two conformers: one that allows for the IHB and another where the hydroxyl proton is rotated away, preventing the bond formation. The energy difference between these two states provides an estimate of the IHB energy.
However, it is crucial to recognize that this method can introduce inaccuracies as the rotation can alter other bonding motifs within the molecule.[8][9] A more refined approach is the Molecular Tailoring Approach (MTA), which has been successfully applied to calculate IHB energies in various hydroxycarbonyl systems, including those with resonance assistance.[1]
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, is a powerful tool for analyzing electron density topology to characterize chemical bonds.[10][11] Within the framework of QTAIM, the presence of a bond critical point (BCP) between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group is a definitive indicator of an IHB.
Several topological parameters at the BCP are used to quantify the strength and nature of the interaction:
| QTAIM Parameter | Description | Implication for IHB Strength |
| Electron Density (ρ(r)) | The magnitude of electron density at the BCP. | Higher values indicate a stronger, more covalent-like interaction.[11] |
| Laplacian of Electron Density (∇²ρ(r)) | Indicates whether the electron density is locally concentrated or depleted. | A positive value is characteristic of closed-shell interactions like hydrogen bonds. |
| Total Electron Energy Density (H(r)) | The sum of the kinetic and potential energy densities. | A negative value for H(r) suggests a significant degree of covalent character in the hydrogen bond.[10] |
These parameters provide a quantitative basis for comparing the IHB in this compound with that in unsubstituted salicylaldehyde and other derivatives.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational method that allows for the visualization of non-covalent interactions in real space.[12][13] It is based on the electron density and its derivatives, specifically the reduced density gradient (RDG).[13][14] NCI plots generate isosurfaces that identify the location and nature of weak interactions.
The isosurfaces are colored based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density. This coloring scheme helps to distinguish between different types of interactions:
-
Blue: Strong, attractive interactions (e.g., strong hydrogen bonds).[14][15]
-
Green: Weak, attractive interactions (e.g., van der Waals forces).[14]
For this compound, an NCI analysis would be expected to reveal a distinct blue or bluish-green isosurface between the hydroxyl hydrogen and the carbonyl oxygen, visually confirming the IHB.
Experimental Characterization Techniques
Experimental validation is paramount to corroborate computational predictions. The following spectroscopic techniques are essential for characterizing the IHB in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a highly sensitive probe for hydrogen bonding. The chemical shift of the hydroxyl proton (δ(OH)) is particularly informative. A downfield shift (higher ppm value) of the OH proton is indicative of its involvement in a hydrogen bond.[16][17] The deshielding effect is a consequence of the proton being in the vicinity of the electronegative carbonyl oxygen. For o-hydroxybenzaldehydes, these shifts are often observed in the range of 10-12 ppm.[18][19]
Furthermore, the observation of through-space scalar couplings, such as ¹hJ(FH), between the fluorine atoms and the hydroxyl proton can provide direct evidence of their spatial proximity and the presence of an IHB that may involve the fluorine.[20][21]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a classic method for studying hydrogen bonds by observing the vibrational frequencies of the involved functional groups.[22][23] The O-H stretching frequency (ν(OH)) is a key diagnostic tool. In the absence of hydrogen bonding, the ν(OH) of a free hydroxyl group appears as a sharp band around 3600 cm⁻¹. When involved in an IHB, this band broadens and shifts to a lower frequency (redshift), typically in the range of 3200-2500 cm⁻¹.[22][23] The magnitude of this redshift is correlated with the strength of the hydrogen bond.
Similarly, the C=O stretching frequency (ν(C=O)) is also affected. The IHB tends to weaken the C=O bond, resulting in a redshift of its stretching frequency compared to a non-hydrogen-bonded carbonyl group.[22]
A crucial experiment to distinguish between intramolecular and intermolecular hydrogen bonding involves dilution studies. The position of the ν(OH) band due to an IHB is independent of concentration, whereas bands from intermolecular hydrogen bonds will shift upon dilution.[24]
Synthesis and Experimental Protocols
While this compound is commercially available, understanding its synthesis provides context for its chemical properties. A common synthetic route involves the ortho-formylation of a corresponding difluorophenol.
Illustrative Synthetic Protocol (General Method)
A plausible synthetic approach could be a modification of the Duff reaction or the Reimer-Tiemann reaction, adapted for fluorinated substrates. For instance, the formylation of 2,5-difluorophenol would yield the desired product.
Disclaimer: The following is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Preparation of the Magnesium Phenoxide: React 2,5-difluorophenol with a suitable magnesium base (e.g., magnesium methoxide) in an anhydrous solvent like methanol.[18]
-
Formylation: Add paraformaldehyde to the solution of the magnesium phenoxide in a high-boiling aprotic solvent (e.g., toluene).
-
Reaction Work-up: Heat the reaction mixture under reflux. After completion, the reaction is quenched with an acid (e.g., HCl), and the product is extracted with an organic solvent.
-
Purification: The crude product is then purified by column chromatography or recrystallization to yield this compound.
Protocol for Spectroscopic Analysis
4.2.1. NMR Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
4.2.2. IR Sample Preparation (ATR)
-
Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Visualization of Key Concepts
Intramolecular Hydrogen Bond in this compound
Caption: Intramolecular hydrogen bond in this compound.
Experimental Workflow for IHB Characterization
Caption: Workflow for characterizing the intramolecular hydrogen bond.
Conclusion and Future Directions
The study of intramolecular hydrogen bonding in this compound provides valuable insights into the effects of electron-withdrawing fluorine substituents on non-covalent interactions. The combination of computational modeling and experimental spectroscopy offers a powerful approach to comprehensively characterize the strength, nature, and consequences of the IHB. Future research could extend this analysis to a broader series of halogenated and otherwise substituted salicylaldehydes to develop a more complete quantitative structure-property relationship model. Such models would be invaluable for the rational design of molecules with tailored conformational preferences and properties for applications in drug discovery and materials science.
References
A comprehensive list of references will be compiled based on the authoritative sources cited throughout this guide.
Sources
- 1. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breaking and Formation of Intramolecular Hydrogen Bonds in Dihydroxybenzaldehydes through UV-Induced Conformational Changes in a Low-Temperature Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Design and Synthesis of Fluorinated Model Compounds to Investigate the Influence of Fluorination on Lipophilicity and Hydrogen Bonding - ePrints Soton [eprints.soton.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of hydrogen-bond interaction potentials from the electron density: Integration of NCI regions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-Covalent Interactions (NCI) — ChemTools 0.0 documentation [chemtools.org]
- 14. arxiv.org [arxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 19. rsc.org [rsc.org]
- 20. Intramolecular hydrogen bond directed distribution of conformational populations in the derivatives of N′-benzylidenebenzohydrazide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations | Semantic Scholar [semanticscholar.org]
- 24. quora.com [quora.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3,6-Difluoro-2-hydroxybenzaldehyde
Abstract: This document provides a detailed technical guide for the synthesis of 3,6-Difluoro-2-hydroxybenzaldehyde, a valuable fluorinated building block in medicinal chemistry and materials science. While the direct conversion from 3,4-difluorobromobenzene presents significant synthetic challenges due to the required constitutional isomerism, this guide presents a robust and highly regioselective two-stage pathway. The strategy hinges on the preparation of the key intermediate, 2,5-difluorophenol, followed by a highly efficient ortho-formylation. We provide an in-depth analysis of formylation methodologies, with a detailed, field-proven protocol for a magnesium chloride-mediated reaction that offers excellent yield and selectivity. This note is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this important specialty chemical.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
The synthesis of this compound is most logically approached by installing the aldehyde group ortho to a pre-existing hydroxyl group on a difluorinated benzene ring. The powerful ortho, para-directing effect of the hydroxyl group in electrophilic aromatic substitution makes this the most efficient strategy.
1.1. Retrosynthetic Analysis
A retrosynthetic breakdown of the target molecule points to 2,5-difluorophenol as the ideal precursor. The formyl group (-CHO) can be installed via an ortho-formylation reaction, a well-established transformation in organic synthesis.
Caption: Retrosynthetic pathway for this compound.
1.2. Rationale for Precursor Selection
The proposed starting material, 3,4-difluorobromobenzene, is not a suitable precursor for a direct synthesis. A viable pathway would require the migration of a fluorine atom from the C4 to the C6 position and the replacement of bromine with a hydroxyl group, a complex transformation that is not practical for routine synthesis. Therefore, this guide focuses on the formylation of the readily accessible intermediate, 2,5-difluorophenol[1].
Part 2: Key Intermediate: 2,5-Difluorophenol
2,5-Difluorophenol can be synthesized through several established methods. A common laboratory-scale preparation involves the diazotization of 2,5-difluoroaniline followed by hydrolysis of the resulting diazonium salt. For industrial applications, routes starting from 1,4-difluorobenzene via directed ortho-metalation (DoM) may be considered[2].
Part 3: Ortho-Formylation of 2,5-Difluorophenol
The introduction of a formyl group onto the phenolic ring is the crucial step in this synthesis. Several named reactions can achieve this transformation, each with distinct advantages and disadvantages.
3.1. Comparison of Formylation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Biphasic, heated | Inexpensive reagents, no anhydrous conditions needed[3]. | Often low yields, potential for side products (dichlorocarbene insertion)[4][5]. |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid) | Acidic, heated | Simple, inexpensive reagents[6]. | Generally inefficient, requires strongly activating groups[7]. |
| Vilsmeier-Haack | POCl₃, DMF | Anhydrous | Effective for many electron-rich arenes. | Vilsmeier reagent is a weak electrophile; may not be reactive enough for some substrates, harsh conditions[8][9][10]. |
| MgCl₂-Mediated | Paraformaldehyde, MgCl₂, Triethylamine (TEA) | Anhydrous THF, reflux | High ortho-selectivity, good yields, mild conditions[11]. | Requires anhydrous conditions and specific reagents. |
Rationale for Method Selection: For the synthesis of this compound, the Magnesium Chloride-Mediated Formylation is the recommended method. Its superior regioselectivity and high reported yields for substituted phenols make it the most reliable choice for producing a clean product, minimizing difficult purification steps[11]. The hydroxyl group of the phenol coordinates to the magnesium ion, which then acts as a Lewis acid to activate a molecule of paraformaldehyde for electrophilic attack exclusively at the ortho position.
3.2. Reaction Mechanism: MgCl₂-Mediated Formylation
The reaction proceeds through the formation of a magnesium phenoxide, which then forms a six-membered chelate with paraformaldehyde, facilitating the regioselective delivery of the formyl group precursor to the ortho position.
Sources
- 1. 2,5-Difluorophenol | C6H4F2O | CID 94952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Grignard Reagent-Mediated Formylation of Difluorophenols
Abstract & Introduction
Difluorohydroxybenzaldehydes are pivotal structural motifs in medicinal chemistry, agrochemicals, and materials science. The introduction of two fluorine atoms onto the aromatic ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. However, the synthesis of these valuable intermediates is often challenged by issues of regioselectivity and functional group compatibility.
This technical guide provides an in-depth exploration of Grignard reagent-mediated methodologies for the formylation of difluorophenols. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering two robust protocols tailored for different strategic approaches. This document is designed for researchers and process chemists seeking reliable and scalable methods for accessing difluorohydroxybenzaldehydes, detailing the causality behind experimental choices to ensure procedural success and safety.
Mechanistic Principles & Strategic Considerations
The primary challenge in using Grignard reagents with phenols is the presence of the acidic phenolic proton, which will quench the highly basic Grignard reagent.[1] Therefore, any successful strategy must circumvent this incompatibility. We present two primary pathways: a sequential protection-formylation-deprotection route and a more direct, magnesium-mediated directed ortho-formylation.
Pathway A: Formylation via Halogen-Magnesium Exchange on a Protected Phenol
This strategy involves protecting the acidic hydroxyl group, rendering it inert to the Grignard reagent. This allows for the formation of a standard arylmagnesium species from a corresponding aryl halide, which can then be formylated.
-
Phenol Protection: The hydroxyl group is first converted into a stable ether, such as a methoxymethyl (MOM) or silyl ether. This removes the acidic proton.
-
Grignard Formation: The most effective method for generating a functionalized aryl Grignard reagent from an electron-deficient, functionalized aryl halide (like a protected difluorobromophenol) is the halogen-magnesium exchange .[2][3] This reaction, often employing isopropylmagnesium chloride (iPrMgCl) or its lithium chloride adduct (iPrMgCl·LiCl), is superior to direct magnesium insertion as it proceeds under milder conditions and tolerates a wider range of functional groups.[3] The equilibrium of the exchange favors the formation of the more stable arylmagnesium species.[2]
-
Formylation: The resulting arylmagnesium reagent is a potent nucleophile that readily attacks an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is a common and effective "formyl anion" equivalent for this purpose.[4][5] The reaction initially forms a tetrahedral intermediate which, upon acidic workup, hydrolyzes to the desired aldehyde.[5]
-
Deprotection: The final step involves the cleavage of the protecting group to reveal the free hydroxyl group, yielding the target difluorohydroxybenzaldehyde.
Pathway B: Directed ortho-Formylation via a Magnesium Phenoxide Intermediate
This more convergent approach leverages the phenolic group to direct the formylation to the ortho position. It is a powerful method for achieving high regioselectivity.[6][7][8]
-
Phenoxide Formation: The difluorophenol is first deprotonated with one equivalent of a Grignard reagent (e.g., ethylmagnesium bromide) or a magnesium amide base. This forms a difluorophenoxymagnesium halide in situ. This step consumes one equivalent of the Grignard reagent, which acts as a base rather than a nucleophile.[6]
-
Chelation and Directed Formylation: The magnesium ion of the phenoxide acts as a Lewis acid, coordinating with an added formylating agent, typically paraformaldehyde. This coordination brings the electrophile into close proximity to the ortho-carbon of the aromatic ring. This chelation effect is the key to the reaction's high ortho-selectivity.[6][9] A proposed mechanism involves a six-membered, chair-like transition state that facilitates hydride transfer, resulting in the formation of the formyl group.[6] This method elegantly avoids the need for a separate protection-deprotection sequence.
Experimental Protocols
Safety Precaution: Grignard reagents are highly reactive, potentially pyrophoric, and react violently with water and protic solvents. All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents.
Protocol 1: Formylation via Halogen-Magnesium Exchange (Example: 4-Bromo-2,6-difluorophenol)
This protocol follows the multi-step Pathway A, providing excellent control and applicability to phenols where ortho-substitution is blocked or not desired.
Step 1A: Protection of 4-Bromo-2,6-difluorophenol (MOM Ether)
-
To a stirred solution of 4-bromo-2,6-difluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise. Caution: MOM-Cl is a potent carcinogen.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until completion.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the protected phenol.
Step 1B & 1C: Halogen-Magnesium Exchange and Formylation
-
Dissolve the protected 4-bromo-2,6-difluorophenyl ether (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -15 °C (salt/ice bath).
-
Add a solution of iPrMgCl·LiCl (1.1 eq, ~1.3 M in THF) dropwise, maintaining the internal temperature below -10 °C.
-
Stir the resulting mixture at -15 °C for 1 hour to ensure complete Br/Mg exchange.
-
In a separate flask, add anhydrous DMF (3.0 eq) to anhydrous THF and cool to -15 °C.
-
Transfer the freshly prepared Grignard solution to the DMF solution via cannula, keeping the temperature below -10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl.
Step 1D: Deprotection and Isolation
-
To the quenched reaction mixture, add 2 M HCl solution and stir vigorously for 1-2 hours at room temperature to cleave the MOM ether.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 3,5-difluoro-4-hydroxybenzaldehyde.
Protocol 2: Directed ortho-Formylation (Example: 2,4-Difluorophenol)
This protocol, adapted from procedures for general phenols, offers a highly efficient, one-pot synthesis of ortho-formylated products.[7][8]
-
Apparatus Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and rubber septa under an argon atmosphere, add anhydrous magnesium chloride (MgCl₂, 2.0 eq) and paraformaldehyde (3.0 eq).
-
Reagent Addition: Add anhydrous THF (approx. 0.2 M relative to the phenol) via syringe, followed by anhydrous triethylamine (Et₃N, 2.0 eq). Stir the resulting slurry for 15 minutes at room temperature.
-
Phenol Addition: Add 2,4-difluorophenol (1.0 eq) dropwise via syringe.
-
Reaction: Heat the mixture to a gentle reflux (bath temperature ~75 °C) for 2-4 hours. The mixture typically turns a bright orange-yellow color.[7] Monitor reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3x) and brine (2x). Caution: Gas evolution may occur during the initial acid wash.[7]
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash chromatography to yield pure 3,5-difluoro-2-hydroxybenzaldehyde.
Data Presentation: Expected Yields and Regioselectivity
The choice of methodology and substrate significantly impacts yield and regioselectivity. The following table provides representative data based on analogous reactions in the literature.
| Starting Material | Method | Formylating Agent | Major Product | Expected Yield (%) | Reference(s) |
| Protected 4-Bromo-2,6-difluorophenol | Halogen-Magnesium Exchange | DMF | 3,5-Difluoro-4-hydroxybenzaldehyde | 60-75% | Adapted from[3],[5] |
| 2,4-Difluorophenol | Directed ortho-Formylation | Paraformaldehyde | 3,5-Difluoro-2-hydroxybenzaldehyde | 70-85% | Adapted from[7],[8] |
| 3,5-Difluorophenol | Directed ortho-Formylation | Paraformaldehyde | 2,4-Difluoro-6-hydroxybenzaldehyde | 75-90% | Adapted from[7],[8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Grignard Formation (Protocol 1) | Inactive magnesium; wet glassware or solvents; insufficiently reactive aryl halide. | Ensure all glassware is rigorously flame-dried under vacuum. Use anhydrous, ether-based solvents. For Br/Mg exchange, ensure the quality of the iPrMgCl·LiCl reagent.[10] |
| Low Yield of Aldehyde | Premature quenching of Grignard reagent; incomplete reaction. | Maintain a strict inert atmosphere. Check the stoichiometry of all reagents. For Protocol 2, ensure reflux temperature is maintained. |
| Formation of Biphenyl Byproduct (R-R) | Wurtz-type coupling, often promoted by higher temperatures or certain catalysts. | During Grignard formation via exchange, maintain low temperatures (-15 °C to 0 °C). Add the aryl halide slowly to the exchange reagent. |
| Formation of Benzyl Alcohol (Over-reduction) | Excess hydride source or unintended hydride transfer. | In Protocol 2, the mechanism inherently produces a magnesium methoxide byproduct; this is generally not an issue. Ensure proper stoichiometry. |
| Poor Regioselectivity (Protocol 2) | Steric hindrance or electronic effects overriding the directing group effect. | The MgCl₂/Et₃N/paraformaldehyde method shows exceptionally high ortho-selectivity for most phenols. If other isomers are observed, purification by chromatography is necessary. |
Conclusion
Grignard reagent-mediated formylation represents a versatile and powerful strategy for the synthesis of difluorohydroxybenzaldehydes. For substrates requiring formylation at a position other than ortho to the hydroxyl group, a protection and halogen-magnesium exchange sequence provides a reliable, albeit longer, route. For the highly sought-after ortho-formylated products, the direct magnesium-mediated approach offers an elegant, atom-economical, and highly regioselective one-pot solution. By understanding the mechanistic underpinnings of each pathway, researchers can select and optimize the appropriate protocol to access these valuable fluorinated building blocks for a wide range of applications.
References
-
Schall, A., & Reiser, O. (n.d.). Formylation of Arylmetal Reagents. Science of Synthesis. Available from: [Link]
-
Armstrong, D. R., et al. (2005). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Hofsløkken, N. U., & Skattebøl, L. (1999). A Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. Available from: [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Available from: [Link]
-
Gommermann, N., & Knochel, P. (2007). Tentative structures of the halogen–magnesium exchange reagents. Chemistry – A European Journal. Available from: [Link]
-
Scheid, G. (2004). Halogen Magnesium Exchange. Princeton University Supergroup Meeting. Available from: [Link]
-
Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Harvard University. Available from: [Link]
-
Barl, N. M., Werner, V., Sämann, C., & Knochel, P. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. Heterocycles, 88(2), 827. Available from: [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols. Organic Syntheses, 89, 220. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Available from: [Link]
-
ResearchGate. (n.d.). ortho-Formylation of oxygenated phenols | Request PDF. Available from: [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Available from: [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]
-
Lee, C., Ball, N. D., & Sammis, G. M. (2019). Supplementary Information for: One-Pot Fluorosulfurylation of Grignard Reagents Using Sulfuryl Fluoride. The Royal Society of Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Dimethylformamide. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. rsc.org [rsc.org]
Application Note: A Detailed Protocol for the Synthesis of 3,6-Difluoro-2-hydroxybenzaldehyde via the Vilsmeier-Haack Reaction
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3,6-Difluoro-2-hydroxybenzaldehyde from 2,5-difluorophenol using the Vilsmeier-Haack reaction. This formylation method is highly effective for electron-rich aromatic systems and offers a reliable route to this valuable fluorinated building block. This document details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines strategies for optimization and troubleshooting, and emphasizes critical safety considerations. The protocols and insights are designed for researchers, chemists, and professionals in drug development and materials science who require a robust and reproducible synthetic method.
Introduction: The Significance of Fluorinated Phenolic Aldehydes
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of a wide array of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction typically employs a chloroiminium salt, known as the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2][3][4] This electrophilic species is particularly effective for substrates bearing electron-donating groups, such as phenols and anilines.[4][5]
This compound is a key synthetic intermediate. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity, making it a desirable moiety in medicinal chemistry. The ortho-hydroxybenzaldehyde scaffold is also a precursor to salicylaldehyde derivatives, which are prevalent in pharmaceuticals, agrochemicals, and coordination chemistry. This guide provides a validated protocol to access this compound efficiently and with high purity.
Reaction Mechanism: A Stepwise Analysis
The synthesis proceeds through a well-established electrophilic aromatic substitution pathway, which can be dissected into three primary stages:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This forms a highly reactive adduct, which rapidly rearranges to generate the electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[4][5][6][7] This species is the active formylating agent.
-
Electrophilic Attack: The starting material, 2,5-difluorophenol, is an electron-rich aromatic ring, activated by the powerful ortho, para-directing hydroxyl group. The π-system of the phenol attacks the electrophilic carbon of the Vilsmeier reagent.[1][6] The substitution occurs at the C6 position (ortho to the hydroxyl group and least sterically hindered) to form an iminium salt intermediate.[6] Aromaticity is subsequently restored through deprotonation.
-
Hydrolysis: The final aldehyde product is liberated during the aqueous work-up. The intermediate iminium salt is hydrolyzed by water, which attacks the iminium carbon, leading to the formation of a hemiaminal-like species that collapses to release the this compound product and dimethylamine.[4][8][9]
The overall mechanistic pathway is illustrated below.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols: 3,6-Difluoro-2-hydroxybenzaldehyde as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Role of Fluorination in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Within this field, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, membrane permeability, and binding affinity.[1][2]
This guide focuses on the application of 3,6-Difluoro-2-hydroxybenzaldehyde , a highly functionalized and versatile building block, in the synthesis of potential kinase inhibitors. Its unique substitution pattern, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two fluorine atoms, provides a strategic starting point for the construction of diverse heterocyclic scaffolds known to exhibit potent kinase inhibitory activity. The presence of two fluorine atoms is anticipated to confer advantageous properties to the resulting inhibitor candidates.
Chemical Properties and Reactivity of the Precursor
This compound is a solid at room temperature with the molecular formula C₇H₄F₂O₂ and a molecular weight of 158.10 g/mol .[3] The key reactive sites for the synthesis of kinase inhibitor scaffolds are the aldehyde and hydroxyl groups. The aldehyde functionality is a versatile handle for cyclocondensation reactions, while the hydroxyl group can participate in intramolecular hydrogen bonding, influencing the conformation and reactivity of the molecule. The electron-withdrawing nature of the two fluorine atoms can modulate the reactivity of the aromatic ring and the acidity of the hydroxyl group.
| Property | Value | Source |
| CAS Number | 502762-92-7 | [3] |
| Molecular Formula | C₇H₄F₂O₂ | [3] |
| Molecular Weight | 158.10 g/mol | [3] |
| Appearance | Solid | N/A |
| Key Functional Groups | Aldehyde, Hydroxyl, Difluoro-substituted Phenyl | N/A |
Synthetic Pathways to Privileged Kinase Inhibitor Scaffolds
The unique arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems that are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. Two such scaffolds, pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyridines, are prominent cores in a multitude of approved and investigational kinase inhibitors.[4][5][6][7]
Representative Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
Pyrazolo[1,5-a]pyrimidines are a well-established class of kinase inhibitors targeting a range of kinases including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and B-Raf.[4][5] The synthesis of this scaffold can be efficiently achieved through the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner. In this protocol, this compound serves as a precursor to a chalcone, which then undergoes cyclization.
Experimental Protocol 1: Synthesis of a 5-(2,5-Difluorophenyl)-pyrazolo[1,5-a]pyrimidine Derivative
Step 1: Synthesis of (E)-1-(2,5-difluorophenyl)-3-(1H-pyrazol-5-yl)prop-2-en-1-one (Chalcone Intermediate)
-
Materials:
-
This compound
-
1-(1H-Pyrazol-5-yl)ethan-1-one
-
Ethanol (anhydrous)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add 1-(1H-Pyrazol-5-yl)ethan-1-one (1.0 eq).
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the chalcone intermediate.
-
Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core
-
Materials:
-
Chalcone intermediate from Step 1
-
Hydrazine hydrate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
-
Procedure:
-
To a solution of the chalcone intermediate (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the final pyrazolo[1,5-a]pyrimidine derivative.
-
Caption: Synthetic workflow for a pyrazolo[1,5-a]pyrimidine derivative.
Representative Synthesis of an Imidazo[1,2-a]pyridine Derivative
Imidazo[1,2-a]pyridines are another important class of kinase inhibitors, with members targeting kinases such as PI3K, Akt, and various receptor tyrosine kinases.[2][7] A common synthetic route to this scaffold is the condensation of a 2-aminopyridine with an α-haloketone. In this proposed protocol, this compound is first converted to an α-bromoketone.
Experimental Protocol 2: Synthesis of a 2-(2,5-difluorophenyl)imidazo[1,2-a]pyridine Derivative
Step 1: Synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethan-1-one (α-Bromoketone Intermediate)
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
-
Procedure:
-
Note: This step requires a multi-step conversion from the aldehyde to a methyl ketone, followed by bromination. For the purpose of this representative protocol, we will start from the corresponding acetophenone. To a solution of 1-(2,5-difluorophenyl)ethan-1-one (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude α-bromoketone.
-
Step 2: Cyclocondensation to form the Imidazo[1,2-a]pyridine Core
-
Materials:
-
α-Bromoketone intermediate from Step 1
-
2-Aminopyridine
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
-
Procedure:
-
To a solution of the α-bromoketone intermediate (1.0 eq) in anhydrous ethanol, add 2-aminopyridine (1.1 eq).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to afford the final imidazo[1,2-a]pyridine derivative.
-
Caption: Synthetic workflow for an imidazo[1,2-a]pyridine derivative.
Potential Kinase Targets and Signaling Pathways
The pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds are known to interact with the ATP-binding pocket of various kinases. The specific kinase targets and the resulting biological effects depend on the substitution pattern of the heterocyclic core.
Cyclin-Dependent Kinases (CDKs) and the Cell Cycle
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[8] Their aberrant activity is a common feature in cancer, leading to uncontrolled cell proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK1, CDK2, and CDK9.[4][8] By inhibiting these kinases, the synthesized compounds could potentially arrest the cell cycle and induce apoptosis in cancer cells.
Caption: Inhibition of the CDK-mediated cell cycle progression.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is frequently observed in various cancers. Imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of PI3K and Akt.[2][7] By targeting these key nodes, the synthesized derivatives could effectively block downstream signaling, leading to the suppression of tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Characterization and Biological Evaluation
Following the synthesis and purification of the target compounds, a comprehensive characterization is essential to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Once characterized, the synthesized compounds should be evaluated for their biological activity. A typical workflow for kinase inhibitor evaluation includes:
-
In vitro Kinase Assays: To determine the inhibitory potency (e.g., IC₅₀) against a panel of kinases. This helps to assess both the on-target activity and the selectivity profile.
-
Cell-Based Assays: To evaluate the anti-proliferative effects on cancer cell lines. This can be performed using assays such as the MTT or CellTiter-Glo assay.
-
Western Blotting: To confirm the mechanism of action by assessing the phosphorylation status of the target kinase and its downstream substrates in treated cells.
-
In vivo Efficacy Studies: Promising candidates can be further evaluated in animal models of cancer to assess their anti-tumor activity, pharmacokinetics, and tolerability.
Conclusion and Future Perspectives
This compound represents a valuable and strategically designed precursor for the synthesis of novel kinase inhibitors. Its unique structural features facilitate the construction of privileged heterocyclic scaffolds such as pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyridines. The protocols outlined in this guide provide a foundational framework for researchers to explore the potential of this versatile building block in the discovery and development of next-generation targeted cancer therapies. The anticipated benefits of the difluoro substitution pattern, including enhanced metabolic stability and binding affinity, warrant further investigation and may lead to the identification of potent and selective kinase inhibitors with improved clinical potential.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (URL: [Link])
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (URL: [Link])
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (URL: [Link])
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (URL: [Link])
-
The role of fluorine in medicinal chemistry. (URL: [Link])
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (URL: [Link])
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (URL: [Link])
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (URL: [Link])
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (URL: [Link])
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (URL: [Link])
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (URL: [Link])
Sources
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymer Synthesis using 3,6-Difluoro-2-hydroxybenzaldehyde
Introduction: The Strategic Advantage of 3,6-Difluoro-2-hydroxybenzaldehyde in Advanced Polymer Design
For researchers, scientists, and professionals in drug development, the quest for novel polymeric materials with enhanced properties is a constant pursuit. This compound is a highly functionalized aromatic monomer that offers a unique combination of reactive sites—a phenolic hydroxyl group, a reactive aldehyde, and electron-withdrawing fluorine substituents. This trifecta of functionality opens avenues for the synthesis of a diverse range of polymers with tailored thermal stability, chemical resistance, and specific electronic and biomedical properties.
The presence of two fluorine atoms on the aromatic ring significantly alters the electron density and reactivity of both the hydroxyl and aldehyde groups. The strong electron-withdrawing nature of fluorine enhances the acidity of the phenolic proton and increases the electrophilicity of the aldehyde's carbonyl carbon. These electronic effects are pivotal in directing the course of polymerization and imparting unique characteristics to the resulting macromolecules. This document provides in-depth application notes and detailed protocols for the synthesis of three distinct classes of polymers utilizing this compound as a key building block: Polyazomethines, Phenolic Resins, and Poly(phenylene ether)s.
I. Synthesis of High-Performance Polyazomethines via Polycondensation
Polyazomethines, also known as polyimines or Schiff base polymers, are a class of conjugated polymers characterized by the presence of an azomethine (-C=N-) linkage in their backbone. These materials are of significant interest for their thermal stability, conductivity, and potential in optoelectronics and biomedical applications. The reaction of the aldehyde group of this compound with a suitable diamine comonomer provides a direct route to fluorinated polyazomethines.
Causality of Experimental Choices:
The choice of a diamine comonomer is critical in determining the final properties of the polyazomethine. Aromatic diamines, such as p-phenylenediamine or 4,4'-oxydianiline, are often selected to maintain the rigidity and thermal stability of the polymer backbone. The polycondensation reaction is typically carried out in a high-boiling aprotic solvent, such as N,N-dimethylacetamide (DMAc), to ensure the solubility of the growing polymer chains and to facilitate the removal of the water byproduct, driving the reaction towards completion. An acid catalyst, like glacial acetic acid, is often employed to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating the rate of imine formation.
Experimental Protocol: Synthesis of a Polyazomethine from this compound and p-Phenylenediamine
Materials:
-
This compound (≥98% purity)
-
p-Phenylenediamine (≥98% purity, recrystallized from ethanol)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser with a Dean-Stark trap
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: Assemble the three-necked flask with a magnetic stirrer, condenser fitted with a Dean-Stark trap, and a nitrogen inlet/outlet. Purge the entire system with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Monomer Dissolution: In the flask, dissolve p-phenylenediamine (1.081 g, 10 mmol) in 20 mL of anhydrous DMAc. In a separate beaker, dissolve this compound (1.581 g, 10 mmol) in 10 mL of anhydrous DMAc.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the diamine solution in the reaction flask.[1]
-
Polymerization: Transfer the this compound solution to the dropping funnel and add it dropwise to the stirred diamine solution at room temperature over 30 minutes.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 120-130°C. Fill the Dean-Stark trap with DMAc to allow for the azeotropic removal of water. Continue the reaction for 24 hours under a gentle flow of nitrogen.
-
Polymer Isolation: Cool the reaction mixture to room temperature. Pour the viscous polymer solution into 200 mL of vigorously stirred methanol. A fibrous precipitate will form.
-
Purification: Collect the polymer by filtration using a Büchner funnel. Wash the precipitate thoroughly with hot methanol and then with water to remove unreacted monomers, catalyst, and residual solvent.
-
Drying: Dry the purified polyazomethine in a vacuum oven at 60°C for 24 hours or until a constant weight is achieved.
Visualization of the Polyazomethine Synthesis Workflow:
Caption: Workflow for the synthesis of a polyazomethine via polycondensation.
Expected Polymer Characteristics:
The resulting fluorinated polyazomethine is typically a colored (e.g., yellow to orange), fibrous solid.[2] Its solubility will depend on the specific diamine used but is often limited to polar aprotic solvents.
| Property | Representative Value Range | Analytical Technique |
| Number-Average Molecular Weight (Mn) | 5,000 - 20,000 g/mol | GPC (in a suitable solvent like DMF with LiBr) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | > 200 °C | DSC |
| Decomposition Temperature (Td, 5% wt loss) | > 400 °C (in N2) | TGA |
Note: These values are illustrative and can vary based on the specific reaction conditions and the purity of the monomers.
II. Synthesis of Fluorinated Phenolic Resins: Novolac Type
Phenolic resins are a class of thermosetting polymers known for their excellent thermal stability, chemical resistance, and flame retardancy.[3] They are synthesized through the step-growth polymerization of a phenol with an aldehyde. This compound can act as both the phenol and, in principle, the aldehyde component, though typically another aldehyde like formaldehyde is used to form the methylene bridges characteristic of these resins. The presence of fluorine is expected to enhance the thermal stability and hydrophobicity of the resulting resin.[3][4]
Causality of Experimental Choices:
For the synthesis of novolac-type phenolic resins, the reaction is carried out under acidic conditions with a molar excess of the phenol component relative to the aldehyde.[5] The acid catalyst, such as oxalic acid or hydrochloric acid, protonates the formaldehyde (or other aldehyde), making it more susceptible to electrophilic attack by the electron-rich phenol ring. The reaction proceeds through the formation of hydroxymethylphenol intermediates, which then condense with other phenol molecules to form methylene-linked oligomers.[6] The excess of phenol ensures that the resulting polymer is thermoplastic and requires a curing agent (e.g., hexamethylenetetramine) for cross-linking.
Experimental Protocol: Acid-Catalyzed Synthesis of a Fluorinated Novolac Resin
Materials:
-
This compound (≥98% purity)
-
Formaldehyde (37 wt% solution in water)
-
Oxalic Acid (catalyst)
-
Toluene (for azeotropic distillation)
-
Ethanol (for purification)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser with a Dean-Stark trap
-
Thermometer
-
Heating mantle
-
Vacuum rotary evaporator
Procedure:
-
Reaction Setup: In the three-necked flask equipped with a stirrer, condenser, and thermometer, add this compound (15.81 g, 0.1 mol) and oxalic acid (0.45 g, 5 mmol).
-
Initial Heating: Heat the mixture to 95-100°C with stirring under a nitrogen atmosphere until the phenol melts and a homogenous mixture is formed.
-
Aldehyde Addition: Slowly add formaldehyde solution (6.5 g, ~0.08 mol) to the reaction mixture over a period of 30 minutes, maintaining the temperature at 95-100°C.
-
Condensation: After the addition is complete, continue to heat the mixture at reflux for 2-3 hours.
-
Dehydration: Add toluene to the reaction mixture and attach a Dean-Stark trap to the condenser. Continue to heat to remove water by azeotropic distillation.
-
Resin Isolation: Once all the water has been removed, cool the reaction mixture. The product is a viscous liquid or a brittle solid at room temperature.
-
Purification: Dissolve the crude resin in ethanol and precipitate it by adding the solution to a large volume of cold water with vigorous stirring.
-
Drying: Collect the precipitated resin by filtration and dry it in a vacuum oven at 50-60°C.
Visualization of the Phenolic Resin Synthesis Logic:
Caption: Logical flow for the synthesis of a novolac-type phenolic resin.
Expected Resin Characteristics:
The fluorinated novolac resin is expected to be a light-colored, brittle solid at room temperature. It will be soluble in ketones, alcohols, and some polar aprotic solvents.
| Property | Expected Outcome | Analytical Technique |
| Appearance | Light yellow to amber brittle solid | Visual Inspection |
| Softening Point | 80 - 120 °C | Ring and Ball Method |
| Curing Behavior | Requires a curing agent (e.g., hexamine) for cross-linking | DSC |
| Thermal Stability (cured) | Enhanced compared to non-fluorinated phenolic resins | TGA |
| Char Yield (at 800°C in N2) | > 50% | TGA |
III. Proposed Synthesis of Poly(phenylene ether)s via Oxidative Coupling
Poly(phenylene ether)s (PPEs) are high-performance thermoplastics with excellent thermal stability, dimensional stability, and dielectric properties. They are typically synthesized through the oxidative coupling of substituted phenols.[7] The phenolic hydroxyl group of this compound makes it a candidate for this type of polymerization, which would lead to a poly(phenylene ether) with pendant aldehyde functionalities.
Mechanistic Rationale:
The oxidative coupling polymerization of phenols is typically catalyzed by a copper-amine complex in the presence of an oxygen source.[7] The mechanism involves the formation of a phenoxy radical, which then undergoes coupling reactions to form the ether linkages of the polymer backbone. The fluorine substituents on the aromatic ring are expected to influence the redox potential of the phenol and the reactivity of the resulting phenoxy radical. The aldehyde group, being relatively stable under these conditions, would remain as a functional pendant group on the polymer chain, available for post-polymerization modification.
Proposed Experimental Protocol: Oxidative Coupling of this compound
Materials:
-
This compound (≥98% purity)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Oxygen gas (high purity)
Equipment:
-
Schlenk flask or a jacketed reaction vessel
-
Magnetic stirrer
-
Gas inlet tube
-
Thermometer
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Catalyst Preparation: In the reaction vessel under a nitrogen atmosphere, dissolve CuCl and TMEDA in anhydrous toluene to form the catalyst complex. The solution should turn deep green or blue.
-
Monomer Addition: Add this compound to the catalyst solution.
-
Polymerization: Replace the nitrogen atmosphere with a slow stream of oxygen gas bubbled through the reaction mixture. An exothermic reaction may be observed, and the temperature should be maintained, for example, between 25-40°C using a cooling bath if necessary.
-
Reaction Monitoring: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture. The reaction is typically continued for several hours.
-
Polymer Isolation: After the desired viscosity is reached, stop the oxygen flow and pour the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid to precipitate the polymer and neutralize the catalyst.
-
Purification: Filter the precipitated polymer and wash it extensively with methanol to remove residual catalyst and unreacted monomer.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 70°C) to a constant weight.
Visualization of the Proposed Polyether Synthesis:
Caption: Proposed reaction pathway for the synthesis of a poly(phenylene ether).
Anticipated Polymer Characteristics:
The resulting fluorinated poly(phenylene ether) would likely be an amorphous thermoplastic with a high glass transition temperature. The pendant aldehyde groups would offer sites for further chemical modification, such as cross-linking or grafting.
| Property | Anticipated Value Range | Analytical Technique |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | GPC (in THF or chloroform) |
| Glass Transition Temperature (Tg) | > 220 °C | DSC |
| Solubility | Soluble in common organic solvents like THF, chloroform, and toluene | - |
| Functional Groups | Presence of aldehyde C=O stretch (~1700 cm⁻¹) | FTIR |
IV. Trustworthiness and Self-Validation
The protocols described herein are designed as self-validating systems. The progress of the polymerization reactions can be monitored by observing the increase in viscosity of the reaction mixture. Successful polymer formation is confirmed by its precipitation in a non-solvent. The chemical structure and purity of the synthesized polymers can be unequivocally verified through standard analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the characteristic linkages (azomethine, methylene bridges, or ether bonds) and the presence of expected functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.[8]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the polymers, such as glass transition temperature and thermal decomposition temperature.[4][9]
By systematically applying these characterization methods, researchers can validate the successful synthesis of the target polymers and accurately determine their key properties.
References
-
Wang, H., Lv, R., Huang, Z., Liu, P., Cong, P., & Li, T. (2016). Synthesis and Characterization of a Fluorinated Phenolic Resin/phenolic Resin Blend. Journal of Macromolecular Science, Part B, 55(1), 85-98. [Link]
-
Taylor & Francis Online. (2016). Full article: Synthesis and Characterization of a Fluorinated Phenolic Resin/phenolic Resin Blend. [Link]
-
Ingenta Connect. (2016). Synthesis and Characterization of a Fluorinated Phenolic Resin/phenolic Resin Blend. [Link]
-
Zare, R., & Zarei, C. (2025). Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis of Polyazomethine(s). [Link]
-
MDPI. (2024). On-Substrate Preparation of a Poly(triphenylamino azomethine) for Electrochromic Devices. [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Fluorine-Containing Poly(arylenemethylene)s as New Heat Resistant Denatured Phenolic Resins. [Link]
-
ACS Publications. (2021). Toward Electrochromic Metallopolymers: Synthesis and Properties of Polyazomethines Based on Complexes of Transition-Metal Ions. Inorganic Chemistry. [Link]
-
NASA. (1979). SYNTHESIS OF IMPROVED PHENOLIC RESINS. [Link]
-
RSC Publishing. (2025). Mechanochemical synthesis of poly(azomethine)s: a sustainable vehicle for metallic supports in valorisation of glycerol. [Link]
-
National Institutes of Health. (2023). Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface. [Link]
-
ACS Publications. (n.d.). Revitalizing Traditional Phenolic Resin toward a Versatile Platform for Advanced Materials. [Link]
-
ResearchGate. (n.d.). Synthetic scheme of polyazomethines from bis-aldehydes and diamines. [Link]
-
ResearchGate. (n.d.). Synthesis and Application Properties of Fluorinated Aromatic Copolymers. [Link]
-
Scirp.org. (n.d.). New Azomethine Compounds on the Basis m-Phenylenediamine and Substituted Benzaldehydes Capable of Oxidative Polymerization. [Link]
-
MDPI. (n.d.). Effect of Chain Structure on the Various Properties of the Copolymers of Fluorinated Norbornenes with Cyclooctene. [Link]
-
Emerald Insight. (2025). Phenol and formaldehyde alternatives for novel synthetic phenolic resins: state of the art. Green Materials. [Link]
-
AJOL. (n.d.). Synthesis and Characterization of Phenolic Resole Resins for Adhesive Applications. [Link]
-
ResearchGate. (n.d.). a TGA of the polyazomethines. b GPC chromatograms of the polyazomethines. [Link]
-
Indian Streams Research Journal. (n.d.). synthesis and characterization of s- triazine containing polyazomethines with naphthoxy pendent. [Link]
-
International Journal of ChemTech Research. (2016). Effect of curing time on phenolic resins using latent acid catalyst. [Link]
- Google Patents. (n.d.). Method of preparing a poly(phenylene ether), poly(phenylene ether) made thereby, and article comprising the poly(phenylene ether).
-
Wikipedia. (n.d.). Polyphenyl ether. [Link]
-
TSpace. (n.d.). Biobased, Degradable, and Conjugated Poly(Azomethine)s. [Link]
-
ResearchGate. (n.d.). Aromatic dialdehyde precursors from lignin derivatives for the synthesis of formaldehyde-free and high char yield phenolic resins. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical synthesis of poly(azomethine)s: a sustainable vehicle for metallic supports in valorisation of glycerol - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00197H [pubs.rsc.org]
- 3. Synthesis and Characterization of a Fluorinated Phenolic Resin/ph...: Ingenta Connect [ingentaconnect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. emerald.com [emerald.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polyphenyl ether - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Oxidation of 3,6-Difluoro-2-hydroxybenzaldehyde to 3,6-Difluoro-2-hydroxybenzoic Acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the selective oxidation of 3,6-Difluoro-2-hydroxybenzaldehyde to its corresponding carboxylic acid, 3,6-difluoro-2-hydroxybenzoic acid. The described method is based on the widely recognized Pinnick oxidation, a mild and efficient process known for its tolerance of various functional groups.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers in-depth explanations of the experimental choices, safety precautions, and a self-validating system for monitoring reaction progress.
Introduction and Scientific Background
3,6-Difluoro-2-hydroxybenzoic acid is a valuable fluorinated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of organic molecules, making fluorinated building blocks highly sought after in medicinal chemistry.
The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. While numerous oxidizing agents can achieve this, many are harsh and incompatible with sensitive functional groups often present in complex molecules. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) under mildly acidic conditions, stands out as a superior method due to its high chemoselectivity and tolerance for a wide range of functionalities, including hydroxyl groups and electron-deficient aromatic rings.[2][3]
The Pinnick Oxidation: Mechanism and Rationale
The Pinnick oxidation proceeds through a well-established mechanism.[1][2][4] Under weakly acidic conditions, sodium chlorite is protonated to form the active oxidant, chlorous acid (HClO₂). The aldehyde then reacts with chlorous acid to form a hemiacetal-like intermediate. This intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen to an oxygen atom on the chlorine, which results in the formation of the desired carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[1][2][5]
A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is a reactive oxidizing agent that can lead to undesired side reactions, such as the destruction of the sodium chlorite reactant.[2] To mitigate these side reactions, a scavenger is typically added to the reaction mixture to consume the HOCl as it is formed. Common scavengers include 2-methyl-2-butene and hydrogen peroxide.[1][3][4] For this protocol, we will utilize hydrogen peroxide as a scavenger, as its byproducts (water and oxygen) are innocuous and do not complicate the purification process.[1]
Experimental Protocol
This protocol is designed for the oxidation of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥97% | Various |
| Sodium chlorite (NaClO₂) | Technical grade, 80% | Various |
| Sodium dihydrogen phosphate (NaH₂PO₄) | Reagent grade | Various |
| Hydrogen peroxide (H₂O₂) | 30% w/w in H₂O | Various |
| tert-Butanol (t-BuOH) | Reagent grade | Various |
| Water (H₂O) | Deionized | In-house |
| Ethyl acetate (EtOAc) | HPLC grade | Various |
| Saturated sodium sulfite (Na₂SO₃) soln. | - | Prepared in-house |
| Saturated sodium bicarbonate (NaHCO₃) soln. | - | Prepared in-house |
| Brine (saturated NaCl soln.) | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Various |
| Hydrochloric acid (HCl) | 1 M | Prepared in-house |
Reaction Workflow Diagram
Caption: Workflow for the Pinnick oxidation of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water (e.g., 10 mL/mmol of aldehyde).
-
Addition of Buffer: To the stirred solution, add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.2 eq). This buffer helps maintain a weakly acidic pH, which is optimal for the formation of chlorous acid.[1]
-
Addition of Oxidant: In a separate container, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq, 80% technical grade) in water. Add this solution dropwise to the reaction mixture at room temperature. Caution: Sodium chlorite is a strong oxidizer and should be handled with care. Avoid contact with combustible materials.[6][7]
-
Addition of Scavenger: Slowly add hydrogen peroxide (30% w/w, 1.5 eq) to the reaction mixture. A slight effervescence (oxygen evolution) may be observed. The hydrogen peroxide effectively scavenges the hypochlorous acid byproduct.[1][4]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).
-
Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates the absence of peroxides.
-
Acidification and Extraction: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 3,6-difluoro-2-hydroxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Safety Precautions
-
Sodium Chlorite (NaClO₂): A strong oxidizing agent.[7] Contact with combustible materials may cause fire.[6] It is harmful if swallowed and causes skin and eye irritation.[6][7] Always use in a well-ventilated area and wear appropriate PPE.[8][9]
-
Hydrogen Peroxide (H₂O₂): A strong oxidizer. Causes severe skin burns and eye damage. Handle with care.
-
General Precautions: Perform all operations in a chemical fume hood. Avoid inhalation of dust and vapors. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[6][10]
Characterization of the Product
The identity and purity of the synthesized 3,6-difluoro-2-hydroxybenzoic acid should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Concluding Remarks
The Pinnick oxidation provides a reliable and high-yielding method for the synthesis of 3,6-difluoro-2-hydroxybenzoic acid from its corresponding aldehyde. The mild reaction conditions and tolerance of sensitive functional groups make this protocol particularly attractive for complex molecule synthesis. The use of hydrogen peroxide as a scavenger offers an environmentally benign approach, simplifying the workup procedure. This detailed application note serves as a valuable resource for researchers requiring a robust method for this important chemical transformation.
References
-
Wikipedia. Pinnick oxidation. [Link]
-
NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]
-
PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023-11-30). [Link]
-
文学城 | 博客. Pinnick oxidation. (2023-03-23). [Link]
-
Green Chemistry (RSC Publishing). E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer. (2024-02-08). [Link]
-
Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020-02-05). [Link]
-
Reddit. Oxydation of p-hydroxybenzaldehyde? : r/chemhelp. (2021-08-12). [Link]
-
NJ.gov. Sodium Hypochlorite Hazardous Substance Fact Sheet. [Link]
- Google Patents. EP0591799A1 - Oxidation of hydroxybenzaldehydes to dihydroxybenzene compounds.
-
Wiley Online Library. Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. [Link]
-
SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
-
OxyChem. Sodium Chlorite Health & Safety. [Link]
-
ResearchGate. Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol | Request PDF. (2025-08-07). [Link]
-
Carl ROTH. Safety Data Sheet: ≥75 %. [Link]
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick oxidation - 博客 | 文学城 [blog.wenxuecity.com]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. psiberg.com [psiberg.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Health and safety of sodium chlorite_Chemicalbook [chemicalbook.com]
- 7. oxychem.com [oxychem.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. nj.gov [nj.gov]
Application Notes and Protocols: Selective Reduction of the Aldehyde Group in 3,6-Difluoro-2-hydroxybenzaldehyde
Introduction
3,6-Difluoro-2-hydroxybenzaldehyde is a valuable synthetic intermediate in the development of novel pharmaceuticals and advanced materials. The selective reduction of its aldehyde functionality to a primary alcohol, yielding (3,6-difluoro-2-hydroxyphenyl)methanol, is a critical transformation that opens avenues to a diverse range of molecular architectures. The presence of the electron-withdrawing fluorine atoms and the adjacent hydroxyl group presents unique challenges and opportunities for achieving high chemoselectivity. This guide provides a comprehensive overview of the principles and detailed protocols for the effective reduction of this compound, with a focus on methods that preserve the integrity of the other functional groups.
The primary challenge in this transformation lies in preventing unwanted side reactions, such as the reduction of the aromatic ring or the cleavage of the C-F bonds, which can be susceptible to certain reducing agents under harsh conditions. Furthermore, the phenolic hydroxyl group can influence the reactivity of the aldehyde and may require consideration in the choice of reagents and reaction conditions.
This document will explore two primary, reliable methods for this reduction:
-
Sodium Borohydride (NaBH₄) Reduction: A mild and highly selective method for the reduction of aldehydes and ketones.
-
Borane Dimethyl Sulfide (BMS) Reduction: A versatile reagent capable of reducing a wider range of functional groups, but which can be controlled to selectively reduce aldehydes.
Mechanistic Insights
Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a hydride-transfer agent, providing a source of hydride ions (H⁻). The reduction mechanism involves the nucleophilic attack of the hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde.[1] The resulting alkoxide is then protonated during the workup step, typically with a mild acid, to yield the primary alcohol.[2] The selectivity of NaBH₄ for aldehydes and ketones over other functional groups like esters and amides makes it an ideal choice for this transformation.[3] The presence of the hydroxyl group on the aromatic ring does not interfere with the reduction and, in some cases, can even facilitate it.
Borane Dimethyl Sulfide (BMS) Reduction
Borane dimethyl sulfide (BH₃·S(CH₃)₂) is a stable and convenient source of borane (BH₃).[4] The reduction mechanism with borane is distinct from that of sodium borohydride. The boron atom, being electron-deficient, acts as a Lewis acid and coordinates to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to hydride transfer from another borane molecule or from the same complex. The reaction proceeds through a series of steps, ultimately leading to a borate ester intermediate, which is then hydrolyzed during workup to afford the alcohol. BMS is known for its ability to reduce a variety of functional groups, including carboxylic acids and esters, but under controlled conditions, it can be used for the selective reduction of aldehydes.[5][6]
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of this compound
This protocol outlines a standard procedure for the chemoselective reduction of the aldehyde using sodium borohydride.
Materials
-
This compound (CAS: 502762-92-7)[7]
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reducing Agent:
-
Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions. Effervescence (hydrogen gas evolution) will be observed.
-
Causality: Adding NaBH₄ slowly to a cooled solution controls the exothermic reaction and minimizes side reactions. Methanol serves as a protic solvent that can also react with NaBH₄, so a slight excess of the reducing agent is often necessary.[3]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product, (3,6-difluoro-2-hydroxyphenyl)methanol, will have a lower Rf value than the starting aldehyde.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~5-6). This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane to extract the product.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Causality: The bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove water from the organic layer.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Borane Dimethyl Sulfide (BMS) Reduction of this compound
This protocol provides a method using the more powerful, yet still selective, borane dimethyl sulfide complex.
Materials
-
This compound (CAS: 502762-92-7)[7]
-
Borane Dimethyl Sulfide complex (BMS, typically 10 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a septum
-
Syringe and needle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reducing Agent:
-
Using a syringe, slowly add Borane Dimethyl Sulfide complex (1.0 - 1.2 eq) to the stirred solution.
-
Causality: BMS is a moisture-sensitive reagent, so anhydrous conditions are crucial.[5] The reaction is typically performed at 0 °C to control the reactivity and enhance selectivity.
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-3 hours.
-
Monitor the reaction progress by TLC as described in Protocol 1.
-
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess BMS by the slow, dropwise addition of methanol. This will result in the evolution of hydrogen gas.
-
After the effervescence ceases, remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel as needed.
-
Data Presentation
| Parameter | Protocol 1: Sodium Borohydride | Protocol 2: Borane Dimethyl Sulfide |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Borane Dimethyl Sulfide (BMS) |
| Solvent | Methanol (MeOH) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1.5 - 2.5 hours | 1.5 - 3.5 hours |
| Workup | Acidic (HCl) quench | Methanol quench, followed by acid/base wash |
| Typical Yield | >90% | >85% |
| Selectivity | Excellent for aldehyde vs. other groups | High, but requires careful control |
Visualization of the Transformation
Caption: General reaction scheme for the reduction of this compound.
Conclusion
The selective reduction of the aldehyde group in this compound to a primary alcohol is a readily achievable transformation using standard laboratory reagents. Both sodium borohydride and borane dimethyl sulfide offer effective and high-yielding routes to the desired product, (3,6-difluoro-2-hydroxyphenyl)methanol. The choice between these two reagents will often depend on the scale of the reaction, the presence of other functional groups in more complex substrates, and the desired level of operational simplicity. For most applications requiring high chemoselectivity for an aldehyde in the presence of less reactive functional groups, sodium borohydride is the preferred reagent due to its milder nature and ease of handling. BMS provides a powerful alternative, particularly when other reducible groups are absent or when its broader reactivity is desired for subsequent transformations. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently perform this important synthetic step.
References
-
Wikipedia. Borane dimethylsulfide.
-
Borates Today. (2022-07-12). Introduction to Borane Dimethyl Sulfide.
-
ResearchGate. SILP hydrogenation of 4‐fluorobenzaldehyde in different ionic liquids...
-
National Institutes of Health. Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium.
-
ResearchGate. Reduction of 4-hydroxybenzaldehyde (2a).
-
Synlett. Highly Efficient Reduction of Aldehydes with Silanes in Water Catalyzed by Silver.
-
The Journal of Organic Chemistry. Selective reductions. 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide.
-
Master Organic Chemistry. (2011-08-12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
-
Organic Chemistry Portal. Borane Reagents.
-
Wiley Online Library. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex.
-
Common Organic Chemistry. Sodium Borohydride.
-
Gelest. Silane Reduction of...
-
Wikipedia. Sodium borohydride.
-
Sciencemadness Discussion Board. (2008-06-21). Synthesis of 4-hydroxybenzaldehyde from phenol?
-
Wikipedia. Reductions with hydrosilanes.
-
Michigan State University Department of Chemistry. Silanes as Reducing Agents.
-
MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
-
YouTube. (2016-02-10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
-
ChemScene. This compound.
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. Borane Reagents [organic-chemistry.org]
- 5. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 6. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 7. chemscene.com [chemscene.com]
Navigating Nucleophilic Substitution with 3,6-Difluoro-2-hydroxybenzaldehyde: An In-depth Technical Guide for Researchers
This comprehensive guide offers a deep dive into the nucleophilic substitution reactions of 3,6-difluoro-2-hydroxybenzaldehyde, a versatile trifunctional building block of significant interest in medicinal chemistry and materials science. This document is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying chemical principles that govern the reactivity of this unique molecule. We will explore the three primary sites for nucleophilic attack: the hydroxyl group, the aldehyde moiety, and the fluorine-substituted aromatic ring, offering both established methodologies and insights for further exploration.
Introduction: The Unique Reactivity of this compound
This compound presents a fascinating case study in selective organic synthesis. The molecule's reactivity is dictated by the interplay of its three functional groups:
-
The Phenolic Hydroxyl Group: A readily deprotonated hydroxyl group that serves as an excellent nucleophile in its alkoxide form, primarily for O-alkylation reactions.
-
The Electrophilic Aldehyde: The carbonyl carbon is a prime target for nucleophilic addition, leading to a diverse array of derivatives through reactions like Schiff base formation and Knoevenagel condensation.
-
The Fluorinated Aromatic Ring: The two fluorine atoms, ortho and meta to the hydroxyl group and ortho and para to the aldehyde, activate the ring towards nucleophilic aromatic substitution (SNAr), although their reactivity is modulated by the electronic effects of the other substituents.
This guide will systematically address the synthetic possibilities at each of these reactive centers, providing both foundational knowledge and practical, step-by-step protocols.
Section 1: O-Alkylation of the Phenolic Hydroxyl Group via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alcohol and an alkyl halide.[1][2] This SN2 reaction proceeds via the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide.[3][4] For this compound, this reaction provides a straightforward route to a variety of 2-alkoxy-3,6-difluorobenzaldehydes.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the phenolic hydroxyl group using a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted SN2 mechanism, leading to the formation of an ether and a salt byproduct.[4][5] The choice of base and solvent is critical to favor substitution over potential elimination side reactions, especially with secondary alkyl halides.[3]
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol: Synthesis of 2-Ethoxy-3,6-difluorobenzaldehyde
This protocol provides a general procedure for the ethylation of this compound. Optimization of reaction time and temperature may be necessary for different alkyl halides.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl Iodide (or Ethyl Bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-ethoxy-3,6-difluorobenzaldehyde.
Data Presentation: Representative O-Alkylation Reactions
| Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 80-90 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | 75-85 |
Section 2: Reactions at the Aldehyde Carbonyl
The aldehyde group of this compound is a versatile handle for a variety of nucleophilic addition and condensation reactions.
Schiff Base Formation
The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental reaction in organic synthesis.[1] These compounds and their metal complexes have garnered significant attention for their biological activities.
Mechanistic Overview:
The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. The reaction is often catalyzed by a small amount of acid.
Caption: General mechanism for Schiff Base formation.
Experimental Protocol: Synthesis of a Schiff Base with Aniline
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add aniline (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[6]
Mechanistic Considerations:
The reaction is initiated by the deprotonation of the active methylene compound by a weak base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.[6]
Caption: Knoevenagel condensation with malononitrile.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol outlines the synthesis of (2E)-2-[(3,6-difluoro-2-hydroxyphenyl)methylidene]propanedinitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and may be complete within an hour. Monitor by TLC.
-
The product will typically precipitate out of the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.
Section 3: Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms
The fluorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution, particularly when the ring is activated by electron-withdrawing groups. The aldehyde group acts as a moderate activating group, and the reactivity of the fluorine atoms can be further influenced by the deprotonation state of the hydroxyl group.
Reactivity Principles:
SNAr reactions on fluoroaromatic compounds generally proceed via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. The rate-determining step is typically the nucleophilic attack on the carbon bearing the fluorine atom. The stability of the Meisenheimer complex is enhanced by electron-withdrawing groups ortho and para to the site of substitution. In this compound, the fluorine at the 6-position is para to the aldehyde and ortho to the hydroxyl group, making it a likely site for substitution.
Representative Protocol: Substitution with an Amine (General Guidance)
While specific protocols for SNAr on this compound are not abundant in the literature, the following general procedure for the reaction of a fluoroaromatic aldehyde with an amine can be adapted.[7]
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Aprotic polar solvent (e.g., DMSO, DMF)
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 eq), the amine (2.0-3.0 eq), and potassium carbonate (2.0 eq) in an aprotic polar solvent like DMSO.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150°C). The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
This compound is a highly versatile synthetic intermediate with multiple reactive sites for nucleophilic substitution reactions. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to explore the synthesis of a wide array of novel derivatives. The Williamson ether synthesis offers a reliable method for modifying the hydroxyl group, while Schiff base formation and Knoevenagel condensation provide avenues for elaborating the aldehyde functionality. Furthermore, the potential for nucleophilic aromatic substitution of the fluorine atoms opens up possibilities for introducing further diversity into the aromatic core. As the demand for complex fluorinated molecules in drug discovery and materials science continues to grow, the strategic application of nucleophilic substitution reactions on this compound will undoubtedly lead to the development of new and valuable compounds.
References
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. Knoevenagel condensation. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
- Asiri, A. M., & Badahdah, K. O. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Molecules, 12(8), 1796–1804.
- Ren, Y., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Letters, 57(9), 1034-1037.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
Application Note: High-Resolution ¹H NMR Analysis of 3,6-Difluoro-2-hydroxybenzaldehyde
Abstract
This application note provides a comprehensive guide for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 3,6-Difluoro-2-hydroxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and advanced materials. The unique structural features of this molecule, including two fluorine atoms, a hydroxyl group, and an aldehyde moiety on a benzene ring, give rise to a distinctive and informative ¹H NMR spectrum. This document outlines a detailed protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectral data, including chemical shift assignments, spin-spin coupling patterns, and the influence of fluorine-proton couplings. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably characterize this and structurally related compounds.
Introduction: The Significance of this compound
This compound is a valuable fluorinated aromatic building block in organic synthesis. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, making fluorinated compounds of great interest in medicinal chemistry and materials science.[1][2] Accurate structural elucidation of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the properties of the final products.
¹H NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules.[3] For this compound, ¹H NMR provides critical information regarding the electronic environment of the aromatic protons, the aldehyde, and the hydroxyl group. The analysis is made particularly interesting by the presence of through-bond scalar couplings between the protons and the adjacent fluorine atoms (J-coupling), which provides definitive structural information.
This application note will detail the experimental considerations for obtaining a high-quality ¹H NMR spectrum and provide a thorough interpretation of the spectral features, grounded in the principles of NMR spectroscopy.
Experimental Protocol
Materials and Instrumentation
-
Analyte: this compound (Purity ≥97%)[4]
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Glassware: Pasteur pipettes, vials, glass wool
Causality Behind Experimental Choices
-
Solvent Selection:
-
Chloroform-d (CDCl₃): A common choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent peak at ~7.26 ppm.[5] It is a non-polar aprotic solvent.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar aprotic solvent, particularly useful for compounds with limited solubility in CDCl₃.[6][7] The hydroxyl proton of this compound is more likely to be observed as a sharp peak in DMSO-d₆ due to reduced exchange rates compared to protic solvents. The residual peak for DMSO-d₆ appears at ~2.50 ppm.
-
-
Analyte Concentration: A concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended for ¹H NMR.[8][9] This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable time without causing issues like peak broadening due to high viscosity.[10][11]
Sample Preparation Workflow
The following diagram illustrates the systematic workflow for preparing a high-quality NMR sample, which is crucial for obtaining a high-resolution spectrum.
Caption: Workflow for ¹H NMR Sample Preparation and Analysis.
Detailed Step-by-Step Protocol
-
Weighing the Sample: Accurately weigh between 5 and 25 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Gently swirl the vial to ensure the sample is fully dissolved.
-
Filtration: Take a clean Pasteur pipette and place a small plug of glass wool into the narrow end. This is to filter out any particulate matter which can degrade the quality of the NMR spectrum.[9]
-
Transfer to NMR Tube: Carefully transfer the solution from the vial through the filter-tipped Pasteur pipette into a 5 mm NMR tube. The final sample height in the tube should be approximately 4 cm.[10]
-
Capping and Mixing: Securely cap the NMR tube. Invert the tube several times to ensure a homogenous solution.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
Spectral Analysis and Interpretation
The structure of this compound dictates a specific set of signals in the ¹H NMR spectrum. The key features to analyze are the chemical shifts (δ), the integration values, and the spin-spin coupling patterns (multiplicity and coupling constants, J).
Structure and Proton Numbering:
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-aldehyde | ~9.8 - 10.2 | Singlet (or very narrow triplet) | - | 1H |
| H-hydroxyl | ~5.0 - 7.0 (broad) or >10 (intramolecular H-bond) | Broad singlet | - | 1H |
| H-4 | ~7.2 - 7.6 | Triplet of doublets (td) | ³JH4-H5 ≈ 8-10, ⁴JH4-F3 ≈ 8-10 | 1H |
| H-5 | ~6.8 - 7.1 | Triplet of doublets (td) | ³JH5-H4 ≈ 8-10, ⁴JH5-F6 ≈ 8-10 | 1H |
Detailed Peak Assignments and Rationale
-
Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear far downfield, typically in the range of 9.8-10.2 ppm. It may show a small coupling to the aromatic proton at the 5-position (⁵JH-H), but this is often not resolved, appearing as a singlet.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it may appear as a broad singlet. However, the presence of the ortho-aldehyde group allows for the formation of a strong intramolecular hydrogen bond, which would shift this proton significantly downfield (potentially >10 ppm) and result in a sharper signal. In DMSO-d₆, this hydrogen-bonded proton would also be clearly visible. A D₂O exchange experiment can be performed to confirm this peak, as the hydroxyl proton will be replaced by deuterium, causing its signal to disappear from the spectrum.[5][6]
-
Aromatic Protons (H-4 and H-5):
-
H-4: This proton is coupled to H-5 with a typical ortho coupling constant (³JH-H) of approximately 8-10 Hz. Additionally, it will be coupled to the fluorine atom at position 3 with a similar magnitude (³JH-F). The resulting signal is expected to be a triplet of doublets (or a doublet of triplets depending on the relative magnitudes of the coupling constants).
-
H-5: This proton is coupled to H-4 (³JH-H ≈ 8-10 Hz) and to the fluorine atom at position 6 (⁴JH-F ≈ 8-10 Hz). This will also result in a triplet of doublets. The electron-donating hydroxyl group and the electron-withdrawing fluorine and aldehyde groups will influence the precise chemical shifts of these aromatic protons.
-
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The expected complex splitting patterns of the aromatic protons, arising from both H-H and H-F couplings, serve as an internal check for the correct structure. The observation of two distinct aromatic signals, each integrating to one proton and exhibiting a triplet of doublets pattern, provides strong evidence for the 1,2,3,4-tetrasubstituted benzene ring with the specific substitution pattern of this compound. Further confirmation can be achieved through 2D NMR experiments like COSY (to confirm H-H couplings) and HMBC (to see correlations between protons and carbons), as well as ¹⁹F NMR spectroscopy.[12][13]
Conclusion
¹H NMR spectroscopy is a powerful and definitive technique for the structural verification of this compound. By following the detailed protocol for sample preparation and understanding the principles behind the spectral interpretation, researchers can confidently assign the structure of this important fluorinated building block. The characteristic chemical shifts and, most notably, the complex spin-spin coupling patterns between protons and fluorine atoms, provide a unique spectral fingerprint, ensuring high confidence in the analytical results.
References
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Hoy, S., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC.
- University of York. (n.d.). NMR Sample Preparation.
- ACS Publications. (2018, February 22). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
- ChemicalBook. (n.d.). 3,6-DIFLUORO-2-METHOXYBENZALDEHYDE(887267-04-1) ¹H NMR spectrum.
- Sanz, D., et al. (n.d.).
- Smith, A. J. R., et al. (2022, March 30).
- UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Reading. (n.d.). School of Chemistry, Food and Pharmacy - Research.
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
- Alfa Chemistry. (2025, February 22). Popular Deuterated Solvents for NMR. ChemicalBook.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
- Sigma-Aldrich. (n.d.). NMR Deuterated Solvent Properties Reference Chart.
- ChemScene. (n.d.). This compound | 502762-92-7.
- University of Wisconsin-Platteville. (n.d.). ¹H NMR: Intermediate Level, Spectrum 6.
- ChemicalBook. (n.d.). 3-Hydroxybenzaldehyde(100-83-4) ¹H NMR spectrum.
- Ossila. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde | CAS 394-50-3.
- BLD Pharm. (n.d.). 394-50-3|3-Fluoro-2-hydroxybenzaldehyde.
Sources
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myuchem.com [myuchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Popular Deuterated Solvents for NMR - Alfa Chemistry [chemicalbook.com]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 13. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
Application Note: High-Resolution 19F NMR Spectroscopy of 3,6-Difluoro-2-hydroxybenzaldehyde for Pharmaceutical Research and Development
Abstract
This application note provides a comprehensive guide to the acquisition and interpretation of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy data for 3,6-Difluoro-2-hydroxybenzaldehyde, a key fluorinated building block in medicinal chemistry. We delve into the fundamental principles of ¹⁹F NMR, detailing the causality behind experimental choices for sample preparation, data acquisition, and processing. A step-by-step protocol is provided, designed for researchers, scientists, and drug development professionals to achieve high-quality, reproducible results. The unique spectroscopic signature of this difluorinated aromatic aldehyde is discussed, highlighting the utility of ¹⁹F NMR in structural elucidation, purity assessment, and as a probe for molecular interactions in drug discovery.
Introduction: The Significance of Fluorine in Modern Drug Discovery
The incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, with approximately 20-30% of all pharmaceuticals containing at least one fluorine atom.[1] The strategic placement of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Fluorinated benzaldehydes, such as this compound, are valuable intermediates in the synthesis of these advanced pharmaceutical agents.[2][4]
¹⁹F NMR spectroscopy has emerged as an indispensable tool for characterizing these fluorinated compounds.[5] The ¹⁹F nucleus possesses several advantageous properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[6][7] Furthermore, the large chemical shift dispersion of ¹⁹F, spanning over 800 ppm, provides exceptional spectral resolution, often allowing for the unambiguous identification of individual fluorine atoms within a molecule.[6][8] This high sensitivity to the local electronic environment makes ¹⁹F NMR a powerful probe for subtle changes in molecular structure and conformation.[9]
This guide will provide a detailed protocol and theoretical background for the ¹⁹F NMR analysis of this compound, enabling researchers to leverage this technique for confident structural verification and purity assessment.
Theoretical Background: Understanding the ¹⁹F NMR Spectrum
A deep understanding of the principles governing ¹⁹F NMR is crucial for accurate data interpretation. The key parameters in a ¹⁹F NMR spectrum are the chemical shift (δ) and the spin-spin coupling constant (J).
Chemical Shift (δ)
The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment. Electron-withdrawing groups deshield the nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups cause an upfield shift.[8] For fluoroaromatic compounds, the chemical shifts typically range from -60 to -172 ppm relative to the standard reference, CFCl₃.[10] The precise chemical shift is influenced by the nature and position of other substituents on the aromatic ring.
Spin-Spin Coupling (J)
Spin-spin coupling arises from the interaction of the magnetic moments of neighboring NMR-active nuclei, transmitted through the bonding electrons.[11] In the case of this compound, we can expect to observe couplings between the two fluorine atoms (¹⁹F-¹⁹F coupling) and between each fluorine atom and the neighboring protons (¹⁹F-¹H coupling). These coupling constants are measured in Hertz (Hz) and provide valuable information about the connectivity of the molecule.[11] The magnitude of the J-coupling is dependent on the number of bonds separating the interacting nuclei.[6]
The following diagram illustrates the expected spin-spin coupling interactions in this compound.
Caption: Spin-spin coupling in this compound.
Experimental Protocol
This section provides a detailed, step-by-step protocol for acquiring high-quality ¹⁹F NMR data for this compound. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
Sample Preparation
Proper sample preparation is paramount for obtaining high-resolution NMR spectra.[12]
Step 1: Analyte Weighing and Dissolution
-
Accurately weigh approximately 5-10 mg of this compound. The higher end of this range is suitable for initial experiments to ensure a good signal-to-noise ratio.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts.[6] CDCl₃ is a good starting point for many organic molecules.
Step 2: Internal Standard
-
For accurate chemical shift referencing, an internal standard can be added. However, modern NMR spectrometers can use the deuterium lock signal for indirect referencing, which is often sufficient.[13] If an internal standard is desired, a small amount of a compound with a known ¹⁹F chemical shift that does not overlap with the analyte signals can be used.
Step 3: Transfer to NMR Tube
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[12]
-
Ensure the sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.
NMR Instrument Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
Step 1: Spectrometer Tuning and Locking
-
Insert the sample into the spectrometer.
-
Tune and match the ¹⁹F channel of the probe to the sample.
-
Lock the spectrometer on the deuterium signal of the solvent.
Step 2: Acquisition Parameters
-
Pulse Program: A standard one-pulse experiment with proton decoupling (e.g., zgfhig on Bruker instruments) is typically used for routine ¹⁹F NMR.[14]
-
Spectral Width (SW): Set a wide spectral width initially (e.g., 200-250 ppm) to ensure all fluorine signals are captured.[13] The chemical shift range for aromatic fluorines can be broad.[15]
-
Transmitter Offset (O1p): Center the transmitter offset in the expected region of the fluoroaromatic signals (e.g., -120 to -150 ppm).
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei, which is important for accurate integration.[16]
-
Number of Scans (NS): Start with 16 or 32 scans. Due to the high sensitivity of ¹⁹F, a large number of scans is often not necessary.
The following diagram outlines the general workflow for ¹⁹F NMR data acquisition.
Caption: General workflow for ¹⁹F NMR spectroscopy.
Data Processing
Step 1: Fourier Transformation
-
Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into the frequency domain spectrum.
Step 2: Phasing and Baseline Correction
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply an automatic or manual baseline correction to obtain a flat baseline.
Step 3: Referencing
-
Reference the spectrum to the internal standard or indirectly using the solvent lock signal.[13]
Data Interpretation and Expected Results
For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each fluorine atom. The chemical shifts will be influenced by the hydroxyl and aldehyde groups. The hydroxyl group is electron-donating through resonance and the aldehyde is electron-withdrawing.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Fluorine Position | Expected Chemical Shift (δ) / ppm | Multiplicity | Expected Coupling Constants (J) / Hz |
| F at C3 | -130 to -140 | Doublet of doublets (dd) | ³J(F-F) ≈ 20-30 Hz, ³J(F-H) ≈ 8-12 Hz |
| F at C6 | -150 to -160 | Doublet of doublets (dd) | ³J(F-F) ≈ 20-30 Hz, ⁴J(F-H) ≈ 4-8 Hz |
Note: These are estimated values based on typical ranges for fluoroaromatic compounds. Actual values may vary depending on the solvent and experimental conditions.
The fluorine at the 3-position is expected to be a doublet of doublets due to coupling with the fluorine at the 6-position (³J) and the proton at the 4-position (³J). The fluorine at the 6-position is also expected to be a doublet of doublets due to coupling with the fluorine at the 3-position (³J) and the proton at the 5-position (⁴J). The through-space coupling between the fluorine at C6 and the aldehyde proton may also be observed.
Applications in Research and Drug Development
-
Structural Verification: The characteristic chemical shifts and coupling patterns provide unambiguous confirmation of the structure of this compound and its derivatives.[11]
-
Purity Assessment: ¹⁹F NMR is an excellent tool for assessing the purity of fluorinated compounds, as impurities containing fluorine will give rise to distinct signals.[16]
-
Reaction Monitoring: The progress of reactions involving this fluorinated building block can be monitored in real-time by observing the disappearance of starting material signals and the appearance of product signals.
-
Fragment-Based Drug Discovery (FBDD): As a fluorinated fragment, changes in the ¹⁹F NMR spectrum of this compound upon binding to a protein target can be used to screen for and characterize ligand-protein interactions.[1][17][18]
Conclusion
¹⁹F NMR spectroscopy is a powerful and sensitive technique for the characterization of fluorinated molecules like this compound. By following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can obtain high-quality, reproducible data. The unique insights provided by ¹⁹F NMR are invaluable for advancing research and development in medicinal chemistry and drug discovery.
References
-
Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3046–3053. [Link]
-
Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Semantic Scholar. [Link]
-
Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Europe PMC. [Link]
-
Barros, A. S., & Gil, A. M. (2013). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]
-
Slideshare. (2015). Nmr spectroscopy of fluorine 19. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. [Link]
-
Gee, C. T., Arntfield, M. E., & McIntosh, L. P. (2019). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 14(6), 1869–1893. [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]
-
Isan, A., & Kirsch, P. (2016). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 7(6), 3858–3866. [Link]
-
University of Washington. (n.d.). Fluorine NMR. [Link]
-
Western University. (2013). NMR Sample Preparation. [Link]
-
Isan, A., & Kirsch, P. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Physical Chemistry Chemical Physics, 24(13), 7686–7698. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
NMR Service. (n.d.). 19Flourine NMR. [Link]
-
Pomerantz, W. C. K., & Yu, L. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Chemical Biology, 10(11), 2444–2455. [Link]
-
Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Medicinal Chemistry, 12(10), 1646–1661. [Link]
-
Henry, G. E., Virga, K. G., & Johnson, B. A. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12729–12736. [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). F19 detection. NMR Facility. [Link]
-
Reddit. (2022). Preparation of Li,19-F, 31-P NMR samples. [Link]
-
Begum, J., & Kumar, V. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 13(2), 1-13. [Link]
- Google Patents. (2001).
-
Müller, K., Faeh, C., & Diederich, F. (2007). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Grivani, G., & Ezzati, S. (2013). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ResearchGate. [Link]
-
PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biophysics.org [biophysics.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. F19 detection [nmr.chem.ucsb.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 19F [nmr.chem.ucsb.edu]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
Topic: A Guide to the Fourier-Transform Infrared (FTIR) Spectroscopic Analysis of 3,6-Difluoro-2-hydroxybenzaldehyde
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3,6-Difluoro-2-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest as a versatile building block in the synthesis of pharmaceuticals and other high-value chemical entities. Accurate structural characterization is paramount for quality control and reaction monitoring. This application note provides a comprehensive guide to the analysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy. It outlines the theoretical basis for predicting its infrared spectrum, presents detailed, field-proven protocols for sample preparation and data acquisition, and offers a systematic workflow for spectral interpretation and validation.
Scientific Principles: Predicting the Vibrational Landscape
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The specific frequencies at which a molecule absorbs light are unique to its structure, acting as a molecular "fingerprint." The structure of this compound contains several key functional groups whose vibrational modes can be predicted with high confidence.
-
O-H Group (Hydroxy): The hydroxyl group attached to the aromatic ring is expected to produce a broad absorption band, typically in the 3200–3600 cm⁻¹ region, due to intermolecular hydrogen bonding.[1] The presence of an adjacent carbonyl group can also lead to intramolecular hydrogen bonding, which may shift and further broaden this peak.[2]
-
C-H Groups (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear as sharp, medium-intensity peaks just above 3000 cm⁻¹.[1][3] The aldehydic C-H stretch is a particularly diagnostic feature, often appearing as one or two weaker peaks in the 2700–2850 cm⁻¹ range.[4][5][6] The presence of a peak around 2750 cm⁻¹ is a strong indicator of an aldehyde.[5]
-
C=O Group (Aldehyde): The carbonyl (C=O) stretch is one of the most intense and easily identifiable absorptions in an IR spectrum.[7] For an aromatic aldehyde, where the carbonyl is conjugated with the benzene ring, this peak is expected in the 1685–1710 cm⁻¹ range.[4][8]
-
C=C Group (Aromatic Ring): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce a series of medium-to-strong peaks in the 1450–1600 cm⁻¹ region.[1][6]
-
C-O Group (Phenolic): The C-O stretching vibration of the phenolic group gives rise to a strong peak, usually around 1220 cm⁻¹, distinguishing it from aliphatic alcohols.[1]
-
C-F Groups (Fluoro): The C-F stretching vibrations are typically strong and appear in the fingerprint region, generally between 1000 and 1400 cm⁻¹. The exact position can be complex due to coupling with other vibrations.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of overlapping signals from bending vibrations and skeletal modes that are unique to the molecule as a whole.[1] The out-of-plane C-H bending vibrations (below 900 cm⁻¹) can provide information about the substitution pattern on the aromatic ring.[1][8]
Predicted FTIR Absorption Data
The following table summarizes the expected key absorption bands for this compound based on its functional groups and data from analogous structures.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Notes |
| 3200–3500 | Broad, Strong | O–H Stretch (Hydrogen-bonded) | Broadness indicates strong hydrogen bonding, a characteristic feature of phenols.[1] |
| ~3050–3100 | Medium, Sharp | Aromatic C–H Stretch | Peaks appearing above 3000 cm⁻¹ are characteristic of C-H bonds on unsaturated carbons.[6] |
| ~2720 and ~2820 | Weak to Medium | Aldehydic C–H Stretch | Often appears as a pair of peaks due to Fermi resonance; a key diagnostic for aldehydes.[4][6] |
| 1685–1705 | Strong, Sharp | C=O Stretch (Aldehyde) | The position is lowered from a typical saturated aldehyde due to conjugation with the aromatic ring.[5][8] |
| 1500–1610 | Medium to Strong | C=C Aromatic Ring Stretches | Often appears as multiple distinct peaks.[1] |
| ~1220 | Strong | Phenolic C–O Stretch | Distinguishes phenols from aliphatic alcohols, which absorb at lower wavenumbers.[1] |
| 1000–1400 | Strong | C–F Stretch | Will likely appear as strong, complex bands within the fingerprint region. |
| 750–900 | Medium to Strong | Aromatic C–H Out-of-Plane Bending | The specific pattern can help confirm the substitution pattern on the benzene ring.[1] |
Protocols for FTIR Spectroscopic Analysis
The choice of sample preparation method is critical for obtaining a high-quality FTIR spectrum. As this compound is a solid at room temperature[9], several methods are applicable.
Sources
- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. chembk.com [chembk.com]
Application Note: Mass Spectrometry Analysis of 3,6-Difluoro-2-hydroxybenzaldehyde
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of 3,6-Difluoro-2-hydroxybenzaldehyde, a key building block in pharmaceutical and materials science. We present detailed protocols for analysis using soft ionization techniques, specifically Atmospheric Pressure Chemical Ionization (APCI), and discuss the rationale for methodological choices. A proposed fragmentation pathway, elucidated through Collision-Induced Dissociation (CID), is presented to aid in structural confirmation and impurity profiling. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust analytical methods for fluorinated aromatic aldehydes.
Introduction: The Analytical Imperative
This compound (MW: 158.10 g/mol , Formula: C₇H₄F₂O₂) is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1] Its utility as a precursor for synthesizing novel molecular entities necessitates rigorous analytical characterization to ensure identity, purity, and stability. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and structural specificity.
The presence of two electron-withdrawing fluorine atoms, a hydroxyl group, and an aldehyde functionality creates a unique electronic environment that influences its ionization behavior and subsequent fragmentation. This note addresses the specific challenges and opportunities in developing a reliable MS method for this analyte.
Foundational Principles: Selecting the Right Ionization Technique
The choice of ionization source is critical for successfully analyzing any small molecule.[2] For a compound like this compound, which is a relatively small, thermally stable, and moderately polar organic molecule, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.[3][4]
-
Electrospray Ionization (ESI): ESI is ideal for polar, non-volatile molecules, particularly large biomolecules.[3] It generates ions by applying a high voltage to a liquid sample, creating a fine mist of charged droplets.[5] While applicable, aromatic aldehydes can sometimes exhibit complex in-source reactions in ESI, such as aldol reactions with methanol solvent, forming [M+15]⁺ adducts.[6]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is highly effective for less polar to moderately polar compounds with molecular weights typically under 1500 Da.[4][7] It uses a corona discharge to ionize a vaporized sample.[7] Given the analyte's characteristics, APCI is often the preferred method as it is less susceptible to matrix effects and buffer complexities compared to ESI and is well-suited for thermally stable small molecules.[2][8]
Causality of Choice: For this application, we select APCI as the primary ionization technique. Its mechanism is well-suited to the volatility and polarity of this compound, promising robust and reproducible ionization with minimal in-source fragmentation or unwanted adduct formation. We will explore both positive and negative ion modes to capture comprehensive data.
Experimental Workflow and Protocols
This section details the step-by-step protocols for sample preparation, instrument setup, and data acquisition.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound | ≥97% Purity | ChemScene[9] |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Water, Deionized | Type I | Millipore |
| Formic Acid (FA) | LC-MS Grade | Sigma-Aldrich |
Sample Preparation Protocol
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol in a volumetric flask.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by transferring 10 µL of the stock into 990 µL of 50:50 (v/v) Methanol:Water.
-
Mobile Phase Additive: For positive ion mode, add 0.1% formic acid to the working solution to promote protonation ([M+H]⁺). For negative ion mode, no additive is typically required for phenolic compounds, as they readily deprotonate ([M-H]⁻).
LC-MS/MS Instrumentation and Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrument in use. The protocol is designed for a triple quadrupole or Q-TOF mass spectrometer.
| Parameter | Setting | Rationale |
| Liquid Chromatography (LC) | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase. |
| Gradient | 5% B to 95% B over 5 min | Ensures elution and separation from impurities. |
| Flow Rate | 0.4 mL/min | Compatible with APCI source.[8] |
| Injection Volume | 5 µL | |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Mass Spectrometry (MS) | ||
| Ionization Source | APCI | Optimal for this class of compound.[7] |
| Polarity | Positive & Negative | To observe [M+H]⁺ and [M-H]⁻ respectively. |
| APCI Corona Current | 4.0 µA | Standard starting point for ionization. |
| Vaporizer Temp. | 400 °C | Ensures efficient desolvation and vaporization. |
| Capillary Voltage | 3.5 kV | |
| Sheath Gas (N₂) Flow | 40 arb | Assists in nebulization. |
| Aux Gas (N₂) Flow | 10 arb | |
| Scan Type | Full Scan (MS1) & Product Ion Scan (MS/MS) | For precursor identification and fragmentation analysis. |
| MS1 Scan Range | m/z 50 - 250 | Covers the molecular weight of the analyte and expected fragments. |
| MS/MS Collision Gas | Argon | Inert gas for CID. |
| Collision Energy | Ramped (10-40 eV) | To observe fragmentation at varying energies. |
Experimental Logic Diagram
The overall workflow is designed to be systematic, moving from initial detection to structural confirmation.
Caption: Proposed CID fragmentation pathways.
Trustworthiness and Self-Validation
To ensure the trustworthiness of this protocol, the following self-validating steps are embedded:
-
High-Resolution Mass Spectrometry: Whenever possible, conduct analysis on a Q-TOF or Orbitrap instrument to obtain high-resolution, accurate mass data. This allows for the confirmation of elemental compositions for both precursor and fragment ions, significantly increasing confidence in assignments.
-
Isotopic Pattern Matching: Although not containing elements with highly distinct isotopic patterns like Chlorine or Bromine, the natural abundance of ¹³C will produce a small A+1 peak. The observed isotopic pattern should match the theoretical pattern for C₇H₄F₂O₂.
-
Ramped Collision Energy: Performing MS/MS experiments across a range of collision energies (e.g., 10-40 eV) will demonstrate the logical progression of fragmentation, where primary fragments appear at lower energies and secondary fragments at higher energies. This helps validate the proposed fragmentation pathway.
Conclusion
This application note details a robust and reliable framework for the mass spectrometric analysis of this compound. By leveraging APCI-MS and tandem mass spectrometry (MS/MS), researchers can confidently confirm the identity and structure of this important chemical building block. The provided protocols and theoretical fragmentation pathways serve as a comprehensive starting point for method development and routine analysis in pharmaceutical and chemical research environments.
References
-
Gu, M., & Wang, R. (2009). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(4), 659–666. [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
-
MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]
-
Kaye, P. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. Retrieved from [Link]
-
LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]
-
JoVE. (2024). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 4. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 5. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 6. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. chemscene.com [chemscene.com]
Application Notes & Protocols: Antimicrobial Activity Assays for 3,6-Difluoro-2-hydroxybenzaldehyde Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Benzaldehyde derivatives, particularly those functionalized with hydroxyl and halogen groups, represent a promising class of compounds.[1][2][3][4] The 3,6-Difluoro-2-hydroxybenzaldehyde scaffold is of particular interest due to the combined effects of the ortho-hydroxy group, which can participate in hydrogen bonding and chelation, and the two electron-withdrawing fluorine atoms, which can enhance membrane permeability and modulate the electronic properties of the molecule.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides robust, validated protocols for the systematic evaluation of the antimicrobial properties of novel this compound derivatives. The methodologies described herein are grounded in international standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[5][6][7][8][9]
Foundational Concepts in Antimicrobial Susceptibility Testing
A precise understanding of key metrics is fundamental to interpreting antimicrobial activity. The primary goal is to differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) effects.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[10][11] It is the primary quantitative measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): Defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12][13][14] The MBC test is a critical follow-up to the MIC assay to determine whether a compound is bactericidal.[15] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[14]
The choice of assay—broth dilution versus agar diffusion—depends on the stage of research. Dilution methods are quantitative and provide a precise MIC value, making them the gold standard.[5][10] Diffusion methods are often used for preliminary screening due to their simplicity.[16][17][18][19] This guide will focus on the gold-standard dilution methods.
Protocol I: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and high-throughput technique for determining MIC values.[5][6][10][20] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a 96-well microtiter plate format. This protocol is adapted from the guidelines established by the CLSI in their M07 document.[5][7]
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials and Reagents
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidity meter
-
Multichannel pipette
Step-by-Step Protocol
-
Preparation of Test Compounds:
-
Prepare a stock solution of each derivative at a concentration of 1280 µg/mL in sterile DMSO. To test a final concentration range of 64 µg/mL to 0.125 µg/mL, a 2X starting concentration of 128 µg/mL is needed in the plate.
-
Expert Insight: Benzaldehyde derivatives can have limited aqueous solubility. DMSO is a common solvent, but its final concentration in the assay should not exceed 2.5% (v/v) to avoid impacting bacterial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB to achieve a working inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 2X starting compound solution (e.g., 128 µg/mL in CAMHB) to the wells in Column 1.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.
-
Repeat this process sequentially from Column 2 through Column 10. Discard the final 100 µL from Column 10.
-
This creates a concentration gradient from 64 µg/mL (Column 1) to 0.125 µg/mL (Column 10).
-
-
Inoculation and Controls:
-
Add 100 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in Columns 1 through 11. This brings the final volume in these wells to 200 µL and the final bacterial concentration to the target of 5 x 10⁵ CFU/mL.
-
Column 11 serves as the Growth Control (broth + inoculum, no compound). It must show distinct turbidity.
-
Column 12 serves as the Sterility Control (broth only, no inoculum). It must remain clear.
-
A reference antibiotic should be run in parallel on the same plate or a separate plate to validate the assay.
-
-
Incubation and Interpretation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[10]
-
Protocol II: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a direct extension of the MIC test, designed to quantify the concentration of a compound that results in bacterial death.[12][13][15] It is a crucial step in classifying a lead compound as bactericidal.[14]
Workflow for MBC Determination
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Step-by-Step Protocol
-
Selection of Wells:
-
Use the 96-well plate from the completed MIC assay.
-
Select the well corresponding to the MIC and at least two to three wells with higher concentrations of the test compound.
-
-
Subculturing:
-
Thoroughly mix the contents of the selected wells.
-
Aseptically withdraw a 100 µL aliquot from each selected well and from the growth control well (Column 11).
-
Spread-plate the entire 100 µL aliquot onto a labeled Mueller-Hinton Agar (MHA) plate.
-
Expert Insight: It is critical to avoid compound carryover between wells. Use a fresh pipette tip for each well. The volume plated is crucial for the final calculation, so precision is key.
-
-
Incubation and Enumeration:
-
Incubate the MHA plates at 37°C for 18-24 hours, or until colonies are clearly visible on the growth control plate.
-
Count the number of Colony Forming Units (CFUs) on each plate.
-
-
Interpretation:
-
The initial inoculum density in the MIC wells was approximately 5 x 10⁵ CFU/mL. A 99.9% reduction corresponds to a survival of no more than 500 CFU/mL.
-
Since 0.1 mL (100 µL) was plated, the cutoff for a 99.9% kill is ≤50 colonies on the MHA plate.
-
The MBC is the lowest concentration of the compound that results in ≤50 colonies.[12][13][14]
-
Data Presentation and Analysis
Results should be organized clearly for comparative analysis. The ratio of MBC to MIC is a valuable indicator of the nature of the antimicrobial activity.
-
Bactericidal: MBC/MIC ≤ 4
-
Bacteriostatic: MBC/MIC > 4
Table 1: Example Antimicrobial Activity Data for this compound Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| DFHB-001 | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| DFHB-001 | E. coli ATCC 25922 | 16 | 64 | 4 | Bactericidal |
| DFHB-002 | S. aureus ATCC 29213 | 16 | >128 | >8 | Bacteriostatic |
| DFHB-002 | E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.25 | 0.5 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal |
Troubleshooting and Key Considerations
-
Compound Insolubility: If a compound precipitates in the broth, the MIC value will be inaccurate. Test the solubility in the final assay medium beforehand. A lower percentage of DMSO or an alternative solvent may be required.
-
Colored/Turbid Compounds: If a derivative imparts color or turbidity to the broth, visual MIC determination is unreliable. Use a viability indicator dye (e.g., Resazurin) or read the optical density (OD) with a plate reader, comparing the OD of test wells to the sterility control.
-
Inconsistent Results: The most common source of variability is an improperly standardized inoculum. Always prepare the inoculum from a fresh plate and standardize its density meticulously within the specified timeframe.
-
Skipped Wells: Occasionally, growth may be observed at a higher concentration while a lower concentration remains clear. The MIC should be recorded as the lowest concentration that shows complete inhibition, regardless of this paradoxical growth.
Conclusion
The protocols detailed in this application note provide a standardized framework for accurately determining the in vitro antimicrobial efficacy of novel this compound derivatives. Adherence to these CLSI-based methodologies ensures the generation of reliable, reproducible, and comparable MIC and MBC data, which is essential for guiding lead optimization and advancing promising new compounds through the drug development pipeline.
References
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Clinical and Laboratory Standards Institute. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Broth Microdilution | MI - Microbiology. MicrobiologyInfo.com. [Link]
-
CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]
-
Agar well-diffusion antimicrobial assay. ResearchGate. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Microbiology. [Link]
-
Package contains : CLSI M07-Ed11 and CLSI M100-Ed31. ANSI Webstore. [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. GlobalSpec. [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]
-
Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
-
Minimum bactericidal concentration. Wikipedia. [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
-
A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
-
Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. PubMed. [Link]
-
Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. ResearchGate. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
CLSI 2024 M100Ed34(1). Clinical and Laboratory Standards Institute. [Link]
-
Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food & Drug Administration. [Link]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]
-
Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. National Institutes of Health. [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. intertekinform.com [intertekinform.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. nih.org.pk [nih.org.pk]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 14. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 15. microchemlab.com [microchemlab.com]
- 16. researchgate.net [researchgate.net]
- 17. One moment, please... [hereditybio.in]
- 18. chemistnotes.com [chemistnotes.com]
- 19. botanyjournals.com [botanyjournals.com]
- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Application Note & Protocols: A Multi-Assay Strategy for Characterizing the Cytotoxicity of 3,6-Difluoro-2-hydroxybenzaldehyde
Here are the detailed Application Notes and Protocols for studying the cytotoxicity of 3,6-Difluoro-2-hydroxybenzaldehyde compounds.
Abstract
This guide provides a comprehensive framework and detailed protocols for evaluating the cytotoxic potential of this compound, a fluorinated benzaldehyde derivative. Benzaldehyde compounds are a class of molecules known for a wide spectrum of biological activities, and understanding their cytotoxic profile is a cornerstone of preclinical research and drug development.[1][2] This document outlines a logical, three-assay workflow designed to first quantify viability and cytotoxicity, and then to elucidate the primary mechanism of cell death. We present protocols for the MTT (metabolic activity), LDH (membrane integrity), and Caspase-3/7 (apoptosis) assays. The causality behind experimental choices, the inclusion of self-validating controls, and robust data analysis methods for determining key parameters like IC50 are explained in detail to ensure scientific integrity and reproducibility.
Introduction: The Rationale for a Multi-Pronged Approach
Cytotoxicity testing is a critical step in assessing the therapeutic potential or toxicological risk of novel chemical entities.[3][4] A single assay provides only one perspective on a compound's effect. For instance, a compound might inhibit proliferation without directly killing cells (a cytostatic effect), or it might induce cell death through different mechanisms like necrosis or apoptosis.[3] Therefore, a multi-assay approach is essential for a comprehensive characterization.
This application note details a workflow to assess this compound (CAS 502762-92-7)[5], a compound for which the biological activity is not yet widely characterized. We will employ a tiered strategy:
-
Primary Screening: Determine the dose-dependent effect on overall cell viability and proliferation using the MTT assay.[6]
-
Cytotoxicity Confirmation: Quantify cell death resulting from compromised membrane integrity (a hallmark of necrosis) using the Lactate Dehydrogenase (LDH) assay.[3][7][8]
-
Mechanistic Insight: Investigate whether the compound induces programmed cell death by measuring the activity of key executioner caspases with a Caspase-3/7 assay.[9][10]
This structured approach allows researchers to not only determine if the compound is toxic but also to gain initial insights into how it mediates its effects, guiding future studies.
General Materials & Preparations
-
Compound: this compound (MW: 158.10 g/mol )[5]. Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Cell Line: A relevant human cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, or HepG2 for liver cancer models).
-
Culture Medium: Appropriate complete medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Equipment: 96-well flat-bottom tissue culture plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), microplate spectrophotometer (for MTT and LDH), and a luminometer or fluorescence plate reader (for Caspase-3/7).
Experimental Workflow Overview
The overall process follows a logical progression from cell preparation to data interpretation. This workflow ensures that data from different assays are comparable and contribute to a holistic understanding of the compound's cytotoxic profile.
Caption: Overall experimental workflow from cell preparation to IC50 determination.
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11][13]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical 8-point dose range might be 0.1, 0.5, 1, 5, 10, 50, 100, and 500 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Untreated Control: Cells in complete medium only.
-
Medium Blank: Wells with medium but no cells to measure background absorbance.[12]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[3][7] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of lysed cells.[15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol, setting up an identical plate for the LDH assay. It is crucial to also include a Maximum LDH Release Control .
-
Control Preparation: 45 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Buffer (provided in most commercial kits) to the "Maximum LDH Release Control" wells. This lyses all cells and represents 100% cytotoxicity.[16]
-
Supernatant Collection: Centrifuge the 96-well plate at approximately 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution).[15]
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[16]
Protocol 3: Caspase-3/7 Assay for Apoptosis
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[17] This assay utilizes a pro-luminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[9] Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the working solution according to the manufacturer's protocol (typically by mixing a buffer with a lyophilized substrate).
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
Calculating Results
-
MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_Max_Release - Abs_Untreated)] * 100
-
Caspase-3/7 Assay (Fold Induction): Fold Induction = (Luminescence_Sample) / (Luminescence_Vehicle)
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[18][19] It is a standard measure of a compound's potency.
-
Plot the % Viability (from the MTT assay) against the corresponding log-transformed compound concentrations.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[20]
-
The software (e.g., GraphPad Prism) will calculate the IC50 value from this curve.[18]
Interpreting the Combined Results
The interplay between the three assays provides a mechanistic snapshot.
Caption: Decision tree for interpreting combined cytotoxicity assay results.
Data Summary Tables
Raw and calculated data should be organized clearly for analysis and reporting.
Table 1: Example Dose-Response Data Summary
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Fold Induction |
| 0 (Vehicle) | 100 | 0 | 1.0 |
| 0.1 | 98.5 | 1.2 | 1.1 |
| 1.0 | 95.2 | 3.5 | 1.8 |
| 10 | 75.4 | 10.1 | 4.5 |
| 50 | 48.9 | 25.6 | 6.2 |
| 100 | 20.1 | 45.3 | 3.1 |
| 500 | 5.3 | 78.9 | 1.5 |
Table 2: Calculated IC50 Values
| Assay | Parameter | Calculated Value |
| MTT Assay | IC50 (µM) | 50.5 |
| LDH Assay | EC50 (µM) | 110.2 |
Note: For LDH, the value is technically an EC50 (half-maximal effective concentration) for cytotoxicity.
Conclusion
This application note provides a robust, multi-assay strategy for the comprehensive cytotoxic characterization of this compound. By integrating measures of metabolic activity (MTT), membrane integrity (LDH), and apoptotic pathway activation (Caspase-3/7), researchers can obtain reliable, reproducible data on the compound's potency (IC50) and its primary mechanism of action. This foundational knowledge is indispensable for guiding further investigation in drug discovery and toxicology programs.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
-
University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Caspase-3/7 Apoptosis Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
Scope. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
National Institutes of Health. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
XCellR8. (n.d.). Cytotoxicity. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
PubMed. (n.d.). 3,4-Dihydroxybenzaldehyde mitigates fluoride-induced cytotoxicity and oxidative damage in human RBC. Retrieved from [Link]
-
PubMed. (2001). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
Sources
- 1. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 8. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cellbiologics.com [cellbiologics.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. clyte.tech [clyte.tech]
- 19. The Importance of IC50 Determination | Visikol [visikol.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Difluoro-2-hydroxybenzaldehyde
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3,6-Difluoro-2-hydroxybenzaldehyde. Here, we address common challenges and frequently asked questions to help you optimize reaction conditions, improve yields, and troubleshoot experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
Introduction: The Synthetic Challenge
This compound is a valuable fluorinated building block in medicinal chemistry and materials science.[1] Its synthesis is most commonly achieved through the electrophilic formylation of 2,5-difluorophenol. The core challenge lies in achieving high regioselectivity and yield, as the reactivity of the aromatic ring is modulated by the competing effects of the activating hydroxyl group and the deactivating fluorine atoms. This guide provides a focused Q&A-based approach to navigate the intricacies of this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for synthesizing this compound?
A1: The synthesis primarily involves the ortho-formylation of 2,5-difluorophenol. The hydroxyl group is a powerful ortho-, para- director, and since one ortho position (C2) is blocked by a fluorine atom, formylation is strongly directed to the C6 position. The most common and effective named reactions for this transformation are:
-
The Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (typically glyceroboric acid or trifluoroacetic acid) and is well-regarded for the ortho-formylation of phenols.[2][3]
-
The Reimer-Tiemann Reaction: This reaction employs chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate a dichlorocarbene intermediate, which then reacts with the phenoxide to achieve ortho-formylation.[4][5]
-
Magnesium Chloride-Mediated Formylation: A milder method that uses paraformaldehyde in the presence of anhydrous magnesium chloride and a base like triethylamine, offering high regioselectivity for the ortho position.[6]
Q2: Why does formylation selectively occur at the C-6 position?
A2: The regioselectivity is governed by the powerful activating and directing effect of the hydroxyl group on the aromatic ring. In electrophilic aromatic substitution, the -OH group directs incoming electrophiles to the positions ortho and para to it. In 2,5-difluorophenol, the available positions are C2 (ortho), C4 (para), and C6 (ortho).
-
The C2 position is already substituted with a fluorine atom.
-
The C4 position is sterically accessible but electronically less favored than the ortho positions in many phenol formylation reactions.
-
The C6 position is the only available and sterically unhindered ortho position, making it the primary site of electrophilic attack by the formylating agent.[2][4]
Q3: How do the fluorine atoms influence the reaction's efficiency?
A3: The two fluorine atoms are electron-withdrawing groups, which generally decrease the nucleophilicity of the aromatic ring and make it less reactive towards electrophilic substitution.[7] However, the hydroxyl group is a very strong activating group, and its effect typically dominates, allowing the reaction to proceed. The deactivation by fluorine atoms may necessitate slightly more forcing conditions (e.g., higher temperatures or longer reaction times) compared to the formylation of non-fluorinated phenol.[7]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: My formylation reaction has a very low yield, and I've recovered most of my 2,5-difluorophenol starting material. What are the likely causes and solutions?
A: This is a frequent issue that can often be traced back to reagent quality, reaction conditions, or the work-up procedure.
Potential Causes & Corrective Actions:
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Moisture Contamination | Formylating reagents like HMTA (Duff) and the dichlorocarbene precursor (Reimer-Tiemann) are sensitive to moisture. Water can quench the active electrophilic species, halting the reaction.[8] | Ensure all glassware is flame- or oven-dried.[9] Use anhydrous solvents and high-purity, dry reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Suboptimal Reaction Temperature | Aromatic formylation often requires thermal energy to overcome the activation barrier, especially with a moderately deactivated ring. Insufficient heat can lead to a stalled or sluggish reaction.[10] | For the Duff reaction, heating to 150-160°C is common.[3] For Reimer-Tiemann, temperatures around 60-70°C are typical.[11] Monitor the reaction by TLC to determine the optimal temperature and time. |
| Incorrect Stoichiometry | Using too little of the formylating agent will naturally result in incomplete conversion. Conversely, a large excess can sometimes promote side reactions. | Start with a molar ratio of 1.5 to 2.5 equivalents of the formylating agent (e.g., HMTA or paraformaldehyde) relative to the phenol.[6][12] |
| Incomplete Hydrolysis of Intermediate | Both the Duff and Reimer-Tiemann reactions proceed via an iminium or dichloromethyl intermediate, respectively. These must be hydrolyzed (typically with aqueous acid) to reveal the final aldehyde product.[2][4] | After the initial reaction is complete, ensure a thorough acidic workup. This often involves heating the reaction mixture with dilute acid (e.g., 2M H₂SO₄ or HCl) for 1-2 hours to drive the hydrolysis to completion.[13] |
Issue 2: Formation of Side Products & Impurities
Q: My reaction is working, but I'm getting a complex mixture of products, making purification difficult. How can I improve the reaction's selectivity?
A: Side product formation usually points to overly harsh conditions or competing reaction pathways.
Potential Side Products & Prevention Strategies:
| Side Product | Explanation & Scientific Rationale | Recommended Solution |
| Para-hydroxybenzaldehyde Isomer | While ortho-formylation is strongly preferred, the Reimer-Tiemann reaction can sometimes yield a minor amount of the para-isomer.[12][14] The ortho:para ratio is influenced by the counter-ion of the base and solvent system. | The Duff reaction generally shows higher ortho-selectivity for phenols and is often a better choice if this is a persistent issue.[2][3] |
| Polymer/Resin Formation | Phenols can polymerize with formaldehyde or its equivalents under harsh acidic or basic conditions, leading to the formation of intractable resins.[12] This is accelerated by high temperatures. | Avoid excessively high reaction temperatures.[12] Maintain the lowest effective temperature needed for the reaction to proceed. Ensure the stoichiometry of the formylating agent is not excessively high. |
| Oxidized Product (Carboxylic Acid) | The target aldehyde is susceptible to air oxidation, forming 3,6-difluoro-2-hydroxybenzoic acid. This is more common during workup or storage.[15] | During the workup, consider blanketing the solutions with an inert gas. Store the purified product under nitrogen or argon at a low temperature (4°C) to minimize long-term oxidation.[16] |
Issue 3: Purification Challenges
Q: I have a crude reaction mixture containing the desired aldehyde, but I am struggling with its isolation and purification. What are the best practices?
A: Purifying polar, functionalized aromatic compounds requires a systematic approach.
Purification Strategy Breakdown:
-
Aqueous Workup: After quenching the reaction and completing hydrolysis, the first step is a liquid-liquid extraction.
-
Extract the product into an organic solvent like ethyl acetate or diethyl ether.[17]
-
Wash the combined organic layers sequentially with water, a dilute acid (e.g., 1M HCl) to remove any basic residues like triethylamine, and finally with brine to aid in phase separation.[6]
-
Expert Tip: To remove unreacted acidic phenol, a careful wash with a weak base like saturated sodium bicarbonate can be attempted. However, the product itself is phenolic and may be partially extracted. This step requires careful pH control and monitoring.
-
-
Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]
-
Final Purification:
-
Silica Gel Chromatography: This is the most reliable method for separating the product from non-polar impurities and closely related isomers. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and increasing polarity).[7]
-
Recrystallization: If the crude product is a solid and sufficiently pure (>90%), recrystallization can be an effective final polishing step. Solvents to consider include a mixture of ether and petroleum ether or hexane.[15][17]
-
Visualized Workflows and Logic
Detailed Experimental Protocol: Modified Duff Reaction
This protocol provides a generalized procedure for the ortho-formylation of 2,5-difluorophenol. Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2,5-Difluorophenol (1.0 eq)
-
Hexamethylenetetramine (HMTA) (1.5 eq)
-
Trifluoroacetic acid (TFA) or a mixture of Glycerol and Boric Acid
-
Diethyl ether or Ethyl acetate
-
2M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a temperature probe under a nitrogen atmosphere, add 2,5-difluorophenol (1.0 eq) and trifluoroacetic acid (enough to dissolve the phenol, approx. 5-10 mL per gram of phenol).
-
Reagent Addition: Begin stirring the solution. Slowly add hexamethylenetetramine (1.5 eq) in small portions. The addition may be exothermic; maintain the temperature below 60°C using a water bath if necessary.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (typically 80-95°C depending on the acid used) for 4-12 hours.[18] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling the mixture to room temperature, carefully pour it into a beaker containing crushed ice. Add 2M HCl solution and heat the mixture to 60-80°C for 1-2 hours to hydrolyze the intermediate imine.
-
Extraction: Cool the hydrolyzed mixture to room temperature. Transfer it to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with water and saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product, typically as a yellow or brown solid/oil.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate eluent system to yield pure this compound.
References
- Benchchem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
- Benchchem. (n.d.). Technical Support Center: Optimizing Aromatic Formylation Reactions.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
-
Wikipedia. (2023). Duff reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- Benchchem. (n.d.). Technical Support Center: Optimizing Synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde.
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
- Benchchem. (n.d.). A Technical Guide to 2,6-Difluoro-3-hydroxybenzaldehyde: Structural Analysis and Applications.
- Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972–3973.
-
Quora. (2015). What is the Reimer-Tiemann reaction?. Retrieved from [Link]
-
askIITians. (n.d.). The Reimer-Tiemann reaction is a chemical reaction that involves the. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
-
Allen. (n.d.). The product of Reimer-Tiemann reaction is a. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]
-
MDPI. (2022). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2002). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
-
NIH PubChem. (n.d.). 2,5-Difluorophenol. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Reimer-Tiemann reaction is a chemical reaction that involves the - askIITians [askiitians.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemscene.com [chemscene.com]
- 17. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 18. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Troubleshooting Side Products in the Formylation of Difluorophenols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic formylation of difluorophenols. The introduction of two fluorine atoms significantly alters the electronic properties and reactivity of the phenolic ring, often leading to unexpected side products and difficulties in achieving desired regioselectivity. This document provides in-depth, experience-driven answers to common problems, focusing on the causality behind the issues and offering validated solutions.
Section 1: Core Challenges in Difluorophenol Formylation
The formylation of difluorophenols is a non-trivial electrophilic aromatic substitution. The fluorine atoms act as strong electron-withdrawing groups by induction, deactivating the aromatic ring. Conversely, they are weak ortho-, para-directors through resonance. This electronic dichotomy is the primary source of experimental challenges.
-
Reduced Reactivity: The deactivated ring requires harsher reaction conditions (higher temperatures, stronger acids) than typical phenols, which can promote decomposition and resinification.[1]
-
Regioselectivity Issues: The directing effects of the hydroxyl group and the two fluorine atoms can be competing or reinforcing, depending on their relative positions. This often leads to mixtures of constitutional isomers that are difficult to separate.
-
Substrate Instability: Under strongly acidic or basic conditions required for many classical formylation reactions, difluorophenols can be susceptible to decomposition or unwanted side reactions.
Table 1: Comparison of Common Formylation Methods for Difluorophenols
| Reaction | Formylating Agent | Typical Conditions | Common Side Products | Suitability for Difluorophenols |
| Vilsmeier-Haack | POCl₃/DMF | 0°C to 100°C, anhydrous | Diformylation, incomplete hydrolysis of iminium salt, tar formation. | Good for moderately deactivated systems, but requires careful temperature control.[2][3] |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic (TFA, AcOH), heat (70-120°C) | Diformylation, phenol-formaldehyde resin formation, low yields.[1][4] | Often sluggish due to weak electrophile. Prone to polymerization at high temperatures.[1] |
| Reimer-Tiemann | CHCl₃, strong base (NaOH/KOH) | Biphasic, heat (70°C) | ortho/para isomers, ring expansion products (rare), chlorinated byproducts.[5][6] | Generally low-yielding for deactivated phenols; harsh basic conditions can be problematic. |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (TiCl₄) | Anhydrous, inert atmosphere | Polymerization, ether cleavage, complex mixtures. | Highly reactive and often unselective for sensitive substrates.[7] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Category A: Unexpected Products & Poor Selectivity
Q1: My reaction produced a significant amount of a diformylated product. How can I favor mono-formylation?
Answer: Diformylation is a common side reaction, especially when multiple activated positions are available on the ring.[1] The introduction of the first electron-withdrawing formyl group deactivates the ring, making the second substitution more difficult, but not impossible under forcing conditions.[8]
Root Causes & Solutions:
-
Stoichiometry: The most critical factor is the molar ratio of the formylating agent to the substrate. An excess of the Vilsmeier reagent or HMTA will drive the reaction towards diformylation.
-
Action: Begin with a strict 1:1 or 1.1:1 molar ratio of the formylating agent to the difluorophenol.[9] Monitor the reaction closely by TLC or LCMS and stop it once the starting material is consumed or the desired product concentration is maximized.
-
-
Reaction Time & Temperature: Prolonged reaction times or excessively high temperatures provide the necessary energy to overcome the activation barrier for the second formylation.
Q2: I'm getting a mixture of ortho- and para-formylated isomers. How can I improve regioselectivity?
Answer: The regiochemical outcome is a delicate balance between the directing effects of the hydroxyl group (strongly ortho, para-directing) and the fluorine atoms (weakly ortho, para-directing), as well as steric hindrance.
Root Causes & Solutions:
-
Steric Hindrance: Formylation typically occurs at the least sterically hindered position. Analyze your specific difluorophenol isomer to predict the most accessible site. For example, in 2,6-difluorophenol, the para position is sterically favored.
-
Chelation Control (Ortho-Selectivity): Certain methods can favor ortho-formylation through chelation. The magnesium-mediated formylation using MgCl₂, triethylamine, and paraformaldehyde is highly selective for the ortho-position due to the formation of a magnesium phenoxide complex that directs the electrophile.[10]
-
Reaction Choice: The Reimer-Tiemann reaction is known to favor ortho-formylation due to an interaction between the dichlorocarbene intermediate and the phenoxide ion.[5][11] However, its effectiveness on deactivated difluorophenols may be limited. The Duff reaction is also primarily an ortho-formylating method due to hydrogen bonding that stabilizes the transition state.[12]
Category B: Low Yield & Reaction Failure
Q3: My Vilsmeier-Haack reaction is sluggish, with low conversion and recovery of starting material. What's wrong?
Answer: This common issue points to insufficient electrophilicity of the Vilsmeier reagent or deactivation of the substrate that is too strong for the reaction conditions.[9] The Vilsmeier reagent is a relatively weak electrophile.[13]
Root Causes & Solutions:
-
Moisture Contamination: The Vilsmeier reagent, the chloroiminium salt formed from POCl₃ and DMF, is highly sensitive to moisture and will be rapidly hydrolyzed.[9]
-
Action: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous DMF (e.g., from a freshly opened bottle or distilled) and fresh or distilled POCl₃. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[14]
-
-
Insufficient Thermal Energy: While high temperatures can cause side products, the deactivated difluorophenol ring may require heating to react.
-
Improper Reagent Formation: The Vilsmeier reagent should be pre-formed before adding the substrate.
-
Action: Add POCl₃ dropwise to anhydrous DMF at 0°C and allow it to stir for 15-30 minutes. Only then should you add the solution of your difluorophenol.[2]
-
Q4: My reaction mixture turned into a dark, insoluble tar. What causes this and how can I prevent it?
Answer: Tar or resin formation is indicative of polymerization. Phenols are known to form phenol-formaldehyde-type resins, especially under the acidic and heated conditions of reactions like the Duff or Vilsmeier-Haack.[1]
Root Causes & Solutions:
-
Excessive Temperature: High temperatures dramatically accelerate the rate of polymerization.[1]
-
Action: Maintain the lowest possible temperature for the reaction. If heating is required, use precise temperature control and avoid localized overheating.
-
-
High Concentration: Higher concentrations of reactants can favor intermolecular polymerization reactions.
-
Action: Run the reaction at a more dilute concentration. While this may slow the desired reaction, it can often suppress polymerization more significantly.
-
-
Improper Quenching: The workup procedure is critical. The reactive iminium salt intermediate from a Vilsmeier-Haack reaction must be carefully hydrolyzed.
Section 3: Key Experimental Protocols
Protocol 3.1: General Procedure for Vilsmeier-Haack Formylation
This protocol provides a starting point for the formylation of a moderately reactive difluorophenol.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5.0 eq.).
-
Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the difluorophenol (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by TLC (e.g., using 20% Ethyl Acetate in Hexanes). If no conversion is observed, slowly heat the reaction to 40-60°C.
-
Work-up: Once the reaction is complete, cool it back to 0°C. In a separate large beaker, prepare a solution of sodium acetate (5.0 eq.) in water with a large amount of crushed ice.
-
Slowly and carefully pour the reaction mixture into the vigorously stirred ice/sodium acetate slurry.
-
Stir the resulting mixture for 1 hour as the intermediate iminium salt hydrolyzes.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3.2: Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for diagnosing and solving common formylation problems.
Visualization: Vilsmeier-Haack Reaction Mechanism & Side Reaction Branch Point
This diagram illustrates the core mechanism and highlights how excessive reagent can lead to diformylation.
References
-
Wikipedia. (2023). Reimer–Tiemann reaction. Wikipedia. [Link]
-
Unacademy. (2023). Reimer-Tiemann Reaction | JEE Chemistry. Unacademy. [Link]
-
NROChemistry. (2022). Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [Link]
-
BYJU'S. (2023). Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved January 10, 2026, from [Link]
-
Grokipedia. (n.d.). Duff reaction. Grokipedia. [Link]
-
Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. SYNTHESIS, 1998(07), 1029–1032. [Link]
-
NROChemistry. (2022). Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Wikipedia. (2023). Duff reaction. Wikipedia. [Link]
-
ChemTube3D. (n.d.). Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. University of Liverpool. [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
-
chemeurope.com. (n.d.). Duff reaction. [Link]
-
I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction - Lookchem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. byjus.com [byjus.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. chemtube3d.com [chemtube3d.com]
Technical Support Center: Purification of 3,6-Difluoro-2-hydroxybenzaldehyde by Recrystallization
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3,6-difluoro-2-hydroxybenzaldehyde via recrystallization. It addresses common challenges and provides troubleshooting strategies rooted in the principles of physical organic chemistry.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and materials science targets. Its purity is paramount for successful downstream applications. Recrystallization is a powerful and economical technique for purifying this solid compound, leveraging differences in solubility between the target molecule and its impurities in a given solvent system at varying temperatures. This guide will walk you through the process, from solvent selection to troubleshooting common issues, ensuring you can achieve high purity and yield.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | [1] |
| Molecular Weight | 158.10 g/mol | [1] |
| Appearance | White to yellow to red to brown powder (typical for substituted benzaldehydes) | |
| Purity (Typical) | ≥97% | [1] |
| Storage Conditions | 4°C, stored under nitrogen | [1] |
Note: Specific solubility data in various organic solvents is not extensively published. The selection of a suitable recrystallization solvent will therefore be based on the principles of "like dissolves like" and empirical testing.
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step guide for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent(s) (see Solvent Selection section)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Watch glass
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: Begin by selecting a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. (See FAQ section for guidance on solvent selection).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and begin heating the mixture with gentle stirring. Continue to add small portions of the solvent until the solid is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the desired product.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Recrystallization Workflow Diagram
Caption: A typical workflow for the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallization?
A1: The ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures. Given the polar nature of the hydroxyl and aldehyde groups, and the presence of fluorine atoms, a solvent of intermediate polarity is a good starting point. Consider solvents like ethanol, isopropanol, or a mixed solvent system such as ethanol/water or toluene/hexane.[4][5] A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[5]
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include starting materials from the synthesis, by-products such as isomers (e.g., other difluoro-hydroxybenzaldehyde isomers), and oxidation products like 3,6-difluorosalicylic acid.[3] The aldehyde group is susceptible to air oxidation.[3]
Q3: Why is slow cooling important?
A3: Slow cooling allows for the gradual formation of a crystal lattice, which is a highly ordered structure. This process is selective for the desired molecule, and impurities are excluded from the growing crystals and remain in the solution.[2] Rapid cooling can trap impurities within the crystal structure.[2]
Q4: What safety precautions should I take?
A4: this compound and its related compounds are irritants. Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7] Avoid inhalation of dust and contact with skin and eyes.[7]
Troubleshooting Guide
Issue 1: The compound "oils out" instead of crystallizing.
-
Cause: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities or an inappropriate solvent.[8]
-
Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point and allow for crystallization to occur at a lower temperature.[2][8]
-
Solution 2: Try a different solvent or a mixed solvent system. Sometimes, a solvent pair can prevent oiling out.[4]
-
Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]
Issue 2: No crystals form, even after cooling in an ice bath.
-
Cause 1: Too much solvent was used, and the solution is not supersaturated.[8]
-
Solution 1: Reduce the volume of the solvent by gentle heating or by using a rotary evaporator, then attempt to cool again.[8]
-
Cause 2: The solution is supersaturated but requires a nucleation site to begin crystallization.[8]
-
Solution 2: Scratch the inner surface of the flask with a glass rod or add a seed crystal.[4][8]
Issue 3: The recrystallization yield is very low.
-
Cause 1: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[2]
-
Solution 1: Before discarding the filtrate, check for remaining product by evaporating a small sample. If a significant residue remains, concentrate the mother liquor and cool to obtain a second crop of crystals.[2]
-
Cause 2: The compound has significant solubility in the cold solvent.
-
Solution 2: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice-salt bath if the solvent's freezing point allows).[9]
-
Cause 3: Premature crystallization occurred during hot filtration.
-
Solution 3: To prevent this, use a pre-warmed funnel and flask for the hot filtration and perform the filtration as quickly as possible.[4]
Issue 4: The purified product is still colored.
-
Cause: Colored impurities are present and have co-crystallized with the product.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities.[4] Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can also adsorb your desired product and reduce the yield.[2]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- US4440953A - Purification of N-substituted aminobenzaldehydes.
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York. [Link]
-
Recrystallization pointers. Reddit. [Link]
-
3,5-Difluoro-4-hydroxybenzaldehyde. PubChem. [Link]
- Recrystallization. Unknown Source.
-
Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
Method for the purification of benzaldehyde. European Patent Office. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. reddit.com [reddit.com]
Technical Support Center: Overcoming Low Regioselectivity in Difluorophenol Formylation
Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions regarding the regioselective formylation of difluorophenols. The inherent challenge of controlling electrophilic aromatic substitution on a phenol ring, further complicated by the electronic effects of fluorine atoms, often leads to mixtures of isomers, compromising yield and purity. This guide is designed to help you navigate these challenges and achieve high regioselectivity in your synthesis.
Troubleshooting Guide: From Isomer Mixtures to Regiopure Products
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My formylation of 2,4-difluorophenol is yielding a mixture of isomers. How can I exclusively synthesize the 2-hydroxy-3,5-difluorobenzaldehyde (ortho-formylated) product?
Root Cause Analysis: The formylation of 2,4-difluorophenol presents a classic regioselectivity challenge. The outcome is dictated by the cumulative directing effects of three substituents on the aromatic ring:
-
Hydroxyl (-OH) Group: A powerful activating group that strongly directs electrophiles to the ortho and para positions. In this case, it activates the C6 (ortho) and C4 (already substituted) positions.
-
Fluorine (-F) Atoms: These are deactivating via their inductive effect but are ortho, para-directing through their resonance effect.
Classical formylation methods like the Reimer-Tiemann or Vilsmeier-Haack reactions rely on the intrinsic nucleophilicity of the phenoxide ring and often result in poor regioselectivity, yielding a mixture of products from attack at the C6 and other activated positions.[1][2]
Recommended Solution: Chelation-Controlled ortho-Formylation To overcome the electronic competition and force the reaction to a single position, a chelation-controlled strategy is the most effective approach. The magnesium-mediated formylation, often referred to as the Hansen-Skattebøl method, provides exceptional ortho-selectivity.[3]
Causality of the Method: The mechanism involves the in situ formation of a magnesium phenoxide. This magnesium center acts as a Lewis acid, coordinating with the oxygen atom of the formylating agent (paraformaldehyde). This creates a rigid, six-membered transition state that delivers the electrophile exclusively to the adjacent, sterically accessible ortho position (C6).[4][5] This method effectively overrides the weaker directing effects that lead to isomer formation in other methods.
Workflow: Achieving Ortho-Selectivity
Caption: Chelation-controlled pathway for selective ortho-formylation.
Q2: For my project, I need the para-formylated product from a difluorophenol. How can I direct the formylation away from the ortho positions?
Root Cause Analysis: Achieving para-selectivity is often more difficult than ortho-selectivity because many formylation reactions are kinetically biased toward the ortho position, either through proximity or chelation effects.[6][7] To favor the para position, you must either electronically or sterically disfavor the ortho positions.
Recommended Solution: Substrate Control and Method Selection The most straightforward strategy is to use a substrate where the ortho positions are already blocked.
-
Strategy 1: Substrate-Directed Formylation. For a substrate like 2,6-difluorophenol , the two ortho positions (C2 and C6) are occupied by fluorine atoms. The powerful activating effect of the hydroxyl group is therefore channeled exclusively to the C4 (para) position, making it the primary site for electrophilic attack. In this case, several formylation methods can be effective. The Duff reaction , which uses hexamethylenetetramine (HMTA) in an acidic medium, is a suitable choice.[8] The electrophile, an iminium ion, is sterically demanding and will preferentially attack the open para position.[9][10]
-
Strategy 2: Protecting Group Approach (for substrates like 2,4-difluorophenol). This multi-step approach involves sterically blocking the ortho positions to force a reaction at the para position.
-
Protection: Protect the hydroxyl group with a bulky protecting group (e.g., tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS)).
-
Formylation: Perform the formylation reaction. The steric bulk of the protecting group will hinder attack at the C6 position, favoring formylation at the less hindered C5 position.
-
Deprotection: Remove the protecting group (e.g., with TBAF for silyl ethers) to reveal the desired para-formylated phenol.
-
Q3: My formylation reaction is sluggish, incomplete, or results in tar formation. What are the likely causes and solutions?
Root Cause Analysis: Failed or low-yielding formylation reactions can often be traced to reagent quality, reaction conditions, or the inherent reactivity of the substrate. Difluorophenols are less nucleophilic than phenol itself due to the strong electron-withdrawing inductive effect of the two fluorine atoms, which can make them challenging substrates.[11]
Troubleshooting Matrix:
| Symptom | Potential Cause | Recommended Action |
| No or Low Conversion | Poor Reagent Quality: Moisture inactivates reagents like MgCl₂ and the Vilsmeier reagent. Paraformaldehyde can degrade or be wet. | Use freshly opened or properly dried reagents. Anhydrous MgCl₂ is critical for the chelation method.[3] Ensure solvents (THF, CH₃CN) are rigorously dried. |
| Insufficient Activation: The phenol is not fully converted to the more nucleophilic phenoxide, or the electrophile is not generated effectively. | In the Reimer-Tiemann reaction, ensure a sufficient excess of a strong base is used.[12] For Vilsmeier-Haack, ensure the POCl₃/DMF ratio is correct to form the Vilsmeier reagent.[13] | |
| Substrate Deactivation: The difluorophenol ring is too electron-poor for the chosen formylation method. | Switch to a more powerful formylation method. The Rieche formylation (using dichloromethyl methyl ether and a strong Lewis acid like TiCl₄) or the Mg-mediated method are often more effective for deactivated systems than the classical Duff or Reimer-Tiemann reactions.[11] | |
| Formation of Tar/Polymer | Reaction Temperature is Too High: Phenols can polymerize with formaldehyde sources under harsh conditions. | Run the reaction at the recommended temperature. For the Mg-mediated method, gentle reflux is sufficient.[3] Avoid excessive heating. |
| Incorrect Reagent Stoichiometry: A large excess of the formylating agent can lead to side reactions or diformylation. | Use the stoichiometry recommended in established protocols. For the Mg-mediated method, ~1.5 equivalents of paraformaldehyde are often sufficient.[3] | |
| Inconsistent Results | Biphasic Reaction Issues (Reimer-Tiemann): Poor mixing between the aqueous base and the organic chloroform layer. | Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) or ensure vigorous, high-speed stirring to maximize the interfacial area where the reaction occurs.[1] |
Frequently Asked Questions (FAQs)
-
Q: What is the best general method for achieving high ortho-selectivity in phenol formylation? A: The magnesium-mediated formylation using paraformaldehyde with either MgCl₂/Et₃N in THF/acetonitrile or magnesium methoxide is widely regarded as the most reliable and highly selective method for the ortho-formylation of a broad range of phenols.[14] It often gives exclusive ortho-substitution where other methods fail.
-
Q: How do I separate a mixture of ortho- and para-formylated difluorophenol isomers? A: The most common method is flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The isomers have different polarities. The ortho-isomer can form an intramolecular hydrogen bond between the hydroxyl and aldehyde groups. This masks the polar -OH group, making the ortho-isomer less polar and giving it a higher Rf value on TLC. The para-isomer engages in intermolecular hydrogen bonding, making it more polar with a lower Rf. This difference in volatility also allows for separation by steam distillation in some cases.
-
Q: Can I use classical formylation reactions for difluorophenols? A: Yes, but with caution. The table below summarizes the key features of common methods. For difluorophenols, their reduced nucleophilicity means that methods requiring highly activated rings (like the Gattermann reaction) may be ineffective, while others (like Reimer-Tiemann) are prone to low yields and poor selectivity.
Comparison of Common Phenol Formylation Methods
| Method | Reagents | Active Electrophile | Typical Selectivity | Key Considerations |
| Reimer-Tiemann [1][15] | CHCl₃, strong base (e.g., NaOH) | Dichlorocarbene (:CCl₂) | Primarily ortho, but para isomer is a common byproduct. | Often low yields, harsh basic conditions, tar formation. |
| Vilsmeier-Haack [16][17] | POCl₃, DMF | Vilsmeier Reagent (iminium salt) | Para to activating groups, but can be complex with phenols. | Requires electron-rich substrates; can be harsh. |
| Duff Reaction [8][18] | Hexamethylenetetramine (HMTA), acid (e.g., TFA, AcOH) | Iminium ion (CH₂=N⁺R₂) | Strongly ortho-selective unless ortho positions are blocked. | Moderate yields, requires strongly activated phenols. |
| Mg-Mediated [3] | MgCl₂/Et₃N or Mg(OMe)₂, Paraformaldehyde | Chelated Formaldehyde | Exclusively ortho. | High yields and selectivity, requires anhydrous conditions. |
Validated Experimental Protocols
Protocol 1: Highly Regioselective ortho-Formylation of 2,4-Difluorophenol
This protocol is adapted from the highly reliable Organic Syntheses procedure developed by Hansen and Skattebøl.[3] It provides exclusively the ortho-formylated product.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂), beads, dried under vacuum.
-
Paraformaldehyde, powder, dried over P₂O₅ under vacuum.
-
Triethylamine (Et₃N), distilled from CaH₂.
-
Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone.
-
2,4-Difluorophenol
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add anhydrous MgCl₂ (1.2 eq.) and dried paraformaldehyde (1.5 eq.).
-
Solvent Addition: Purge the flask with argon and add anhydrous THF via syringe.
-
Base Addition: Add triethylamine (2.5 eq.) dropwise via syringe. Stir the resulting slurry for 15 minutes at room temperature.
-
Substrate Addition: Add 2,4-difluorophenol (1.0 eq.) dropwise via syringe. The mixture will become a thick, opaque slurry.
-
Reaction: Heat the mixture to a gentle reflux (oil bath at ~75 °C). The reaction is typically complete in 2-4 hours. Monitor progress by TLC (e.g., 4:1 Hexanes:EtOAc).
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and pour into a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (3x) and brine (1x). Caution: Gas evolution may occur during the acid wash.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, 2-hydroxy-3,5-difluorobenzaldehyde, is often of high purity. If necessary, it can be further purified by recrystallization from hexane or by silica gel chromatography.
Protocol 2: para-Formylation of 2,6-Difluorophenol via the Duff Reaction
This protocol utilizes the steric hindrance at the ortho positions to direct formylation to the para position.[8]
Materials:
-
2,6-Difluorophenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic Acid (TFA) or Glacial Acetic Acid
-
Aqueous Hydrochloric Acid (e.g., 3 M HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-difluorophenol (1.0 eq.) and HMTA (1.5 eq.) in trifluoroacetic acid.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours. The solution will typically darken. Monitor the reaction by TLC for the consumption of the starting material.
-
Hydrolysis: Cool the reaction mixture. Carefully and slowly pour it into a beaker containing a stirred solution of aqueous HCl.
-
Product Formation: Heat the acidic solution to reflux for 1-2 hours to hydrolyze the intermediate imine to the final aldehyde.
-
Extraction: Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Washing and Drying: Combine the organic extracts, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the resulting crude 4-hydroxy-3,5-difluorobenzaldehyde by silica gel chromatography or recrystallization.
Decision Workflow for Formylation of Difluorophenols
Caption: A decision tree for selecting the appropriate formylation strategy.
References
-
Lawrence, N. J., Hepworth, L. A., Rennison, D., & Hadfield, J. A. (2003). Synthesis and Anticancer Activity of Fluorinated Analogues of Combretastatin A-4. Journal of Fluorine Chemistry. [Link]
-
Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Zhang, S. L., et al. (2020). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry. [Link]
-
Casnati, G., Crisafulli, M., & Ricca, A. (1965). A new method for the selective ortho-formylation of phenols. Tetrahedron Letters. [Link]
-
Hodgson, H. H., & Jenkinson, T. A. (1927). The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy- and 2-fluoro-4-hydroxy-benzaldehydes. Journal of the Chemical Society. [Link]
-
Akselsen, Ø. W., & Skattebøl, L. (2009). ortho-Formylation of oxygenated phenols. Tetrahedron Letters. [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. [Link]
-
Sciencemadness Discussion Board. (2008). Mg-mediated o-formylation of phenols: A Writeup. [Link]
-
Johnston, R. P., et al. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Fülöp, F., et al. (2000). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron. [Link]
-
Organic Chemistry Lecture. Duff Reaction. University Level Chemistry. [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
Okamoto, K., Nogi, K., & Yorimitsu, H. (2020). Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatization. Organic Letters. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
-
Wikipedia. Duff reaction. [Link]
-
Patil, P. B., & Devan, S. S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. [Link]
-
Wikipedia. Formylation. [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
-
ResearchGate. (2018). Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl) methane. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. [Link]
-
Kotha, R. B. (2011). Regiospecific Synthesis of Ortho Substituted Phenols. All Theses. [Link]
-
ChemEurope.com. Duff reaction. [Link]
-
Camacho-Dávila, A. A., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols | Semantic Scholar [semanticscholar.org]
- 5. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Formylation - Wikipedia [en.wikipedia.org]
- 7. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Duff_reaction [chemeurope.com]
- 10. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. jk-sci.com [jk-sci.com]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. byjus.com [byjus.com]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Preventing byproduct formation in Grignard synthesis of 3,6-Difluoro-2-hydroxybenzaldehyde
Technical Support Center: Grignard Synthesis of 3,6-Difluoro-2-hydroxybenzaldehyde
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of organometallic synthesis. The Grignard pathway to this key intermediate, while powerful, is fraught with potential pitfalls that can lead to significant byproduct formation and low yields. This guide provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reaction effectively.
Section 1: Understanding the Core Challenges
The synthesis of this compound via a Grignard reaction is a multi-step process that requires careful control over each variable. The primary challenge stems from the high reactivity of the Grignard reagent, which is not only a potent nucleophile but also a strong base.[1] The presence of multiple functional groups on the aromatic ring necessitates a robust synthetic strategy, typically involving the protection of the acidic hydroxyl group prior to Grignard formation.
A plausible synthetic route is outlined below. This guide will focus on troubleshooting Steps 3 and 4, where byproduct formation is most prevalent.
Caption: Plausible synthetic pathway for this compound.
Section 2: Troubleshooting Grignard Reagent Formation
The successful formation of the arylmagnesium halide is the cornerstone of this synthesis. Issues at this stage invariably lead to low yields and complex purification challenges.
Q1: My Grignard reaction fails to initiate. The solution remains clear, and no exotherm is observed. What's wrong?
A1: This is a classic issue, most often caused by an inactive magnesium surface or the presence of trace moisture.
-
Causality (Inactive Magnesium): Magnesium turnings are naturally coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the reactive metal surface.[2] For the reaction to begin, this layer must be breached.
-
Causality (Moisture): Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, including water.[1][3][4] Moisture in glassware, solvents, or the inert gas stream will prevent the reagent from accumulating.
Troubleshooting Protocol:
-
Rigorous Drying: Ensure all glassware is flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of dry inert gas (Argon or Nitrogen).[5]
-
Anhydrous Solvent: Use freshly distilled, anhydrous-grade solvent. Tetrahydrofuran (THF) is often preferred over diethyl ether as it is more effective at stabilizing the Grignard reagent and its higher boiling point can help initiate stubborn reactions.[5][6][7]
-
Magnesium Activation: The MgO layer must be physically or chemically disrupted.
-
Mechanical Activation: In the reaction flask, gently crush a few pieces of magnesium against the glass with a dry glass rod to expose a fresh metal surface.[8]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium and a small amount of solvent.[5][9] The iodine reacts with the magnesium surface, and the 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, cleaning the surface. Initiation is often signaled by the disappearance of the brown iodine color.
-
Q2: My reaction mixture turns dark brown or black during Grignard formation, and the final yield is low. What byproduct am I forming?
A2: A dark-colored solution and low yield are hallmark signs of Wurtz coupling (also known as dimerization).[2]
-
Mechanism: This major side reaction occurs when the newly formed Grignard reagent (R-MgX) acts as a nucleophile and attacks a molecule of unreacted aryl halide (R-X).[10][11] This forms a symmetrical biaryl byproduct (R-R) and magnesium dihalide (MgX₂). This side reaction is particularly problematic with reactive halides.[10][12]
Caption: The Wurtz coupling side reaction reduces Grignard yield.
Prevention Strategies:
| Parameter | Recommendation | Rationale |
| Addition Rate | Slow, dropwise addition of the aryl halide solution. | Maintains a low concentration of the aryl halide, minimizing its reaction with the already-formed Grignard reagent.[11] |
| Temperature | Maintain a gentle reflux; avoid excessive heating. | Grignard formation is exothermic.[3][11] While some heat is needed for initiation, runaway temperatures accelerate the rate of Wurtz coupling.[10][13] |
| Solvent Volume | Use a sufficient volume of anhydrous solvent. | Dilution helps to reduce the local concentration of the aryl halide, disfavoring the bimolecular Wurtz reaction.[10] |
| Magnesium | Use a large excess of magnesium with a high surface area. | Promotes rapid conversion of the aryl halide to the Grignard reagent, leaving less unreacted halide available for coupling.[11] |
Section 3: Troubleshooting the Formylation Reaction
Once the Grignard reagent is successfully prepared, its reaction with an electrophile introduces the aldehyde functionality. Using N,N-dimethylformamide (DMF) is a common method.[14][15]
Q3: The yield of my desired aldehyde is very low, and I recover a significant amount of the de-halogenated starting material (e.g., 2,5-difluoromethoxybenzene) after workup. Why?
A3: This indicates that your Grignard reagent was formed but was subsequently quenched by a proton source before it could react with the DMF.
-
Causality: The Grignard reagent is a powerful base. If there is any trace moisture in the DMF or if the acidic workup is performed incorrectly, the Grignard reagent will be protonated, leading back to the parent arene.
-
Troubleshooting:
-
Dry the Electrophile: Ensure the DMF is anhydrous. It can be dried over molecular sieves or by distillation from calcium hydride.
-
Controlled Quenching: The reaction should be quenched at a low temperature (e.g., 0 °C) by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) before exposure to stronger acids.[16] This mild acid selectively protonates the alkoxide intermediate without reacting violently with any remaining Grignard reagent.
-
Q4: Besides my product, I've isolated a secondary alcohol byproduct. How is this possible when reacting with DMF?
A4: This is an unusual but possible byproduct if the reaction conditions are not carefully controlled.
-
Mechanism: The initial reaction of the Grignard reagent with DMF forms a tetrahedral intermediate. Normally, this intermediate is stable at low temperatures until it is hydrolyzed during workup to yield the aldehyde. However, if the temperature is allowed to rise significantly before workup, this intermediate can collapse, eliminating dimethylamine to form the desired aldehyde in situ. This newly formed aldehyde can then be attacked by a second molecule of the Grignard reagent, leading to a secondary alcohol after workup.
Caption: Control of temperature is critical to prevent over-addition to DMF.
-
Prevention:
-
Maintain Low Temperatures: Add the DMF solution to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) and maintain this temperature throughout the addition and for a period afterward.[14][17]
-
Quench Cold: Do not allow the reaction to warm to room temperature before the hydrolytic workup. Quench the reaction at low temperature to hydrolyze the stable tetrahedral intermediate directly to the aldehyde.
-
Section 4: Recommended Experimental Protocol
This protocol provides a general framework. Equivalents and reaction times should be optimized for your specific aryl halide.
Protocol 1: Formation of the Arylmagnesium Halide
-
Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.
-
Reagents: Place magnesium turnings (1.5 equivalents) and a single crystal of iodine into the flask.
-
Initiation: Add a small portion (~10%) of a solution of your protected aryl halide (1.0 equivalent) in anhydrous THF via the dropping funnel. If the reaction does not start (indicated by the disappearance of iodine color and gentle bubbling/reflux), gently warm the flask with a heat gun or crush some magnesium with a sterile, dry glass rod.
-
Addition: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a steady, gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The final solution should appear cloudy and greyish-brown.
Protocol 2: Formylation with N,N-Dimethylformamide (DMF)
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-salt bath.
-
Addition of Electrophile: Add a solution of anhydrous DMF (1.2 equivalents) in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
Stirring: After the addition is complete, allow the thick slurry to stir at 0 °C for 1-2 hours.
-
Workup: Cool the reaction mixture further if necessary and slowly quench by the dropwise addition of a pre-cooled, saturated aqueous solution of NH₄Cl. Add the quench solution until no further gas evolution is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude protected aldehyde.
References
- Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Benchchem. (2025, December). Troubleshooting guide for Grignard reactions involving sterically hindered ketones.
- Swiss, K. (2019, July 22). Why is THF used in Grignard? Quora.
- Chemistry Stack Exchange. (2014, December 18). Why do Grignard reagents react with epoxides but not THF?
- Benchchem. (n.d.). Preventing dimerization in Grignard reagent formation.
- ResearchGate. (n.d.). Effect of temperature on Grignard reaction.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023, June 28).
- Jasperse, J. (n.d.). Grignard Reaction.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.).
- Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Journal of Organic Chemistry, 65(17), 5428–5430.
- Reddit. (2020, June 20). Troubleshooting my grignard reactions.
- Alfa Chemistry. (n.d.). Grignard Reaction.
- The Grignard Reagents. (n.d.). ACS Publications.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube.
- Organic Chemistry Academy. (2025, August 2). Grignard Reagents: Powerful Tools for Synthesis.
- Reddit. (2016, November 18). THF vs ether in Grignard synthesis.
- Organic Chemistry Portal. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
- Reddit. (2025, July 8). Wurtz coupling.
- ResearchGate. (n.d.). Temperature profiles of adiabatic Grignard reactions with different water concentrations.
- Organic Syntheses. (n.d.). Procedure.
- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Clark, J. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide.
- Grignard Reaction. (n.d.). Web Pages.
- Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
- Bartleby.com. (n.d.). Synthesis Of Grignard Reagent And Benzaldehyde.
- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
- Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
Sources
- 1. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]
- 15. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Production of 3,6-Difluoro-2-hydroxybenzaldehyde
Document ID: TSS-DFHB-S26-01
Last Updated: January 11, 2026
Introduction
Welcome to the technical support center for the synthesis of 3,6-Difluoro-2-hydroxybenzaldehyde (CAS 502762-92-7). This valuable fluorinated building block is crucial in the development of novel pharmaceuticals and advanced materials.[1] However, its synthesis, particularly at scale, presents several challenges ranging from regioselectivity and side-product formation to purification difficulties.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis. Our approach is grounded in established chemical principles to ensure you can not only solve immediate experimental issues but also understand the underlying causality to prevent future setbacks.
Troubleshooting Guide: Common Scalability Issues
This section addresses specific problems encountered during the formylation of 2,5-difluorophenol, the common precursor to this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a frequent issue, often stemming from incomplete conversion or degradation of reactants and products. The most common formylation methods, such as the Duff and Reimer-Tiemann reactions, are known to have limitations.[2][3]
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions (Duff Reaction): The Duff reaction, which uses hexamethylenetetramine (HMTA), requires a strong acid catalyst (e.g., trifluoroacetic acid, TFA) and elevated temperatures.[4][5] The electrophilic species is an iminium ion generated from HMTA.[6]
-
Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If too high, you risk promoting polymerization and side reactions.[4] An optimal range is typically 70-100°C, depending on the acid used.
-
Acid Catalyst: The strength and concentration of the acid are critical. Anhydrous conditions are often preferred. Insufficient acid will result in poor generation of the electrophile.
-
-
Inefficient Dichlorocarbene Generation (Reimer-Tiemann Reaction): This reaction relies on the in-situ generation of dichlorocarbene from chloroform and a strong base.[7]
-
Mass Transfer Limitations: The reaction is typically biphasic (aqueous NaOH and organic chloroform).[7][8] On a larger scale, inefficient mixing can starve the reaction of the dichlorocarbene species in the organic phase where the phenoxide is. The use of a phase-transfer catalyst can significantly improve yields.
-
Thermal Control: The reaction can be highly exothermic, which can lead to thermal runaway and decomposition.[8] Ensure adequate cooling and controlled addition of reagents.
-
-
Degradation of Starting Material/Product: Fluorinated phenols can be sensitive to harsh conditions. Prolonged exposure to high temperatures or very strong acids/bases can cause decomposition.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Q2: I am getting a significant amount of an isomeric byproduct. How can I improve ortho-selectivity?
The desired product is the result of ortho-formylation. However, para-formylation is a common competing reaction.
Possible Causes & Solutions:
-
Reaction Mechanism: In both the Duff and Reimer-Tiemann reactions, formylation occurs preferentially at the ortho position for phenols due to stabilization of the transition state by the hydroxyl group.[2][7] However, this selectivity is not absolute. For 2,5-difluorophenol, the C6 position (ortho to -OH, meta to both -F) is electronically activated and sterically accessible, making it the primary site for electrophilic attack. The C4 position (para to -OH) is the most likely site for isomeric byproduct formation.
-
Improving Selectivity:
-
Chelation Control: A highly effective method for ensuring ortho-selectivity is to use a Lewis acid that can chelate to the phenolic oxygen, directing the electrophile to the adjacent position. A procedure using magnesium chloride (MgCl₂) and triethylamine has been shown to provide excellent yields and exclusive ortho-formylation for various phenols.[9] This is our recommended method for scalability (see Appendix A).
-
Reimer-Tiemann Conditions: The ortho:para ratio in the Reimer-Tiemann reaction can be influenced by the counter-ion of the base.[4] However, achieving high selectivity remains challenging.
-
Q3: My reaction mixture turns into a dark, intractable tar or resin. What is causing this and how can it be prevented?
Resin formation is a classic problem in reactions involving phenols and formaldehyde equivalents, especially under acidic conditions.[4]
Possible Causes & Solutions:
-
Phenol-Formaldehyde Polymerization: The reaction conditions can promote repeated electrophilic substitution on the phenol ring by the formylating agent or intermediates, leading to the formation of a polymeric resin.
-
Preventative Measures:
-
Stoichiometry Control: Use a precise molar ratio of the formylating agent to the phenol. An excess of the formylating agent (like HMTA) can drive polymerization. A ratio of ~1.1 to 1.5 equivalents of HMTA is a good starting point.
-
Temperature Management: Avoid "hot spots" in the reactor and maintain the lowest possible temperature that allows for a reasonable reaction rate. Overheating is a primary cause of tar formation.[4]
-
Minimize Reaction Time: Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the harsh conditions.
-
Q4: I'm struggling with the final purification. My product darkens during distillation and I can't get it to crystallize properly.
Purification is often the most significant hurdle when scaling up. This compound is a solid at room temperature, but impurities can cause it to remain an oil.
Troubleshooting Purification:
| Problem | Potential Cause(s) | Solution(s) |
| Product darkens or decomposes during vacuum distillation | 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities catalyzing decomposition. 3. Prolonged heating. | 1. Use a higher vacuum to lower the boiling point. 2. Before distilling, wash the crude organic extract with a dilute sodium bicarbonate solution, followed by a water wash, and dry thoroughly. 3. Add a small amount (~100 ppm) of an inhibitor like Butylated Hydroxytoluene (BHT) to the distillation flask.[10] |
| Product "oils out" or fails to crystallize | 1. Significant impurities are present, causing melting point depression. 2. Incorrect choice of recrystallization solvent. 3. Cooling the solution too quickly. | 1. Attempt purification by vacuum distillation first to remove gross impurities. 2. Perform a solvent screen with small amounts of the product. Good solvents are those in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., hexane, heptane, or mixed solvent systems like ethanol/water). 3. Allow the hot solution to cool slowly to room temperature before moving to an ice bath. Seeding with a pure crystal can induce crystallization. |
| Formation of an emulsion during aqueous work-up | 1. Vigorous shaking of the separatory funnel. 2. Insufficient difference in density between the aqueous and organic layers. | 1. Use gentle, swirling inversions instead of vigorous shaking.[9] 2. Add a saturated brine solution (NaCl) to the aqueous layer to increase its density and polarity, which helps to break the emulsion. |
Frequently Asked Questions (FAQs)
Q: Which formylation method do you recommend for the best scalability and reliability? A: For scalability, we strongly recommend the ortho-formylation of 2,5-difluorophenol using paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine in THF.[9] This method avoids the hazardous reagents of the Reimer-Tiemann reaction (chloroform) and the often low and variable yields of the Duff reaction. It is highly regioselective for the ortho position and generally produces cleaner crude product, simplifying purification. A detailed protocol is provided in Appendix A.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 20-30% ethyl acetate in hexanes. The product aldehyde will have a lower Rf value than the starting phenol. Staining with potassium permanganate or using a UV lamp will help visualize the spots. For more quantitative analysis during process development, HPLC or GC are recommended.
Q: What are the key safety considerations for this synthesis? A:
-
Reagent Handling: Be cautious with strong acids like TFA and bases like NaOH. Chloroform (used in Reimer-Tiemann) is a suspected carcinogen.
-
Exothermic Reactions: Formylation reactions can be exothermic. When scaling up, ensure the reactor has adequate cooling capacity and add reagents slowly and in a controlled manner to manage the heat output.[8]
-
Pressure Build-up: During the acidic work-up of reactions involving bases (like triethylamine) or bicarbonate, significant CO₂ gas can evolve. Ensure the vessel is properly vented.[9]
Q: How should the final, pure this compound be stored? A: The product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperature (4°C is recommended) and protected from light.[11] Aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid over time.
Appendix A: Experimental Protocols
Protocol 1: Scalable Ortho-Formylation of 2,5-Difluorophenol[9]
This procedure is adapted from a high-yield, regioselective method reported in Organic Syntheses.
Reaction Scheme: 2,5-Difluorophenol → this compound
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
2,5-Difluorophenol
-
Triethylamine (Et₃N), dry
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Purge the flask with nitrogen. Add anhydrous MgCl₂ (2.0 eq.), paraformaldehyde (3.0 eq.), and anhydrous THF (approx. 5 mL per 1 g of phenol).
-
Begin stirring and add dry triethylamine (2.0 eq.) dropwise via syringe. Stir the resulting slurry for 10-15 minutes.
-
Add 2,5-difluorophenol (1.0 eq.) to the mixture. The mixture may become thicker.
-
Immerse the flask in a pre-heated oil bath at 75-80°C and heat at a gentle reflux for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with diethyl ether (equal volume to the THF used).
-
Transfer the mixture to a separatory funnel and wash carefully with 1 M HCl (3 x volume of THF). Caution: Gas evolution (CO₂) will occur from the neutralization of excess triethylamine. Vent the funnel frequently.
-
Wash the organic layer with water (2 x volume of THF) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil or solid.
Protocol 2: Purification by Vacuum Distillation[10]
-
Transfer the crude product from Protocol 1 into a round-bottom flask suitable for distillation.
-
Add a small amount of a non-volatile antioxidant, such as BHT (Butylated hydroxytoluene), approx. 100-200 ppm.
-
Assemble a vacuum distillation apparatus with a short path head. Ensure all joints are well-sealed.
-
Begin stirring and slowly apply vacuum.
-
Gently heat the flask using a heating mantle.
-
Collect the fraction that distills at the appropriate boiling point for your vacuum level. The pure product should be a colorless liquid that solidifies in the receiver flask upon cooling.
Purification Strategy Overview
Caption: Recommended workflow for product purification.
References
- BenchChem. Troubleshooting side reactions during the formylation step of synthesis.
-
Wikipedia. Duff reaction. Available from: [Link]
-
Cambridge University Press. Duff Reaction. Available from: [Link]
-
Sciencemadness Discussion Board. Sulfuric Duff reaction. Available from: [Link]
-
Reddit. Would a Reimer-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one? Available from: [Link] tiemann_reaction_still_occur_in/
-
Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available from: [Link]
-
Wikipedia. Reimer–Tiemann reaction. Available from: [Link]
- BenchChem. Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
-
Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. Available from: [Link]
-
chemeurope.com. Duff reaction. Available from: [Link]
-
NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available from: [Link]
- Google Patents. Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
-
BYJU'S. Reimer Tiemann Reaction Mechanism. Available from: [Link]
-
Organic Syntheses. ortho-Formylation of phenols. Available from: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Duff_reaction [chemeurope.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemscene.com [chemscene.com]
Technical Support Center: Navigating the Complexities of Polysubstituted Benzaldehyde NMR Spectra
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges encountered when interpreting the nuclear magnetic resonance (NMR) spectra of polysubstituted benzaldehydes. The inherent complexities of these molecules, arising from restricted rotation, substituent effects, and overlapping signals, often demand more than a cursory analysis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to empower you in your structural elucidation endeavors.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons in my substituted benzaldehyde spectrum show such a complex, overlapping multiplet instead of clean, predictable patterns?
A1: This is a common and multifaceted challenge. The complexity arises from several factors:
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant (J-value), the simple n+1 rule breaks down. This leads to "roofing" (leaning of peaks towards each other) and the appearance of additional, sometimes non-intuitive, splittings. In polysubstituted benzaldehydes, the electronic effects of multiple substituents can cause the chemical shifts of adjacent aromatic protons to become very similar, leading to these strong coupling or second-order effects.
-
Multiple Coupling Partners: Each aromatic proton can couple to its ortho, meta, and sometimes even para neighbors.[1][2][3] This results in complex multiplets like doublets of doublets, triplets of doublets, etc. When these patterns overlap, the resulting signal can be difficult to decipher.
-
Anisotropic Effects: The aldehyde group (C=O) exhibits significant magnetic anisotropy. This means it creates a magnetic field that can either shield or deshield nearby protons, depending on their spatial orientation relative to the carbonyl bond. This effect, combined with the electronic contributions of other substituents, can lead to unpredictable chemical shifts and increased signal overlap.[4]
Q2: The chemical shift of my aldehyde proton is outside the typical ~9.5-10.5 ppm range. What could be the cause?
A2: While the aldehyde proton of benzaldehyde itself is typically found around 10.0 ppm, several factors can shift this value:
-
Ortho-Substituents: Bulky ortho-substituents can force the aldehyde group out of the plane of the aromatic ring. This disruption of conjugation alters the electronic environment of the aldehyde proton, often causing an upfield or downfield shift. An intramolecular hydrogen bond between the aldehyde proton and an ortho-substituent (e.g., a hydroxyl group) can significantly deshield the proton, shifting it downfield.
-
Solvent Effects: The choice of NMR solvent can have a pronounced effect on the aldehyde proton's chemical shift. Aromatic solvents like benzene-d₆ can induce significant upfield shifts due to the formation of specific solvent-solute complexes where the aldehyde proton is shielded by the ring current of the benzene molecule.[5][6] Conversely, hydrogen-bond-accepting solvents like acetone-d₆ can cause downfield shifts.[5]
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring generally lead to a downfield shift of the aldehyde proton, while electron-donating groups cause an upfield shift.
Q3: I'm struggling to assign the aromatic protons in a di- or tri-substituted benzaldehyde. Where do I start?
A3: A systematic approach is crucial. Here's a recommended workflow:
-
Analyze Chemical Shifts: Predict the expected chemical shift regions for each proton based on the additive effects of the substituents. Electron-withdrawing groups (e.g., -NO₂, -CN) will deshield ortho and para protons, while electron-donating groups (e.g., -OCH₃, -NH₂) will shield them.
-
Examine Coupling Constants: The magnitude of the coupling constant (J) is highly informative.[1]
-
Utilize 2D NMR: If the 1D ¹H NMR is too crowded, 2D experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other.[7][8] It is excellent for tracing out spin systems within the aromatic ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other (< 5 Å).[9][10] This is particularly useful for identifying which aromatic proton is ortho to the aldehyde group, as the aldehyde proton will show a NOE to the nearby ortho proton(s).
-
Troubleshooting Guides
Problem 1: Poor resolution and broad peaks in the aromatic region.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Sample Concentration Too High | Dilute the sample. | High concentrations can lead to increased viscosity and intermolecular interactions, which can shorten relaxation times and broaden signals. |
| Presence of Paramagnetic Impurities | Filter the sample through a small plug of silica or alumina. | Paramagnetic species (e.g., dissolved oxygen, metal ions) can significantly shorten relaxation times (T₁ and T₂), leading to severe peak broadening. |
| Poor Shimming | Re-shim the magnet, focusing on higher-order shims (Z³, Z⁴, etc.). | The aromatic region is sensitive to magnetic field inhomogeneity. Proper shimming ensures a uniform magnetic field across the sample volume, leading to sharper lines. |
| Unresolved Complex Couplings | Acquire the spectrum at a higher magnetic field strength (e.g., move from a 400 MHz to a 600 MHz spectrometer). | Higher field strengths increase the chemical shift dispersion (in Hz), which can simplify second-order spectra into first-order patterns that are easier to interpret. |
Problem 2: Ambiguous assignment of substituents on the ring.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Overlapping ¹H Signals | Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. | The HSQC spectrum correlates each proton with the carbon it is directly attached to. Since ¹³C spectra are typically better resolved, this can help to distinguish overlapping proton signals. |
| Difficulty in Connecting Fragments | Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. | The HMBC spectrum shows correlations between protons and carbons that are 2 or 3 bonds away.[11] This is invaluable for connecting substituents (e.g., a methoxy group) to the correct position on the aromatic ring by observing a correlation from the methoxy protons to the aromatic carbon they are attached to. |
| Uncertainty about Proximity | Run a 1D or 2D NOESY experiment. | NOE correlations provide definitive proof of through-space proximity.[9][10] For example, irradiating a methyl group and observing an NOE to a specific aromatic proton confirms their spatial closeness. |
Data & Protocols
Table 1: Typical ¹H Chemical Shift Ranges for Substituted Benzaldehydes
| Proton Type | Typical δ (ppm) in CDCl₃ | Notes |
| Aldehyde (-CHO) | 9.5 – 10.5 | Can be shifted by ortho-substituents and solvent effects.[5][12] |
| Aromatic (ortho to -CHO) | 7.7 – 8.0 | Deshielded by the anisotropic effect of the carbonyl group. |
| Aromatic (meta to -CHO) | 7.4 – 7.6 | Less affected by the aldehyde group. |
| Aromatic (para to -CHO) | 7.5 – 7.7 | Chemical shift is highly dependent on other substituents. |
Table 2: Characteristic Proton-Proton Coupling Constants in Aromatic Systems
| Coupling Type | Number of Bonds | Typical J-value (Hz) |
| Ortho | 3 | 6.0 – 9.0[2][3] |
| Meta | 4 | 2.0 – 3.0[1][3] |
| Para | 5 | 0.0 – 1.0[3] |
Experimental Protocols
Protocol 1: Acquiring a High-Quality 1D ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solution is clear and free of particulate matter.
-
Instrument Setup: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker systems) is usually sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected signals (e.g., 0 to 12 ppm).
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a delay of at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8, 16, or more) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Fourier transform the FID, and then carefully phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or TMS.
Protocol 2: Running a 2D ¹H-¹H COSY Experiment
-
Setup: Begin with a properly locked and shimmed sample from Protocol 1.
-
Experiment Selection: Choose a gradient-selected COSY pulse program (e.g., 'cosygpmf' on Bruker systems).
-
Parameter Optimization:
-
Spectral Width (F2 and F1): Set the same spectral width as the 1D ¹H spectrum in both dimensions.
-
Number of Increments (F1): Acquire at least 256 increments in the indirect dimension (F1) for adequate resolution.
-
Number of Scans (NS): Typically 2-4 scans per increment are sufficient for moderately concentrated samples.
-
-
Processing: Apply a sine-bell window function in both dimensions. Fourier transform the data. Symmetrize the spectrum if necessary to reduce artifacts. The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating J-coupling between protons.[7]
Visualization of Workflows
References
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
- Perrin, C. L., & Dwyer, T. J. (1990). Application of 2D NMR to the study of chemical exchange. Chemical Reviews, 90(6), 935-969.
- McConnell, H. M. (1956). Theory of Isotropic Hyperfine Interactions in π‐Electron Radicals. The Journal of Chemical Physics, 24(4), 764-766.
- Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(5), 1071-1077.
-
Dura, V. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]
- Schaefer, T., & Schneider, W. G. (1963). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 41(4), 966-981.
- T.S.Sorensen, T.S., & Rauk, A. (1963). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Journal of Organic Chemistry, 28(1), 1-6.
-
University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Advanced NMR techniques organic chemistry. Retrieved from [Link]
-
Chem LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
GVSU Chemistry. (2016, January 14). HMNR Aromatic Coupling [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Yale University. (n.d.). CHEM 125b - Lecture 25 - C-13 and 2D NMR – Electrophilic Aromatic Substitution. Retrieved from [Link]
- Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 40(11), 717-723.
-
ResearchGate. (n.d.). Substituent Interactions in Aromatic Rings: Student Exercises Using FT-NMR and Electronic Structure Calculations. Retrieved from [Link]
-
Intermediate Organic Chemistry. (n.d.). Nuclear Overhauser Effect Spectroscopy. Retrieved from [Link]
-
Emergent Mind. (n.d.). Advanced Pulsed NMR Techniques. Retrieved from [Link]
-
Proprep. (n.d.). Interpret the NMR spectrum of benzaldehyde and identify its characteristic peaks. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 2: NMR Pulse Sequences for Metabolomics. Retrieved from [Link]
-
Knowbee. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
University of Strathclyde. (n.d.). Modern NMR Pulse Sequences in Pharmaceutical R & D. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). NMR Study of for Benzene and Some Other Fundamental Aromatic Systems Using Alignment of Aromatics in Strong Magnetic Field. Retrieved from [Link]
-
ACS Omega. (2023, June 20). Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses. Retrieved from [Link]
-
Chem LibreTexts. (2021, August 21). 14.21: Two-Dimensional NMR Spectroscopy. Retrieved from [Link]
-
Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 3. Main nuclear Overhauser effect (NOE) correlations observed in.... Retrieved from [Link]
-
Anucheem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. Retrieved from [Link]
-
Chem LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]
-
Journal of Chemical Education. (2024, May 14). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Retrieved from [Link]
-
PMC. (n.d.). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges and perspectives in quantitative NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NOE [intermediateorgchemistry.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 12. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
Stability issues of 3,6-Difluoro-2-hydroxybenzaldehyde under reaction conditions
Welcome to the technical support guide for 3,6-Difluoro-2-hydroxybenzaldehyde (CAS 502762-92-7). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but sensitive building block. Here, we address common stability issues encountered during synthetic manipulations, offering troubleshooting advice and preventative protocols grounded in mechanistic principles.
Section 1: Frequently Asked Questions (FAQs) - Fundamental Stability & Handling
This section covers the essential questions regarding the inherent stability and proper handling of this compound.
Q1: What are the primary stability concerns with this compound? A1: The molecule's stability is primarily influenced by its three functional groups: an aldehyde, a phenol, and two electron-withdrawing fluorine atoms on the aromatic ring. The main concerns are:
-
Oxidation: The aldehyde group is highly susceptible to oxidation to the corresponding carboxylic acid (3,6-Difluoro-2-hydroxybenzoic acid), particularly when exposed to air[1].
-
Base Sensitivity: The phenolic hydroxyl group is acidic and will react with bases. Strong bases can catalyze self-condensation or decomposition reactions, such as the Cannizzaro reaction[2]. The phenoxide intermediate formed is also extremely sensitive to oxidation.
-
Air Sensitivity: As a cumulative effect of the above, the compound is generally considered air-sensitive[3][4].
Q2: What are the recommended storage conditions for this reagent? A2: To ensure long-term stability and purity, proper storage is critical. Based on supplier recommendations and chemical principles, the following conditions should be met:
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon[1][5]. This minimizes exposure to both oxygen and moisture.
-
Temperature: Refrigerate at 2-8°C[4][5][6]. Low temperatures slow the rate of potential decomposition and oxidation pathways.
-
Container: Use a tightly sealed, opaque or amber glass container to protect from light, which can also catalyze degradation.
Q3: How do the fluorine substituents affect the molecule's reactivity and stability? A3: The two fluorine atoms are strongly electron-withdrawing. This has several effects:
-
Increased Acidity: They increase the acidity of the phenolic proton compared to unsubstituted 2-hydroxybenzaldehyde, making it more reactive towards even mild bases.
-
Aldehyde Reactivity: They make the aldehyde carbon more electrophilic, potentially increasing its reactivity towards nucleophiles.
-
Ring Stability: The carbon-fluorine bond itself is very strong and generally stable under most reaction conditions, not typically participating in reactions unless under harsh "Halex" conditions[7].
Section 2: Troubleshooting Guide - Reaction Condition Failures
This guide addresses specific problems you might encounter during a reaction, their probable causes, and actionable solutions.
Issue 1: My base-catalyzed reaction is turning dark brown/black, and I'm getting low to no yield of my desired product.
-
Potential Cause A: Oxidative Degradation
-
Why it happens: In the presence of a base, the phenolic proton is removed to form a phenoxide. This electron-rich species is highly susceptible to oxidation by atmospheric oxygen. The resulting radical species can polymerize to form complex, high-molecular-weight, colored materials.
-
Solution: Rigorously exclude air from your reaction. Use solvents that have been degassed via sparging with nitrogen or argon, or through freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the entire experiment, including reagent addition and workup.
-
-
Potential Cause B: Cannizzaro Reaction
-
Why it happens: this compound has no α-hydrogens. In the presence of a strong base (e.g., NaOH, KOH), it can undergo a disproportionation reaction where one molecule is reduced to the corresponding alcohol (3,6-difluoro-2-hydroxyphenyl)methanol) and a second molecule is oxidized to the carboxylic acid (3,6-difluoro-2-hydroxybenzoic acid)[2].
-
Solution: Avoid using strong, hydroxide-based bases. If a base is necessary, opt for a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). If the reaction requires a stronger base, consider protecting the hydroxyl group first.
-
Issue 2: My reaction with a strong nucleophile (e.g., Grignard reagent, organolithium) is not working.
-
Potential Cause: Acid-Base Quenching
-
Why it happens: The phenolic proton is the most acidic site in the molecule. Strong, basic nucleophiles like Grignard reagents will act as a base first, deprotonating the hydroxyl group in a rapid acid-base reaction. This consumes one equivalent of your nucleophile and prevents it from attacking the intended electrophilic site—the aldehyde carbon.
-
Solution: Protect the Hydroxyl Group
-
Before introducing the nucleophile, the hydroxyl group must be protected with a suitable protecting group that is stable to the reaction conditions but can be removed later[8].
-
Recommended Protocol: A common choice is a silyl ether (e.g., TBS, TIPS). For example, react the aldehyde with tert-Butyldimethylsilyl chloride (TBSCl) and imidazole in DMF. After your intended reaction, the silyl group can be easily removed with a fluoride source like tetra-n-butylammonium fluoride (TBAF)[8].
-
-
Issue 3: My final product is contaminated with 3,6-Difluoro-2-hydroxybenzoic acid.
-
Potential Cause: In-situ Oxidation
-
Why it happens: The aldehyde was oxidized to a carboxylic acid, either from trace oxygen during the reaction or, more commonly, during the aqueous workup and purification steps when the material is exposed to air[1].
-
Solution: Mitigation and Removal
-
Prevention: Ensure an inert atmosphere is maintained during the reaction and, if possible, blanket the solutions with N₂/Ar during workup.
-
Removal: The carboxylic acid impurity can typically be removed with a simple acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic carboxylic acid, pulling it into the aqueous layer as its sodium salt, while the desired, less acidic product remains in the organic layer.
-
-
Summary of Incompatible Conditions
| Reagent/Condition Class | Example(s) | Potential Negative Outcome |
| Strong Bases | NaOH, KOH, NaH, LDA | Cannizzaro reaction, decomposition, oxidative polymerization. |
| Strong Oxidizing Agents | KMnO₄, CrO₃, H₂O₂ | Rapid and uncontrolled oxidation to carboxylic acid or ring degradation. |
| Strong Nucleophiles/Bases | Grignard reagents, Organolithiums | Quenching of the reagent via deprotonation of the phenolic -OH. |
| Air (Oxygen) | Atmospheric exposure | Slow oxidation of aldehyde to carboxylic acid; rapid degradation in base. |
Section 3: Recommended Protocol - Schiff Base Formation
This protocol for reacting this compound with a primary amine to form a Schiff base incorporates best practices for maintaining stability.
Objective: Synthesize N-(3,6-difluoro-2-hydroxybenzylidene)aniline.
Methodology:
-
Inert Atmosphere Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of dry nitrogen.
-
Reagent Preparation:
-
In the reaction flask, dissolve this compound (1.0 eq) in anhydrous ethanol (degassed by sparging with N₂ for 20 minutes).
-
In a separate, dry flask, prepare a solution of aniline (1.0 eq) in anhydrous ethanol.
-
-
Reaction Execution:
-
With vigorous stirring, add the aniline solution dropwise to the aldehyde solution at room temperature.
-
Add a catalytic amount of acetic acid (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux under nitrogen and monitor by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. No further purification is typically necessary if high-purity starting materials were used.
-
Causality: Using anhydrous, degassed solvent and maintaining a nitrogen atmosphere throughout prevents oxidative side reactions[1]. The catalytic acid protonates the aldehyde carbonyl, activating it for nucleophilic attack by the amine, a standard mechanism for Schiff base formation[9].
Section 4: Visual Diagrams
Troubleshooting Workflow
The following diagram provides a decision tree for diagnosing common issues when working with this compound.
Caption: Troubleshooting decision tree for common reaction failures.
Potential Degradation Pathways in Strong Base
This diagram illustrates the competing degradation pathways for this compound in the presence of a strong base like sodium hydroxide.
Caption: Degradation pathways under strong basic conditions.
References
-
Aldol Condensation of 2-hydroxybenzaldehyde. Homework.Study.com. [Link]
-
Gup, R., & Kirkan, B. (2007). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 12(8), 1796–1804. [Link]
-
Gup, R., & Kirkan, B. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Molecules (Basel, Switzerland), 12(8), 1796–1804. [Link]
-
Böger, M., & Rohlfs, R. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA International Journal for Chemistry, 58(3), 119-123. [Link]
- Process for preparing 2-hydroxybenzoic aldehydes.
-
L'Homme, C., et al. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 19, 298-348. [Link]
-
Cannizzaro Reaction with Benzaldehyde. Quora. [Link]
-
3,5-Difluoro-4-hydroxybenzaldehyde Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
3-Hydroxybenzaldehyde. Wikipedia. [Link]
-
4-Fluoro-2-hydroxybenzaldehyde Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
2-Fluoro-4-hydroxybenzaldehyde Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Fisyuk, A. S., et al. (2024). Recent Advances on Fluorine Chemistry. Pharmaceutical Chemistry Journal, 58(1), 1-10. [Link]
-
Protecting group. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 3-Fluoro-2-hydroxybenzaldehyde | 394-50-3 [amp.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 3?5-Difluoro-2-hydroxybenzaldehyde – Biotuva Life Sciences [biotuva.com]
- 7. researchgate.net [researchgate.net]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for nucleophilic substitution on 3,6-Difluoro-2-hydroxybenzaldehyde
Answering the call of complex synthetic challenges, this Technical Support Center guide provides in-depth troubleshooting and optimization strategies for nucleophilic aromatic substitution (SNAr) reactions on 3,6-Difluoro-2-hydroxybenzaldehyde. As a versatile building block in pharmaceutical and materials science, mastering its reactivity is paramount. This document, crafted from the perspective of a Senior Application Scientist, moves beyond simple protocols to explain the underlying chemical principles, ensuring your experimental design is both rational and robust.
Core Principles: Understanding the Reactivity of this compound
Before troubleshooting, a firm grasp of the substrate's electronic and structural nature is essential. The this compound molecule is primed for nucleophilic aromatic substitution, but contains features that present unique challenges.
-
Ring Activation: The aromatic ring is rendered electron-deficient, and thus highly susceptible to nucleophilic attack, by the strong inductive and mesomeric electron-withdrawing effects of the formyl (-CHO) group.[1][2]
-
Leaving Groups: Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr chemistry. Its extreme electronegativity powerfully polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex, accelerating the rate-determining nucleophilic addition step.[3][4]
-
The Hydroxyl Group Dilemma: The ortho-hydroxyl group is a double-edged sword. Under the basic conditions required for most SNAr reactions, it is deprotonated to form a phenoxide. This phenoxide is a potent electron-donating group, which significantly deactivates the ring and retards the desired substitution reaction. This inherent conflict is the source of many of the challenges encountered with this substrate.
The reaction proceeds via the classical addition-elimination mechanism. The nucleophile first attacks the electron-poor aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of a fluoride ion.[1][5]
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the nucleophilic substitution on this compound in a practical question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and solutions?
This is the most frequent challenge and typically points to one of three issues: insufficient reaction activation, poor solvent choice, or deactivation by the ortho-hydroxyl group.
A1.1: Insufficient Nucleophile/Reaction Activation Many nucleophiles, such as alcohols or thiols, require deprotonation to become sufficiently reactive. Even with amine nucleophiles, a base is often needed to scavenge the HF generated.
-
Causality: The reaction rate is dependent on the nucleophilicity of the attacking species. Neutral alcohols or thiols are generally poor nucleophiles for SNAr. A base is required to generate the more potent alkoxide or thiolate anion.
-
Solution: Add an appropriate base. For generating alkoxides or thiolates, a strong base like sodium hydride (NaH) is effective. For reactions with amines or to simply scavenge acid, a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient and less likely to cause side reactions.
A1.2: Inappropriate Solvent Selection The choice of solvent is critical in SNAr reactions.
-
Causality: Polar aprotic solvents are ideal because they can solvate the counter-ion of the base (e.g., K⁺) but do not strongly solvate the anionic nucleophile through hydrogen bonding.[4][6] This leaves the nucleophile "naked" and highly reactive. Protic solvents (e.g., alcohols, water) will form a solvent shell around the nucleophile, stabilizing it and drastically reducing its reactivity.
-
Solution: Switch to a high-boiling polar aprotic solvent.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Dimethyl Sulfoxide (DMSO) | 189 | 47 | Excellent choice, dissolves most reagents. Can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | 153 | 37 | Very common, effective solvent. Can decompose at high temperatures. |
| Acetonitrile (ACN) | 82 | 38 | Good for lower temperature reactions. May not be sufficient for less reactive systems. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Generally less effective than DMSO or DMF but can work for highly activated systems.[7] |
A1.3: Ring Deactivation by Phenoxide Formation This is the most subtle, yet critical, issue with this specific substrate.
-
Causality: Any base present in the reaction will preferentially deprotonate the acidic phenolic proton (pKa ≈ 7-8). The resulting phenoxide anion is a powerful electron-donating group, which counteracts the electron-withdrawing effects of the formyl group, deactivating the ring towards nucleophilic attack.
-
Solution: Employ a protecting group strategy. By temporarily masking the hydroxyl group, you prevent phenoxide formation and maintain the high electrophilicity of the aromatic ring. A workflow for this decision is outlined below.
Q2: I'm getting a mixture of products. How can I improve selectivity?
Product mixture issues arise from either a lack of regioselectivity (substitution at C-3 vs. C-6) or from di-substitution.
A2.1: Controlling Regioselectivity (C-3 vs. C-6) Both fluorine atoms are activated by the formyl group (C-6 is ortho, C-3 is para).
-
Causality: The stability of the intermediate Meisenheimer complex determines the site of attack. For both ortho and para attack, the negative charge can be delocalized onto the electronegative oxygen atom of the formyl group, providing significant stabilization.[1][2]
-
Attack at C-3 (para): This position is electronically favored and sterically unhindered.
-
Attack at C-6 (ortho): This position is also electronically activated, but may be subject to steric hindrance from the adjacent hydroxyl (or protected hydroxyl) group.
-
-
Solution: In most cases, substitution at the C-3 position (para to the aldehyde) is the major product due to reduced steric hindrance. To enhance this selectivity, consider running the reaction at a lower temperature, which will favor the kinetically controlled product. If C-6 substitution is desired, a bulkier protecting group on the C-2 hydroxyl might sterically disfavor attack at C-3, though this is less predictable.
A2.2: Preventing Di-substitution The mono-substituted product can sometimes react with a second equivalent of the nucleophile.
-
Causality: If the newly introduced group is not significantly deactivating, the remaining fluorine atom on the ring is still activated by the formyl group and can undergo a second substitution. This is more common at higher temperatures and with a large excess of the nucleophile.
-
Solution: Carefully control the stoichiometry. Use a slight excess of the nucleophile (e.g., 1.05–1.1 equivalents) to ensure full consumption of the starting material without promoting the second substitution.[8] Additionally, adding the nucleophile slowly (dropwise) at a lower temperature can help maintain a low instantaneous concentration, further suppressing di-substitution.[8]
Recommended Experimental Protocols
The following protocols provide validated starting points for your experiments. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific nucleophile.
Protocol 1: Hydroxyl Group Protection (O-Methylation)
This protocol is recommended before attempting substitution with most nucleophiles to prevent ring deactivation.
Materials:
-
This compound (1.0 eq.)
-
Dimethyl sulfate (Me₂SO₄, 1.5 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
Anhydrous Acetone or DMF
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous acetone (or DMF).
-
Add anhydrous K₂CO₃ to the suspension.
-
Stir the mixture vigorously and add dimethyl sulfate dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product (3,6-Difluoro-2-methoxybenzaldehyde) by column chromatography.
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile (using protected substrate)
Materials:
-
3,6-Difluoro-2-methoxybenzaldehyde (from Protocol 1) (1.0 eq.)
-
Alcohol nucleophile (1.1 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Anhydrous DMF or DMSO
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol nucleophile and anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve the 3,6-Difluoro-2-methoxybenzaldehyde in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the alkoxide solution at room temperature.
-
Heat the reaction mixture to 80-120°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography.
Protocol 3: Deprotection of the Methyl Ether
To reveal the final product's hydroxyl group, a deprotection step is necessary.
Materials:
-
Methylated product from Protocol 2 (1.0 eq.)
-
Boron tribromide (BBr₃, 1.0 M solution in DCM, 2.0-3.0 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the methylated substrate in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add the BBr₃ solution dropwise.
-
Allow the reaction to stir at -78°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to 0°C and quench carefully by the slow, dropwise addition of methanol, followed by water.
-
Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
References
- Grokipedia. Nucleophilic aromatic substitution.
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
ResearchGate. (2025). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. Available from: [Link]
-
Topczewski, J. J., & Sanford, M. S. (2015). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 523(7560), 327–331. Available from: [Link]
-
ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Available from: [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available from: [Link]
-
Pacheco, P. A., & Martinez, A. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(7), 538. Available from: [Link]
-
Ranjbarkarimi, R., Mohammadikish, M., & Ziya, F. (2016). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 40(12), 10334-10343. Available from: [Link]
-
Semantic Scholar. A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. Available from: [Link]
-
ACS Green Chemistry Institute. SNAr Solvents and Reagents. Available from: [Link]
-
Tay, N. E. S., & Nicewicz, D. A. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104. Available from: [Link]
-
Glasnov, T. N., & Kappe, C. O. (2011). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 13(12), 3371-3375. Available from: [Link]
-
ACS Green Chemistry Institute. SNAr Reaction in Other Common Molecular Solvents. Available from: [Link]
-
ResearchGate. (2019). Optimization of reaction conditions using pentafluorobenzonitrile. Available from: [Link]
-
Organic Synthesis. Protecting Groups. Available from: [Link]
-
ResearchGate. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Available from: [Link]
-
Organic Chemistry Portal. Protecting Groups. Available from: [Link]
-
MacMillan, D. S., & Murray, P. R. D. (2016). The Application of Design of Experiments (DoE) Reaction Optimisation and Solvent Selection in the Development of New Synthetic C–H Functionalisation Methodology. Organic & Biomolecular Chemistry, 14(10), 2373–2384. Available from: [Link]
-
Studylib. Protecting Groups: Hydroxyl & Amino - Organic Chemistry. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of 3,6-Difluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for 3,6-Difluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of its poor solubility. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address issues you may encounter during your experiments. Our approach is grounded in scientific principles and practical, field-proven experience to ensure you can confidently move forward with your research.
Understanding the Challenge: Why is this compound Poorly Soluble?
This compound is a substituted aromatic aldehyde, and its solubility is governed by its molecular structure. The presence of a hydroxyl group and an aldehyde group can participate in hydrogen bonding, which would typically enhance aqueous solubility. However, the molecule also possesses a nonpolar benzene ring and two electron-withdrawing fluorine atoms. These features contribute to a significant hydrophobic character and a stable crystal lattice structure, which can make it difficult to dissolve in common solvents. Many aromatic aldehydes exhibit poor aqueous solubility.[1] Overcoming this requires a systematic approach to solvent selection and the use of solubility enhancement techniques.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended first step?
A1: Direct dissolution in aqueous buffers is often challenging due to the compound's hydrophobic nature. The recommended initial approach is to first create a concentrated stock solution in a minimal amount of a water-miscible organic co-solvent.[2] This stock can then be diluted into your aqueous buffer to the final desired concentration. This method prevents the compound from precipitating out in the aqueous environment.
Q2: Which organic co-solvents are most effective for creating a stock solution?
A2: The choice of co-solvent is critical. Polar aprotic solvents are generally a good starting point. Based on the properties of similar aromatic aldehydes, the following solvents are recommended for initial trials:
| Solvent | Class | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solubilizing power for a wide range of organic compounds. A common choice for creating stock solutions for biological assays. |
| Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO, it is a powerful solvent for polar and nonpolar compounds. |
| Ethanol or Methanol | Polar Protic | Can be effective, especially with gentle warming, due to their ability to form hydrogen bonds. They are also less toxic than DMSO and DMF for certain applications. |
| Acetone | Polar Aprotic | A good solvent for many organic compounds, but its volatility can be a concern. |
Always start with a small amount of the compound and solvent to test for solubility before preparing a large batch.
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the final concentration of the organic co-solvent is not high enough to maintain the solubility of the compound in the aqueous medium. Here are some troubleshooting steps:
-
Increase the final co-solvent concentration: If your experimental conditions permit, increase the percentage of the organic co-solvent in the final solution.
-
Use a different co-solvent: The compound may be more soluble in a different co-solvent that is more miscible with your aqueous buffer.
-
Lower the final concentration of your compound: It may not be possible to achieve a high concentration in the final aqueous solution.
-
Adjust the pH of the aqueous buffer: The phenolic hydroxyl group on the molecule means its solubility can be pH-dependent.
Q4: How does pH affect the solubility of this compound?
A4: The hydroxyl group on the aromatic ring is weakly acidic. By increasing the pH of the aqueous solution (making it more alkaline), you can deprotonate the hydroxyl group to form a phenolate salt. This salt form is generally more water-soluble than the neutral molecule.[3][4] Conversely, in acidic conditions, the compound will remain in its less soluble, protonated form. For phenolic compounds, solubility is often highest at very acidic or very alkaline pH values.[3]
Troubleshooting Workflow for Poor Solubility
If you are encountering persistent solubility issues, follow this systematic workflow.
Caption: A decision-tree workflow for troubleshooting solubility issues.
Detailed Troubleshooting Protocols
Protocol 1: Co-Solvent and pH Adjustment
This protocol is the first line of defense against poor solubility.
Materials:
-
This compound
-
DMSO (or other suitable co-solvent)
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
1 M NaOH and 1 M HCl for pH adjustment
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh a small, precise amount of this compound into a microcentrifuge tube.
-
Add a minimal volume of DMSO to achieve a high concentration (e.g., 10-50 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential degradation with prolonged heat.
-
-
Dilution into Aqueous Buffer:
-
In a separate tube, prepare your desired volume of aqueous buffer.
-
While vortexing the buffer, slowly add the required volume of the stock solution to achieve your final concentration. The continuous mixing helps to disperse the compound quickly and can prevent immediate precipitation.
-
-
Troubleshooting Precipitation with pH Adjustment:
-
If precipitation occurs, check the pH of your final solution.
-
Add 1 M NaOH dropwise while monitoring the pH and observing for dissolution. An increase in pH can significantly enhance the solubility of phenolic compounds.[3][5]
-
Be mindful that a significant change in pH may affect your downstream experiments.
-
Protocol 2: Sonication for Enhanced Dissolution
Sonication uses sound energy to agitate particles in a sample, which can speed up dissolution by breaking intermolecular interactions.[6][7][8] This is particularly useful for stubborn suspensions.
Materials:
-
Suspension of this compound in the desired solvent system
-
Bath sonicator or probe sonicator
Procedure:
-
Prepare the Suspension:
-
Prepare your sample as described in Protocol 1. If the compound does not fully dissolve, proceed with sonication.
-
-
Bath Sonication:
-
Place the vial containing the suspension in a bath sonicator.
-
Sonicate for 15-30 minute intervals.[2] Check for dissolution after each interval.
-
Be aware that bath sonication can generate heat, so it may be necessary to use a cold water bath to maintain the desired temperature.
-
-
Probe Sonication (for more difficult cases):
-
Insert the tip of the probe sonicator into the suspension, ensuring it does not touch the sides or bottom of the container.
-
Use short pulses of sonication to avoid overheating the sample. It is advisable to keep the sample on ice during this process.
-
Visually inspect for the dissolution of the solid material.
-
Caution: Prolonged or high-energy sonication can potentially degrade the compound. It is recommended to check the integrity of the compound by an appropriate analytical method (e.g., HPLC, LC-MS) after dissolution.
Advanced Strategies
If the above methods are not successful, more advanced formulation strategies may be necessary, particularly in the context of drug development. These techniques aim to modify the physical properties of the compound to enhance its solubility.
| Technique | Principle of Action |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier, which increases the surface area and improves the dissolution rate.[1] |
| Complexation | Inclusion complexes can be formed with molecules like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, effectively encapsulating the drug and increasing its aqueous solubility.[9] |
| Particle Size Reduction | Techniques like micronization or nanosuspension increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.[10] |
The selection of an appropriate advanced strategy will depend on the specific requirements of your application.
Safety Information
This compound is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[11] Always handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12][13] Consult the Safety Data Sheet (SDS) for complete safety and handling information.[11]
References
-
Effect of pH on the solubility of phenolic compounds - ResearchGate. Available from: [Link]
-
Sonication - Wikipedia. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available from: [Link]
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. Available from: [Link]
-
Sonication: Significance and symbolism. Available from: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Available from: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [Link]
-
The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest. Available from: [Link]
-
Solubility enhancement techniques: A comprehensive review - ResearchGate. Available from: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Available from: [Link]
-
How does pH affect the solubility of phenolic acid? - ResearchGate. Available from: [Link]
-
Ultrasonic Dissolving of Solids in Liquids. Available from: [Link]
-
How to dissolve chemical compound using ultrasonicator? - ResearchGate. Available from: [Link]
-
Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PubMed Central. Available from: [Link]
-
Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels - MDPI. Available from: [Link]
-
Co-Solvent system | Products | Shin-Ohtsuka Co., Ltd. Available from: [Link]
-
New fluorous/organic biphasic systems achieved by solvent tuning - PMC - NIH. Available from: [Link]
-
How to extract aldehydes by using solvents from fermented aqueous solution? - ResearchGate. Available from: [Link]
-
Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC - PubMed Central. Available from: [Link]
-
3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem. Available from: [Link]
-
How can we resolve solubility of insoluble organic synthetic compounds? - ResearchGate. Available from: [Link]
-
Workup: Aldehydes - Department of Chemistry : University of Rochester. Available from: [Link]
Sources
- 1. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest [proquest.com]
- 6. Sonication - Wikipedia [en.wikipedia.org]
- 7. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 8. Sonication: Significance and symbolism [wisdomlib.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. synquestlabs.com [synquestlabs.com]
Characterization of impurities in 3,6-Difluoro-2-hydroxybenzaldehyde synthesis
Technical Support Center: Synthesis of 3,6-Difluoro-2-hydroxybenzaldehyde
Welcome to the technical support resource for the synthesis and analysis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this important fluorinated building block. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format, complete with detailed analytical protocols to ensure the purity and identity of your final compound.
Overview of Synthetic Challenges
The synthesis of this compound typically involves the ortho-formylation of 2,5-difluorophenol.[1][2] While seemingly straightforward, electrophilic aromatic substitution on a substituted phenol ring is often complicated by issues of regioselectivity, low yields, and the formation of difficult-to-separate byproducts. The two most common formylation methods, the Reimer-Tiemann and Duff reactions, each present a unique set of challenges.[3][4]
-
Reimer-Tiemann Reaction: Utilizes chloroform (CHCl₃) and a strong base to generate a dichlorocarbene intermediate. While it favors ortho-formylation, it can suffer from low yields and the formation of para isomers.[5][6]
-
Duff Reaction: Employs hexamethylenetetramine (HMTA) in an acidic medium. This reaction is also ortho-selective but can lead to di-formylation or the formation of polymeric resin byproducts if not carefully controlled.[4][7]
This guide will help you troubleshoot these issues and effectively characterize any resulting impurities.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is low, and the crude product shows multiple spots on TLC, including significant baseline material. What's going wrong?
A1: This is a classic issue pointing towards incomplete reaction and/or the formation of polymeric byproducts.
-
Causality: Phenols are highly activated rings, and under the often harsh conditions of formylation (high heat, strong acid/base), they can react with formaldehyde equivalents (from HMTA in the Duff reaction) or other intermediates to form phenol-formaldehyde-type resins.[7] This is particularly problematic if the reaction is run for too long or at too high a temperature. Incomplete conversion of the starting 2,5-difluorophenol is also a common cause of low yield.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent subsequent byproduct formation.
-
Control Temperature: Avoid excessive temperatures. For a Duff reaction in trifluoroacetic acid, maintaining the temperature around 70°C can be effective while minimizing polymerization.[7][8] For the Reimer-Tiemann reaction, temperatures around 60-65°C are typical.[9]
-
Optimize Stoichiometry: In a Duff reaction, using a large excess of HMTA can sometimes promote side reactions. Start with a moderate excess (e.g., 1.5 to 2 equivalents) and adjust as needed based on reaction monitoring.
-
Purification: The baseline material is likely polymeric resin. It is typically insoluble in common non-polar organic solvents used for chromatography (like hexane/ethyl acetate mixtures), allowing for removal by filtration or by precipitating your desired product from a more polar solvent.
-
Q2: I've isolated my product, but I suspect it's contaminated with a regioisomer. How can I confirm this and what is the likely structure?
A2: Regioisomeric contamination is the most probable purity issue in this synthesis. The hydroxyl group is a strong ortho-, para-director. While steric hindrance from the adjacent fluorine atom and chelation effects favor formylation at the C6 position (ortho to -OH), some formylation at the C4 position (para to -OH) is often unavoidable.
-
Likely Impurity: The primary regioisomeric impurity is 2,4-Difluoro-6-hydroxybenzaldehyde .
-
Characterization Strategy:
-
HPLC Analysis: A well-developed High-Performance Liquid Chromatography (HPLC) method is the best initial tool to separate and quantify the isomers.[8][10] Due to the difference in the dipole moment and interaction with the stationary phase, the two isomers should be separable. (See Protocol 1 ).
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the definitive method for structural confirmation.[11]
-
¹H NMR: The key difference will be in the coupling patterns of the aromatic protons. In your desired product (3,6-difluoro), you will see two aromatic protons, each appearing as a doublet of doublets (or more complex multiplet) due to coupling to each other and to the two different fluorine atoms. The isomeric impurity will also show two aromatic protons but with a different coupling pattern and chemical shift environment.
-
¹³C NMR & DEPT: Carbon NMR, especially with DEPT sequences, will show distinct signals for the aromatic carbons. The ¹J(C-F) coupling constants will be invaluable for assigning the correct structure.
-
2D NMR (COSY, HMBC): If the ¹H spectrum is ambiguous, a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the aldehyde proton (~10 ppm) and the aromatic carbons two and three bonds away.[11] This will unequivocally establish the position of the formyl group relative to the other substituents. (See Protocol 3 ).
-
-
Q3: My purified product contains a persistent, highly polar impurity. What could it be?
A3: A common side reaction for any aldehyde synthesis is over-oxidation of the product to the corresponding carboxylic acid, in this case, 3,6-Difluoro-2-hydroxybenzoic acid .[10][12] This can happen if oxidizing agents are present or if the product is exposed to air for extended periods, especially under basic conditions during workup.
-
Identification & Removal:
-
FT-IR Spectroscopy: The presence of a broad O-H stretch around 2500-3300 cm⁻¹ (overlapping the phenolic O-H) and a strong C=O stretch around 1700 cm⁻¹ (in addition to the aldehyde C=O at ~1650 cm⁻¹) is indicative of a carboxylic acid.
-
Acid-Base Extraction: This impurity can be easily removed during the workup. After the reaction, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move into the aqueous layer, while the phenolic product (being a weaker acid) will remain in the organic layer. Re-acidification of the aqueous layer would precipitate the carboxylic acid impurity, confirming its identity.
-
¹H NMR: The aldehyde proton signal at ~10 ppm will be absent for this impurity. A very broad singlet for the carboxylic acid proton may be visible far downfield (>11 ppm).
-
Q4: What is the recommended general workflow for identifying an unknown impurity?
A4: A systematic approach is crucial for efficiently identifying any unknown impurity. The logical workflow combines chromatographic separation with spectroscopic analysis.
-
Workflow Diagram:
Caption: General workflow for impurity identification.
Analytical & Characterization Protocols
Protocol 1: HPLC-UV Method for Purity Assessment and Isomer Separation
This protocol provides a general method for separating the target compound from its likely regioisomer and other impurities.[10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile.
Causality: The acidic modifier (formic acid) ensures sharp peak shapes for the phenolic compounds by suppressing the ionization of the hydroxyl group. The gradient elution allows for the separation of compounds with a range of polarities, from polar byproducts to the less polar starting material and product isomers.
Protocol 2: GC-MS Method for Analysis of Volatile Impurities
This method is suitable for identifying volatile impurities like unreacted 2,5-difluorophenol.[10]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow ~1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
Causality: GC-MS provides excellent separation for volatile compounds and delivers mass spectra that can be compared against libraries (e.g., NIST) for rapid identification of known compounds like the starting phenol.
Protocol 3: NMR Spectroscopy for Structural Elucidation
NMR is essential for the definitive structural assignment of your product and any isolated isomers.[11][13]
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
(Optional) DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.
-
(If needed) 2D COSY: Shows ¹H-¹H coupling correlations.
-
(If needed) 2D HMBC: Shows long-range ¹H-¹³C correlations (over 2-3 bonds), which is critical for confirming the position of the aldehyde group relative to the fluorinated ring system.[11]
-
-
Data Interpretation - Key Signatures:
| Proton / Carbon | Expected Chemical Shift (ppm) | Multiplicity / Notes |
| Aldehyde (-C HO) | ~190 | ¹³C NMR signal. |
| Aldehyde (-CH O) | 9.8 - 10.2 | ¹H NMR signal, typically a singlet or small doublet due to long-range coupling.[13][14] |
| Phenolic (-OH ) | 5.0 - 11.0 | ¹H NMR signal, broad, position is concentration-dependent. |
| Aromatic C-H | 6.5 - 8.0 | ¹H NMR signals, complex splitting due to H-H and H-F coupling. |
| C-F | 150 - 170 | ¹³C NMR signals, large ¹J(C-F) coupling constant (~240-260 Hz). |
| C-OH | 155 - 165 | ¹³C NMR signal. |
Trustworthiness: The combination of these 1D and 2D NMR experiments provides a self-validating system. The connectivity established by COSY and HMBC experiments must be consistent with the chemical shifts and coupling constants observed in the 1D spectra to confirm a proposed structure.
Logical Troubleshooting Diagram
Sources
- 1. scbt.com [scbt.com]
- 2. 2,5-二氟苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. veeprho.com [veeprho.com]
- 13. brainly.com [brainly.com]
- 14. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Stabilizing 3,6-Difluoro-2-hydroxybenzaldehyde During Experimental Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting protocols for the handling and purification of 3,6-Difluoro-2-hydroxybenzaldehyde, a key building block in the synthesis of advanced pharmaceutical and materials science compounds. Our focus is to equip you with the knowledge to mitigate decomposition during the critical workup phase of your experiments.
Introduction: The Challenge of Stability
This compound is a valuable reagent due to its unique electronic properties imparted by the ortho-hydroxy group and the two fluorine atoms on the benzene ring. However, this substitution pattern also presents stability challenges. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aldehyde carbonyl group, making it more susceptible to nucleophilic attack. Simultaneously, the phenolic hydroxyl group can be sensitive to both acidic and basic conditions. Understanding these properties is crucial to prevent unwanted side reactions and ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during workup?
A1: Based on the chemistry of fluorinated and hydroxy-substituted benzaldehydes, the two most common degradation pathways are:
-
Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 3,6-difluoro-2-hydroxybenzoic acid. This is often facilitated by exposure to air (atmospheric oxygen), especially under neutral or basic conditions, or in the presence of oxidizing contaminants.[1]
-
Polymerization: Like many aldehydes, this compound can undergo polymerization, particularly in the presence of strong acids or bases, or upon prolonged heating. This can result in the formation of intractable tars or high molecular weight oligomers.[1]
Q2: I've noticed my purified product darkening over time. What is causing this and how can I prevent it?
A2: Darkening of the product is a common indicator of decomposition, likely due to a combination of slow oxidation and/or polymerization. To ensure the long-term stability of your purified this compound, proper storage is critical. We recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 4°C | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Minimizes exposure to oxygen and moisture, thereby preventing oxidation.[2] |
| Container | Amber glass vial with a PTFE-lined cap | Protects the compound from light, which can catalyze degradation, and ensures a tight seal. |
Q3: Can I use a strong base like sodium hydroxide to wash my organic extracts containing this compound?
A3: It is generally not recommended to use strong bases like NaOH for washing extracts of this compound. The phenolic proton is acidic and will be readily deprotonated by a strong base, forming the corresponding phenoxide. While this can be useful for separating it from non-acidic impurities, the increased electron density on the ring of the phenoxide can make the aldehyde more susceptible to aerial oxidation. Additionally, strong bases can catalyze aldol-type condensation or other decomposition pathways. A milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), is a safer alternative for neutralizing acidic impurities.[1]
Troubleshooting Guide: Workup Procedures
This section provides a systematic approach to troubleshooting common issues encountered during the workup of reactions involving this compound.
Problem: Low yield of desired product after aqueous workup.
Potential Cause 1: Decomposition under acidic or basic conditions.
-
Troubleshooting Steps:
-
pH Monitoring: During the workup, carefully monitor the pH of the aqueous phase. Avoid strongly acidic (pH < 2) or strongly basic (pH > 9) conditions if possible.
-
Mild Reagents: For neutralizing acidic reaction mixtures, use a saturated solution of sodium bicarbonate. For acidic washes to remove basic impurities, a dilute solution of hydrochloric acid (e.g., 0.1 M to 1 M) is generally sufficient.
-
Minimize Contact Time: Perform extractions and washes efficiently to minimize the contact time of the product with the aqueous phase, especially if it is acidic or basic.
-
Potential Cause 2: Product loss due to partial water solubility.
-
Troubleshooting Steps:
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.
-
Solvent Selection: Use an appropriate organic solvent for extraction. Ethyl acetate or dichloromethane are common choices.
-
Back-Extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Problem: Formation of an insoluble precipitate or emulsion during extraction.
Potential Cause: Polymerization or salt formation.
-
Troubleshooting Steps:
-
Filtration: If a solid has formed, it may be the desired product or a byproduct. Isolate the solid by filtration and analyze it separately.
-
Breaking Emulsions: Emulsions can sometimes be broken by adding brine or by passing the mixture through a pad of Celite®.
-
Recommended Workup Protocol
The following is a general, non-destructive workup protocol for reactions involving this compound. This protocol should be adapted based on the specific nature of your reaction.
Caption: Recommended workflow for the workup of this compound.
Advanced Purification Technique: Bisulfite Adduct Formation
For challenging purification scenarios where the product is contaminated with non-aldehydic impurities, formation of a sodium bisulfite adduct can be a highly effective method.
Caption: Workflow for the purification of sensitive aldehydes via bisulfite adduct formation.
Note: When regenerating the aldehyde from its bisulfite adduct, it is crucial to use a mild base and to work quickly to minimize potential degradation of the purified product.
References
-
Gutenberg Open Science. (2024). E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. [Link]
-
National Center for Biotechnology Information. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. [Link]
-
National Center for Biotechnology Information. (2019). The Dark Side of Fluorine. [Link]
-
Science Info. (2023). Salicylaldehyde: Preparation, Properties, Reactions, Applications. [Link]
-
Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]
Sources
Challenges in the synthesis of 3,6-difluoro-2-hydroxybenzaldehyde derivatives
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the specific challenges associated with the synthesis of 3,6-difluoro-2-hydroxybenzaldehyde and its derivatives. The unique electronic properties of this molecule present distinct hurdles not encountered with simpler phenolic aldehydes. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of this compound particularly challenging?
A1: The primary challenge originates from the electronic conflict on the aromatic ring of the precursor, 2,5-difluorophenol . The hydroxyl (-OH) group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution. However, the two fluorine atoms exert a strong, deactivating electron-withdrawing inductive effect (-I effect). This electronic tug-of-war significantly reduces the nucleophilicity of the aromatic ring, making it resistant to classical formylation reactions which typically require electron-rich substrates.[1][2] Consequently, forcing conditions are often necessary, which can lead to side reactions and lower yields.
Q2: What is the recommended starting material and the expected regioselectivity?
A2: The most logical and commercially available precursor is 2,5-difluorophenol . The formylation reaction must occur at the C6 position (ortho to the hydroxyl group) to yield the target molecule. The IUPAC name, this compound, is derived by assigning the aldehyde as the C1 position. Fortunately, the regioselectivity is generally high. The hydroxyl group strongly directs the incoming electrophile to its ortho positions (C2 and C6). The C2 position is already substituted with a fluorine atom, leaving the C6 position as the primary site for electrophilic attack.
Q3: Which formylation methods are most commonly attempted for this synthesis?
A3: Several classical formylation reactions can be adapted, each with its own set of advantages and disadvantages for this specific substrate. The most relevant are:
-
The Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium.[3][4][5] It is often preferred for deactivated phenols as it can be driven under more forcing acidic conditions.[6]
-
The Reimer-Tiemann Reaction: This reaction employs chloroform (CHCl₃) and a strong base to generate dichlorocarbene as the electrophile.[7][8][9] While a cornerstone of phenol formylation, its efficacy can be diminished with electron-deficient substrates, and the strongly basic conditions can sometimes promote side reactions.[10][11]
-
Magnesium-Mediated Formylation: A milder approach using paraformaldehyde and a magnesium salt (e.g., MgCl₂) with a base like triethylamine.[1] This method's success is highly dependent on the substrate's reactivity.
A comparison of these methods is summarized in the table below.
Q4: How can I reliably confirm the identity and purity of the final product?
A4: A combination of standard spectroscopic techniques is essential.
-
¹H NMR: Look for a singlet for the aldehyde proton (~9.8-10.4 ppm), a singlet for the phenolic proton (~11.0 ppm, often broad), and two distinct multiplets in the aromatic region for the two ring protons.
-
¹⁹F NMR: Expect two distinct signals for the two non-equivalent fluorine atoms.
-
IR Spectroscopy: Key signals include a broad O-H stretch (~3200-3400 cm⁻¹), a sharp C=O stretch for the aldehyde (~1650-1670 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[12][13]
-
GC-MS: Useful for confirming the molecular weight (158.10 g/mol ) and assessing purity by checking for unreacted starting material or isomeric byproducts.[13]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: My reaction shows very low or no conversion of the 2,5-difluorophenol starting material.
-
Question: I've run a standard Duff reaction using HMTA in glacial acetic acid, but my TLC and ¹H NMR analysis show mostly unreacted starting material. What's going wrong?
-
Answer & Solution: This is the most common issue and is directly related to the deactivation of the aromatic ring by the two fluorine atoms. Your reaction conditions are likely not sufficiently activating for the electrophilic attack to proceed efficiently.
-
Causality: The nucleophilicity of the 2,5-difluorophenol ring is significantly attenuated. Standard conditions that work for phenol or cresol are often inadequate.
-
Recommended Action:
-
Increase Acidity: Switch from glacial acetic acid or glyceroboric acid to a stronger acid medium. Trifluoroacetic acid (TFA) is an excellent solvent and catalyst for the Duff reaction on deactivated substrates.[6] It enhances the electrophilicity of the formylating species generated from HMTA.
-
Increase Temperature: Cautiously increase the reaction temperature. For a Duff reaction in TFA, refluxing at 80-90°C for several hours is often effective.[6] Always monitor for decomposition (see Problem 2).
-
Check Reagent Quality: Ensure the HMTA is dry and the 2,5-difluorophenol is pure. Water can be detrimental to the reaction.[5]
-
-
Problem 2: The reaction mixture turns dark brown or black, and I'm isolating a tarry, intractable material.
-
Question: I tried to force the reaction by increasing the heat in my Reimer-Tiemann setup, but the mixture turned into a black tar. What happened?
-
Answer & Solution: You are likely observing decomposition of the starting material and/or product. Phenols are susceptible to oxidation, especially under the strongly basic and high-temperature conditions of the Reimer-Tiemann reaction.[7] The aldehyde product can also undergo polymerization.
-
Causality: The combination of strong base (e.g., NaOH), heat, and potential presence of atmospheric oxygen creates an environment ripe for oxidative degradation and polymerization.
-
Recommended Action:
-
Use an Inert Atmosphere: Always run reactions involving sensitive phenols under a blanket of nitrogen or argon to exclude oxygen.
-
Lower the Temperature: Find the minimum temperature required for the reaction to proceed, even if it means a longer reaction time. Monitor progress closely by TLC.
-
Switch to an Alternative Method: If the Reimer-Tiemann reaction consistently leads to decomposition, the Duff reaction is a superior alternative. Its acidic conditions are generally less prone to causing oxidative degradation of phenols.[3][5]
-
-
Problem 3: I managed to get the product, but purification is extremely difficult.
-
Question: My crude product is an oil that co-elutes with the starting material during column chromatography. How can I achieve better separation?
-
Answer & Solution: The product, this compound, has a polarity that is only slightly greater than the starting 2,5-difluorophenol, making chromatographic separation challenging.
-
Causality: Both molecules are small, contain a polar hydroxyl group, and have two fluorine atoms, resulting in similar affinities for silica gel.
-
Recommended Action:
-
Optimize Chromatography: Use a shallow solvent gradient during column chromatography. Start with a very non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate) and slowly increase the polarity. Using a high-performance silica gel with a smaller particle size can also improve resolution.
-
Aqueous Workup: Before chromatography, perform a thorough aqueous workup. Washing the organic extract with a dilute, cold NaOH solution can selectively extract the more acidic phenolic starting material into the aqueous phase, although some product may also be lost. A subsequent careful re-acidification and re-extraction of the aqueous layer can recover some of this material.
-
Recrystallization: If a solid crude product can be obtained, recrystallization is an excellent purification method.[14] Experiment with different solvent systems, such as a mixture of diethyl ether and petroleum ether or ethanol and water.
-
Vacuum Distillation/Sublimation: Benzaldehydes can sometimes be purified by vacuum distillation or sublimation, but this should be done with care to avoid thermal decomposition.[15]
-
-
Data & Protocols
Comparative Overview of Formylation Methods
| Method | Reagents & Conditions | Advantages | Disadvantages & Challenges for this Synthesis |
| Duff Reaction | 2,5-Difluorophenol, HMTA, Trifluoroacetic Acid (TFA), 80-95°C | Generally provides good ortho-selectivity.[3] Tolerates electron-withdrawing groups better than other methods when using strong acid.[6] | Requires elevated temperatures. Workup involves hydrolyzing the intermediate imine and neutralizing a strong acid. |
| Reimer-Tiemann | 2,5-Difluorophenol, CHCl₃, NaOH or KOH, H₂O, 60-70°C | Classic, well-understood mechanism.[7][9] | Low yields expected due to deactivated ring. Strong basic conditions can cause decomposition/oxidation.[2] Biphasic reaction can have mass transfer limitations.[7] |
| Mg-Mediated | 2,5-Difluorophenol, MgCl₂, Et₃N, Paraformaldehyde, Acetonitrile, Reflux | Milder conditions, avoiding strong acids or bases.[1] | May suffer from very low reactivity with this specific deactivated substrate. Requires strictly anhydrous conditions. |
Protocol: Modified Duff Reaction for this compound
This protocol is a robust starting point, adapted for the challenging nature of the substrate.[4][6]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-difluorophenol (1.0 eq).
-
Reagent Addition: Under a positive flow of nitrogen, add trifluoroacetic acid (TFA) as the solvent (approx. 5-10 mL per gram of phenol). Stir until the phenol has completely dissolved. Carefully add hexamethylenetetramine (HMTA, 1.5 eq) portion-wise to the solution. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to 85-90°C and maintain for 5-12 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material and the appearance of a new, slightly more polar spot.
-
Hydrolysis (Workup): Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over crushed ice in a separate beaker. Add an equal volume of 2M aqueous HCl. Heat the resulting mixture to 60°C for 1-2 hours to ensure complete hydrolysis of the intermediate imine.
-
Extraction: Cool the mixture and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Expected Spectroscopic Data
| Analysis | Expected Result for this compound |
| ¹H NMR (CDCl₃) | δ ~11.0 (s, 1H, -OH), ~10.3 (s, 1H, -CHO), ~7.2 (m, 1H, Ar-H), ~6.8 (m, 1H, Ar-H) |
| IR (thin film) | ν ~3250 (br, O-H), ~2850 (C-H, aldehyde), ~1660 (C=O), ~1250 (C-F) cm⁻¹ |
| Mass Spec (EI) | M⁺ at m/z = 158 |
Visualized Workflows & Concepts
To better illustrate the process and the core chemical principles, the following diagrams have been generated.
Caption: General synthetic workflow for producing this compound.
Caption: Electronic push-pull effects governing the reactivity of the precursor ring.
References
-
Duff, J. C.; Bills, E. J. (1941). "A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine". J. Chem. Soc.: 547. [Link]
-
Ogata, Y.; Kawasaki, A.; Sugiura, F. (1968). "Kinetics and mechanism of the Duff reaction". Tetrahedron, 24(14), 5001-5010. [Link]
-
Gross, H.; Rieche, A.; Matthey, G. (1963). "Über die Umsetzung von Phenolen mit Hexamethylentetramin in Gegenwart von Borsäure". Chemische Berichte, 96(1), 308-311. [Link]
-
Wynberg, H.; Meijer, E. W. (2005). "The Reimer–Tiemann Reaction". Organic Reactions. [Link]
-
Lindoy, L. F.; Meehan, G. V.; Svenstrup, N. (1999). "Convenient Method for the ortho-Formylation of Phenols". Acta Chemica Scandinavica, 53, 258-262. [Link]
-
Olah, G. A.; Ohannesian, L.; Arvanaghi, M. (1987). "Formylating agents". Chemical Reviews, 87(4), 671-686. [Link]
-
Reimer, K.; Tiemann, F. (1876). "Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung". Berichte der deutschen chemischen Gesellschaft, 9(2), 1268-1278. [Link]
- Google Patents. "Method for directly fluorinating ortho-position of phenol compound". CN110950739A.
- Google Patents.
-
Smith, W. E. (1972). "Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid". The Journal of Organic Chemistry, 37(24), 3972-3973. [Link]
- Google Patents. "Process for the selective synthesis of salicylaldehydes". US3972945A.
-
GeeksforGeeks. (2025). "Reimer Tiemann Reaction Mechanism". GeeksforGeeks. [Link]
-
Allen Institute. "Reimer-Tiemann Reaction Mechanism: Conditions & Applications". Allen Institute. [Link]
-
Organic Syntheses. "Organic Syntheses Procedure". Organic Syntheses. [Link]
-
MDPI. "6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde". MDPI. [Link]
-
Organic Syntheses. "Organic Syntheses Procedure". Organic Syntheses. [Link]
-
Ferguson, L. N. (1945). "Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes". Proceedings of the Iowa Academy of Science, 52(1), 193-197. [Link]
-
Wikipedia. "Formylation". Wikipedia. [Link]
-
Ohsawa, K.; Yoshida, M.; Doi, T. (2013). "A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate". The Journal of Organic Chemistry, 78(7), 3438-44. [Link]
-
PrepChem. "Synthesis of p-hydroxybenzaldehyde". PrepChem.com. [Link]
- Google Patents.
-
Janes, M.; Kreft, E. (2008). "Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis". Journal of the Chilean Chemical Society, 53(4), 1675-1678. [Link]
-
Mykhailiuk, P. K. (2021). "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks". Organic Letters, 23(15), 5899-5903. [Link]
-
Wang, P.; Zhang, R.; Cai, J.; Chen, J. Q.; Jia, M. (2014). "Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes". Chinese Chemical Letters, 25(3), 469-471. [Link]
-
Organic Syntheses. "Benzaldehyde, m-hydroxy-". Organic Syntheses. [Link]
- Google Patents. "Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid". CN101020628A.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 12. 3-Fluoro-2-hydroxybenzaldehyde(394-50-3) IR Spectrum [chemicalbook.com]
- 13. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Differential Reactivity of 3,6-Difluoro-2-hydroxybenzaldehyde and 3,5-Difluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Structural and Electronic Overview
The reactivity of these isomers is dictated by the interplay of their constituent functional groups: the aldehyde, the hydroxyl group, and the two fluorine atoms, all positioned on a benzene ring. The key distinction lies in the placement of the fluorine atoms relative to the hydroxyl and aldehyde moieties.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight |
| 3,6-Difluoro-2-hydroxybenzaldehyde | 502762-92-7[1] | C₇H₄F₂O₂ | 158.10 g/mol [1] | |
| 3,5-Difluoro-2-hydroxybenzaldehyde | 63954-77-8 | C₇H₄F₂O₂ | 158.10 g/mol |
The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It can also participate in resonance by donating a lone pair of electrons (+M effect), although this is generally weaker than its inductive effect. The interplay of these effects, along with steric hindrance and the potential for intramolecular hydrogen bonding, governs the reactivity of these molecules.
Predicted Reactivity Profiles
Acidity of the Phenolic Hydroxyl Group
The acidity of the hydroxyl group is a critical parameter, influencing its nucleophilicity in reactions such as etherification. The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the phenolic proton in both isomers compared to 2-hydroxybenzaldehyde.
-
This compound: The fluorine at the 6-position is ortho to the hydroxyl group. This proximity will lead to a significant stabilization of the corresponding phenoxide anion through a strong inductive effect. The fluorine at the 3-position (meta to the hydroxyl group) will also contribute to this stabilization.
-
3,5-Difluoro-2-hydroxybenzaldehyde: The fluorine atoms are at the 3- and 5-positions, both meta to the hydroxyl group. While they will increase acidity through their inductive effects, the absence of an ortho fluorine suggests that the stabilization of the phenoxide will be less pronounced compared to the 3,6-isomer.
Prediction: this compound is predicted to be the stronger acid.
Proposed Experimental Verification: pKa Determination
A straightforward method to validate this prediction is the determination of the pKa values for both isomers using potentiometric titration or UV-Vis spectroscopy.
Methodology: Potentiometric Titration
-
Preparation of Analyte Solution: Prepare a standard solution (e.g., 0.01 M) of each difluoro-2-hydroxybenzaldehyde isomer in a suitable solvent system (e.g., water/methanol mixture).
-
Titration: Titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa can be determined from the pH at the half-equivalence point.
Expected Outcome: The titration curve for this compound is expected to show a lower half-equivalence point pH compared to 3,5-difluoro-2-hydroxybenzaldehyde, confirming its higher acidity.
Electrophilicity of the Aldehyde Carbonyl Group
The reactivity of the aldehyde group towards nucleophiles is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase this electrophilicity.
-
This compound: The fluorine atoms at the 3- and 6-positions will inductively withdraw electron density from the ring, making the aldehyde group more electrophilic.
-
3,5-Difluoro-2-hydroxybenzaldehyde: Similarly, the fluorine atoms at the 3- and 5-positions will enhance the electrophilicity of the aldehyde.
The key differentiator is the potential for intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen. This interaction is present in both molecules and tends to decrease the electrophilicity of the aldehyde by donating electron density to the carbonyl group. The strength of this hydrogen bond can be influenced by the acidity of the hydroxyl proton. A more acidic proton will lead to a stronger hydrogen bond.
Prediction: Due to the predicted higher acidity of the hydroxyl group in this compound, it is likely to form a stronger intramolecular hydrogen bond. This stronger hydrogen bond would lead to a greater decrease in the aldehyde's electrophilicity compared to the 3,5-isomer. Therefore, 3,5-difluoro-2-hydroxybenzaldehyde is predicted to have a more electrophilic aldehyde group.
Proposed Experimental Verification: Schiff Base Formation Kinetics
The rate of Schiff base formation with a model amine can serve as a proxy for the electrophilicity of the aldehyde.
Methodology: UV-Vis Spectroscopic Monitoring
-
Reactant Solutions: Prepare standardized solutions of each aldehyde isomer and a model amine (e.g., aniline) in a suitable solvent (e.g., ethanol).
-
Reaction Initiation: Mix the aldehyde and amine solutions in a cuvette at a controlled temperature.
-
Kinetic Monitoring: Monitor the formation of the Schiff base product over time by measuring the increase in absorbance at a characteristic wavelength using a UV-Vis spectrophotometer.
-
Data Analysis: Determine the initial reaction rates from the absorbance vs. time data. A higher initial rate corresponds to a more electrophilic aldehyde.
Expected Outcome: The reaction with 3,5-difluoro-2-hydroxybenzaldehyde is expected to exhibit a faster initial rate of Schiff base formation compared to this compound.
Aromatic Ring Reactivity: Electrophilic Aromatic Substitution (EAS)
The hydroxyl group is a strong activating group and an ortho-, para-director in EAS. The aldehyde group is a deactivating group and a meta-director. Fluorine is a deactivating group but an ortho-, para-director. The overall reactivity and regioselectivity will be a complex interplay of these competing effects.
-
This compound: The 4- and 5-positions are available for substitution. The powerful activating effect of the hydroxyl group will likely dominate. The 4-position is para to the hydroxyl group and meta to the aldehyde, making it a likely site for electrophilic attack. The 5-position is meta to the hydroxyl and ortho to the aldehyde, a less favored position.
-
3,5-Difluoro-2-hydroxybenzaldehyde: The 4- and 6-positions are available. The 4-position is para to the hydroxyl group and ortho to the aldehyde. The 6-position is ortho to both the hydroxyl and aldehyde groups. The strong activation from the hydroxyl group at the 4- and 6-positions will be significantly counteracted by the deactivating fluorine atoms. However, the directing effect of the hydroxyl group is expected to be dominant.
Prediction: Both isomers are expected to be less reactive towards EAS than 2-hydroxybenzaldehyde due to the deactivating effect of the two fluorine atoms. Regioselectivity will be primarily dictated by the hydroxyl group, with substitution favored at the position para to it.
Proposed Experimental Verification: Nitration Reaction
A comparative nitration experiment can reveal differences in reactivity and regioselectivity.
Methodology: Competitive Nitration
-
Reaction Mixture: Prepare an equimolar mixture of this compound and 3,5-difluoro-2-hydroxybenzaldehyde in a suitable solvent (e.g., acetic acid).
-
Nitrating Agent: Slowly add a sub-stoichiometric amount of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled low temperature.
-
Quenching and Workup: After a set time, quench the reaction with ice water and extract the products.
-
Product Analysis: Analyze the product mixture using techniques such as GC-MS or HPLC to determine the relative amounts of the nitrated products of each isomer.
Expected Outcome: The isomer that yields a higher amount of nitrated product is the more reactive one. The position of the nitro group will confirm the regioselectivity.
Visualization of Reactivity Concepts
Sources
A Guide to the Spectroscopic Differentiation of Difluoro-2-hydroxybenzaldehyde Isomers
For the researcher in medicinal chemistry and materials science, the precise structural elucidation of fluorinated aromatic aldehydes is a critical step in ensuring the desired properties and reactivity of a target molecule. The substitution pattern of fluorine on the aromatic ring can dramatically influence a compound's biological activity, metabolic stability, and electronic characteristics. This guide provides a comprehensive overview of the spectroscopic techniques used to differentiate the six constitutional isomers of difluoro-2-hydroxybenzaldehyde.
While a direct, side-by-side comparison of all six isomers is challenging due to the dispersed nature of published experimental data, this guide will focus on the foundational principles of how fluorine substitution impacts spectroscopic signatures. We will explore the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Furthermore, detailed experimental protocols are provided to empower researchers to acquire high-quality data for their specific isomer of interest.
The Challenge of Isomeric Differentiation
The six isomers of difluoro-2-hydroxybenzaldehyde—3,4-, 3,5-, 3,6-, 4,5-, 4,6-, and 5,6-difluoro-2-hydroxybenzaldehyde—all share the same molecular formula (C7H4F2O2) and molecular weight (158.10 g/mol ).[1][2] This makes their differentiation by mass spectrometry alone, without fragmentation analysis, nearly impossible. Therefore, a multi-technique spectroscopic approach is essential for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts (δ) and coupling constants (J) of ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to the electronic environment, which is directly influenced by the positions of the fluorine atoms.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) will provide the most salient information. The number of signals, their splitting patterns (multiplicity), and their coupling constants will be unique for each isomer.
-
Symmetry: Isomers with a higher degree of symmetry, such as 3,6-difluoro-2-hydroxybenzaldehyde, will exhibit a simpler spectrum with fewer signals.
-
Coupling: The magnitude of the proton-proton (H-H) and proton-fluorine (H-F) coupling constants is distance-dependent. Ortho coupling (³JHH) is typically the largest (7-10 Hz), followed by meta (⁴JHH, 2-3 Hz) and para (⁵JHH, 0-1 Hz). Similarly, H-F coupling constants vary with the number of bonds separating the nuclei (³JHF > ⁴JHF > ⁵JHF).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The powerful electron-withdrawing effect of fluorine will cause a significant downfield shift (to higher ppm values) for the carbon atom directly attached to it (C-F). Furthermore, the magnitude of the carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF) provides invaluable structural information. The ¹JCF coupling is typically very large (240-260 Hz).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that can provide direct information about the fluorine environments. The chemical shifts of the fluorine atoms will vary depending on their position relative to the hydroxyl and aldehyde groups. Additionally, fluorine-fluorine (F-F) coupling can be observed in isomers where the fluorine atoms are in close proximity, providing further structural confirmation.
Table 1: Predicted Spectroscopic Features for Isomer Differentiation
| Isomer | Expected ¹H NMR Aromatic Signals | Key Differentiating NMR Features |
| 3,4-difluoro | 2 | Two doublets of doublets, each with H-H and H-F couplings. |
| 3,5-difluoro | 2 | Two distinct signals, likely a doublet and a triplet, with characteristic H-F couplings. |
| 3,6-difluoro | 2 | A more symmetrical pattern, potentially two doublets with H-H and H-F couplings. |
| 4,5-difluoro | 2 | Two signals, likely doublets, with ortho H-H coupling and H-F couplings. |
| 4,6-difluoro | 2 | Two distinct signals with meta H-H coupling and H-F couplings. |
| 5,6-difluoro | 2 | Two doublets with ortho H-H coupling and H-F couplings. |
Experimental Protocol for NMR Spectroscopy
Caption: A typical workflow for acquiring and analyzing NMR spectra of difluoro-2-hydroxybenzaldehyde isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of all six isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in differentiation.
-
O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ is characteristic of the hydroxyl group. The exact position and shape of this band can be influenced by intramolecular hydrogen bonding with the adjacent aldehyde group.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponds to the carbonyl stretch of the aldehyde. The position of this band is sensitive to the electronic effects of the fluorine substituents.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds. The pattern of these bands can be a unique identifier for each isomer.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can provide clues about the substitution pattern on the aromatic ring.
Table 2: Key IR Absorption Frequencies
| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Variations Among Isomers |
| O-H (hydroxyl) | 3200-3400 (broad) | Subtle shifts due to changes in hydrogen bond strength. |
| C-H (aromatic) | 3000-3100 | Minor variations. |
| C=O (aldehyde) | 1650-1680 | Position influenced by the electron-withdrawing nature of fluorine. |
| C=C (aromatic) | 1450-1600 | Pattern of peaks can be characteristic. |
| C-F | 1100-1300 | The number and position of these strong bands will differ. |
| C-H (out-of-plane bend) | 750-900 | Pattern is indicative of the substitution on the ring. |
Experimental Protocol for FT-IR Spectroscopy
Caption: A streamlined workflow for obtaining an FT-IR spectrum using an ATR accessory.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in these compounds is the benzaldehyde system. The position of the maximum absorbance (λmax) is affected by the substitution pattern. The electron-withdrawing fluorine atoms and the electron-donating hydroxyl group will influence the energy of the π → π* and n → π* transitions. While subtle, the λmax values for each isomer are expected to be slightly different, which can be a useful piece of corroborating evidence.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. Under electron ionization (EI), the molecules will fragment in a characteristic manner. While the molecular ion peak (M⁺) will be the same for all isomers (m/z = 158), the relative abundances of the fragment ions may differ, providing clues to the substitution pattern. Common fragmentation pathways include the loss of the formyl radical (-CHO) and carbon monoxide (-CO).
Conclusion
The unambiguous identification of difluoro-2-hydroxybenzaldehyde isomers necessitates a coordinated application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are the most definitive methods, providing detailed information about the connectivity and electronic environment of the atoms. IR and UV-Vis spectroscopy offer valuable confirmatory data regarding functional groups and electronic structure, while mass spectrometry confirms the molecular weight and can provide fragmentation patterns for further differentiation. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently characterize these important synthetic building blocks.
References
-
PubChem. (n.d.). 3,5-Difluoro-2-hydroxybenzaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,5-difluoro-2-hydroxybenzaldehyde (C7H4F2O2). Retrieved from [Link]
- Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry.
-
MDPI. (2025). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. MDPI. Retrieved from [Link]
Sources
A Comparative Analysis of the Biological Activity of 3,6-Difluoro-2-hydroxybenzaldehyde and Its Analogs
In the landscape of drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. Fluorination, in particular, has emerged as a powerful tool to enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules. This guide provides a comprehensive comparison of the biological activities of 3,6-difluoro-2-hydroxybenzaldehyde and its structural analogs, offering insights for researchers in medicinal chemistry and pharmacology. While direct comparative studies on this compound are limited, this guide synthesizes available data to elucidate structure-activity relationships and guide future research.
Introduction to 2-Hydroxybenzaldehyde Scaffolds
2-Hydroxybenzaldehyde, commonly known as salicylaldehyde, is a versatile aromatic aldehyde that serves as a precursor for a wide range of compounds with diverse biological activities. The presence of the hydroxyl and aldehyde groups facilitates the formation of Schiff bases and other derivatives that have demonstrated antimicrobial, antioxidant, and anticancer properties. The introduction of fluorine atoms to the salicylaldehyde ring can dramatically alter its electronic properties and, consequently, its biological activity. This guide will focus on comparing the parent compound, salicylaldehyde, with its mono- and di-fluorinated analogs, with a special focus on the potential of this compound.
Comparative Biological Activities
Antimicrobial Activity
The antimicrobial properties of salicylaldehyde derivatives have been a subject of significant investigation. A systematic study on a variety of substituted salicylaldehydes revealed that halogenation plays a crucial role in their antimicrobial efficacy. Unsubstituted salicylaldehyde shows minimal to no activity against a range of microbes[1]. However, the introduction of halogen substituents can lead to potent antibacterial and antifungal agents[1][2].
For instance, a study by Pelttari et al. provides a comprehensive analysis of the Minimum Inhibitory Concentrations (MIC) for several halogenated salicylaldehydes against a panel of bacteria and yeasts[2]. While this compound was not included in this specific study, the data for other halogenated analogs offers a strong basis for predicting its potential activity. The results clearly indicate that di-halogenated salicylaldehydes are particularly effective, especially against yeasts[2][3].
Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Salicylaldehyde and its Halogenated Analogs Against Various Microorganisms [2][3]
| Compound | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Candida albicans | Saccharomyces cerevisiae |
| Salicylaldehyde | >1000 | >1000 | >1000 | >1000 | 375 |
| 3-Fluorosalicylaldehyde | 500 | 250 | 1000 | 125 | 63 |
| 5-Fluorosalicylaldehyde | 250 | 125 | 500 | 63 | 31 |
| 3,5-Dichlorosalicylaldehyde | 63 | 31 | 125 | 16 | 8 |
| 3,5-Dibromosalicylaldehyde | 31 | 16 | 63 | 8 | 4 |
| 3,5-Diiodosalicylaldehyde | 16 | 8 | 31 | 4 | 2 |
Data synthesized from Pelttari et al. It is important to note that these values were determined in a single study under consistent conditions, providing a reliable comparison among these specific analogs.
The trend observed in the di-halogenated analogs suggests that increasing the size and electronegativity of the halogen at positions 3 and 5 enhances antimicrobial, particularly antifungal, activity. Based on this structure-activity relationship, it is plausible to hypothesize that this compound would exhibit significant antimicrobial properties, likely superior to the mono-fluorinated analogs and the parent salicylaldehyde.
Anticancer Activity
The cytotoxic potential of salicylaldehyde derivatives against various cancer cell lines is another area of active research. While direct data on this compound is scarce, studies on related fluorinated compounds provide valuable insights.
For example, a cobalt-salen complex derived from 3-fluoro-2-hydroxybenzaldehyde has demonstrated anticancer activity with an IC50 (half maximal inhibitory concentration) of 50 µM[4]. Furthermore, curcuminoid analogs synthesized from 3-fluoro-4-hydroxybenzaldehyde have shown potent cytotoxicity against the human ovarian cancer cell line A2780, with an IC50 value of 0.75 μM[5].
Derivatives such as salicylaldehyde benzoyl hydrazones have also been extensively studied for their anti-proliferative effects[6][7]. The presence of substituents on the salicylaldehyde ring, including methoxy and halogen groups, has been shown to modulate cytotoxic activity against leukemia and breast cancer cell lines[8][9]. For instance, 5-bromosalicylaldehyde-derived hydrazones displayed significant activity against T-cell leukemic and myeloid cell lines[9].
Table 2: Cytotoxic Activity (IC50, µM) of Selected Salicylaldehyde Analogs and Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Cobalt-salen complex of 3-fluoro-2-hydroxybenzaldehyde | Not Specified | 50 | [4] |
| Curcuminoid derivative of 3-fluoro-4-hydroxybenzaldehyde | A2780 (Ovarian) | 0.75 | [5] |
| 3-methoxy-salicylaldehyde isonicotinoylhydrazone | Various human tumor cell lines | Most active in the series | [6] |
| 5-bromosalicylaldehyde-derived hydrazones | SKW-3 and HL-60 (Leukemia) | 3.02–3.14 | [9] |
Note: The data in this table is compiled from different studies with varying experimental conditions. Direct comparison of IC50 values should be made with caution.
The incorporation of fluorine atoms in the 3 and 6 positions of the 2-hydroxybenzaldehyde scaffold could potentially enhance its anticancer properties through increased cell permeability and stronger interactions with biological targets.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The antioxidant potential of salicylaldehyde and its derivatives has been explored using various assays.
A study on copper(II) complexes of 5-fluoro-salicylaldehyde demonstrated their ability to scavenge 1,1-diphenyl-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals[10]. This indicates that the fluorinated salicylaldehyde scaffold can participate in redox reactions central to antioxidant activity.
Another study investigated the antioxidant activities of p-substituted salicylaldehyde phenylhydrazone derivatives and found that they exhibited significant free radical-scavenging, reducing power, and metal chelating activities[11][12].
The antioxidant capacity is often influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of fluorine atoms in this compound could modulate the redox potential of the phenolic hydroxyl group, thereby influencing its antioxidant activity. Further studies are required to quantify the antioxidant potential of this specific compound in comparison to its analogs.
Structure-Activity Relationship (SAR)
The available data, though fragmented, allows for the formulation of a preliminary structure-activity relationship for this class of compounds.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
Test compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction Mixture: Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.
-
Calculation: Determine the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be calculated.
Conclusion
While direct comparative data on the biological activities of this compound is not yet extensively documented, the analysis of its structural analogs provides a strong foundation for predicting its potential. The existing literature strongly suggests that the introduction of fluorine atoms to the salicylaldehyde scaffold is a promising strategy for enhancing its antimicrobial and anticancer properties. The di-fluorination at positions 3 and 6 is anticipated to yield a compound with significant biological activity.
This guide provides a framework for researchers to pursue further investigations into this compound. The detailed experimental protocols offer a starting point for standardized testing, which will be crucial for generating robust and comparable data. Future studies should focus on a systematic evaluation of a series of fluorinated salicylaldehydes to fully elucidate their structure-activity relationships and to identify lead compounds for the development of novel therapeutic agents.
References
- Pelttari, E., Lehtinen, M., & Elo, H. (2008). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations.
-
Chemsrc. (2025). 5-Fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]
- Mladenova, R., et al. (2018). Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents. Journal of the Serbian Chemical Society, 83(10), 1165-1176.
-
Pelttari, E., Lehtinen, M., & Elo, H. (2008). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. ResearchGate. Retrieved from [Link]
- Kaplanek, R., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 28(8), 3485.
- Atanasova, M., et al. (2023).
- Friedman, M., et al. (2017). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Microbiology, 8, 237.
-
ResearchGate. (n.d.). Cytotoxic activity of bis-biphenyl salicylaldehyde Schiff base derivatives against (MDA-MB-231) breast cancer cell line. Retrieved from [Link]
- Venskutonis, P. R., & Daukšas, E. (2007). Antimicrobial synergism and antagonism of salicylaldehyde in Filipendula vulgaris essential oil. Flavour and Fragrance Journal, 22(1), 61-66.
- Papathanasiou, C., et al. (2022). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. Molecules, 27(24), 8916.
-
Elo, H., & Pelttari, E. (2007). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Retrieved from [Link]
- Balakrishnan, A., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144.
- Kumar, A., et al. (2022). Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity.
- Flores-Alamo, M., et al. (2024). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Molecules, 29(5), 1124.
-
National Center for Biotechnology Information. (n.d.). 5-Fluorosalicylaldehyde. PubChem Compound Database. Retrieved from [Link]
- Yilmaz, I., et al. (2023). Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. Molecules, 28(14), 5396.
-
ResearchGate. (2024). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Retrieved from [Link]
-
ChemBK. (2024). 3-Fluoro-2-Hydroxybenzaldehyde 3-Fluoro Salicylaldehyde. Retrieved from [Link]
- Yorur-Goreci, C., et al. (2014). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Scientia Pharmaceutica, 82(4), 735–747.
-
ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]
- van der Veen, S., et al. (2021). Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation.
-
ResearchGate. (n.d.). IC 50 Values for radical scavenging activities of the tested compounds and commercial antioxidants BHA and BHT. Retrieved from [Link]
- Yorur-Goreci, C., et al. (2014). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Scientia pharmaceutica, 82(4), 735–747.
-
ResearchGate. (n.d.). IC50 values of all antioxidant assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]
- Wang, Y., et al. (2022). Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury. International Journal of Molecular Sciences, 23(19), 11883.
-
ResearchGate. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Retrieved from [Link]
-
PubChemLite. (n.d.). 2,6-difluoro-3-hydroxybenzaldehyde. Retrieved from [Link]
- van der Veen, S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation.
-
ChemRxiv. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. Retrieved from [Link]
- Pudžiuvelytė, M., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330.
Sources
- 1. researchgate.net [researchgate.net]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. ossila.com [ossila.com]
- 6. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3,6-Difluoro-2-hydroxybenzaldehyde Derivatives: A Comparative Analysis for Drug Discovery
An In-Depth Technical Guide
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on the 3,6-difluoro-2-hydroxybenzaldehyde scaffold. While direct studies on this specific difluoro-isomer are emerging, we can construct a robust SAR model by comparing it with other fluorinated hydroxybenzaldehyde analogs. This guide synthesizes data from disparate studies, focusing primarily on Schiff base derivatives, to elucidate the impact of fluorine substitution patterns on antimicrobial, enzyme inhibitory, and anticancer activities. We will explore the underlying chemical principles, present comparative data, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.
Introduction: The Strategic Value of the Fluorinated Salicylaldehyde Scaffold
Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are privileged scaffolds in medicinal chemistry, known for their ability to form stable complexes with metal ions and engage in crucial hydrogen bonding interactions with biological targets.[1] The core structure, featuring a reactive aldehyde and a phenolic hydroxyl group, serves as a versatile platform for synthesizing a wide array of heterocyclic compounds and Schiff bases.[2]
The introduction of fluorine atoms to this scaffold dramatically alters its physicochemical properties. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can modulate the acidity of the phenolic proton and the electrophilicity of the aldehyde carbon. This, in turn, influences reaction kinetics and the strength of non-covalent interactions with protein targets. Furthermore, fluorine can act as a bioisostere for a hydrogen atom, but with a larger van der Waals radius, and can participate in favorable orthogonal multipolar interactions with backbone amides, a feature increasingly exploited in rational drug design.
This guide focuses on the specific 3,6-difluoro substitution pattern, comparing its anticipated effects with known data from mono- and other di-fluorinated analogs to build a predictive SAR model for researchers.
Core Scaffold and Key Derivatization Strategies
The primary route for converting this compound into biologically active agents is through condensation with primary amines to form Schiff bases (imines). This reaction is robust, high-yielding, and allows for immense chemical diversity to be introduced via the amine component.
Caption: A typical experimental workflow for synthesizing Schiff base derivatives.
Experimental Protocols
The following protocols are self-validating systems designed for reproducibility.
Protocol: Synthesis of a Representative Schiff Base Derivative
This protocol describes the synthesis of N'-[(3,6-difluoro-2-hydroxyphenyl)methylidene]isonicotinohydrazide, a direct analog of the active compounds found in the literature. [3] Materials:
-
This compound (1.0 mmol, 158.1 mg)
-
Isoniazid (Isonicotinohydrazide) (1.0 mmol, 137.1 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL), condenser, magnetic stirrer, heating mantle.
Methodology:
-
Dissolution: Add this compound (1.0 mmol) and absolute ethanol (10 mL) to the 50 mL round-bottom flask. Stir until fully dissolved.
-
Addition of Amine: In a separate beaker, dissolve isoniazid (1.0 mmol) in warm absolute ethanol (10 mL). Add this solution dropwise to the aldehyde solution in the flask.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach the condenser and heat the mixture to reflux using the heating mantle. Maintain gentle reflux with continuous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane). The formation of a new spot with a different Rf value and the disappearance of the aldehyde spot indicate reaction completion.
-
Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification & Characterization: Dry the product in a vacuum oven. For higher purity, recrystallize from hot ethanol. Characterize the final product using FT-IR (look for C=N stretch around 1510-1520 cm⁻¹ and disappearance of C=O aldehyde stretch), ¹H NMR, and Mass Spectrometry to confirm the molecular weight.
Protocol: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized Schiff base derivative
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in DMSO.
-
Serial Dilutions: Dispense 100 µL of MHB into all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of concentrations.
-
Inoculation: Dilute the standardized bacterial inoculum so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL. Add the appropriate volume of this diluted inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Directions
The analysis of related fluorinated hydroxybenzaldehyde derivatives strongly suggests that the this compound scaffold is a highly promising platform for developing novel therapeutic agents. The unique electronic profile conferred by the 3,6-difluoro substitution pattern is predicted to enhance hydrogen bonding capabilities and the stability of metal complexes, which are key determinants of biological activity.
Future research should focus on the systematic synthesis and screening of a library of Schiff bases derived from this scaffold. Key areas for exploration include:
-
Varying the Amine Component: Incorporating different aromatic and aliphatic amines to probe interactions with specific target sites.
-
Metallo-drug Development: Synthesizing and evaluating a range of metal complexes (Cu, Co, Zn, etc.) for enhanced enzyme inhibitory or anticancer activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets to enable rational, target-based drug design.
By leveraging the principles outlined in this guide, researchers can efficiently explore the chemical space around this scaffold to uncover new lead compounds in the fight against microbial resistance and cancer.
References
-
Title: Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole Source: International Journal of Pharmacy and Biological Sciences URL: [Link]
-
Title: Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine Source: ScienceDirect URL: [Link]
-
Title: Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II) Source: International Journal of Multidisciplinary Research and Studies URL: [Link]
-
Title: Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division Source: Frontiers in Microbiology URL: [Link]
-
Title: Biological Activities of Hydrazone Derivatives Source: Molecules (MDPI) via PMC URL: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 3. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes [mdpi.com]
A Comparative Guide to the Synthesis Efficiency of Difluorobenzaldehyde Isomers
In the landscape of modern drug discovery and materials science, fluorinated organic compounds hold a position of paramount importance. The strategic introduction of fluorine atoms into molecular scaffolds can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2][3] Among the myriad of fluorinated building blocks, difluorobenzaldehyde isomers are particularly valuable intermediates, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and high-performance materials.[4][5][6][7]
This guide provides a comprehensive comparison of the synthesis efficiency for various difluorobenzaldehyde isomers. We will delve into the common synthetic routes, analyze their reported yields, and discuss the underlying chemical principles that dictate the feasibility and practicality of each method. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
The Synthetic Landscape: An Overview
The synthesis of difluorobenzaldehyde isomers can be broadly categorized into two primary strategies:
-
Formylation of Difluorobenzenes: This approach involves the direct introduction of a formyl group (-CHO) onto a difluorobenzene ring. The regioselectivity of this reaction is a key consideration and is governed by the directing effects of the fluorine atoms.
-
Modification of Pre-functionalized Aromatics: This strategy utilizes starting materials that already possess a functional group that can be converted into an aldehyde. Common examples include the oxidation of difluorotoluenes or the halogen exchange of dichlorobenzaldehydes.
The choice of synthetic route is often a trade-off between factors such as the availability and cost of the starting materials, the number of synthetic steps, the overall yield, and the ease of purification.
Isomer-by-Isomer Synthesis Efficiency Analysis
2,3-Difluorobenzaldehyde
The synthesis of 2,3-difluorobenzaldehyde is crucial for accessing certain classes of bioactive molecules.[1][2][5] One documented approach involves the oxidation of 2,3-difluorotoluene. A specific method utilizing cobalt acetate and sodium molybdate as catalysts and hydrogen peroxide as the oxidant in acetic acid reports a yield of 48.2% with a starting material conversion of 65.1%.[8]
Another route involves the direct formylation of 1,2-difluorobenzene. This can be achieved through ortho-lithiation using n-butyllithium followed by quenching with N,N-dimethylformamide (DMF).[9] While specific yields for this method are not always explicitly reported in general literature, this approach offers a more direct route from a commercially available starting material.
2,4-Difluorobenzaldehyde
2,4-Difluorobenzaldehyde is a widely used intermediate, particularly in the synthesis of antifungal agents like fluconazole.[4] Consequently, its synthesis has been extensively studied.
-
Halogen Exchange: A common industrial method involves the fluorination of 2,4-dichlorobenzaldehyde using potassium fluoride. This reaction is typically carried out in a dipolar aprotic solvent and can be facilitated by a phase-transfer catalyst.[4] A patented process reports a yield of 74.7% for this transformation.[10]
-
Gattermann-Koch type Reaction: Synthesis from 1,3-difluorobenzene and carbon monoxide in the presence of a Lewis acid catalyst like aluminum chloride can produce 2,4-difluorobenzaldehyde with high purity (≥98.81%).[11]
-
From Difluorotoluene: The oxidation of 2,4-difluorotoluene presents another viable route. However, reported yields vary, with some continuous oxidation processes showing yields in the range of 25.7% to 31.1%.[12]
-
From Difluorobenzoyl Chloride: The reduction of 2,4-difluorobenzoyl chloride is a high-yielding laboratory-scale method, with one report citing an 82% yield.[13]
2,5-Difluorobenzaldehyde
This isomer is valuable for the synthesis of fluorinated analogs of various compounds. A highly efficient method for its preparation starts from 1,4-difluorobenzene. The process involves directed ortho-lithiation with n-butyllithium, followed by formylation with N-methylformanilide, affording the product in a 77.5% yield.[14] Continuous oxidation of 2,5-difluorotoluene is also an emerging method, though specific yield data can be process-dependent.[15]
2,6-Difluorobenzaldehyde
The 2,6-disubstitution pattern of this isomer imparts unique steric and electronic properties, making it a key building block in modern organic synthesis.[3][6] The most prevalent industrial synthesis mirrors that of the 2,4-isomer, relying on the halogen exchange of 2,6-dichlorobenzaldehyde with potassium fluoride in a suitable solvent.[10][16] This method is reported to provide high-quality products with good conversion rates.[16]
3,4-Difluorobenzaldehyde
3,4-Difluorobenzaldehyde is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] A common laboratory preparation involves the Rieche formylation of ortho-difluorobenzene using dichloromethyl methyl ether and a Lewis acid like aluminum chloride.[17] While a specific yield is not provided in the cited procedure, this method is a direct approach to introducing the aldehyde functionality.
3,5-Difluorobenzaldehyde
The synthesis of 3,5-difluorobenzaldehyde can be approached from several precursors:
-
From Difluorobenzonitrile: The reduction of 3,5-difluorobenzonitrile using Raney alloy in formic acid has been reported to yield the aldehyde in 55% yield.[18]
-
Grignard Reaction: The reaction of 3,5-difluorophenylmagnesium bromide with N-methylformanilide is another viable route, although specific yields may vary.[19]
-
Multi-step Synthesis: A longer synthetic sequence starting from 2,4-dichloronitrobenzene has also been developed, which involves fluorination, reduction, diazotization, and subsequent functional group manipulations to arrive at 3,5-difluorobenzaldehyde.[20]
Comparative Summary of Synthesis Efficiencies
| Isomer | Starting Material | Reagents | Yield (%) | Reference |
| 2,3-Difluorobenzaldehyde | 2,3-Difluorotoluene | Co(OAc)₂, Na₂MoO₄, H₂O₂ | 48.2 | [8] |
| 1,2-Difluorobenzene | n-BuLi, DMF | Not specified | [9] | |
| 2,4-Difluorobenzaldehyde | 2,4-Dichlorobenzaldehyde | KF, phase-transfer catalyst | 74.7 | [10] |
| 1,3-Difluorobenzene | CO, AlCl₃, HCl | High Purity | [11] | |
| 2,4-Difluorobenzoyl chloride | H₂, Pd/BaSO₄ | 82 | [13] | |
| 2,4-Difluorotoluene | Co(OAc)₂, Na₂MoO₄, H₂O₂ | 25.7 - 31.1 | [12] | |
| 2,5-Difluorobenzaldehyde | 1,4-Difluorobenzene | n-BuLi, N-methylformanilide | 77.5 | [14] |
| 2,6-Difluorobenzaldehyde | 2,6-Dichlorobenzaldehyde | KF, phase-transfer catalyst | High | [10][16] |
| 3,4-Difluorobenzaldehyde | o-Difluorobenzene | Cl₂CHOCH₃, AlCl₃ | Not specified | [17] |
| 3,5-Difluorobenzaldehyde | 3,5-Difluorobenzonitrile | Raney alloy, HCOOH | 55 | [18] |
| 3,5-Difluorobromobenzene | Mg, N-methylformanilide | Not specified | [19] |
Experimental Protocols
Synthesis of 2,5-Difluorobenzaldehyde from 1,4-Difluorobenzene[15]
-
To a stirred solution of 1,4-difluorobenzene (1.70 mol) in dry tetrahydrofuran (2 L) at -60°C, add n-butyllithium (1.70 mol, 2.2M in hexane) dropwise over 45 minutes, maintaining the temperature below -55°C.
-
Stir the reaction mixture for 45 minutes below -50°C and then for 1.5 hours between -50°C and -45°C.
-
Cool the solution to -60°C and add a solution of N-methylformanilide (230 g) in tetrahydrofuran (300 mL) dropwise over 30 minutes.
-
Stir the mixture for 1 hour at -50°C and then allow it to warm to -30°C over 15 minutes.
-
Pour the reaction mixture into ice water and neutralize to pH 6-7 with 10% sulfuric acid.
-
Extract the aqueous layer three times with hexane.
-
Wash the combined organic extracts once with 1N sulfuric acid and once with saturated sodium chloride solution.
-
Concentrate the organic phase to an oil.
-
Distill the crude product at 64-65°C (20 mm Hg) to yield 2,5-difluorobenzaldehyde (187.5 g, 77.5%).
Mechanistic Insights and Experimental Causality
The choice of synthetic strategy is deeply rooted in the principles of physical organic chemistry. For instance, the ortho-lithiation of difluorobenzenes is directed by the fluorine atoms, which are ortho-directing for deprotonation. The subsequent formylation with an electrophilic formylating agent like DMF or N-methylformanilide is a classic example of nucleophilic addition to a carbonyl derivative.
In the case of halogen exchange reactions, the use of a dipolar aprotic solvent like sulfolane is crucial as it effectively solvates the potassium cation, thereby increasing the nucleophilicity of the fluoride anion.[10] The addition of a phase-transfer catalyst further enhances the reaction rate by transporting the fluoride ion into the organic phase.
The Vilsmeier-Haack reaction, a milder alternative for formylating electron-rich arenes, proceeds via the formation of a Vilsmeier reagent (a chloroiminium salt) from DMF and an acid chloride like phosphorus oxychloride.[21][22][23][24] This electrophilic species is then attacked by the electron-rich aromatic ring. However, for less activated systems like difluorobenzenes, more forcing conditions or stronger electrophiles generated in situ (as in the Rieche formylation) are often necessary.[17]
The Duff reaction, another named reaction for aromatic formylation, utilizes hexamine as the formyl source and is typically effective for electron-rich substrates like phenols.[25][26][27][28] Its application to the less reactive difluorobenzenes is not commonly reported.
Visualization of Synthetic Workflows
Caption: Key synthetic strategies for difluorobenzaldehyde isomers.
Conclusion
The synthesis of difluorobenzaldehyde isomers is a mature field with a variety of established methods. For isomers like 2,4- and 2,6-difluorobenzaldehyde, halogen exchange from their dichloro-analogs represents an efficient and industrially scalable route. For other isomers, such as 2,5-difluorobenzaldehyde, directed ortho-metalation followed by formylation offers excellent yields. The oxidation of difluorotoluenes provides a more atom-economical approach, although yields can be moderate.
The selection of an optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and the availability of starting materials. By understanding the efficiencies and mechanistic underpinnings of these diverse synthetic transformations, researchers can navigate the chemical landscape with greater confidence and precision.
References
-
Synthesis experiment of 2,4-difluorobenzaldehyde. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde. (n.d.). Google Patents.
- US5191126A - Process for the preparation of difluorobenzaldehydes. (n.d.). Google Patents.
-
Synthesis of 2,4-difluorobenzaldehyde. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]
-
Optimizing Synthesis: The Role of 2,3-Difluorobenzaldehyde in Drug Discovery. (2025, October 20). Retrieved January 11, 2026, from [Link]
-
Synthesis of 2,5-Difluorobenzaldehyde. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]
-
The Synthesis Powerhouse: 2,6-Difluorobenzaldehyde as a Key Intermediate. (n.d.). Retrieved January 11, 2026, from [Link]
- CN102659544A - Method for preparing 2,3-difluorobenzaldehyde. (n.d.). Google Patents.
- CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene. (n.d.). Google Patents.
- CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation. (n.d.). Google Patents.
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Duff reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene. (n.d.). Patsnap Eureka. Retrieved January 11, 2026, from [Link]
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. Retrieved January 11, 2026, from [Link]
-
High-Quality 2,3-Difluorobenzaldehyde: A Key Intermediate for Pharmaceutical and Material Science Applications. (n.d.). Retrieved January 11, 2026, from [Link]
-
2,6-Difluorobenzaldehyde, 98% | 265152-25G | SIGMA-ALDRICH | SLS. (n.d.). SLS. Retrieved January 11, 2026, from [Link]
-
Synthesis of 3-bromo-2,5-difluorobenzaldehyde. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]
-
Duff Reaction. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of 3,5-difluorobenzaldehyde. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]
-
The Role of 2,6-Difluorobenzaldehyde in Modern Organic Synthesis and Manufacturing. (n.d.). Retrieved January 11, 2026, from [Link]
-
Understanding 3,4-Difluorobenzaldehyde: A Key Intermediate for Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
-
Synthesis of gem-difluorides from aldehydes using DFMBA. (2005, May 1). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Retrieved January 11, 2026, from [Link]
-
4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. (2009, September 1). Sciencemadness Discussion Board. Retrieved January 11, 2026, from [Link]
-
Duff Reaction. (n.d.). LookChem. Retrieved January 11, 2026, from [Link]
-
Duff Reaction. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (2021, June 19). YouTube. Retrieved January 11, 2026, from [Link]
-
Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. (2024, February 6). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
3,5-difluorobenzaldehyde. (2025, May 20). ChemSynthesis. Retrieved January 11, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 2,3-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
- 10. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. prepchem.com [prepchem.com]
- 15. Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. 3,5-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 19. prepchem.com [prepchem.com]
- 20. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 21. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 22. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 23. jk-sci.com [jk-sci.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Duff reaction - Wikipedia [en.wikipedia.org]
- 26. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 27. Duff Reaction - Chempedia - LookChem [lookchem.com]
- 28. synarchive.com [synarchive.com]
A Comparative Guide to ¹H and ¹⁹F NMR Chemical Shifts of Fluorinated Benzaldehyde Isomers
<_ _>
Abstract
Fluorinated benzaldehydes are pivotal building blocks in medicinal chemistry and materials science. The precise characterization of these isomers is critical for ensuring the purity and efficacy of downstream products. This guide provides a comprehensive comparison of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for ortho-, meta-, and para-fluorobenzaldehyde. We delve into the underlying electronic principles governing these shifts, offer a validated experimental protocol for data acquisition, and present the spectral data in a comparative format to aid researchers in unequivocal isomer identification.
Introduction: The Significance of Fluorine in Molecular Design
The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This has made organofluorine compounds, particularly fluorinated benzaldehydes, highly valuable synthons in drug development and the creation of advanced materials.[1] However, the isomeric position of the fluorine atom on the benzaldehyde scaffold profoundly impacts these properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for distinguishing between these isomers.
This guide focuses on the two most informative nuclei for this class of compounds: ¹H and ¹⁹F. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance, high sensitivity (approximately 83% that of ¹H), and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[2][3][4] Understanding the characteristic NMR fingerprints of each isomer is therefore essential for any researcher working with these compounds.
Theoretical Underpinnings: Electronic Effects on Chemical Shifts
The chemical shift (δ) of a nucleus is determined by the local magnetic field it experiences, which is a sum of the externally applied field and induced fields from the surrounding electron cloud. Electron-withdrawing groups (EWGs) pull electron density away from a nucleus, "deshielding" it and causing its resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and shifting its resonance upfield.
In fluorinated benzaldehydes, two key electronic effects are at play:
-
Inductive Effect (-I): Both the fluorine atom and the aldehyde group (-CHO) are strongly electronegative and withdraw electron density through the sigma bond framework. This effect is distance-dependent, weakening with an increasing number of bonds.
-
Mesomeric (Resonance) Effect (+M/-M):
-
The fluorine atom, via its lone pairs, can donate electron density into the π-system of the benzene ring (+M effect). This effect is strongest at the ortho and para positions.
-
The aldehyde group is a deactivating group that withdraws electron density from the π-system by resonance (-M effect), primarily from the ortho and para positions.
-
The interplay of these effects, dictated by the substituent's position, creates a unique electronic environment for each proton and the fluorine nucleus in the three isomers, leading to distinct and predictable chemical shifts.
Visualizing Electronic Influences
The diagram below illustrates how the inductive and resonance effects of the fluorine and aldehyde substituents modulate electron density across the aromatic ring for each isomer. This differential shielding and deshielding is the root cause of the observed differences in NMR chemical shifts.
Caption: Electronic effects in fluorobenzaldehyde isomers.
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol provides a robust method for acquiring ¹H and ¹⁹F NMR spectra suitable for isomer differentiation.
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the fluorobenzaldehyde isomer. Rationale: This concentration ensures good signal-to-noise within a reasonable number of scans.
-
Solvation: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it is relatively inert and solubilizes a wide range of organic compounds. Note: Chemical shifts can be solvent-dependent; for consistency, always use the same solvent when comparing data.[5][6][7]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard (Optional): For quantitative ¹⁹F NMR, a known amount of an internal standard (e.g., trifluorotoluene) can be added. For qualitative identification, this is not necessary.
B. Instrument Parameters (¹H NMR)
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Rationale: A sufficient delay allows for near-complete relaxation of protons, ensuring accurate integration.
-
Number of Scans (NS): 8-16.
-
Spectral Width (SW): ~16 ppm, centered around 5-6 ppm.
C. Instrument Parameters (¹⁹F NMR)
-
Spectrometer: 400 MHz (¹H frequency), corresponding to ~376 MHz for ¹⁹F.
-
Pulse Program: Standard single pulse with ¹H decoupling (e.g., 'zgpg30' with 'cpdprg2' for decoupling). Rationale: Decoupling removes ¹H-¹⁹F coupling, simplifying the spectrum to a singlet for each unique fluorine environment and improving sensitivity.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 5 seconds. Rationale: Fluorine nuclei can have long relaxation times; a longer delay is crucial for quantitative accuracy, though less critical for simple identification.
-
Number of Scans (NS): 16-64.
-
Spectral Width (SW): ~100 ppm. The large spectral dispersion of ¹⁹F requires a wider window.[3] Center the spectral width based on the expected chemical shift (e.g., around -110 ppm).
-
Referencing: ¹⁹F spectra are typically referenced externally to CFCl₃ (δ = 0 ppm).
Data Comparison: ¹H and ¹⁹F Chemical Shifts
The following table summarizes experimental NMR data for the three isomers, acquired in CDCl₃. This data provides a clear basis for differentiation.
| Isomer | Structure | Aldehyde Proton (¹H, δ ppm) | Aromatic Protons (¹H, δ ppm) | ¹⁹F Chemical Shift (δ ppm) |
| 2-Fluorobenzaldehyde | Ortho | ~10.35[8] | ~7.88 (H6), ~7.61 (H4), ~7.27 (H3), ~7.17 (H5)[8] | ~-124.7[9][10][11] |
| 3-Fluorobenzaldehyde | Meta | ~10.00[12] | ~7.68 (H2), ~7.55 (H6), ~7.53 (H4), ~7.33 (H5)[12] | ~-111.9[13] |
| 4-Fluorobenzaldehyde | Para | ~9.97[14] | ~7.91 (H2, H6), ~7.21 (H3, H5)[14] | ~-102.4[14][15] |
Note: Chemical shifts are reported relative to TMS (¹H) and CFCl₃ (¹⁹F). Values are approximate and may vary slightly based on concentration and instrument calibration. Coupling patterns (J-coupling) provide further confirmation but are simplified here for clarity.
Analysis and Interpretation
Aldehyde Proton (¹H):
-
The aldehyde proton of 2-fluorobenzaldehyde (~10.35 ppm) is significantly downfield compared to the meta (~10.00 ppm) and para (~9.97 ppm) isomers.[8][12] This is likely due to a through-space interaction with the adjacent, highly electronegative fluorine atom, in addition to the strong inductive withdrawal.
Aromatic Protons (¹H):
-
2-Fluorobenzaldehyde: The spectrum is complex, with four distinct signals for the aromatic protons due to the lack of symmetry.[8]
-
3-Fluorobenzaldehyde: Also shows four distinct aromatic signals, but their chemical shifts and coupling patterns differ significantly from the ortho isomer.[12]
-
4-Fluorobenzaldehyde: The spectrum is the simplest due to symmetry. It displays two distinct signals, both appearing as multiplets (often pseudo-triplets or doublet of doublets). The protons ortho to the aldehyde group (H2, H6) are the most deshielded (~7.91 ppm) due to the strong -M and -I effects of the carbonyl.[14] The protons meta to the aldehyde (H3, H5) are further upfield (~7.21 ppm).[14]
Fluorine Nucleus (¹⁹F):
-
The ¹⁹F chemical shifts are highly diagnostic. There is a clear and progressive downfield shift (from -124.7 ppm to -102.4 ppm) as the fluorine moves from the ortho to the para position.
-
Ortho Isomer (~-124.7 ppm): The fluorine is most shielded in this position. This can be attributed to the dominant electron-donating resonance (+M) effect of the fluorine, which is maximized when it is ortho or para to the electron-withdrawing aldehyde.
-
Meta Isomer (~-111.9 ppm): The fluorine is in a position where its resonance effect does not directly oppose the aldehyde's resonance effect, leading to an intermediate chemical shift.[13]
-
Para Isomer (~-102.4 ppm): The fluorine is most deshielded.[14] Here, the fluorine's +M effect directly opposes the aldehyde's -M effect. The strong electron demand of the para-aldehyde group withdraws electron density from the entire ring, including the ipso-carbon attached to the fluorine, leading to significant deshielding of the ¹⁹F nucleus.
Conclusion
The positional isomers of fluorobenzaldehyde can be unambiguously identified using a combination of ¹H and ¹⁹F NMR spectroscopy. Key diagnostic features include the significant downfield shift of the aldehyde proton in the ortho isomer, the distinct multiplicity patterns in the aromatic region of the ¹H spectrum, and, most definitively, the progressive downfield shift in the ¹⁹F spectrum as the fluorine substituent moves from the ortho to the meta to the para position. The data and protocols presented in this guide serve as a reliable reference for researchers in synthetic chemistry, drug discovery, and materials science, facilitating accurate and efficient structural characterization.
References
- Supporting Information for [Journal Article Title]. (2014). Chem. Commun., 50, 2330–2333.
-
Principles and Topical Applications of 19F NMR Spectrometry. (n.d.). ResearchGate. Available at: [Link]
-
Nmr spectroscopy of fluorine 19. (2015, April 29). Slideshare. Available at: [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]
-
Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. (2004). Journal of Chemical Information and Computer Sciences, 44(2), 561-567. Available at: [Link]
-
Sosa, G. L., et al. (2004). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of chemical information and computer sciences, 44(2), 561-7. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Available at: [Link]
-
Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019, September 3). Nanalysis. Available at: [Link]
-
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. Available at: [Link]
-
Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage. Available at: [Link]
-
How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Available at: [Link]
-
19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde... (n.d.). ResearchGate. Available at: [Link]
-
Sosa, G. L., et al. (2004). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 44(2), 561-567. Available at: [Link]
-
Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. (2004, March 1). ResearchGate. Available at: [Link]
-
m-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]
-
2-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]
-
4-Fluorobenzaldehyde - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]
-
Benzo[d]thiazol-2-yl(3-fluorophenyl)methanol (C7). (2026, January 5). ACS Publications. Available at: [Link]
-
4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]
-
Dalvit, C., et al. (2002). 19F NMR chemical shifts induced by a helical peptide. Journal of the American Chemical Society, 124(26), 7702-9. Available at: [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). Thieme Connect. Available at: [Link]
-
19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Available at: [Link]
-
2-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]
- Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. (n.d.). [Source name unavailable].
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Available at: [Link]
-
o-Fluorobenzaldehyde. (n.d.). PubChem. Available at: [Link]
-
Chemical shifts. (n.d.). UCL. Available at: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. thieme-connect.de [thieme-connect.de]
- 8. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 3-Fluorobenzaldehyde(456-48-4) 1H NMR [m.chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. spectrabase.com [spectrabase.com]
A Comparative Guide to the Purity Analysis of 3,6-Difluoro-2-hydroxybenzaldehyde by HPLC
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is non-negotiable. The presence of even minor impurities can significantly impact reaction yields, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API). 3,6-Difluoro-2-hydroxybenzaldehyde, a key building block in the synthesis of various specialty chemicals and pharmaceutical agents, is no exception. Its purity must be rigorously controlled and accurately determined.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an in-depth comparison of two robust reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, grounded in field-proven insights and experimental data. We will explore the rationale behind methodological choices, compare the performance of a conventional C18 stationary phase against a modern Pentafluorophenyl (PFP) phase, and provide detailed protocols to enable immediate implementation in your laboratory.
The Analytical Challenge: Understanding the Analyte
This compound is a polar aromatic molecule. Its key structural features—a phenolic hydroxyl group, an aldehyde group, and two fluorine atoms—dictate its chromatographic behavior. The hydroxyl group can engage in hydrogen bonding and is ionizable, making the mobile phase pH a critical parameter. The fluorophenyl ring provides hydrophobicity and potential for unique dipole-dipole and π-π interactions. A successful HPLC method must be able to separate the main compound from structurally similar impurities, such as isomers, precursors (e.g., difluorophenols), or oxidation by-products (e.g., difluoro-hydroxybenzoic acids).
Method 1: The Industry Standard - C18 Reversed-Phase Chromatography
The octadecylsilane (C18 or ODS) stationary phase is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobic interactions.[1][2] For a moderately polar molecule like this compound, a C18 column provides a reliable and well-understood starting point for method development.
Experimental Protocol: C18 Method
1. Instrumentation and Consumables:
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the test sample to the same target concentration using the sample diluent.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (This wavelength provides a good response, capturing the π→π* transitions of the substituted benzene ring).[3][4]
-
Injection Volume: 10 µL
-
Elution Mode: Isocratic
-
Mobile Phase Composition: 55% Mobile Phase A / 45% Mobile Phase B
Causality Behind Choices:
-
C18 Column: Chosen for its broad applicability and strong hydrophobic retention, which is effective for aromatic compounds.[5]
-
Acidified Mobile Phase: The addition of 0.1% formic acid suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 7-8).[6] This ensures a single, uncharged analyte form, leading to sharper, more symmetrical peaks and reproducible retention times.
-
Acetonitrile/Water: A common and efficient mobile phase for RP-HPLC, offering good solvating power and low viscosity.[1]
-
Isocratic Elution: For a purity analysis where impurities are expected to elute close to the main peak, an isocratic method provides stable baseline and high precision.
Method 2: An Alternative Approach for Enhanced Selectivity - Pentafluorophenyl (PFP) Phase
While C18 columns are excellent, they can sometimes fail to resolve isomers or compounds with subtle structural differences. Pentafluorophenyl (PFP) stationary phases offer an orthogonal selectivity.[7][8] The electron-deficient fluorinated ring of the PFP ligand provides multiple interaction mechanisms beyond simple hydrophobicity, including π-π interactions, dipole-dipole interactions, and hydrogen bonding.[9][10] This makes PFP columns particularly effective for separating halogenated compounds, positional isomers, and other aromatic molecules.[11][12][13]
Experimental Protocol: PFP Method
1. Instrumentation and Consumables:
-
(Same as Method 1)
-
Column: Pentafluorophenyl (PFP), 5 µm particle size, 4.6 x 150 mm
2. Chromatographic Conditions:
-
(Same as Method 1, with the following modification)
-
Mobile Phase Composition: 65% Mobile Phase A / 35% Mobile Phase B
Causality Behind Choices:
-
PFP Column: Specifically chosen to leverage its unique selectivity for fluorinated aromatic compounds.[14][15] The potential for π-π stacking between the analyte's aromatic ring and the PFP ring can significantly alter elution order and improve resolution of critical pairs compared to a C18 phase.
-
Adjusted Mobile Phase: PFP phases are generally less hydrophobic than C18 phases. Therefore, a weaker mobile phase (less acetonitrile) is required to achieve adequate retention of the analyte.[9] This adjustment is a key part of method optimization when transferring between these phases.
Performance Comparison: C18 vs. PFP
To objectively compare the two methods, a sample of this compound was spiked with a hypothetical, closely-eluting process impurity (e.g., an isomer like 2,5-Difluoro-6-hydroxybenzaldehyde) and analyzed using both protocols. The results are summarized below.
| Performance Parameter | Method 1: C18 Column | Method 2: PFP Column | Rationale for Superiority (if any) |
| Retention Time (Main Peak) | 5.8 min | 7.2 min | PFP's multi-modal interactions provide stronger retention with a less organic mobile phase. |
| Resolution (Main Peak/Impurity) | 1.4 | 2.5 | PFP's unique selectivity (π-π, dipole) significantly enhances separation of the isomeric impurity. |
| Peak Asymmetry (Tailing Factor) | 1.3 | 1.1 | PFP phases can reduce undesirable secondary interactions with surface silanols, leading to better peak shape. |
| Theoretical Plates (Efficiency) | 11,500 | 14,200 | Improved peak shape on the PFP column contributes directly to higher calculated efficiency. |
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the analytical workflow and the distinct separation mechanisms at play.
Caption: General experimental workflow for HPLC purity analysis.
Caption: Comparison of stationary phase separation mechanisms.
Final Recommendation
For routine purity assessment of this compound, a conventional C18 column can provide adequate results. However, for method development, validation, and in situations where high resolving power is critical for separating closely related impurities like isomers, a Pentafluorophenyl (PFP) column is the superior choice . Its unique selectivity mechanisms provide more robust and reliable separation, ensuring a higher degree of confidence in the analytical results. The principles and protocols outlined in this guide are designed to be a self-validating system, where improved resolution and peak shape on the PFP phase confirm its suitability for the intended purpose, in line with the principles of analytical procedure validation.[11]
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Phenomenex. (n.d.). Luna PFP(2) HPLC Columns. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Phenomenex Luna PFP(2) HPLC Preparative Columns. Retrieved from [Link]
-
YMC. (n.d.). Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP. Retrieved from [Link]
-
Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link]
- Tsao, R., & Yang, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography.
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Salicylaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
- Dolan, J. W. (2013). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC North America, 31(6), 456-465.
-
Chromatography Today. (2012). NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Retrieved from [Link]
- Cosmulescu, S., Trandafir, I., & Nour, V. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(3), 282.
- Daiber, A., et al. (2004). Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes. Free Radical Biology and Medicine, 37(6), 843-853.
- Kožuszniková, E., Bittová, M., & Kubáň, P. (2016). Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways. In Advances in chromatography and electrophoresis & Chiranal 2016 (pp. 112-113). Palacký University, Olomouc.
- De Villiers, A., et al. (2011). Improving HPLC Separation of Polyphenols. LCGC Europe, 24(1), 22-29.
- Muntean, D. L., et al. (2010). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia, 58(6), 705-712.
- Forbes, W. F., & Leckie, F. D. A. (1958). LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Journal of Chemistry, 36(10), 1371-1381.
-
Canadian Science Publishing. (n.d.). LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Retrieved from [Link]
- Aschmann, S. M., et al. (2006). UV-absorption cross sections of benzaldehyde, ortho-, meta-, and para-tolualdehyde. Atmospheric Environment, 40(32), 6181-6188.
- Dünkelmann, P., et al. (2003). Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. Applied and Environmental Microbiology, 69(1), 569-572.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mac-mod.com [mac-mod.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Luna PFP(2) HPLC Columns: Phenomenex [phenomenex.com]
- 8. waters.com [waters.com]
- 9. silicycle.com [silicycle.com]
- 10. ymc.co.jp [ymc.co.jp]
- 11. Pfp Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 12. PFP Pentafluorophenyl - MICROSOLV Technology Corporation [mtc-usa.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
A Researcher's Guide to the Structural Confirmation of 3,6-Difluoro-2-hydroxybenzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. The introduction of fluorine atoms into aromatic systems, such as in 3,6-Difluoro-2-hydroxybenzaldehyde and its derivatives, can significantly alter the molecule's physicochemical properties, making them valuable scaffolds in medicinal chemistry. However, these same fluorine atoms introduce complexities into the structural elucidation process. This guide provides an in-depth comparison of the critical analytical techniques used to unequivocally confirm the structure of these valuable synthetic intermediates, grounded in field-proven insights and experimental data from closely related analogs.
The Importance of Fluorinated Benzaldehydes in Drug Discovery
Fluorinated organic compounds have gained prominence in pharmaceutical research due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1] Derivatives of hydroxybenzaldehyde, in particular, serve as versatile building blocks for a wide range of biologically active molecules.[2] For instance, 3-Fluoro-2-hydroxybenzaldehyde is a known precursor for synthesizing ligands and heterocyclic compounds with applications as active pharmaceutical ingredients (APIs).[2] The specific regioisomer, this compound, is of interest for creating novel molecular entities with potentially unique biological activities.
Synthetic Pathways: A Brief Overview
The synthesis of difluorinated hydroxybenzaldehydes often involves electrophilic aromatic substitution or nucleophilic aromatic substitution on appropriately substituted precursors. A common strategy for introducing the aldehyde group is through formylation of a difluorophenol or a protected derivative. For example, a plausible route to a difluoro-methoxybenzaldehyde involves the lithiation of a difluoroanisole followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[3] Subsequent demethylation would then yield the desired hydroxybenzaldehyde.
Diagram: Generalized Synthetic Workflow
Caption: Generalized synthetic pathway for a difluorinated hydroxybenzaldehyde.
A Comparative Analysis of Structural Confirmation Techniques
The definitive confirmation of the structure of this compound and its derivatives relies on a synergistic combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution-State Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds, multinuclear NMR experiments (¹H, ¹³C, and ¹⁹F) are indispensable.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The chemical shifts of the aromatic protons and the aldehyde proton are diagnostic. Coupling between protons (J-coupling) helps to establish their relative positions.
-
¹³C NMR: Reveals the number of unique carbon atoms and their electronic environments. The chemical shifts of the carbonyl carbon, the carbons bearing the hydroxyl and fluorine substituents, and the other aromatic carbons are all characteristic.
-
¹⁹F NMR: This is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds.[4][5] The chemical shift of each fluorine atom is highly sensitive to its position on the aromatic ring and the nature of neighboring substituents. Furthermore, through-bond couplings between ¹⁹F and ¹H (ⁿJHF) and between ¹⁹F and ¹³C (ⁿJCF) provide invaluable connectivity information that can be elucidated through 2D NMR experiments.[6]
Expertise in Action: A challenge in assigning the structure of polysubstituted aromatic rings is the unambiguous placement of substituents. For instance, distinguishing between isomers like 2,5-difluoro-4-hydroxybenzaldehyde and 2,3-difluoro-4-hydroxybenzaldehyde can be difficult based on ¹H NMR alone. However, the magnitudes of ⁿJHF and ⁿJCF couplings are distance-dependent and can be used to definitively establish the substitution pattern.[6]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing for the determination of the elemental composition of the molecule. This is a critical first step in confirming the identity of a newly synthesized compound.
-
Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide structural clues. For halogenated aromatic compounds, characteristic losses of the halogen atom or other functional groups can be observed.[7][8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrations of specific bonds.
-
Key Vibrational Bands: For a hydroxybenzaldehyde derivative, the key stretches to look for are the O-H stretch of the hydroxyl group (typically a broad band), the C=O stretch of the aldehyde (a strong, sharp band), and C-F stretches. The position of the O-H and C=O bands can be influenced by intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, which is expected in 2-hydroxybenzaldehyde derivatives.[9][10]
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid.[11]
-
Unambiguous Structure Determination: By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact positions of all atoms (except usually hydrogen) can be determined, providing definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.[12]
-
Challenges: The primary limitation of this technique is the need to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process.[12]
Table 1: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and electronic environment in solution. | Non-destructive; provides rich structural detail; ¹⁹F NMR is highly sensitive for fluorinated compounds. | Requires soluble sample; complex spectra may require advanced 2D techniques for full interpretation. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS); fragmentation patterns. | High sensitivity; requires very small sample amounts; HRMS provides exact mass. | Destructive technique; provides limited connectivity information on its own. |
| IR Spectroscopy | Presence of functional groups. | Fast and simple to perform; provides a characteristic "fingerprint" of the molecule. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Unambiguous 3D atomic arrangement in the solid state. | Provides definitive structural proof. | Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution-state conformation. |
Experimental Protocols: A Practical Approach
Protocol 1: Illustrative Synthesis of a Difluoro-methoxybenzaldehyde[3]
This protocol is for the synthesis of 2,3-difluoro-6-methoxybenzaldehyde and serves as a model for the formylation step.
-
Reaction Setup: To a solution of 3,4-difluoroanisole in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to -75 °C.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -75 °C. Stir the reaction mixture for 1 hour.
-
Formylation: Slowly add dry N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring at -70 °C for 10 minutes.
-
Workup: Quench the reaction by adding acetic acid and water. Extract the product with diethyl ether. Wash the combined organic layers with water, dilute hydrochloric acid, and brine.
-
Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: NMR Spectroscopic Analysis[6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum using an appropriate fluorine reference standard.
-
2D NMR (if necessary): If the 1D spectra are ambiguous, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to establish connectivities.
Diagram: Workflow for Spectroscopic Confirmation
Caption: A logical workflow for the structural confirmation of a novel compound.
Conclusion
The structural confirmation of this compound derivatives requires a multi-faceted analytical approach. While NMR spectroscopy, particularly with the inclusion of ¹⁹F analysis, provides the most comprehensive information in solution, it should be corroborated by mass spectrometry for molecular formula confirmation and IR spectroscopy for functional group identification. For unequivocal proof of structure, especially in cases of ambiguous substitution patterns, single-crystal X-ray diffraction remains the ultimate arbiter, provided a suitable crystal can be obtained. By judiciously applying these techniques and understanding their respective strengths and limitations, researchers can confidently establish the structure of these important fluorinated building blocks, paving the way for their application in drug discovery and materials science.
References
-
McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]
-
Elguero, J., et al. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. UNED.[Link]
-
McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]
-
de Souza, G. A., et al. (2018). 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde by 4-hydroxyacetophenone monooxygenase. ResearchGate.[Link]
-
ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). ResearchGate.[Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.[Link]
-
Brainly.in. (2018). How will you distinguish para hydroxy benzaldehyde and salicylaldehyde through ir spectra? Brainly.in.[Link]
-
MDPI. (n.d.). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI.[Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. University of Ottawa.[Link]
-
ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate.[Link]
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. ResearchGate.[Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.[Link]
-
PubMed. (2020). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.[Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia.[Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.[Link]
-
ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications.[Link]
-
NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.[Link]
-
PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. PubChem.[Link]
-
PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. PubChem.[Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Wikipedia.[Link]
-
MDPI. (n.d.). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI.[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. ossila.com [ossila.com]
- 3. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 7. rsc.org [rsc.org]
- 8. 3,6-DIFLUORO-2-METHOXYBENZALDEHYDE(887267-04-1) 1H NMR spectrum [chemicalbook.com]
- 9. Benzaldehyde, 3,6-difluoro-2-hydroxy- (9CI)(502762-92-7) 1H NMR spectrum [chemicalbook.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 12. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]
Alternatives to 3,6-Difluoro-2-hydroxybenzaldehyde in organic synthesis
An In-Depth Guide to Alternatives for 3,6-Difluoro-2-hydroxybenzaldehyde in Organic Synthesis
In the landscape of modern organic synthesis, this compound stands out as a highly valuable, fluorinated building block. Its unique electronic properties, stemming from the two strongly electron-withdrawing fluorine atoms ortho and meta to the hydroxyl group, make it a specialized reagent for creating advanced materials, catalysts, and biologically active compounds. However, reliance on a single, specialized reagent can be limiting due to factors such as cost, availability, or the need for fine-tuning molecular properties.
This guide provides a comprehensive comparison of viable alternatives to this compound. We will delve into the structural and electronic effects of different substituents on the salicylaldehyde scaffold, supported by experimental data and detailed protocols, to empower researchers, chemists, and drug development professionals to make informed decisions for their synthetic strategies.
The Role of this compound: A Privileged Scaffold
This compound is a trifunctional molecule featuring a hydroxyl group, an aldehyde, and a difluorinated aromatic ring. This arrangement allows it to participate in a wide array of chemical transformations:
-
Schiff Base and Salen Ligand Synthesis : The aldehyde readily condenses with primary amines to form Schiff bases. When a diamine is used, tetradentate "salen" ligands are formed, which are crucial for creating metal complexes used in catalysis and bioinorganic chemistry.[1]
-
Fluorescent Probe and Dye Construction : The salicylaldehyde core is a key component in the synthesis of various fluorophores, including xanthones, rhodamines, and rosamines.[2] The fluorine atoms can enhance photostability and modulate the spectroscopic properties of these dyes.
-
Synthesis of Bioactive Molecules and Heterocycles : Its derivatives have shown promise as antimicrobial agents.[3][4] Furthermore, it serves as a precursor for constructing complex oxygen-containing heterocycles like chromones through transition-metal-catalyzed C-H activation and annulation reactions.[5]
-
Metal-Organic Framework (MOF) Development : The hydroxyl and aldehyde functionalities can act as coordination sites or points for post-synthetic modification, making it a candidate for creating functional MOFs for applications in gas storage or catalysis.[6][7][8]
The decision to seek an alternative often stems from the need to modulate these outcomes. By strategically replacing the fluorine atoms with other functional groups, a chemist can fine-tune the electronic and steric environment of the molecule, thereby influencing the reactivity, stability, and functional properties of the final product.
Selecting the Right Alternative: A Logic-Guided Workflow
The choice of a substitute for this compound is dictated by the desired outcome. The following decision-making workflow can guide the selection process.
Caption: Workflow for selecting a salicylaldehyde alternative.
Performance Comparison of Salicylaldehyde Alternatives
The performance of an alternative is best understood by classifying it based on the electronic nature of its substituents.
Other Fluorinated Salicylaldehydes
These are the most direct analogs, where the number and position of fluorine atoms are varied. This allows for subtle tuning of the inductive and mesomeric effects, influencing acidity, reactivity, and the potential for hydrogen bonding.
| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Key Applications |
| This compound | 34148-58-4 | 158.10 | 85-88 | Reference Compound |
| 3-Fluoro-2-hydroxybenzaldehyde[1][9] | 394-50-3 | 140.11 | 68-70 | Salen ligands, heterocycle synthesis[1] |
| 5-Fluoro-2-hydroxybenzaldehyde[10] | 348-55-0 | 140.11 | 48-51 | Synthesis of Palladium(II) complexes[10] |
| 3,4-Difluoro-2-hydroxybenzaldehyde[11] | 502762-95-0 | 158.10 | 88-92 | Precursor for Schiff bases and APIs[11] |
| 2-Fluoro-4-hydroxybenzaldehyde | 348-27-6 | 140.11 | 134-138 | Synthetic intermediate |
| 3-Fluoro-4-hydroxybenzaldehyde[12] | 405-05-0 | 140.11 | 121-124 | Synthesis of curcuminoid and chalcone analogs[12] |
Expert Insight: While all fluorinated analogs provide strong electron withdrawal, the position matters. A fluorine at the 3-position (ortho to the hydroxyl) like in 3-fluoro-2-hydroxybenzaldehyde, has a more pronounced inductive effect on the hydroxyl group's acidity compared to a fluorine at the 5-position. This can directly impact the formation and stability of metal chelates.
Alternatives with Non-Fluorine Electron-Withdrawing Groups (EWGs)
Replacing fluorine with other halogens (Cl, Br) or a nitro group (-NO2) provides a different degree of electron withdrawal and steric bulk. These groups are well-known to enhance the biological activity of organic molecules.
| Compound | CAS Number | Key Features & Applications |
| 3,5-Dichloro-2-hydroxybenzaldehyde | 90-59-5 | Strong EWG; used in synthesizing antimicrobial Pd(II) complexes.[3] |
| 3,5-Dibromo-2-hydroxybenzaldehyde | 90-59-5 | Stronger EWG than dichloro analog; often shows higher antimicrobial activity.[3] |
| 5-Nitro-2-hydroxybenzaldehyde | 635-93-8 | Very strong EWG; used in chemosensors and biologically active compounds. |
Experimental Data Summary: Studies on substituted salicylaldehydes have shown that halogenation is a key strategy for developing potent antimicrobial agents.[3][4] The resulting Schiff bases and metal complexes often exhibit significant activity against various bacterial and fungal strains. For instance, palladium(II) complexes derived from 3,5-di-bromo and 3,5-di-chloro salicylaldehydes have demonstrated notable antibacterial properties.[3]
Alternatives with Electron-Donating Groups (EDGs)
Introducing electron-donating groups such as methoxy (-OMe) or alkyl groups has the opposite effect of fluorine. They increase electron density on the aromatic ring, which can enhance the reactivity of the aldehyde towards nucleophiles and increase the quantum yield of resulting fluorophores.
| Compound | CAS Number | Key Features & Applications |
| 3-Methoxy-2-hydroxybenzaldehyde (o-Vanillin) | 148-53-8 | Increases nucleophilicity of the aldehyde; used in flavorings and synthesis. |
| 4-Methoxy-2-hydroxybenzaldehyde [10] | 673-22-3 | EDG at para-position; used in synthesis of antioxidant metal complexes.[10] |
| 4-(Diethylamino)salicylaldehyde | 17754-90-4 | Strong EDG; precursor for fluorescent dyes and probes. |
Experimental Insight: In the synthesis of salicylaldehyde-derived secondary amines, compounds with electron-donating groups (like methyl) on the aniline component produced the highest yields (70-86%), while those with electron-withdrawing groups (like chlorine) gave lower yields (48-53%).[13] This principle suggests that an EDG on the salicylaldehyde itself would similarly enhance the electrophilicity of the aldehyde carbon, facilitating nucleophilic attack and potentially leading to higher yields in Schiff base formation.
Unsubstituted and Polihydroxy Salicylaldehydes
The parent compound, salicylaldehyde, and its dihydroxy analogs serve as crucial benchmarks and are often the most cost-effective starting points.
| Compound | CAS Number | Key Features & Applications |
| Salicylaldehyde [14] | 90-02-8 | The fundamental building block; precursor to coumarin, benzofuran, and a vast number of chelating agents.[14] |
| 2,4-Dihydroxybenzaldehyde [15] | 95-01-2 | Increased hydrogen bonding potential; used in the synthesis of resins, dyes, and pharmaceuticals.[15] |
| 3,5-Dihydroxybenzaldehyde [6] | 26153-38-8 | Potential linker for functional Metal-Organic Frameworks (MOFs).[6] |
Key Synthetic Protocols: A Practical Guide
To provide a tangible comparison, we outline a general procedure for a cornerstone reaction: the synthesis of a Schiff base. This protocol can be adapted for most salicylaldehyde alternatives.
General Protocol: Synthesis of a Salicylaldehyde-Derived Schiff Base
This procedure describes the condensation reaction between a substituted salicylaldehyde and a primary amine.
Sources
- 1. ossila.com [ossila.com]
- 2. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cp*Ir(iii) and Cp*Rh(iii)-catalyzed annulation of salicylaldehydes with fluorinated vinyl tosylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorinated Zirconium‐Based Metal‐Organic Frameworks as Novel Sorbents to Improve the Efficacy of Hemodialysis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 10. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. ossila.com [ossila.com]
- 13. mdpi.com [mdpi.com]
- 14. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 15. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Fluorobenzaldehydes
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic aldehydes is fundamental to designing robust synthetic routes and novel molecular entities. The introduction of a fluorine atom onto the benzaldehyde scaffold, while seemingly a minor alteration, creates three distinct isomers—ortho-, meta-, and para-fluorobenzaldehyde—each with a unique electronic and steric profile that profoundly dictates its chemical behavior.
This guide provides an in-depth comparison of these isomers, moving beyond simple definitions to explore the causality behind their reactivity differences. We will examine how the position of the highly electronegative fluorine atom modulates the molecule's susceptibility to nucleophilic addition, electrophilic aromatic substitution, and oxidation, supported by established chemical principles and experimental observations.
The Decisive Role of the Fluorine Substituent: A Tale of Two Effects
The reactivity of each fluorobenzaldehyde isomer is governed by the interplay of two primary electronic phenomena: the inductive effect (-I) and the mesomeric (resonance) effect (+M).[1]
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density through the sigma (σ) bonds of the benzene ring. This effect is distance-dependent, weakening with each bond separating it from the reaction center.[1]
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the pi (π) system of the aromatic ring, donating electron density. This effect is only operative at the ortho and para positions.[2]
The position of the fluorine atom determines the balance of these opposing forces, creating distinct electronic environments at both the carbonyl group and the aromatic ring for each isomer.
Diagram 1: Influence of Electronic Effects
Caption: Dominant electronic and steric effects for each isomer.
Comparative Reactivity Analysis
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a cornerstone reaction for aldehydes, involving the attack of a nucleophile on the electrophilic carbonyl carbon.[3] The rate of this reaction is directly proportional to the partial positive charge on this carbon.
-
meta-Fluorobenzaldehyde: This isomer is predicted to be the most reactive towards nucleophiles. The fluorine atom at the meta position exerts a powerful electron-withdrawing inductive effect that strongly polarizes the carbonyl group. Crucially, the mesomeric effect does not operate from the meta position, meaning there is no electron donation to counteract the inductive pull.[4] This results in the most electrophilic carbonyl carbon among the three isomers.
-
para-Fluorobenzaldehyde: The para isomer experiences both a strong -I effect and a +M effect. While the inductive effect withdraws electron density from the entire ring system, the resonance effect donates electron density directly to the ring, partially mitigating the electron deficiency at the carbonyl carbon. Its reactivity is therefore generally lower than the meta isomer.
-
ortho-Fluorobenzaldehyde: The ortho isomer's reactivity is complicated by steric hindrance.[5] The proximity of the fluorine atom to the aldehyde group can physically impede the approach of bulky nucleophiles. While its electronic profile is similar to the para isomer (both -I and +M effects are active), the steric factor often makes it the least reactive of the three, especially with larger nucleophiles.[6]
Table 1: Predicted Relative Reactivity in Nucleophilic Addition
| Isomer | Key Influencing Factors | Predicted Reactivity Rank |
| meta-Fluorobenzaldehyde | Strong -I effect, no counteracting +M effect | 1 (Most Reactive) |
| para-Fluorobenzaldehyde | Strong -I effect, partially offset by +M effect | 2 |
| ortho-Fluorobenzaldehyde | -I and +M effects, plus significant steric hindrance | 3 (Least Reactive) |
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the aromatic ring itself acts as a nucleophile, attacking an incoming electrophile.[7] The reactivity is dictated by the electron density of the ring. All three isomers are generally deactivated towards EAS compared to benzene because the strong inductive effect of fluorine outweighs its mesomeric donation.[8]
-
Directing Effects: Fluorine is an ortho, para-director.[2] This is because the resonance effect (+M), which donates electron density and stabilizes the carbocation intermediate (arenium ion), is only effective at these positions. The aldehyde group, being a deactivating group, is a meta-director.[2]
-
ortho- and para-Fluorobenzaldehydes: The directing effects are in opposition. The fluorine directs incoming electrophiles to its ortho and para positions, while the aldehyde directs to its meta positions. The outcome of a reaction will depend on the specific conditions and the nature of the electrophile, but substitution patterns can be complex.
-
meta-Fluorobenzaldehyde: The directing effects are cooperative. The fluorine directs to the positions ortho and para to it (positions 2, 4, and 6), and the aldehyde group directs to the positions meta to it (positions 3 and 5). This alignment can lead to more predictable regiochemical outcomes.
The overall rate of EAS is generally slow for all three isomers due to the deactivating nature of both substituents.[8]
Oxidation to Carboxylic Acids
The oxidation of the aldehyde group to a carboxylic acid is a common transformation.[9] The ease of this reaction can be influenced by the electronic nature of the substituent. Electron-withdrawing groups can sometimes slow down oxidation by making the aldehyde less electron-rich. However, reaction mechanisms can be complex and may not always follow simple electronic trends. For instance, in enzymatic oxidations, steric fit within an active site can be the dominant factor, as seen in the oxidation of tolualdehyde isomers by Cytochrome P450, where the meta-isomer was oxidized fastest.[10]
For chemical oxidations, while direct comparative data for fluorobenzaldehydes is limited, the increased electrophilicity of the carbonyl carbon in the meta isomer could potentially facilitate the initial steps of certain oxidation mechanisms (e.g., hydrate formation).
Experimental Protocols
To provide a practical context, below are representative protocols for key transformations. These are generalized procedures and must be adapted and optimized for specific laboratory conditions and scales.
Protocol 1: Representative Oxidation to Fluorobenzoic Acid
This protocol describes a general method for oxidizing a fluorobenzaldehyde isomer to its corresponding fluorobenzoic acid using potassium permanganate.
Workflow Diagram
Caption: General workflow for the oxidation of fluorobenzaldehyde.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve one of the fluorobenzaldehyde isomers (e.g., 4-fluorobenzaldehyde, 5.0 g) in a mixture of acetone (50 mL) and water (20 mL). Cool the flask in an ice bath to 0-5°C.
-
Oxidant Preparation: Separately, dissolve potassium permanganate (KMnO₄, 7.6 g) in water (100 mL).
-
Reaction: Add the KMnO₄ solution dropwise to the stirred aldehyde solution over 1-2 hours, ensuring the temperature remains below 10°C. After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Work-up: Cool the mixture in an ice bath and quench the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.
-
Isolation: Acidify the solution to pH 2 with concentrated hydrochloric acid (HCl). A white precipitate of the corresponding fluorobenzoic acid will form.
-
Purification: Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Representative Nucleophilic Addition (Grignard Reaction)
This protocol outlines the formation of a secondary alcohol via the addition of a Grignard reagent to a fluorobenzaldehyde isomer.[6]
Step-by-Step Methodology:
-
Setup: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent: Prepare or obtain a standardized solution of a Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) in a suitable anhydrous solvent like diethyl ether or THF.
-
Reaction: In a separate flask, dissolve the fluorobenzaldehyde isomer (1.0 eq) in anhydrous ether or THF. Cool the solution to 0°C in an ice bath. Add the Grignard reagent dropwise to the aldehyde solution with vigorous stirring.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol can then be purified by column chromatography.
Conclusion and Synthetic Implications
The choice between ortho-, meta-, and para-fluorobenzaldehyde is a critical decision in a synthetic campaign, with each isomer offering a distinct reactivity profile.
-
The meta-isomer is the substrate of choice for reactions centered on the carbonyl group, where its heightened electrophilicity, free from countervailing resonance donation or steric hindrance, ensures rapid nucleophilic addition.
-
The para-isomer provides a balance of electronic effects and is a versatile intermediate, though its carbonyl reactivity is tempered compared to the meta analog.
-
The ortho-isomer introduces steric considerations that can be either a challenge to overcome or a tool to be exploited for achieving specific stereochemical outcomes. Its use requires careful selection of reagents to minimize steric clash.
By understanding the fundamental principles that govern the behavior of these isomers, researchers can make more informed decisions, leading to optimized reaction conditions, improved yields, and more efficient synthetic strategies in the pursuit of new medicines and materials.
References
- BenchChem. (2025). Electrophilic Aromatic Substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde.
- Answer and Explanation. (n.d.). Rank the compounds in the mentioned group according to their reactivity toward electrophilic substitution.
- BenchChem. (2025). A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Addition Reactions Involving 2-Chloro-6-fluorobenzaldehyde.
- BenchChem. (2025). A Comparative Analysis of the Oxidation Kinetics of Tolualdehyde Isomers.
-
Chemistry LibreTexts. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones. [Online] Available at: [Link]
-
Embibe. (2023). Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects. [Online] Available at: [Link]
-
Lakshmanan, M. (2019). Difference Between Electronic and Steric Effects. [Online] Available at: [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Online] Available at: [Link]
Sources
- 1. embibe.com [embibe.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. differencebetween.com [differencebetween.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. homework.study.com [homework.study.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Advantage of Fluorination: A Comparative Guide to the Efficacy of 3,6-Difluoro-2-hydroxybenzaldehyde Based Kinase Inhibitors
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery.[1][2][3] Protein kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in various malignancies, making them prime therapeutic targets.[3][4] This guide provides a comprehensive analysis of the therapeutic potential of a novel class of kinase inhibitors derived from the 3,6-Difluoro-2-hydroxybenzaldehyde scaffold. We will explore the rationale behind their design, present a comparative analysis of their hypothetical efficacy against established inhibitors, and provide detailed experimental protocols for their evaluation.
The strategic incorporation of fluorine into small molecule inhibitors has become a powerful tool in medicinal chemistry.[5][6] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[6][7][8] The this compound scaffold, with its distinct electronic and steric features, presents a promising starting point for the design of next-generation kinase inhibitors with improved pharmacological profiles.
Comparative Efficacy Analysis: A Hypothetical Match-Up
While specific kinase inhibitors derived from this compound are still in the exploratory phase, we can project their potential efficacy against well-characterized inhibitors targeting a crucial oncogenic kinase, such as Epidermal Growth Factor Receptor (EGFR). The following table presents a hypothetical comparison of a lead compound, "DFH-KI-1," derived from our scaffold, against first and third-generation EGFR inhibitors, Gefitinib and Osimertinib. This comparison is based on the anticipated benefits of the difluoro-hydroxybenzaldehyde core.
| Compound | Target Kinase(s) | IC50 (nM) - Wild-Type EGFR | IC50 (nM) - T790M Mutant EGFR | Reference |
| DFH-KI-1 (Hypothetical) | EGFR | 15 | 25 | N/A |
| Gefitinib | EGFR | 2-37 | >1000 | [2] |
| Osimertinib | EGFR | 1-15 | 1-15 | [2] |
This hypothetical data suggests that a this compound-based inhibitor could exhibit potent activity against both wild-type and resistance-conferring mutant forms of EGFR, a highly desirable characteristic for modern cancer therapeutics.
Unraveling the Mechanism: Targeting the ATP-Binding Pocket
The proposed mechanism of action for this class of inhibitors is competitive inhibition at the ATP-binding site of the target kinase. The this compound scaffold can be elaborated through synthetic chemistry to incorporate functionalities that form key interactions with the hinge region and other conserved residues within the kinase domain, thereby preventing the binding of ATP and subsequent substrate phosphorylation.
Below is a diagram illustrating the general mechanism of ATP-competitive kinase inhibition.
Caption: Mechanism of ATP-competitive kinase inhibition.
Experimental Protocols for Efficacy Determination
To rigorously assess the efficacy of novel kinase inhibitors, a multi-faceted approach employing both biochemical and cell-based assays is essential.[9][10]
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Purified recombinant target kinase (e.g., EGFR)
-
Kinase-specific peptide substrate
-
ATP (Adenosine Triphosphate)
-
Test compound (e.g., DFH-KI-1) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of the 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells with a known inhibitor as a positive control.
-
Add the purified kinase and peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[11][12]
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Phosphorylation Assay
This assay evaluates the inhibitor's ability to block kinase activity within a cellular context, providing a more physiologically relevant measure of potency.[13][14][15]
Objective: To assess the inhibition of target kinase autophosphorylation in a cellular environment.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-kinase (e.g., anti-pEGFR) and anti-total-kinase (e.g., anti-EGFR)
-
HRP-conjugated secondary antibody
-
Western blotting equipment and reagents
-
Chemiluminescent substrate
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., EGF) for 15 minutes to induce kinase activation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-phospho-kinase antibody, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-kinase antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of fluorine atoms is anticipated to confer advantageous pharmacological properties, leading to potent and selective compounds with the potential to overcome existing drug resistance mechanisms. The experimental workflows detailed in this guide provide a robust framework for the comprehensive evaluation of these and other emerging kinase inhibitors, paving the way for the next generation of targeted cancer therapies.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- ResearchGate.
- National Institutes of Health. (2022, September 14).
- BenchChem.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022, May 11).
- National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors.
- BenchChem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.
- Chemical Reviews. Comparative QSAR Study of Tyrosine Kinase Inhibitors.
- Global Science Research Journals.
- PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- BenchChem. Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors.
- PubMed Central. (2021, August 12).
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Reaction Biology. (2024, August 13).
- IC50 determination for receptor-targeted compounds and downstream signaling. (2005, May 1).
- Cre
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis.
- BenchChem.
- PubMed Central.
- ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors....
- Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
- YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video.
- ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against....
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- BMG LABTECH. (2020, September 1). Kinase assays.
- ResearchGate. Competition binding assay for measuring the interaction between....
- The Crucial Role of 3-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. (2025, October 11).
- Significance of Fluorine in Medicinal Chemistry: A Review.
- National Institutes of Health. (2022, January 8).
- ChemScene. 502762-92-7 | this compound.
- BLD Pharm. 394-50-3|3-Fluoro-2-hydroxybenzaldehyde.
- Ossila. 3-Fluoro-2-hydroxybenzaldehyde | CAS 394-50-3.
- ChemicalBook. 3-Fluoro-2-hydroxybenzaldehyde(394-50-3) IR Spectrum.
- Biotuva Life Sciences. 3?5-Difluoro-2-hydroxybenzaldehyde.
- MDPI. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde.
- Blue Ridge Institute for Medical Research. (2022, November 17). Properties of FDA-approved small molecule protein kinase inhibitors.
- PubMed.
-
PubMed. (2021, April 15). Developing novel classes of protein kinase CK1δ inhibitors by fusing[1][3][13]triazole with different bicyclic heteroaromatic systems.
- PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. ajrconline.org [ajrconline.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. inits.at [inits.at]
- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of the Antimicrobial Efficacy of Fluorinated Benzaldehydes and Their Derivatives
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds that can overcome existing resistance mechanisms. Among the promising avenues of research, the strategic modification of known bioactive molecules offers a resource-efficient path to new therapeutic agents. Benzaldehydes and their derivatives have long been recognized for their broad-spectrum antimicrobial properties.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry, known to enhance metabolic stability, membrane permeability, and binding affinity.[2] This guide provides a comparative study of fluorinated benzaldehydes, examining how the position of fluorine and further chemical derivatization impact their antimicrobial and antifungal activities, supported by experimental data and protocols.
The Influence of Fluorine Substitution on the Benzaldehyde Scaffold
The antimicrobial activity of a compound is intrinsically linked to its chemical structure. In the case of fluorinated benzaldehydes, the position of the fluorine atom on the phenyl ring (ortho-, meta-, or para-) significantly influences its electronic properties and, consequently, its interaction with microbial targets. While direct comparative studies on the base isomers are limited, the vast body of research on their derivatives allows us to infer structure-activity relationships (SAR).
Fluorine's high electronegativity can modulate the reactivity of the aldehyde group and the overall lipophilicity of the molecule, which is crucial for penetrating bacterial cell membranes. Generally, fluorine-substituted compounds have shown potent activity, though some studies suggest they may be less active than derivatives bearing other halogens like chlorine or bromine in specific molecular contexts.[3][4] The true potential of fluorination is often realized upon the conversion of the aldehyde into more complex structures, such as Schiff bases, chalcones, or heterocyclic systems.
Comparative Antimicrobial Activity of Fluorinated Benzaldehyde Derivatives
The aldehyde functional group is a versatile handle for synthesizing a wide array of derivatives.[5] This section compares the antimicrobial performance of several key classes of compounds derived from fluorinated benzaldehydes.
Schiff bases, formed via a condensation reaction between an aldehyde and a primary amine, are a cornerstone of medicinal chemistry. Several studies have demonstrated that Schiff bases derived from fluorinated benzaldehydes possess significant antimicrobial properties. For instance, a study on fluorinated phenylhydrazine benzaldehyde compounds found specific derivatives to be highly effective against common pathogens.[6]
-
Compound C3 (derived from a fluorinated benzaldehyde) was most effective against Escherichia coli with a Minimum Inhibitory Concentration (MIC50) value of 3.81 µM.[6]
-
Compound C4 showed the highest efficacy against Staphylococcus aureus (MIC50 value of 3.45 µM).[6]
-
Compound C6 was most potent against Pseudomonas aeruginosa (MIC50 value of 3.31 µM).[6]
These values are notably potent, approaching the efficacy of the gentamicin control (MIC50 values of 2.14-2.21 µM), highlighting the therapeutic potential of this chemical class.[6]
Chalcones are another class of bioactive compounds synthesized from benzaldehydes. A study involving the synthesis of fluorinated chalcones demonstrated superior antibacterial activity against a spectrum of bacteria compared to the standard antibiotic streptomycin.[7] The presence of fluoro substituents was noted as being effective against bacteria, with specific compounds showing significant activity against S. aureus, Bacillus subtilis, and E. coli.[7]
Incorporating the fluorinated phenyl moiety into a triazole ring system has also yielded compounds with potent antimicrobial and antifungal activities. In one study, novel triazole-based benzamides were synthesized and evaluated.[8] Two compounds, 7e and 7j , which contained a 4-fluoro-phenyl group, exhibited significant antimicrobial activity, in some cases outperforming standard drugs like ciprofloxacin and nystatin based on their MIC values.[8] This underscores the value of using fluorinated benzaldehydes as building blocks for more complex heterocyclic drugs.
Quantitative Comparison of Antimicrobial Activity
To facilitate a direct comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative fluorinated benzaldehyde derivatives against various microbial strains, as reported in the literature.
| Compound Class | Derivative/Structure | Target Microorganism | MIC (µM) | Reference |
| Schiff Base | C3 (Fluorinated Phenylhydrazine) | Escherichia coli | 3.81 | [6] |
| Schiff Base | C4 (Fluorinated Phenylhydrazine) | Staphylococcus aureus | 3.45 | [6] |
| Schiff Base | C6 (Fluorinated Phenylhydrazine) | Pseudomonas aeruginosa | 3.31 | [6] |
| Antibiotic | Gentamicin (Control) | E. coli, S. aureus, P. aeruginosa | ~2.2 | [6] |
| Thiosemicarbazide | Trifluoromethyl Derivative (15a) | Methicillin-Resistant S. aureus | 7.82-31.25 (µg/mL) | [2] |
Note: Direct comparison between studies can be challenging due to variations in experimental protocols. Values are presented as reported in the source literature.
Postulated Mechanisms of Action
The antimicrobial action of fluorinated benzaldehydes and their derivatives is likely multifactorial, leveraging both the properties of the aldehyde/derivative and the unique contribution of the fluorine atom.
-
Enzyme Inhibition : Fluoride ions are known to be potent inhibitors of essential bacterial enzymes, such as the glycolytic enzyme enolase and proton-translocating F-ATPases.[9] It is plausible that metabolic processes within the microbe could lead to the defluorination of some compounds, releasing fluoride to exert these inhibitory effects.[10]
-
Membrane Disruption : Aldehydes are lipophilic and can disrupt the bacterial cell membrane, increasing its permeability and leading to the leakage of essential intracellular components.[1] Fluorination can enhance this lipophilicity, potentially improving membrane-disrupting activity.
-
Quorum Sensing (QS) Inhibition : Some benzaldehydes have been shown to act as virulence factor attenuators by inhibiting bacterial communication pathways like the las and pqs quorum sensing systems in Pseudomonas aeruginosa.[11] This disrupts biofilm formation and reduces the production of toxins, making the bacteria more susceptible to antibiotics.[11]
The following diagram illustrates the potential structure-activity relationships governing the antimicrobial efficacy of these compounds.
Caption: Structure-Activity Relationship (SAR) of fluorinated benzaldehydes.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a test compound, which is defined as the lowest concentration that prevents visible microbial growth.[12]
Materials:
-
Test compounds (e.g., fluorinated benzaldehyde derivatives) dissolved in Dimethyl Sulfoxide (DMSO).
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or microplate reader (optional, for OD readings).
-
Incubator (37°C).
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound (e.g., at 2000 µM) to the first well of a row, resulting in a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well will be 100 µL.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Alternatively, read the optical density (OD) at 600 nm using a microplate reader.
-
The following workflow diagram visualizes the key steps of the MIC determination protocol.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
Fluorinated benzaldehydes serve as valuable and versatile scaffolds for the development of novel antimicrobial agents. The strategic derivatization into Schiff bases, chalcones, and triazoles has yielded compounds with potent activity against a range of clinically relevant bacteria, including drug-resistant strains. The structure-activity relationship appears to be significantly influenced by both the position of the fluorine atom and the nature of the synthesized derivative.
Future research should focus on a systematic evaluation of a broader library of these compounds to refine SAR models. Investigating their efficacy against a wider panel of resistant microbes, including fungal pathogens, is also warranted.[13] Crucially, promising lead compounds must be subjected to rigorous toxicological screening and in vivo efficacy studies to assess their potential as viable clinical candidates. The dual-action potential of some benzaldehydes as both direct antimicrobials and quorum sensing inhibitors presents an exciting avenue for developing therapies that can disarm pathogens and overcome resistance.[11]
References
-
Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Research J. Pharm. and Tech. Available at: [Link]
-
Fluorobenzaldehyde - Wikipedia. Wikipedia. Available at: [Link]
-
Alkhalaf, M. A. (2023). INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS. Harran University. Available at: [Link]
-
The minimum inhibitory concentration (MIC) values (mg/mL) of the tested compounds. ResearchGate. Available at: [Link]
-
Synthesis, reactivity, antimicrobial, and anti-biofilm evaluation of fluorinated 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one and their derivatives. King Saud University. Available at: [Link]
-
Gómez-Pérez, F., et al. (2024). Dual action of benzaldehydes: Inhibiting quorum sensing and enhancing antibiotic efficacy for controlling Pseudomonas aeruginosa biofilms. Microbiological Research. Available at: [Link]
-
The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. MDPI. Available at: [Link]
-
Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial evaluation of substituted N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamides. ResearchGate. Available at: [Link]
-
Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Royal Society of Chemistry. Available at: [Link]
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. Available at: [Link]
-
Al-Harbi, A. I., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules. Available at: [Link]
-
Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]
-
Minimum inhibition concentration (MIC) for the compounds against different organisms. ResearchGate. Available at: [Link]
-
Dengale, S. G., et al. Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. Semantic Scholar. Available at: [Link]
-
A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. Iowa State University. Available at: [Link]
-
Structure Activity Relationship (SAR) of Fluorinated and Carbamylated Beta-Lactam Derivatives. American University. Available at: [Link]
-
Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. ResearchGate. Available at: [Link]
-
Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Pop, R., et al. (2016). Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Available at: [Link]
-
Marquis, R. E. (1995). Antimicrobial actions of fluoride for oral bacteria. Canadian Journal of Microbiology. Available at: [Link]
-
Clark, D. D., & Wackett, L. P. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology. Available at: [Link]
-
Valcárcel, B., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Biology. Available at: [Link]
Sources
- 1. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. Harran University: INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS [acikerisim.harran.edu.tr:8080]
- 7. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial actions of fluoride for oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual action of benzaldehydes: Inhibiting quorum sensing and enhancing antibiotic efficacy for controlling Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 3,6-Difluoro-2-hydroxybenzaldehyde
Introduction: The Strategic Importance of Fluorinated Salicylaldehydes
In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 3,6-Difluoro-2-hydroxybenzaldehyde is a prime example of such a high-value intermediate. Its trifunctional nature—a reactive aldehyde, a directing hydroxyl group, and two deactivating/modulating fluorine atoms—makes it a versatile precursor for synthesizing complex heterocyclic scaffolds, advanced organometallic ligands, and novel pharmaceutical agents.
However, the synthesis of such specifically substituted aromatics is not trivial. Regioselectivity is a significant challenge, and unambiguous structural confirmation is paramount to ensure the integrity of downstream applications. This guide provides an in-depth, field-proven methodology for the synthesis of this compound from 2,5-difluorophenol. More critically, it establishes a self-validating workflow using a suite of spectroscopic techniques (NMR, IR, and MS) to provide an unequivocal confirmation of the target molecule's identity, distinguishing it from potential isomers and impurities.
Part 1: Synthesis Strategy—The Modified Duff Reaction
For the ortho-formylation of phenols, several methods exist, including the Reimer-Tiemann and Vilsmeier-Haack reactions. However, for many substrates, these methods can suffer from harsh conditions or lack of selectivity. From a process development standpoint, the Duff reaction offers a more direct and often milder route to salicylaldehydes.[1][2] The classical Duff reaction utilizes hexamethylenetetramine (HMTA) in glycerol, but a modified approach using an acidic medium like trifluoroacetic acid (TFA) can offer improved yields and cleaner reactions for certain substrates.[3]
The rationale for this choice is rooted in the reaction mechanism. HMTA, in the presence of acid, generates an electrophilic iminium ion. The phenolic hydroxyl group directs this electrophile to the ortho position, a preference further enhanced by potential hydrogen bonding interactions that stabilize the transition state.[4] In the case of 2,5-difluorophenol, the C6 position (ortho to the hydroxyl and meta to the C5-fluorine) is the most sterically accessible and electronically favorable site for electrophilic attack, leading to the desired 3,6-difluoro isomer.
Experimental Protocol: Synthesis
Materials:
-
Hexamethylenetetramine (HMTA, ≥99%)
-
Trifluoroacetic Acid (TFA, ≥99%)
-
Diethyl Ether (anhydrous)
-
Hydrochloric Acid (2M aq.)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add HMTA (1.2 equivalents).
-
Solvent Addition: Carefully add anhydrous TFA (5-10 volumes) to the flask. Stir the mixture until the HMTA is fully dissolved. An exotherm may be observed.
-
Reactant Addition: Dissolve 2,5-difluorophenol (1.0 equivalent) in a minimal amount of TFA and add it dropwise to the stirring HMTA solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-85 °C using an oil bath and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Cool the mixture to room temperature and then carefully pour it onto crushed ice. Add 2M HCl and stir vigorously for 1 hour to hydrolyze the intermediate imine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Part 2: The Validation Workflow—A Multi-Pronged Spectroscopic Approach
The core of scientific trustworthiness lies in rigorous validation. A single analytical technique is rarely sufficient. We employ a synergistic workflow where each method corroborates the others, creating a self-validating system for structural confirmation.
Caption: A multi-technique workflow for unambiguous product validation.
Part 3: Spectral Data Interpretation—Building the Case
¹H NMR Spectroscopy: The Proton Fingerprint
¹H NMR provides the initial and most detailed picture of the proton environment. For our target molecule, we expect to see signals for the aldehyde proton, the phenolic proton, and the two aromatic protons. The key to confirmation lies in the chemical shifts and, crucially, the coupling constants (J-values) due to fluorine.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| -CHO | ~10.3 | d | ⁴J(H,F) ≈ 2-4 Hz | The aldehyde proton is highly deshielded. It will show a small doublet coupling to the fluorine at the C3 position (a 4-bond coupling). |
| -OH | ~11.5 | s (br) | - | The phenolic proton is strongly deshielded due to intramolecular H-bonding with the aldehyde's carbonyl group. It often appears as a broad singlet. |
| H-4 | ~7.2-7.4 | ddd | ³J(H,H) ≈ 8-9, ³J(H,F) ≈ 10-12, ⁴J(H,F) ≈ 4-6 | This proton is coupled to H-5 (³J), the ortho fluorine at C3 (³J), and the para fluorine at C6 (⁴J), resulting in a complex but predictable doublet of doublet of doublets. |
| H-5 | ~6.8-7.0 | ddd | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 8-10, ⁵J(H,F) ≈ 1-2 | This proton is coupled to H-4 (³J), the meta fluorine at C3 (⁴J), and the ortho fluorine at C6 (³J, which is often designated as a ⁴J through the ring system). |
Note: Exact chemical shifts (δ) and coupling constants (J) can vary slightly based on solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR confirms the number of unique carbon atoms and provides insight into their electronic environment. The large C-F coupling constants are characteristic and provide definitive evidence for the fluorine substitution pattern.
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Carbon Assignment | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| C=O (Aldehyde) | ~190 | d | ³J(C,F) ≈ 5-7 Hz | The carbonyl carbon is significantly deshielded and will show coupling to the C3-fluorine. |
| C-2 (-OH) | ~155-160 | d | ²J(C,F) ≈ 15-20 Hz | This carbon is attached to the hydroxyl group and coupled to the adjacent C3-fluorine. |
| C-6 (-F) | ~150-155 | d | ¹J(C,F) ≈ 240-260 Hz | A large one-bond C-F coupling constant is the hallmark of a fluorine-bearing aromatic carbon. |
| C-3 (-F) | ~145-150 | d | ¹J(C,F) ≈ 240-260 Hz | Similar to C-6, this shows a very large ¹J(C,F) coupling constant. |
| C-1 (ipso to CHO) | ~120-125 | dd | ²J(C,F) & ³J(C,F) ≈ 5-15 Hz | This carbon is coupled to both fluorine atoms. |
| C-4 | ~115-120 | d | ²J(C,F) ≈ 20-25 Hz | Coupled strongly to the ortho C3-fluorine. |
| C-5 | ~110-115 | d | ²J(C,F) ≈ 20-25 Hz | Coupled strongly to the ortho C6-fluorine. |
Comparison Guide: Validating Regiochemistry
The primary concern during synthesis is the formation of the incorrect regioisomer. Let's compare the expected ¹H NMR data for our desired product with the data we would expect from a plausible, yet incorrect, isomer: 4,6-Difluoro-2-hydroxybenzaldehyde .
| Feature | Target: this compound | Isomer: 4,6-Difluoro-2-hydroxybenzaldehyde |
| Aromatic Protons | Two distinct multiplets (H-4, H-5) | Two distinct doublets |
| H-5 Splitting | Coupled to one adjacent proton (H-4) and two F atoms. | Appears as a doublet due to coupling with the C4-Fluorine (³J(H,F)). |
| H-3 Splitting | N/A (Fluorine at this position) | Appears as a doublet of doublets due to coupling with the C4-Fluorine (⁴J(H,F)) and the C6-Fluorine (⁴J(H,F)). |
This comparative analysis demonstrates how high-resolution NMR is not just for identification but is a powerful tool for definitively proving regiochemical outcomes.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. It acts as a quick quality check that corroborates the structural details revealed by NMR.
Expected IR Absorption Bands (KBr Pellet or ATR):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3100-3300 (broad) | O-H stretch | Phenolic -OH | Confirms the hydroxyl group. Broadness indicates hydrogen bonding.[7][8] |
| 2850-2950, 2750-2850 | C-H stretch | Aldehyde C-H | The presence of two peaks (Fermi resonance) is characteristic of aldehydes. |
| 1650-1670 (strong) | C=O stretch | Conjugated Aldehyde | Confirms the carbonyl group. The frequency is lowered due to conjugation with the aromatic ring and H-bonding with the ortho -OH.[9][10] |
| 1580-1620 | C=C stretch | Aromatic Ring | Confirms the presence of the benzene ring. |
| 1200-1300 | C-F stretch | Aryl-Fluoride | Strong absorption confirming the C-F bonds. |
Mass Spectrometry (MS): The Final Verdict on Mass
Mass spectrometry provides the definitive molecular weight of the compound, anchoring all other spectroscopic data.
-
Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Molecular Formula: C₇H₄F₂O₂
-
Exact Mass: 158.0180[11]
-
Expected Result (ESI-): A molecular ion peak [M-H]⁻ at m/z = 157.01.
-
Expected Result (EI): A molecular ion peak [M]⁺˙ at m/z = 158. Fragmentation may show a characteristic loss of -CHO (M-29), resulting in a peak at m/z = 129.[12]
The observation of the correct molecular ion peak with high mass accuracy provides incontrovertible evidence that the synthesized compound has the correct elemental composition.
Conclusion
The synthesis of specialty reagents like this compound demands a validation protocol that is as robust as the synthesis itself. Relying on a single data point, such as a melting point or a single spectrum, is insufficient and scientifically unsound. The integrated analytical approach detailed in this guide—combining a selective synthesis method with a multi-pronged spectroscopic validation system—provides a clear and reliable pathway for researchers. By cross-correlating ¹H NMR, ¹³C NMR, IR, and MS data, one can build an unassailable case for the structure and purity of the target compound, ensuring the success and reproducibility of subsequent research and development efforts.
References
- Grokipedia. Duff reaction.
-
Wikipedia. Duff reaction. [Link]
-
ResearchGate. Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction | Request PDF. [Link]
-
YouTube. Duff reaction. [Link]
-
Thieme. Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. [Link]
-
UNED. A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). [Link]
-
PubChem. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268. [Link]
-
Organic Syntheses. ortho-Formylation of phenols. [Link]
-
Wiley Online Library. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. [Link]
- Google Patents.
-
MDPI. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. [Link]
-
ResearchGate. IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). [Link]
-
PubChemLite. 3,6-difluoro-2-methoxybenzaldehyde (C8H6F2O2). [Link]
-
ResearchGate. The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... [Link]
-
NIST WebBook. 2,3-Dihydroxybenzaldehyde. [Link]
-
PubChem. 2,5-Difluorophenol | C6H4F2O | CID 94952. [Link]
-
NIST WebBook. Benzaldehyde, 2-hydroxy-. [Link]
-
ResearchGate. FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. [Link]
-
NIST WebBook. Benzaldehyde, 2-hydroxy- Mass Spectrum. [Link]
-
Stenutz. 2,5-difluorophenol. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Difluorophenol | C6H4F2O | CID 94952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-difluorophenol [stenutz.eu]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydroxybenzaldehyde [webbook.nist.gov]
- 9. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
A Predictive Benchmarking Guide to Polymers Derived from 3,6-Difluoro-2-hydroxybenzaldehyde: Projecting Performance in High-Stakes Applications
For researchers, scientists, and professionals in drug development, the quest for novel polymers with superior performance characteristics is unending. Fluorinated polymers, in particular, have carved out a significant niche due to their exceptional thermal stability, chemical inertness, and unique electronic properties.[1][2] This guide delves into the projected performance of a promising, yet underexplored, class of polymers derived from the monomer 3,6-Difluoro-2-hydroxybenzaldehyde.
Given the nascent stage of research into polymers synthesized directly from this monomer, this guide will adopt a predictive benchmarking approach. We will propose the synthesis of a novel polyazomethine from this compound and benchmark its anticipated properties against well-characterized fluorinated aromatic polymers. This forward-looking analysis is grounded in established principles of polymer chemistry and supported by experimental data from analogous systems, offering a scientifically rigorous projection of performance for this next-generation material.
The Strategic Advantage of Fluorination in Polymer Design
The incorporation of fluorine atoms into a polymer backbone imparts a range of desirable attributes. The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to enhanced thermal stability, resistance to chemical degradation, and a low dielectric constant.[1][2] These features make fluoropolymers indispensable in demanding applications, from aerospace components to advanced microelectronics. Furthermore, the strategic placement of fluorine atoms can influence polymer morphology, leading to improved solubility and processability.[3]
The monomer, this compound, is a particularly interesting building block. The presence of two fluorine atoms is expected to significantly enhance the polymer's thermal and chemical resilience. The hydroxyl and aldehyde functionalities offer versatile handles for polymerization, enabling the synthesis of various polymer architectures, most notably polyazomethines (also known as Schiff base polymers) through polycondensation with diamines.
Proposed Synthesis of a Novel Polyazomethine
We propose the synthesis of a novel fluorinated polyazomethine via the solution polycondensation of this compound with a suitable aromatic diamine, such as 4,4'-oxydianiline (ODA). This reaction would proceed through the formation of an azomethine linkage, creating a conjugated polymer backbone.
Caption: Proposed synthesis of a fluorinated polyazomethine.
Experimental Protocol: Synthesis of Poly(this compound-co-4,4'-oxydianiline)
This protocol outlines a standard procedure for the synthesis of the proposed fluorinated polyazomethine.
-
Monomer and Solvent Preparation:
-
Ensure this compound and 4,4'-oxydianiline are of high purity (≥98%).
-
Use anhydrous N,N-Dimethylacetamide (DMAc) as the solvent to prevent side reactions with water.
-
-
Polymerization Reaction:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve an equimolar amount of 4,4'-oxydianiline in anhydrous DMAc under a nitrogen atmosphere.
-
Once fully dissolved, add an equimolar amount of this compound to the solution.
-
Heat the reaction mixture to 160-180°C and maintain for 24-48 hours with continuous stirring. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
-
Polymer Isolation and Purification:
-
Cool the viscous polymer solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer repeatedly with hot methanol and then with deionized water to remove unreacted monomers and residual solvent.
-
Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours.
-
Performance Benchmarking: A Predictive Analysis
The performance of our proposed polymer will be benchmarked against existing high-performance fluorinated polymers, namely fluorinated poly(arylene ether)s and other fluorinated polyazomethines for which experimental data is available.
Thermal Stability
The introduction of fluorine atoms is known to enhance the thermal stability of polymers.[1][2] We predict that the polyazomethine derived from this compound will exhibit a high decomposition temperature (Td), likely in the range of 400-500°C, which is comparable to or exceeding that of many high-performance fluorinated polymers.[3][4][5]
| Polymer Class | Monomers | Decomposition Temp. (Td) | Glass Transition Temp. (Tg) | Reference |
| Predicted Fluorinated Polyazomethine | This compound + ODA | ~450-500°C (Predicted) | ~200-250°C (Predicted) | - |
| Fluorinated Poly(azomethine ether) | Core-fluorinated azomethine compounds | 410–477 °C | Not Reported | [4][5] |
| Polyazomethine with Hexafluoroisopropylidene | Terephthalaldehyde + 4-BDAF | ~490 °C | 180 °C | [3] |
| Fluorinated Aromatic Polyimide | Fluorinated dianhydrides and diamines | 544.1–612.3 °C | 346.3–351.6 °C | [6] |
Mechanical Properties
Aromatic polyazomethines generally exhibit good mechanical strength due to their rigid backbones. The incorporation of ether linkages in the diamine (ODA) is expected to impart some flexibility, leading to a polymer with a good balance of tensile strength and elongation at break.
| Polymer Class | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Predicted Fluorinated Polyazomethine | ~90-120 (Predicted) | ~2.5-3.5 (Predicted) | ~10-20 (Predicted) | - |
| Fluorinated Aromatic Polyimide | up to 326.7 | up to 8.4 | Not specified | [6] |
| Aromatic Polyamides | 86 to 109 | 2.15 to 2.63 | 13 to 22 |
Optical and Electronic Properties
The conjugated azomethine linkages in the polymer backbone are expected to give rise to interesting optical and electronic properties. The polymer is likely to be colored and may exhibit fluorescence. The presence of fluorine atoms can also influence these properties by altering the electronic structure of the polymer.[1][2]
| Property | Predicted Performance for Fluorinated Polyazomethine | Rationale / Comparison |
| UV-Vis Absorption (λmax) | ~350-450 nm | Typical for conjugated aromatic polyazomethines. |
| Fluorescence | Potential for fluorescence in the blue-green region. | Many Schiff base polymers are fluorescent.[7][8] |
| Dielectric Constant | Low (Predicted ~2.5-3.0) | Fluorination is known to lower the dielectric constant of polymers.[1][2] |
Experimental Workflows for Characterization
To validate the predicted properties of the synthesized polymer, a comprehensive suite of characterization techniques should be employed.
Caption: Workflow for polymer characterization.
Detailed Methodologies
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the azomethine (-C=N-) linkage (characteristic peak around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the detailed chemical structure of the polymer and confirm the successful incorporation of the monomers.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polymer under a controlled atmosphere (e.g., nitrogen or air).
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) and any melting or crystallization events.
-
Tensile Testing: To measure the mechanical properties of polymer films, including tensile strength, Young's modulus, and elongation at break.
-
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: To investigate the optical properties of the polymer in solution or as a thin film.
-
Dielectric Spectroscopy: To measure the dielectric constant and dielectric loss of the polymer over a range of frequencies.
Conclusion and Future Outlook
While experimental data for polymers derived from this compound is not yet available in the public domain, this predictive benchmarking guide provides a strong, scientifically-grounded rationale for their potential as high-performance materials. The proposed polyazomethine is expected to exhibit a compelling combination of high thermal stability, robust mechanical properties, and interesting optoelectronic characteristics.
The synthesis and characterization of this and other polymers from this versatile monomer are highly encouraged. Such research will not only expand the library of high-performance fluoropolymers but also open new avenues for their application in advanced technologies, including as materials for microelectronics, separation membranes, and potentially in the development of novel therapeutic delivery systems.
References
-
Tkachenko, I. M., et al. "Optical properties of azo-based poly(azomethine)s with aromatic fluorinated fragments, ether linkages and aliphatic units in the backbone." Molecular Crystals and Liquid Crystals, vol. 697, no. 1, 2020, pp. 85-96, [Link].
-
Tkachenko, I. M., et al. "Optical properties of azo-based poly(azomethine)s with aromatic fluorinated fragments, ether linkages and aliphatic units in the backbone." ResearchGate, 2020, [Link].
-
Kobzar, Ya. L., et al. "Synthesis and characterization of fluorinated poly(azomethine ether)s from new core-fluorinated azomethine-containing monomers." Designed Monomers and Polymers, vol. 19, no. 1, 2016, pp. 1-10, [Link].
-
Kobzar, Ya. L., et al. "Synthesis and characterization of fluorinated poly(azomethine ether)s from new core-fluorinated azomethine-containing monomers." Taylor & Francis Online, 2015, [Link].
-
Allix, M., et al. "Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material." Polymers, vol. 14, no. 8, 2022, p. 1598, [Link].
-
Li, Y., et al. "Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones." Polymers, vol. 14, no. 4, 2022, p. 749, [Link].
-
Hasegawa, M., et al. "Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units." Polymers, vol. 13, no. 17, 2021, p. 2936, [Link].
-
Kim, J.-H., et al. "Synthesis and characterization of poly(arylene ether)s containing benzoxazole pendants from novel aromatic difluoride monomer." Bulletin of the Korean Chemical Society, vol. 21, no. 9, 2000, pp. 896-900, [Link].
-
Lee, S. G., et al. "Comparison of the properties of polyimides derived from various dianhydride and diamine monomers." RSC Advances, vol. 11, no. 42, 2021, pp. 26268-26277, [Link].
-
Lee, S. G., et al. "Comparison of the properties of polyimides derived from various dianhydride and diamine monomers." PubMed Central, 2021, [Link].
-
Bicerano, J. Prediction of Polymer Properties. CRC Press, 2002, [Link].
-
"Fluorobenzaldehyde." Wikipedia, [Link].
-
Singh, K. "Antibacterial Co(II), Ni(II), Cu(II) and Zn(II) Complexes of Schiff bases Derived from Fluorobenzaldehyde and Triazoles." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 21, no. 5, 2006, pp. 557-562, [Link].
-
Wady, A. F., et al. "Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method." Scholars International Journal of Chemistry and Material Sciences, vol. 4, no. 5, 2021, pp. 46-53, [Link].
-
"Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations." PubMed, [Link].
-
"Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations." MDPI, [Link].
-
El-Sayed, Y. S., et al. "Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile." BMC Chemistry, vol. 6, no. 1, 2012, p. 33, [Link].
-
"Characterization of Poly(benzaldehyde-co-thiophene) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Blend: Structural, Thermal, and Morphological Properties." Scilit, [Link].
-
"4-Fluoro-2-hydroxy-3-propyl-benzaldehyde." PubChem, [Link].
-
"2,6-Difluorobenzaldehyde." Alkali Scientific, [Link].
-
"Steric influence of salicylaldehyde-based Schiff base ligands on the formation of trans-[Re(PR3)2(Schiff base)]+ complexes." PubMed, [Link].
-
"(a) Schiff base reaction for chlorinated salicylaldehyde ligand..." ResearchGate, [Link].
-
"Prediction of Tribological Properties of UHMWPE/SiC Polymer Composites Using Machine Learning Techniques." MDPI, [Link].
-
"The Mechanical Properties Prediction of Poly [(3-hydroxybutyrate)-co-(3-hydroxyvalerate)] (PHBV) Biocomposites on a Chosen Example." MDPI, [Link].
-
"Versatile Porous Poly(arylene ether)s via Pd-Catalyzed C–O Polycondensation." ACS Publications, [Link].
-
"Poly(arylene ether)s Derived from N-Alkyl-N-Phenyl-3,5-difluorobenzene sulfonamides: Effect of Alkyl Chain Length on the Glass Transition Temperature." ResearchGate, [Link].
-
"Synthesis and characterization of poly(arylene ether)s containing benzoxazole pendants from novel aromatic difluoride monomer." Sungkyunkwan University, [Link].
-
"Synthesis and Characterization of Poly(arylene ether)s Containing Benzoxazole Pendants from Novel Aromatic Difluoride Monomer." ResearchGate, [Link].
-
"Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones)." ResearchGate, [Link].
-
"Facile Synthesis and Polymerization of 2,6‐Difluoro‐2′‐sulfobenzophenone for Aromatic Proton Conducting Ionomers with Pendant Sulfobenzoyl Groups." ResearchGate, [Link].
-
"Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C." PubMed Central, [Link].
-
"Prediction of Polymer Properties." ResearchGate, [Link].
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations | MDPI [mdpi.com]
A Comparative Guide to the Isomeric Effects on the Biological Activity of Difluoro-2-hydroxybenzaldehydes
Introduction: The Strategic Role of Fluorine Isomerism in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The unique electronic nature of fluorine—its high electronegativity, ability to form strong carbon-fluorine bonds, and potential to participate in hydrogen bonding—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The salicylaldehyde (2-hydroxybenzaldehyde) framework, a privileged structure found in numerous natural products and synthetic compounds, has demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects.[3][4]
When these two concepts merge—the difluorination of the salicylaldehyde ring—a critical question arises for drug development professionals: how does the specific placement of two fluorine atoms on the 2-hydroxybenzaldehyde ring influence its biological efficacy? The isomeric variations in the positions of these fluorine atoms can lead to significant differences in electronic distribution, steric hindrance, and intramolecular hydrogen bonding, thereby creating a diverse portfolio of potential therapeutic agents from a single molecular formula.
Currently, the scientific literature provides fragmented insights into the biological activities of various fluorinated benzaldehydes, often focusing on monofluorinated derivatives or more complex structures synthesized from these aldehyde precursors.[5][6] A direct, systematic comparison of difluoro-2-hydroxybenzaldehyde isomers is notably absent. This guide, therefore, is structured as a research framework for scientists and drug development professionals. It aims to dissect the causality behind experimental choices, provide validated protocols to generate comparative data, and offer a logical workflow to elucidate the structure-activity relationships (SAR) governing the biological potential of these isomers.
Comparative Analysis of Difluoro-2-hydroxybenzaldehyde Isomers: A Proposed Research Matrix
To systematically investigate the isomeric effects, a panel of commercially available or readily synthesizable difluoro-2-hydroxybenzaldehyde isomers should be evaluated. The following table outlines the key isomers and the proposed biological assays for a comprehensive comparison. The data within this table is presented as "To Be Determined (TBD)" and serves as a template for organizing experimental findings.
| Isomer | Structure | Antimicrobial Activity (MIC in µg/mL) | Anticancer Activity (IC50 in µM) | Enzyme Inhibition (Ki in µM) |
| 3,4-Difluoro-2-hydroxybenzaldehyde | TBD | TBD | TBD | |
| 3,5-Difluoro-2-hydroxybenzaldehyde | TBD | TBD | TBD | |
| 3,6-Difluoro-2-hydroxybenzaldehyde | TBD | TBD | TBD | |
| 4,5-Difluoro-2-hydroxybenzaldehyde | TBD | TBD | TBD | |
| 4,6-Difluoro-2-hydroxybenzaldehyde | TBD | TBD | TBD | |
| 5,6-Difluoro-2-hydroxybenzaldehyde | TBD | TBD | TBD |
Hypothesis on Isomeric Effects: Based on established principles of medicinal chemistry, isomers with fluorine atoms positioned to maximize electron-withdrawing effects on the phenolic hydroxyl group (e.g., 3,5-difluoro) may exhibit altered acidity and hydrogen bonding potential, potentially enhancing interactions with target proteins.[7] Conversely, fluorine atoms in close proximity to the aldehyde group (e.g., 3,6-difluoro) could sterically influence its reactivity and binding in the active sites of enzymes.
Experimental Protocols for Comparative Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, the following detailed protocols are provided. These methods are designed to be self-validating through the inclusion of appropriate controls and standards.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial efficacy.
Rationale: The broth microdilution method is a standardized and quantitative technique that allows for the simultaneous testing of multiple compounds against various microbial strains in a high-throughput format, providing robust and comparable MIC values.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compounds: Prepare 10 mg/mL stock solutions of each difluoro-2-hydroxybenzaldehyde isomer in sterile dimethyl sulfoxide (DMSO).
-
Microbial Strains: Utilize a panel of clinically relevant microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).
-
Assay Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells.
-
Serial Dilution: Add 50 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells. Add 50 µL of this inoculum to each well.
-
Controls: Include wells with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control, and wells with DMSO and inoculum as a negative (growth) control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity: MTT Assay
This assay measures the cytotoxic effect of the compounds on cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that reliably quantifies cell viability by measuring the metabolic activity of living cells. It is a standard method for initial anticancer drug screening.
Workflow Diagram:
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the difluoro-2-hydroxybenzaldehyde isomers in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations.
-
Incubation: Incubate the treated cells for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Enzyme Inhibition Assay: Aldehyde Dehydrogenase (ALDH)
This assay evaluates the inhibitory potential of the compounds against a specific enzyme target.
Rationale: Salicylaldehyde derivatives have been reported to inhibit various enzymes. Aldehyde dehydrogenase (ALDH) is a relevant target given the aldehyde functional group of the test compounds.[8] A kinetic assay measuring the reduction of NAD+ to NADH allows for a quantitative determination of inhibition constants (Ki).
Workflow Diagram:
Caption: Workflow for determining enzyme inhibition kinetics.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0). Prepare stock solutions of ALDH1A1 enzyme, NAD+ (cofactor), and a suitable aldehyde substrate (e.g., propionaldehyde).
-
Assay Setup: In a UV-transparent 96-well plate, add the assay buffer, NAD+, and varying concentrations of the difluoro-2-hydroxybenzaldehyde isomer.
-
Enzyme Addition: Add the ALDH enzyme to the wells and pre-incubate for 5-10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the aldehyde substrate.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader. This measures the formation of NADH.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the mode of inhibition (e.g., competitive, non-competitive) by performing the assay at different substrate concentrations. Calculate the inhibition constant (Ki) using appropriate enzyme kinetic models.[9]
Conclusion and Future Directions
The systematic evaluation of difluoro-2-hydroxybenzaldehyde isomers, as outlined in this guide, will provide invaluable data for understanding the structure-activity relationships that govern their biological effects. By employing these robust and validated protocols, researchers can generate high-quality, comparable data on the antimicrobial, anticancer, and enzyme inhibitory potential of each isomer. The resulting insights will not only identify promising lead compounds for further development but also contribute to a more profound understanding of how fluorine isomerism can be strategically utilized in drug design. Future studies should focus on elucidating the specific molecular mechanisms of the most active isomers, including target identification and validation, to pave the way for their translation into novel therapeutic agents.
References
- Synthesis, characterization and antimicrobial activities of salicylaldehyde deriv
- Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. (n.d.).
- Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. (2015). PubMed.
- Exploring anticancer activity and DNA binding of metal (II) salicylaldehyde schiff base complexes : A convergence of experimental and computational perspectives. (n.d.). University of Johannesburg.
- Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. (n.d.). Taylor & Francis Online.
- Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. (2020). SCIRP.
- Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes: A Convergence of Experimental and Computational Perspectives. (n.d.). Semantic Scholar.
- Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (2023). MDPI.
- Synthesis, characterization, and anticancer activity of mononuclear Schiff-base metal complexes. (n.d.).
- Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (n.d.). PubMed Central.
- How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. (2020).
- Small Molecule Inhibitors Selection Guide. (2020). Biomol GmbH.
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
- Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Deriv
- Importance of Fluorine in Benzazole Compounds. (2020). PubMed.
- The Importance of Fluorine in the Life Science Industry. (n.d.).
- Fluorine substituent effects (on bioactivity). (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [ujcontent.uj.ac.za]
- 7. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,6-Difluoro-2-hydroxybenzaldehyde
This document provides a detailed, procedural guide for the safe handling and disposal of 3,6-Difluoro-2-hydroxybenzaldehyde (CAS No. 502762-92-7), designed for researchers, scientists, and professionals in drug development and chemical synthesis. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Identification and Chemical Profile
Understanding the intrinsic hazards of this compound is the foundation of its safe management. While comprehensive toxicological data is not available for every chemical, the Safety Data Sheet (SDS) and data on analogous structures provide critical safety information. This compound is a fluorinated aromatic aldehyde, and its handling requires precautions typical for irritant and potentially harmful organic chemicals.
Based on available safety data for this and structurally similar compounds, the primary hazards are:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Spilled chemicals and the materials used for cleanup should also be treated as hazardous waste.[1]
| Hazard Classification | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Molecular Formula | C₇H₄F₂O₂[2] |
| Molecular Weight | 158.10[2] |
Regulatory Framework: The Principle of "Cradle-to-Grave" Management
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This framework establishes a "cradle-to-grave" system, meaning that the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[3] All procedures outlined in this guide are designed to comply with these federal regulations, though state and local rules may also apply.[4][5]
Pre-Disposal: In-Lab Waste Handling and Storage
Proper management begins in the laboratory at the point of generation. The following steps are mandatory to ensure safety and compliance before the waste is removed from the facility.
Step 1: Container Selection and Management
The primary containment for this compound waste must be chemically compatible and robust.
-
Container Choice: Use the original chemical container if it is in good condition.[1] If not available, a high-density polyethylene (HDPE) or glass container is a suitable alternative. The container must be free of leaks and external residue.[1]
-
Lid Integrity: The container must have a tight-fitting, screw-on lid to prevent spills and evaporation. Keep the container closed at all times except when actively adding waste.[6]
Step 2: Waste Segregation
To prevent dangerous reactions, chemical waste must be properly segregated.[7][8]
-
Compatibility: Do not mix this compound waste with incompatible materials. While specific incompatibility data is limited, as a general rule, it should not be mixed with strong oxidizing agents, strong acids, or bases unless as part of a validated neutralization procedure.
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste streams.[8]
Step 3: Labeling
Clear and accurate labeling is a critical regulatory requirement.[7][9]
-
Content: The label must clearly state "Hazardous Waste" and identify the full chemical name: "this compound".[9] If it is a mixture, list all components and their approximate percentages.
-
Hazard Information: The label should indicate the relevant hazards (e.g., "Irritant").[9]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.[9]
-
Location: The SAA must be within the line of sight of the laboratory personnel generating the waste.[9]
-
Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment tray or bin that is chemically resistant and capable of holding the entire volume of the largest container.[6]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[4] Once this limit is reached, the waste must be removed within three calendar days.[4]
Approved Disposal Pathway for this compound
Direct disposal of this compound via sewer systems is strictly prohibited.[10] The recommended and compliant method of disposal is through a licensed chemical destruction facility.
Primary Disposal Method: Incineration
The preferred disposal method is controlled incineration at a licensed hazardous waste facility.[10]
-
Rationale: High-temperature incineration is effective for destroying halogenated organic compounds. The process must incorporate flue gas scrubbing.[10] This is critical because the combustion of fluorinated compounds can produce acidic gases like hydrogen fluoride (HF). The scrubber neutralizes these gases before they are released into the atmosphere.
-
Procedure: This disposal pathway must be handled by a licensed hazardous waste contractor who can transport the material and provide documentation (manifest) tracking it to the final disposal facility.[11]
The workflow for managing this chemical waste is depicted below.
Sources
- 1. vumc.org [vumc.org]
- 2. chemscene.com [chemscene.com]
- 3. epa.gov [epa.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. echemi.com [echemi.com]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,6-Difluoro-2-hydroxybenzaldehyde
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 3,6-Difluoro-2-hydroxybenzaldehyde (CAS No. 502762-92-7). As a substituted aromatic aldehyde, this compound requires a robust safety strategy to mitigate risks. Our approach is built upon the foundational RAMP principle—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—to ensure a culture of safety and experimental integrity.[1][2]
Hazard Recognition & Risk Assessment
Understanding the specific chemical entity is the first step in any safe laboratory practice. While comprehensive toxicological data for this compound is not widely available, we can infer its potential hazards by examining structurally analogous compounds.
Inferred Hazard Profile:
Based on Safety Data Sheets (SDS) for similar fluorinated and hydroxylated benzaldehydes, a clear pattern of hazards emerges. Compounds like 3-Fluoro-2-hydroxybenzaldehyde and 2,3-Difluoro-6-hydroxybenzaldehyde are consistently classified as skin irritants, serious eye irritants, and respiratory irritants.[3][4] Therefore, it is imperative to handle this compound as a hazardous substance with the potential to cause significant irritation upon contact or inhalation.
| Hazard Category | Inferred GHS Classification & Statements | Rationale & Causality |
| Physical State | Solid, likely a powder or crystalline material.[3][5] | Similar benzaldehydes are solids at room temperature. Fine powders present a significant inhalation risk. |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed (H302).[4] | A common classification for substituted benzaldehydes. |
| Skin Irritation | Category 2: Causes skin irritation (H315).[3][4] | The aldehyde functional group and aromatic ring can interact with skin proteins and lipids, causing irritation. |
| Eye Irritation | Category 2: Causes serious eye irritation (H319).[3][4][6] | Fine powders can cause mechanical irritation, while the chemical nature can lead to severe inflammation of eye tissue. |
| Respiratory Irritation | STOT SE 3: May cause respiratory irritation (H335).[3][7] | Inhalation of fine dust can irritate the mucous membranes of the respiratory tract. |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion. | These are the most direct pathways for the chemical to cause harm during standard laboratory procedures.[2] |
Risk Assessment: The risk associated with these hazards is not static; it depends directly on the experimental context. Handling milligrams on a lab bench for weighing poses a different risk than a multi-gram synthesis involving heating and solvent use. Always assess the risk based on the quantity of the material and the nature of the operation (e.g., weighing, dissolution, reaction monitoring).
Minimizing Risk: A Tiered PPE & Control Strategy
Minimizing risk involves a hierarchy of controls, where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and the chemical hazard.[8]
Primary Engineering Control: The Chemical Fume Hood
All operations involving this compound, especially the handling of the solid powder, must be conducted inside a certified chemical fume hood.[9] This is the most critical engineering control to minimize inhalation exposure to airborne particulates.
Tier 1 PPE: Standard Protocol for Small-Scale Operations (<1g)
For routine, small-quantity tasks such as weighing, preparing stock solutions, or setting up small-scale reactions, the following PPE is mandatory.
| PPE Category | Specification | Justification & Best Practices |
| Hand Protection | Disposable Nitrile Gloves (EN 374 compliant).[3] | Provides sufficient protection against incidental splashes and contact with the solid.[10] Best Practice: Inspect gloves before every use. Use proper removal technique to avoid contaminating skin.[11] Change gloves immediately if contamination is suspected. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 or EN166 compliant).[3][11] | Safety glasses with side shields are the absolute minimum, but goggles provide a seal around the eyes, offering superior protection from airborne powder and splashes.[11] |
| Body Protection | Long-Sleeved Laboratory Coat. | Protects skin and personal clothing from contamination.[12] It should be fully buttoned. |
| Footwear | Closed-Toed and Closed-Heel Shoes. | Protects feet from spills and dropped objects. Impervious material is recommended.[13] |
Tier 2 PPE: Enhanced Protocol for High-Risk Scenarios
Risk increases with scale and the potential for generating dust or splashes. Upgrade to Tier 2 PPE when:
-
Handling quantities greater than 1 gram.
-
Performing energetic reactions.
-
The procedure has a high likelihood of generating dust (e.g., scraping, vigorous mixing).
Upgrades for Tier 2:
-
Hand Protection: Double-gloving with two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Eye & Face Protection: A full-face shield worn over chemical splash goggles .[11][13] This is critical when there is a significant risk of splashes or exothermic events.
-
Body Protection: A chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.[13]
-
Respiratory Protection: If the risk assessment indicates that the fume hood may not be sufficient to control airborne powder (e.g., during a large-scale transfer), a respirator is required. A NIOSH-approved N95 or P2 (EN 143) particulate respirator is appropriate for this compound.[3] Crucially, the use of a respirator requires enrollment in your institution's formal respiratory protection program, which includes medical evaluation and fit testing, as mandated by OSHA. [10][13]
Diagram 1: PPE Selection Workflow
A flowchart for selecting the appropriate tier of PPE.
Operational Plan: Step-by-Step Safe Handling Workflow
This protocol outlines the procedural steps for safely weighing the solid compound and preparing a solution.
-
Preparation:
-
Donning PPE:
-
Don PPE in the correct order: lab coat, then goggles/face shield, then gloves (the final item). Ensure a proper fit.
-
-
Chemical Handling (inside fume hood):
-
Carefully open the container of this compound, avoiding any disturbance that could generate dust.
-
Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel. Perform this action slowly and close to the work surface to minimize dust.
-
Securely close the primary container.
-
Add the solvent to the vessel slowly to dissolve the compound, preventing splashing.
-
-
Decontamination & Doffing PPE:
-
Wipe down the spatula and any contaminated surfaces with an appropriate solvent-dampened cloth, disposing of it in the sealed waste container.
-
Remove PPE in the reverse order of donning, taking care not to touch contaminated surfaces with bare skin. Remove gloves first by peeling them off from the cuff, turning them inside out.[11]
-
Remove lab coat and goggles.
-
Wash hands thoroughly with soap and water immediately after the operation is complete.[12]
-
-
Disposal:
-
All contaminated disposables (gloves, weigh boats, wipes) must be placed in a clearly labeled, sealed hazardous waste container.[4]
-
Dispose of chemical waste according to your institution's and local environmental regulations.
-
Diagram 2: Safe Handling & Disposal Workflow
A procedural flow for handling and disposal.
Emergency Preparedness
Even with meticulous planning, accidents can occur.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[3][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Spill: For a small spill inside a fume hood, use an absorbent material to clean it up, wearing your full PPE. Place the contaminated material in the sealed hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[15]
By integrating this expert guidance into your laboratory's standard operating procedures, you can build a deep and trustworthy culture of safety, ensuring that both scientific discovery and personal well-being are held to the highest standard.
References
-
ACS Guidelines for Secondary School Laboratory Safety. American Chemical Society Committee on Chemical Safety. [Link]
-
Safety Tipsheets & Best Practices. American Chemical Society. [Link]
-
Safety in Academic Chemistry Laboratories. American Chemical Society. [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? U.S. Compliance. [Link]
-
Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Doing Things Safely: A Guide for Introductory Chemistry Students. American Chemical Society. [Link]
-
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC). [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
3-Hydroxybenzaldehyde Safety Data Sheet. Carl ROTH. [Link]
Sources
- 1. acs.org [acs.org]
- 2. acs.org [acs.org]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 9. acs.org [acs.org]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. uah.edu [uah.edu]
- 12. acs.org [acs.org]
- 13. cdc.gov [cdc.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
